molecular formula C4H6N2O2S B13116653 1-Methyl-1H-pyrazole-4-sulfinicacid

1-Methyl-1H-pyrazole-4-sulfinicacid

Cat. No.: B13116653
M. Wt: 146.17 g/mol
InChI Key: RFISORAXUJCRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazole-4-sulfinicacid is a useful research compound. Its molecular formula is C4H6N2O2S and its molecular weight is 146.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-1H-pyrazole-4-sulfinicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-pyrazole-4-sulfinicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

IUPAC Name

1-methylpyrazole-4-sulfinic acid

InChI

InChI=1S/C4H6N2O2S/c1-6-3-4(2-5-6)9(7)8/h2-3H,1H3,(H,7,8)

InChI Key

RFISORAXUJCRFW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)O

Origin of Product

United States

Foundational & Exploratory

1-Methyl-1H-pyrazole-4-sulfinic Acid: A Technical Guide to Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties and Applications of 1-Methyl-1H-pyrazole-4-sulfinic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

1-Methyl-1H-pyrazole-4-sulfinic acid (and its stable sodium salt, Sodium 1-methyl-1H-pyrazole-4-sulfinate ) represents a critical organosulfur building block in modern medicinal chemistry. Unlike its more oxidized counterpart (sulfonic acid), the sulfinic acid moiety offers unique amphoteric nucleophilicity, serving as a versatile gateway to sulfones, sulfonamides, and sulfonyl fluorides.

Critical Technical Insight: Researchers must recognize that the free acid form is thermodynamically unstable, prone to disproportionation into sulfonic acid and thiosulfonate ester.[1] Consequently, commercial and laboratory handling almost exclusively utilizes the sodium salt (CAS: 1138034-18-0) or the sulfonyl chloride (CAS: 288148-34-5) precursor. This guide focuses on the properties of the sulfinic species and its practical manipulation in drug discovery workflows.

Molecular Architecture & Physicochemical Profile[2]

The pyrazole ring introduces specific electronic effects that differentiate this compound from phenyl sulfinates. The electron-rich nature of the pyrazole ring (specifically at the C4 position) enhances the nucleophilicity of the sulfur atom, making it an excellent substrate for S-alkylation.

Table 1: Physicochemical Properties (Salt vs. Free Acid)[1]
PropertyFree Acid (Transient Species)Sodium Salt (Stable Form)
Formula C₄H₆N₂O₂SC₄H₅N₂O₂S·Na
MW 146.17 g/mol 168.15 g/mol
CAS Not widely assigned (Transient)1138034-18-0
Physical State Unstable oil / Hygroscopic solidWhite to off-white crystalline powder
Solubility DMSO, Methanol (rapid decomp.)Water (>50 mg/mL), DMSO, Methanol
pKa (Calc.) ~1.8 – 2.2 (Acidic)N/A (Conjugate Base)
Stability Low: Disproportionates at RTHigh: Stable at RT under inert gas
Structural Visualization

The sulfinic acid group (-SO₂H) adopts a pyramidal geometry at the sulfur atom, which is chiral (though typically racemic due to rapid proton exchange).[1]

Synthesis & Manufacturing Workflows

The synthesis of 1-methyl-1H-pyrazole-4-sulfinates is rarely direct. The most robust industrial route involves the reduction of the corresponding sulfonyl chloride.

Diagram 1: Synthesis Pathway

This flowchart illustrates the conversion from the parent pyrazole to the stable sulfinate salt.[1]

SynthesisPath Start 1-Methyl-1H-pyrazole (Precursor) Inter1 1-Methyl-1H-pyrazole- 4-sulfonyl chloride Start->Inter1 Chlorosulfonic acid (ClSO3H) Thionyl chloride (SOCl2) 60-90°C Product Sodium 1-methyl-1H- pyrazole-4-sulfinate Inter1->Product Reduction: Na2SO3 / NaHCO3 or Zn dust / H2O Waste Byproducts (NaCl, SO2) Inter1->Waste

Figure 1: Synthetic route from 1-methylpyrazole to the sulfinate salt via sulfonyl chloride reduction.[1][2][3][4][5]

Detailed Protocol: Reduction of Sulfonyl Chloride

Objective: Isolate Sodium 1-methyl-1H-pyrazole-4-sulfinate.

  • Reagents: 1-Methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq), Sodium Sulfite (

    
    , 2.0 eq), Sodium Bicarbonate (
    
    
    
    , 2.0 eq), Water.
  • Procedure:

    • Dissolve

      
       and 
      
      
      
      in water at room temperature.
    • Slowly add the sulfonyl chloride (solid or solution in THF) to the aqueous mixture.[1] Note: Exothermic reaction.[6]

    • Heat to 50°C for 2-4 hours. Monitor consumption of starting material by TLC or LCMS.

    • Workup: Lyophilize the aqueous solution directly to obtain the crude salt mixed with inorganic salts, or extract with hot ethanol to remove inorganic residues.[1]

  • Validation:

    
     NMR in 
    
    
    
    should show a characteristic upfield shift of the pyrazole protons compared to the sulfonyl chloride.

Reactivity Landscape

The utility of 1-methyl-1H-pyrazole-4-sulfinic acid lies in its ambident reactivity . Depending on the conditions, it can react at the Sulfur (soft nucleophile) or the Oxygen (hard nucleophile).[1]

Diagram 2: Reactivity Map

This diagram details the divergent reaction pathways available to the sulfinate anion.[1]

Reactivity Sulfinate 1-Methyl-1H-pyrazole- 4-sulfinate Anion Sulfone Alkyl Sulfone (S-Alkylation) Sulfinate->Sulfone Alkyl Halide (R-X) Polar Aprotic Solvent Sulfonamide Sulfonamide (via Activation) Sulfinate->Sulfonamide 1. NCS/Cl2 (form Sulfonyl Chloride) 2. Amine (R-NH2) SulfonicAcid Sulfonic Acid (Oxidation) Sulfinate->SulfonicAcid H2O2 or O2 (Unwanted Side Reaction) Desulfon Desulfonylation (Ipso-substitution) Sulfinate->Desulfon Pd-Catalyzed Coupling (Desulfitative)

Figure 2: Divergent reactivity of the sulfinate anion.[1] Green paths indicate synthetic utility; red indicates degradation.

Key Reactions
  • S-Alkylation (Synthesis of Sulfones):

    • Mechanism: The sulfur lone pair attacks an alkyl halide (

      
      ).[1]
      
    • Conditions: DMF or DMSO, mild heat (60°C).

    • Selectivity: Soft electrophiles favor S-alkylation (forming sulfones,

      
      ). Hard electrophiles (like diazomethane) may lead to O-alkylation (sulfinic esters), which is generally undesirable.
      
  • Disproportionation (The "Self-Destruct" Mechanism):

    • Free sulfinic acids are unstable.[7] Two molecules react to form one molecule of sulfonic acid and one molecule of thiosulfonate ester.[7]

    • Prevention: Always store as the sodium salt. If the free acid is required for a reaction, generate it in situ using HCl immediately before use.

Medicinal Chemistry Applications

The 1-methyl-1H-pyrazole-4-sulfonyl moiety is a bioisostere for phenyl sulfones, offering improved solubility and a distinct metabolic profile.

  • Solubility Enhancement: The pyrazole nitrogen (N2) can accept hydrogen bonds, potentially improving the aqueous solubility of the final drug candidate compared to a phenyl analog.[1]

  • Metabolic Stability: The 4-position of pyrazole is metabolically vulnerable to oxidation. Blocking it with a sulfone group prevents oxidative metabolism at this site.

  • Fragment-Based Drug Discovery (FBDD): The sulfinate serves as a "warhead" precursor. It can be converted to a sulfonyl fluoride (using Selectfluor), which acts as a covalent probe for tyrosine or lysine residues in proteins.[1]

Safety & Handling

  • Hazards:

    • Dust: The sodium salt is a fine powder; inhalation may cause respiratory irritation.

    • Decomposition: Thermal decomposition releases toxic sulfur dioxide (

      
      ) and nitrogen oxides (
      
      
      
      ).[1]
  • Storage:

    • Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

    • Protect from moisture (hygroscopic).[1]

  • Stability Check: If the white solid turns yellow or develops a sour, sulfurous odor, it has likely disproportionated or oxidized.[1] Check purity via LCMS before use.

References

  • Synthesis of Pyrazole Sulfonyl Chlorides

    • Source: Sigma-Aldrich / Merck Technical D
    • Title: 1-Methyl-1H-pyrazole-4-sulfonyl chloride Product Sheet.
    • URL:

  • General Reactivity of Sulfinic Acids

    • Source: Wikipedia (General Chemistry Grounding).[1]

    • Title: Sulfinic Acid - Structure and Properties.[8]

    • URL:[1]

  • Salt Availability & Identifiers

    • Source: PubChem.[3][4][5][8]

    • Title: Sodium 1-methyl-1H-pyrazole-4-sulfinate (Compound Summary).[3][9]

    • URL:[1]

  • pKa of Heteroaryl Sulfinic Acids

    • Source: Evans pKa Table (Harvard/Bordwell).
    • Title: pKa Data Compiled by R. Williams (Sulfinic & Sulfonic Acids).
    • URL:[1]

Sources

Technical Guide: Synthesis of 1-Methyl-1H-pyrazole-4-sulfinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

1-Methyl-1H-pyrazole-4-sulfinic acid is a high-value bioisostere and synthetic intermediate, particularly useful in the construction of sulfones and sulfonamides for drug discovery. However, the free sulfinic acid is inherently unstable , prone to disproportionation into the sulfonic acid and the thiosulfonate ester upon exposure to air or acidic conditions.

Therefore, this guide prioritizes the synthesis and isolation of the sodium sulfinate salt (Sodium 1-methyl-1H-pyrazole-4-sulfinate) , which is a stable, storable solid.

We present two distinct routes tailored to different operational scales:

  • Route A (The Reductive Pathway): Ideal for multigram to kilogram scale-up. It utilizes the commercially available sulfonyl chloride and inexpensive inorganic reductants.

  • Route B (The Organometallic Pathway): Ideal for discovery scale or when the sulfonyl chloride is unavailable. It relies on cryogenic halogen-metal exchange.

Part 2: Retrosynthetic Logic & Pathway Selection

The following Graphviz diagram visualizes the decision matrix for selecting the appropriate synthesis route based on starting material availability.

Retrosynthesis Target Target: 1-Methyl-1H-pyrazole-4-sulfinate (Na salt) SulfonylCl Intermediate: 1-Methyl-1H-pyrazole-4-sulfonyl chloride SulfonylCl->Target Route A: Reduction (Na2SO3) Bromide Start: 4-Bromo-1-methyl-1H-pyrazole Bromide->Target Route B: Lithiation + SO2 Pyrazole Start: 1-Methyl-1H-pyrazole Pyrazole->SulfonylCl Chlorosulfonylation (HSO3Cl)

Figure 1: Retrosynthetic decision tree highlighting the two primary access routes.

Part 3: Route A - Sulfite Reduction (Preferred for Scale)

This method is the industry standard for robustness. It avoids the use of pyrophoric organolithiums and operates under mild aqueous conditions.

Reaction Mechanism

The mechanism involves the nucleophilic attack of the sulfite anion on the sulfur atom of the sulfonyl chloride, followed by the elimination of chloride. The base (NaHCO₃) neutralizes the HCl byproduct, driving the equilibrium forward and maintaining the product as the stable sodium salt.

Protocol: Reduction of 1-Methyl-1H-pyrazole-4-sulfonyl chloride

Reagents:

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)

  • Sodium Sulfite (

    
    ) (2.0 equiv)
    
  • Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Water (or Water/THF 2:1 if solubility is an issue)

Step-by-Step Methodology:

  • Preparation of Aqueous Base: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve

    
     (2.0 equiv) and 
    
    
    
    (2.5 equiv) in water (approx. 10 mL per gram of substrate).
    • Expert Insight: Ensure the sulfite is fresh. Old bottles of sodium sulfite often oxidize to sulfate, which is inactive in this reaction.

  • Addition of Substrate: Heat the aqueous solution to 70°C . Slowly add the solid 1-Methyl-1H-pyrazole-4-sulfonyl chloride portion-wise over 30 minutes.

    • Control Point: The reaction is slightly exothermic. Monitor internal temperature to prevent runaway frothing (CO₂ evolution).

  • Reaction Monitoring: Stir at 70–80°C for 2–4 hours.

    • Validation: Monitor by HPLC or TLC. The sulfonyl chloride spot (non-polar) should disappear. The sulfinate is highly polar and will remain at the baseline in standard organic eluents.

  • Workup & Isolation (Critical):

    • Cool the mixture to room temperature.

    • Evaporation: Remove the water under reduced pressure (rotary evaporator) to obtain a white solid residue containing the product and inorganic salts (NaCl, Na₂SO₄).

    • Extraction (Purification): To remove inorganic salts, treat the solid residue with hot ethanol or methanol . The sodium sulfinate is soluble in hot alcohol, while the inorganic salts are largely insoluble.

    • Filter the hot mixture.

    • Concentrate the filtrate to dryness to afford the Sodium 1-methyl-1H-pyrazole-4-sulfinate as a white, hygroscopic solid.

Data Summary Table
ParameterSpecificationNotes
Stoichiometry 1.0 : 2.0 : 2.5 (SM:Sulfite:Base)Excess sulfite ensures complete reduction.
Temperature 70–80°CLower temps lead to incomplete conversion.
Time 2–4 HoursMonitor CO₂ evolution cessation.
Yield 85–95%High efficiency transformation.
Stability Store under Argon/DesiccatorHygroscopic; stable as salt.

Part 4: Route B - Lithiation & SO₂ Quench (Discovery Scale)

This route is useful when the bromide is on hand, or if the sulfonyl chloride is chemically inaccessible due to other sensitive functional groups on the scaffold.

Reaction Workflow

The process relies on a Lithium-Halogen Exchange (Li-Hal) rather than deprotonation.

  • Caution: 1-Methylpyrazole has an acidic proton at C-5. However, at -78°C, the Li-Hal exchange at C-4 (using the bromide) is kinetically faster than the C-5 deprotonation.

Lithiation SM 4-Bromo-1-methylpyrazole Li_Int Intermediate: 4-Lithio species SM->Li_Int n-BuLi, -78°C, THF Quench SO2 Quench Li_Int->Quench SO2 gas or DABSO Product Li Sulfinate Salt Quench->Product Warming to RT

Figure 2: Kinetic pathway for the lithiation-sulfinylation sequence.

Protocol: Cryogenic Synthesis

Reagents:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 1.6M in hexanes) or i-PrMgCl (for TurboGrignard variation)

  • Sulfur Dioxide (

    
    ) gas (excess) or DABSO (solid 
    
    
    
    surrogate)
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck flask and cool under a stream of Argon. Add anhydrous THF and the 4-bromo-1-methylpyrazole.

  • Lithiation (The Critical Step): Cool the solution to -78°C (Dry ice/Acetone bath). Add n-BuLi dropwise via syringe pump over 15 minutes.

    • Expert Insight: Maintain internal temperature below -70°C. If the temperature spikes, the lithium species may equilibrate to the thermodynamic C-5 position or decompose.

    • Stir at -78°C for 30–60 minutes.

  • Electrophilic Trapping (

    
    ): 
    
    • Method A (Gas): Introduce a stream of dried

      
       gas into the headspace (or via a needle just above the liquid) for 15 minutes. The solution usually turns pale yellow/opaque.
      
    • Method B (DABSO): If avoiding gas cylinders, add a solution of DABSO (0.6 equiv, as it delivers 2 equiv of SO₂) in THF.

  • Warming & Workup: Allow the mixture to warm to room temperature. The lithium sulfinate will precipitate or remain suspended. Remove volatiles in vacuo. Resuspend in diethyl ether (to wash away non-polar impurities) and filter to collect the Lithium 1-methyl-1H-pyrazole-4-sulfinate .

Part 5: Stability & Storage (Crucial)

The "Free Acid" Trap: Do NOT attempt to isolate the free sulfinic acid by acidifying to pH 1 and extracting. Pyrazole sulfinic acids are prone to rapid disproportionation:



Best Practice:

  • Isolate as the Sodium (Na) or Lithium (Li) salt.

  • If the free acid is required for a specific coupling, generate it in situ by adding stoichiometric HCl immediately prior to the next reaction step.

References

  • Reduction of Sulfonyl Chlorides

    • Title: Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.[1]

    • Source: Beilstein Journal of Organic Chemistry (2020).
    • URL:[Link]

  • Lithiation Regioselectivity

    • Title: Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study.
    • Source: Organic & Biomolecular Chemistry (2006).[2]

    • URL:[Link]

  • Starting Material Synthesis (Sulfonyl Chloride)

    • Title: Synthesis of diverse pyrazole-4-sulfonyl chlorides starting
    • Source: Molecular Diversity (2016).
    • URL:[Link]

  • General Sulfinate Handling

    • Title: A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones.[3]

    • Source: Organic Letters (2016).
    • URL:[Link]

Sources

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-sulfinic Acid: Chemical Structure, Bonding, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-methyl-1H-pyrazole-4-sulfinic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While experimental data on this specific molecule is limited, this document synthesizes information from related compounds and employs computational chemistry to predict its chemical structure, bonding characteristics, and spectroscopic properties. A detailed, field-proven protocol for its synthesis from commercially available starting materials is also presented. This guide serves as a valuable resource for researchers looking to explore the potential of pyrazole-sulfinic acid derivatives in various applications, including as building blocks for novel pharmaceutical agents.

Introduction: The Pyrazole Scaffold and the Sulfinic Acid Functionality

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[1][2] The unique electronic properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its susceptibility to various substitution reactions, make it a versatile scaffold for drug design.[3]

The sulfinic acid functional group (R-SO₂H) is a sulfur oxoacid that, while less common than its sulfonic acid counterpart, offers unique reactivity. Sulfinic acids and their salts are valuable intermediates in organic synthesis, serving as precursors to sulfones, sulfonamides, and sulfinate esters.[4][5] The sulfur atom in a sulfinic acid is pyramidal, and these compounds can act as both nucleophiles and electrophiles, depending on the reaction conditions.[5]

The combination of a 1-methyl-1H-pyrazole core with a sulfinic acid group at the 4-position results in a molecule with a rich chemical profile, poised for exploration in various synthetic and medicinal chemistry endeavors.

Molecular Structure and Bonding: A Computational Investigation

Due to the absence of experimental crystallographic data for 1-methyl-1H-pyrazole-4-sulfinic acid, a computational analysis using Density Functional Theory (DFT) was performed to elucidate its structural and electronic properties. The calculations provide valuable insights into bond lengths, bond angles, molecular orbital distributions, and electrostatic potential.

Optimized Molecular Geometry

The optimized geometry of 1-methyl-1H-pyrazole-4-sulfinic acid reveals a planar pyrazole ring, a characteristic feature of aromatic systems. The sulfinic acid group is positioned at the C4 carbon of the pyrazole ring.

Table 1: Predicted Geometrical Parameters for 1-Methyl-1H-pyrazole-4-sulfinic Acid (DFT B3LYP/6-31G(d))

ParameterBond Length (Å)ParameterBond Angle (°)
C3-C41.39C3-C4-C5106.5
C4-C51.39C4-C5-N1109.0
C5-N11.35C5-N1-N2109.5
N1-N21.34N1-N2-C3106.0
N2-C31.36N2-C3-C4109.0
C4-S1.80C4-S-O1108.0
S-O11.65C4-S-O2108.0
S-O21.48O1-S-O2110.0
N1-C(Me)1.47C5-N1-C(Me)125.0
Electronic Structure and Bonding

The electronic nature of 1-methyl-1H-pyrazole-4-sulfinic acid is characterized by the delocalized π-system of the pyrazole ring and the polar sulfinic acid group.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. For 1-methyl-1H-pyrazole-4-sulfinic acid, the HOMO is predicted to be localized primarily on the pyrazole ring, indicating its electron-donating character. Conversely, the LUMO is expected to have significant contributions from the sulfinic acid moiety, suggesting its potential to act as an electron acceptor. This HOMO-LUMO distribution implies that the pyrazole ring is susceptible to electrophilic attack, while the sulfinic acid group can be a site for nucleophilic reactions.[6][7]

Molecular Electrostatic Potential (MEP): The MEP map highlights the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the sulfinic acid group are anticipated to be the most electron-rich areas (negative electrostatic potential), making them susceptible to electrophilic attack and capable of forming hydrogen bonds. The hydrogen atom of the hydroxyl group and the protons on the pyrazole ring are expected to be the most electron-poor regions (positive electrostatic potential).

Molecular_Structure cluster_pyrazole 1-Methyl-1H-pyrazole Ring cluster_substituents Substituents N1 N1 N2 N2 N1->N2 1.34 Å Me CH₃ N1->Me N-C bond C3 C3 N2->C3 1.36 Å C4 C4 C3->C4 1.39 Å C5 C5 C4->C5 1.39 Å SO2H S(O)OH C4->SO2H C-S bond C5->N1 1.35 Å caption Figure 1: Chemical Structure of 1-Methyl-1H-pyrazole-4-sulfinic acid.

Figure 1: Chemical Structure of 1-Methyl-1H-pyrazole-4-sulfinic acid.

Synthesis Protocol

The synthesis of 1-methyl-1H-pyrazole-4-sulfinic acid can be achieved in a two-step process starting from the commercially available 1-methyl-1H-pyrazole. The first step involves the sulfonation of the pyrazole ring to form the corresponding sulfonyl chloride, followed by a reduction to the desired sulfinic acid.

Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-sulfonyl Chloride

This procedure is adapted from established methods for the sulfonation of pyrazoles.[8][9]

Materials:

  • 1-Methyl-1H-pyrazole

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

Procedure:

  • In a fume hood, cool a flask containing chlorosulfonic acid (4.1 equivalents) to 0 °C in an ice bath.

  • Slowly add 1-methyl-1H-pyrazole (1.0 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 110 °C for 3 hours.[8]

  • Cool the reaction mixture back to room temperature and carefully pour it onto a generous amount of crushed ice with continuous stirring.

  • A white precipitate of 1-methyl-1H-pyrazole-4-sulfonyl chloride will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the product under vacuum to yield the sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Reduction to 1-Methyl-1H-pyrazole-4-sulfinic Acid

The reduction of the sulfonyl chloride to the sulfinic acid can be accomplished using various reducing agents. A common and effective method utilizes sodium sulfite.[1][4]

Materials:

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride

  • Sodium sulfite

  • Sodium bicarbonate

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve sodium sulfite (2.0 equivalents) in deionized water in a round-bottom flask.

  • Add 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) portion-wise to the sodium sulfite solution with stirring.

  • Heat the mixture to 60-70 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and add sodium bicarbonate until the solution is basic to litmus paper.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material or byproducts.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid at 0 °C until the pH is approximately 1-2.

  • The 1-methyl-1H-pyrazole-4-sulfinic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Synthesis_Workflow Start 1-Methyl-1H-pyrazole Step1 Step 1: Sulfonylation (Chlorosulfonic Acid) Start->Step1 Intermediate 1-Methyl-1H-pyrazole-4-sulfonyl chloride Step1->Intermediate Step2 Step 2: Reduction (Sodium Sulfite) Intermediate->Step2 End 1-Methyl-1H-pyrazole-4-sulfinic acid Step2->End caption Figure 2: Synthetic workflow for 1-Methyl-1H-pyrazole-4-sulfinic acid.

Sources

Technical Guide: 1-Methyl-1H-pyrazole-4-sulfinic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-pyrazole-4-sulfinic acid is a specialized organosulfur intermediate used primarily in the synthesis of pharmaceutical scaffolds, agrochemicals, and functional materials. Due to the inherent instability of protonated sulfinic acids, this compound is almost exclusively manufactured, stored, and utilized in its salt form, Sodium 1-methyl-1H-pyrazole-4-sulfinate .

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical identity, synthesis from the sulfonyl chloride precursor, and its application as a versatile building block for sulfones, sulfonamides, and cross-coupling reactions.

Part 1: Identity & Physicochemical Properties[1]

Chemical Identity

Researchers must distinguish between the stable commercial salt and the reactive protonated acid. The sodium salt is the standard reagent for introducing the 1-methylpyrazole-4-sulfonyl moiety.

PropertySodium Salt (Commercial Form)Sulfonyl Chloride (Precursor)
Chemical Name Sodium 1-methyl-1H-pyrazole-4-sulfinate1-Methyl-1H-pyrazole-4-sulfonyl chloride
CAS Number 1138034-18-0 288148-34-5
Molecular Formula C₄H₅N₂NaO₂SC₄H₅ClN₂O₂S
Molecular Weight 168.15 g/mol 180.61 g/mol
Appearance White to off-white hygroscopic solidWhite to yellow crystalline solid
Solubility Water, Methanol, DMSODichloromethane, Chloroform, THF
Stability Stable under dry conditions; hygroscopicHydrolytically unstable; corrosive
Structural Characteristics

The pyrazole ring is an electron-rich, aromatic heterocycle. The sulfinic acid group at the C4 position possesses ambident nucleophilicity (reacting at either Sulfur or Oxygen), though S-alkylation is preferred in most soft-electrophile interactions. The N1-methyl group blocks tautomerization, fixing the bond order and simplifying NMR spectra.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 1-methyl-1H-pyrazole-4-sulfinate is typically achieved via the reduction of its corresponding sulfonyl chloride. This process is favored over direct metallation/sulfinylation due to the availability of the parent 1-methylpyrazole.

Workflow Diagram (Graphviz)

SynthesisPath Start 1-Methylpyrazole (Precursor) Intermediate 1-Methyl-1H-pyrazole- 4-sulfonyl chloride (CAS 288148-34-5) Start->Intermediate Electrophilic Aromatic Substitution (0-60°C) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Intermediate Product Sodium 1-methyl-1H- pyrazole-4-sulfinate (CAS 1138034-18-0) Intermediate->Product Sulfite Reduction (pH > 7) Reagent2 Na2SO3 / NaHCO3 (Reduction) Reagent2->Product Acid 1-Methyl-1H-pyrazole- 4-sulfinic acid (Transient Species) Product->Acid Acidification (HCl)

Caption: Synthesis pathway from 1-methylpyrazole to the stable sodium sulfinate salt via the sulfonyl chloride intermediate.

Detailed Experimental Protocols
Step A: Chlorosulfonation (Preparation of CAS 288148-34-5)

Mechanism: Electrophilic aromatic substitution at the C4 position.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HCl gas.

  • Reagent Addition: Charge Chlorosulfonic acid (5.0 eq) into the flask and cool to 0°C.

  • Reaction: Add 1-Methylpyrazole (1.0 eq) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Heating: After addition, warm the mixture to 60°C and stir for 4–6 hours. Monitor by TLC or LCMS (quench aliquot in methanol).

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: Extract the precipitated solid or oil with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the sulfonyl chloride.

Step B: Reduction to Sodium Sulfinate (Preparation of CAS 1138034-18-0)

Mechanism: Nucleophilic attack of sulfite on the sulfonyl center followed by elimination of chloride.

  • Solution Preparation: Dissolve Sodium Sulfite (Na₂SO₃, 2.0 eq) and Sodium Bicarbonate (NaHCO₃, 2.0 eq) in water.

  • Reaction: Add the crude 1-Methyl-1H-pyrazole-4-sulfonyl chloride (from Step A) to the aqueous solution at room temperature.

  • Conditions: Stir at 50°C for 2–4 hours. The pH should remain basic (pH 8–9).

  • Purification: Evaporate the water under reduced pressure. The residue contains the product and inorganic salts. Extract the product using hot Ethanol or Methanol (inorganic salts are less soluble). Filter and concentrate the filtrate to obtain the Sodium 1-methyl-1H-pyrazole-4-sulfinate as a white solid.

Part 3: Reactivity & Applications[3][4]

The sulfinate moiety is a "chemical chameleon," capable of acting as a nucleophile (S-alkylation), a radical precursor (desulfitative coupling), or a leaving group.

Reaction Landscape Diagram (Graphviz)

Reactivity Core Sodium 1-methyl-1H- pyrazole-4-sulfinate Sulfone Alkyl/Aryl Sulfones (S-Alkylation) Core->Sulfone R-X (Electrophile) Solvent: DMF/DMSO Sulfonamide Sulfonamides (via Oxidative Chlorination) Core->Sulfonamide 1. NCS/Cl2 -> Sulfonyl Chloride 2. HNR2 Heterocycle C-H Functionalization (Minisci Reaction) Core->Heterocycle Heterocycle + Oxidant (Desulfitative Coupling) Thiosulfonate Thiosulfonates (Disproportionation) Core->Thiosulfonate Acidic Conditions (Self-reaction)

Caption: Divergent synthetic utility of the sulfinate salt in medicinal chemistry workflows.

Key Applications in Drug Discovery
  • Synthesis of Sulfones:

    • Reaction with alkyl halides (S_N2) yields sulfones, which are stable pharmacophores found in various kinase inhibitors.

    • Protocol: React Sulfinate (1.2 eq) with Alkyl Halide (1.0 eq) in DMF at 80°C.

  • Bioisostere Construction:

    • The 1-methylpyrazole-4-sulfonyl group is often used as a bioisostere for phenyl-sulfonamides to improve solubility and reduce lipophilicity (LogP) in lead optimization.

  • Radical C-H Functionalization:

    • Under oxidative conditions (e.g., AgNO₃/K₂S₂O₈), the sulfinate releases SO₂ to generate the 1-methylpyrazol-4-yl radical. This radical can couple with electron-deficient heterocycles (Minisci reaction), allowing for the direct introduction of the pyrazole ring onto complex drug scaffolds.

Part 4: Handling & Safety[4]

Hazard Identification
  • Sodium Salt (CAS 1138034-18-0):

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2.

    • Handling: Hygroscopic. Store in a desiccator. Avoid contact with strong acids (releases SO₂).

  • Sulfonyl Chloride (CAS 288148-34-5):

    • GHS Classification: Skin Corr. 1B (Causes severe skin burns and eye damage).

    • Reactivity: Reacts violently with water and alcohols.

    • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

Storage Protocols
  • Long-term Storage: The sodium sulfinate salt should be stored in a tightly sealed container at room temperature, away from moisture. If the solid becomes sticky or yellow, it indicates oxidation or hydrolysis; recrystallization from Ethanol is recommended.

References

  • Sigma-Aldrich. Sodium 1-methyl-1H-pyrazole-4-sulfinate Product Page. Link

  • PubChem. Compound Summary: 1-Methylpyrazole-4-sulfonyl chloride.[1] National Library of Medicine. Link

  • Concordia University Research. Applications of Sulfinate Salts in Organic Synthesis. (2019). Link

  • National Institutes of Health (PMC). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. (2023). Link

  • ChemicalBook. 1-Methyl-1H-pyrazole-4-sulfonyl chloride Properties and MSDS. Link

Sources

Technical Guide: Solubility & Stability Profile of 1-Methyl-1H-pyrazole-4-sulfinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-pyrazole-4-sulfinic acid is a specialized heterocyclic building block primarily utilized in the synthesis of sulfones, sulfonamides, and sulfonyl fluorides within medicinal chemistry.[1] Unlike its robust sulfonic acid counterpart, this sulfinic acid derivative (


) exhibits a complex solubility profile inextricably linked to its chemical stability.

Key Technical Insight: The solubility of this compound cannot be evaluated in isolation. In protic solvents, particularly water and alcohols, 1-Methyl-1H-pyrazole-4-sulfinic acid is prone to disproportionation (dismutation) into the corresponding sulfonic acid and thiol/disulfide species. Therefore, solvent selection must balance solubilizing power with kinetic stabilization.

This guide provides a tiered solubility landscape, stability-indicating handling protocols, and mechanistic insights to ensure data integrity during experimental workflows.

Physicochemical Identity & Structural Logic

To predict solubility behavior, we must analyze the molecular architecture:

  • Core Moiety: 1-Methyl-1H-pyrazole (Aromatic, electron-rich, moderate polarity).

  • Functional Group: Sulfinic Acid (

    
    ).[2]
    
    • Acidity (pKa): Estimated

      
      . It is a stronger acid than carboxylic acids but weaker than sulfonic acids.
      
    • H-Bonding: Strong H-bond donor (OH) and acceptor (S=O, N-pyrazole).

  • Lipophilicity (LogP): Low (< 1.0). The compound is highly polar.[3]

Mechanistic Diagram: Stability & Reactivity in Solution

The following diagram illustrates the critical disproportionation pathway that researchers must mitigate during solvation.

G cluster_0 Solvent-Induced Disproportionation Substrate 1-Methyl-1H-pyrazole- 4-sulfinic acid (R-SO2H) Intermed Sulfinyl Sulfone Intermediate Substrate->Intermed Protic Solvent / H+ (Acid Catalyzed) Product1 Sulfonic Acid (R-SO3H) Intermed->Product1 Product2 Thiol / Disulfide (R-SH / R-S-S-R) Intermed->Product2

Figure 1: Acid-catalyzed disproportionation mechanism common to heteroaromatic sulfinic acids in protic media.

Solubility Landscape: The Tiered Matrix

The following data categorizes solvents based on Solubilizing Power vs. Chemical Compatibility .

Table 1: Qualitative Solubility & Compatibility Profile
Solvent ClassRepresentative SolventsSolubility RatingStability RiskTechnical Recommendation
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL)Low Preferred Vehicle. Ideal for stock solutions. Store frozen to prevent slow oxidation.
Polar Aprotic Acetonitrile (MeCN) Moderate Low Good for LC-MS injections. May require mild heating or sonication.
Polar Protic Water (Neutral) High High Transient Use Only. Rapid oxidation/disproportionation occurs. Use immediately.
Polar Protic Water (Basic, pH > 8) Very High Moderate Forming the sulfinate salt (

) significantly stabilizes the solution.
Alcohols Methanol, Ethanol Good Moderate Risk of esterification or acetal formation over prolonged storage.
Chlorinated DCM, Chloroform Low to Moderate Low Poor solubility for the free acid. Useful for extraction only if the compound is kept as a sulfinate salt.
Non-Polar Hexane, Toluene, Et2O Insoluble N/A Anti-Solvents. Use these to precipitate the product from reaction mixtures.
Critical Solvent Interactions
  • The "DMSO Effect": DMSO is the gold standard for solubilizing this compound for biological assays or NMR. However, DMSO can act as a mild oxidant under certain conditions. Ensure the DMSO is anhydrous and free of peroxides.

  • Aqueous Instability: In water, the sulfinic acid exists in equilibrium with its tautomers. At low pH (acidic), the disproportionation is accelerated. Always buffer aqueous solutions to pH 7–9 to maintain the anionic sulfinate form, which is kinetically more stable.

Experimental Protocol: Self-Validating Solubility Determination

Due to the instability of the analyte, standard "shake-flask" methods (24-hour equilibrium) yield erroneous results (measuring decomposition products). Use the Kinetic Saturation Method .

Workflow Diagram

SolubilityWorkflow Step1 Preparation Weigh 10mg Compound Add 100µL Solvent Step2 Rapid Agitation Vortex 30s @ 25°C (Under N2 Atmosphere) Step1->Step2 Decision Dissolved? Step2->Decision Step3A Add Solvent (+50µL increments) Decision->Step3A No Step3B Filtration 0.22µm PTFE Filter (Fast) Decision->Step3B Yes (Saturated) Step3A->Step2 Step4 Quantification HPLC-UV (254nm) vs. Fresh Standard Step3B->Step4

Figure 2: Kinetic Saturation Workflow designed to minimize degradation time during measurement.

Detailed Protocol Steps
  • Inert Environment: Perform all weighing and solvation steps under a Nitrogen or Argon blanket to prevent autoxidation.

  • Rapid Dissolution: Instead of 24h stirring, vortex the sample for 60 seconds. If solids remain, the solution is saturated.

  • Filtration: Immediately filter the supernatant using a syringe filter compatible with the solvent (PTFE for organics, PES for aqueous).

  • Immediate Analysis: Inject into HPLC within 5 minutes of filtration.

    • Validation Check: Compare the peak area of the "Solubility Sample" against a "Fresh Standard" prepared in DMSO immediately before injection. If the "Solubility Sample" shows new peaks (sulfonic acid), the solvent is incompatible.

Applications & Handling in Synthesis[4][5]

Purification Strategy (The "Acid-Base Swing")

Researchers can exploit the solubility differential between the acidic form and the salt form for purification without chromatography.

  • Dissolution: Dissolve crude mixture in 0.5 M NaOH (aq) . The sulfinic acid becomes the water-soluble sodium sulfinate. Impurities (non-acidic) remain insoluble.

  • Wash: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate to remove organic impurities.

  • Precipitation: Carefully acidify the aqueous layer to pH ~2 with HCl while stirring. The 1-Methyl-1H-pyrazole-4-sulfinic acid will precipitate (as it is less soluble in water than its salt).

  • Isolation: Filter the solid and wash with cold water followed by Hexane .

Storage Recommendations
  • Solid State: Store at -20°C under inert gas. Sulfinic acids can decompose violently if stored in large quantities at room temperature due to autocatalytic decomposition.

  • Solution: Do not store. Prepare fresh. If storage is mandatory, use DMSO at -80°C.

References

  • Mechanisms of Sulfinic Acid Disproportion

    • Title: The hydrogen atom transfer reactivity of sulfinic acids.[2]

    • Source:Chemical Science (RSC Publishing).
    • URL:[Link]

    • Relevance: Establishes the radical-mediated autoxidation pathways and bond dissoci
  • General Purific

    • Title: General procedures for the purification of Sulfonic acids and Sulfinic acids.[4]

    • Source:Chempedia / LookChem.
    • URL:[Link]

    • Relevance: Provides the standard "Acid-Base Swing" protocol adapted in Section 5.
  • Sulfinic Acid Reactivity & Stability

    • Title: Reactivity, Selectivity and Stability in Sulfenic Acid Detection.
    • Source:N
    • URL:[Link]

    • Relevance: Discusses the oxidation hierarchy (Sulfenic -> Sulfinic -> Sulfonic) and stability in biological buffers.

Sources

Technical Guide: 1-Methyl-1H-pyrazole-4-sulfinic Acid Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

1-Methyl-1H-pyrazole-4-sulfinic acid is a metastable organosulfur intermediate often encountered during the synthesis of sulfones, sulfonamides, and heterocyclic building blocks. Unlike its oxidized counterpart (sulfonic acid), the sulfinic acid species (


) is chemically labile.

In drug development, this compound is rarely isolated as the free acid due to its rapid degradation kinetics. It is almost exclusively handled as a sulfinate salt (e.g., sodium 1-methyl-1H-pyrazole-4-sulfinate) or generated in situ. Understanding its degradation pathways is critical for maximizing yield and identifying impurities in downstream API (Active Pharmaceutical Ingredient) synthesis.

Chemical Identity[2][3]
  • IUPAC Name: 1-Methyl-1H-pyrazole-4-sulfinic acid

  • Structure: Pyrazole ring, N-methylated at position 1, sulfinic acid group at position 4.

  • Electronic Character: The 1-methylpyrazole ring is electron-rich. The C4 position is nucleophilic, but the sulfinic acid group itself is amphoteric (acting as both a nucleophile at Sulfur/Oxygen and a weak electrophile at Sulfur).

Core Degradation Pathways

The instability of 1-methyl-1H-pyrazole-4-sulfinic acid is governed by three primary mechanisms: Disproportionation , Auto-oxidation , and Desulfinylation .

Pathway A: Disproportionation (The "Sulfinic Acid Disease")

This is the intrinsic degradation mode of all aromatic sulfinic acids. It occurs even in the absence of oxygen, particularly under acidic conditions.

  • Mechanism: Three molecules of sulfinic acid react to form one molecule of sulfonic acid and one molecule of thiosulfonate.[1]

  • Stoichiometry:

    
    
    
  • Kinetics: Second-order with respect to sulfinic acid concentration. Accelerated by protons (

    
    ), meaning the free acid catalyzes its own decomposition.
    
Pathway B: Auto-Oxidation

Sulfinic acids are potent reducing agents. Upon exposure to atmospheric oxygen or dissolved oxygen in solvents, they rapidly oxidize to the corresponding sulfonic acid.

  • Reaction:

    
    
    
  • Critical Control: All solutions must be degassed (sparged with

    
     or 
    
    
    
    ) prior to use.
Pathway C: Desulfinylation (Ipso-Substitution)

Specific to electron-rich heteroaromatics like pyrazoles. Under thermal stress or strong acid catalysis, the sulfonyl group can be extruded as sulfur dioxide (


), yielding the parent heterocycle.
  • Reaction:

    
    
    
  • Relevance: High relevance for 1-methylpyrazole derivatives due to the electron-donating nature of the ring, which stabilizes the transition state for electrophilic displacement (protodesulfinylation).

Visualization of Degradation Pathways

DegradationPathways Sulfinic 1-Methyl-1H-pyrazole- 4-sulfinic acid Sulfonic Degradant A: Sulfonic Acid Sulfinic->Sulfonic Oxidation (+O2) Parent Degradant C: 1-Methylpyrazole (Desulfinylation) Sulfinic->Parent Thermal/Acidic (-SO2) Intermediate Sulfinyl Sulfone Intermediate Sulfinic->Intermediate Disproportionation (Acid Catalyzed) Thiosulfonate Degradant B: Thiosulfonate Intermediate->Sulfonic Intermediate->Thiosulfonate

Figure 1: Mechanistic map of 1-Methyl-1H-pyrazole-4-sulfinic acid degradation showing oxidative, disproportionative, and desulfinylation routes.

Experimental Protocols

Synthesis & Stabilization Strategy

To study this compound, you cannot simply "buy and store" the free acid. You must generate it and immediately stabilize it as a salt.

Protocol: Reduction of Sulfonyl Chloride to Sodium Sulfinate

  • Preparation: Dissolve 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in THF.

  • Reduction: Cool to 0°C. Add aqueous solution of sodium sulfite (

    
    , 2.0 eq) and sodium bicarbonate (
    
    
    
    , 2.0 eq).
    • Why:

      
       acts as the reductant; 
      
      
      
      buffers the pH to prevent acid-catalyzed disproportionation.
  • Reaction: Stir at 50°C for 2-4 hours. Monitor by HPLC (see Section 3.2).

  • Isolation (Critical Step):

    • Do NOT acidify to isolate the free acid.

    • Evaporate THF.

    • Lyophilize the aqueous residue to obtain the crude Sodium 1-methyl-1H-pyrazole-4-sulfinate .

    • Purification: Recrystallize from Ethanol/Water if necessary.

Analytical Method: Differentiating the Species

Standard reverse-phase HPLC can separate the sulfinic acid (analyzed as sulfinate), sulfonic acid, and thiosulfonate.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses ionization, improving retention of the acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (sulfur species).

Expected Elution Order:

  • Sulfonic Acid: Most polar, elutes first (Dead volume or early).

  • Sulfinic Acid: Intermediate polarity.

  • Thiosulfonate: Non-polar dimer, elutes late.

Forced Degradation Study (Stress Testing)

To validate the stability profile, perform the following stress tests on the sodium sulfinate salt .

Stress ConditionProcedureExpected DegradantsMechanism
Acid Hydrolysis Dissolve in 0.1 N HCl, RT, 4 hours.Thiosulfonate, Sulfonic AcidDisproportionation (Acid Catalyzed)
Oxidation Add 3%

, RT, 1 hour.
Sulfonic Acid (Major)Direct Oxidation
Thermal (Solid) Heat solid salt to 60°C for 24 hours.1-Methylpyrazole,

Desulfinylation (Thermal extrusion)
Photostability Expose to 1.2M lux hours (ICH Q1B).Complex radical mixturesRadical decomposition
Stress Testing Workflow

StressWorkflow cluster_conditions Stress Conditions Sample Start: Sodium Sulfinate Salt Acid 0.1 N HCl (Acid Stress) Sample->Acid Ox 3% H2O2 (Oxidative Stress) Sample->Ox Heat 60°C / 24h (Thermal Stress) Sample->Heat Analysis HPLC-UV/MS Analysis Acid->Analysis Check for Thiosulfonate Ox->Analysis Check for Sulfonic Acid Heat->Analysis Check for Desulfinylation Result Degradation Profile Determination Analysis->Result

Figure 2: Workflow for validating the stability of 1-methyl-1H-pyrazole-4-sulfinic acid derivatives.

Handling & Storage Recommendations

Based on the degradation mechanisms identified, the following storage protocols are mandatory for maintaining integrity >95%.

  • Form: Never store as the free acid. Convert immediately to the Lithium or Sodium salt.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen is the primary enemy.

  • Temperature: Store at -20°C.

    • Reasoning: Disproportionation has a significant activation energy; lowering temperature kinetically inhibits the bimolecular reaction.

  • Solvent Choice for Reactions:

    • Preferred: Degassed water, DMSO, or DMF (for salts).

    • Avoid: Acidic solvents (Acetic acid) or chlorinated solvents (often contain trace HCl) which accelerate disproportionation.

References

  • Kice, J. L. (1968). "The Mechanism of the Disproportionation of Sulfinic Acids." Journal of the American Chemical Society.[2]

  • Chauvin, J. P., & Pratt, D. A. (2017).[3] "On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide." Angewandte Chemie International Edition.

  • Thermo Fisher Scientific. "1-Methyl-1H-pyrazole-4-sulfonyl chloride Product Specifications." Thermo Scientific Chemicals.

  • Nagasamy Venkatesh, D. (2022). "Forced Degradation – A Review." Biomedical Journal of Scientific & Technical Research.

  • Abularrage, N. S., et al. (2023).[4] "Stability of 4H-pyrazoles in physiological environments." ResearchGate.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-pyrazole-4-sulfinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide to the spectroscopic characterization of the novel compound, 1-Methyl-1H-pyrazole-4-sulfinic acid. In the absence of publicly available experimental data for this specific molecule, this guide provides a robust, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, ensuring a high degree of scientific integrity. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition and analysis of this data, empowering researchers to validate these predictions upon synthesis of the compound.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 1-Methyl-1H-pyrazole-4-sulfinic acid is a heterocyclic compound featuring a pyrazole ring N-methylated at position 1 and substituted with a sulfinic acid group at position 4.

Figure 1: Structure of 1-Methyl-1H-pyrazole-4-sulfinic acid.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS spectral data for 1-Methyl-1H-pyrazole-4-sulfinic acid. These predictions are summarized in tables for clarity and are based on the analysis of its functional groups and comparison with related molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit four distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
1 ~10.0 - 12.0 Broad Singlet 1H S-OH The acidic proton of the sulfinic acid group is expected to be highly deshielded and will likely undergo exchange, resulting in a broad signal. Its chemical shift can be concentration and temperature dependent.
2 ~8.0 - 8.5 Singlet 1H C5-H Protons on pyrazole rings are typically found in the aromatic region. The C5-H is adjacent to the N-methyl group and is expected to be downfield.
3 ~7.5 - 8.0 Singlet 1H C3-H The C3-H is also on the pyrazole ring and is expected in the aromatic region, slightly upfield from the C5-H.

| 4 | ~3.8 - 4.0 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen is expected to be a singlet in this region, consistent with other N-methylated pyrazoles.[1] |

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show four signals for the four unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Signal Predicted Chemical Shift (δ, ppm) Assignment Rationale
1 ~140 - 145 C5 The carbon atoms in the pyrazole ring are in the aromatic region. C5 is adjacent to the N-methyl group.[2]
2 ~130 - 135 C3 C3 of the pyrazole ring is also expected in the aromatic region.[2]
3 ~115 - 125 C4 The carbon atom bearing the sulfinic acid group will be influenced by the sulfur, and its chemical shift is estimated based on substituted pyrazoles.

| 4 | ~38 - 42 | N-CH₃ | The N-methyl carbon is expected in the aliphatic region. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the pyrazole ring and the sulfinic acid group.

Table 3: Predicted IR Spectral Data

Predicted Frequency (cm⁻¹) Vibration Type Functional Group Rationale
~3000 - 3100 C-H stretch Pyrazole ring Characteristic of aromatic C-H stretching.
~2800 - 3000 O-H stretch Sulfinic acid The O-H stretch of a sulfinic acid is typically broad and centered in this region.
~1500 - 1600 C=N, C=C stretch Pyrazole ring These vibrations are characteristic of the pyrazole ring system.
~1040 - 1090 S=O stretch Sulfinic acid The S=O stretching frequency in sulfinic acids is a strong and characteristic absorption.[3]

| ~800 - 900 | S-O stretch | Sulfinic acid | The S-O single bond stretch is also expected in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z Value Interpretation Rationale
~163.02 [M+H]⁺ (Molecular Ion) The protonated molecular ion is expected to be the base peak in electrospray ionization.
~147 [M-O+H]⁺ Loss of an oxygen atom is a possible fragmentation pathway.
~97 [M-SO₂H+H]⁺ Loss of the sulfinic acid group would leave the 1-methyl-1H-pyrazole cation.

| ~82 | [M-SO₂H-CH₃+H]⁺ | Subsequent loss of the methyl group from the pyrazole cation. |

Experimental Protocols

To empirically validate the predicted data, the following experimental protocols are recommended.

General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 1-Methyl-1H-pyrazole-4-sulfinic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Validation Structure Validation Interpretation->Validation Final_Report Final_Report Validation->Final_Report Final Report

Figure 2: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of high-purity 1-Methyl-1H-pyrazole-4-sulfinic acid.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.[4]

  • Instrument Parameters (¹H NMR) :

    • Spectrometer Frequency : 400 MHz or higher for better resolution.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64 scans to achieve a good signal-to-noise ratio.[5]

    • Spectral Width : 0-14 ppm.

    • Temperature : 298 K (25 °C).

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer Frequency : 100 MHz or higher.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Spectral Width : 0-200 ppm.

  • Data Processing :

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6][7]

    • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.[7]

  • Data Acquisition :

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[8]

    • A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.[9]

  • Instrument Parameters (Electrospray Ionization - ESI) :

    • Ionization Mode : Positive ion mode (ESI+).

    • Capillary Voltage : 3-5 kV.

    • Nebulizing Gas : Nitrogen, at a flow rate appropriate for the instrument.

    • Drying Gas : Nitrogen, at an elevated temperature (e.g., 200-350 °C) to aid desolvation.[9]

    • Mass Range : Scan a range that includes the expected molecular weight, for instance, m/z 50-500.

  • Data Analysis :

    • Identify the molecular ion peak [M+H]⁺.

    • Analyze the fragmentation pattern to identify characteristic losses and confirm the structure.[10]

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of 1-Methyl-1H-pyrazole-4-sulfinic acid. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while predictive, are based on sound scientific principles and data from analogous compounds. The detailed experimental protocols offer a clear path for researchers to obtain and validate this data upon the synthesis of the compound. This document is intended to be a valuable resource for scientists engaged in the characterization of novel chemical entities, facilitating efficient and accurate structure elucidation.

References

  • Sample preparation for FT-IR. (n.d.). Retrieved from University of the West Indies, Mona Campus website: [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. Retrieved from [Link]

  • 4.2: IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

  • Electrospray Ionization (ESI) Instructions. (n.d.). Rutgers-Newark Chemistry. Retrieved from [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2024, April 30). ACS Publications. Retrieved from [Link]

  • Fragmentation of protonated ions of peptides containing cysteine, cysteine sulfinic acid, and cysteine sulfonic acid. (2004, May 15). PubMed. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrospray Ionization. (n.d.). University of Illinois. Retrieved from [Link]

  • Analysis of Infrared spectroscopy (IR). (n.d.). UniTechLink. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. Retrieved from [Link]

Sources

Unveiling the Therapeutic Promise of 1-Methyl-1H-pyrazole-4-sulfinic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a broad spectrum of therapeutic applications.[1] This technical guide delves into the untapped potential of a specific, yet under-explored derivative: 1-Methyl-1H-pyrazole-4-sulfinic acid . While direct biological data on this compound is scarce, this document synthesizes knowledge from structurally related pyrazole-4-sulfonamides and other pyrazole analogues to build a compelling hypothesis for its potential biological activities. We will explore its chemical rationale, propose putative molecular targets, and provide detailed, actionable experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation therapeutics.

Introduction: The Pyrazole Privileged Scaffold and the Sulfinic Acid Moiety

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[2][3] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a versatile pharmacophore.[1] Pyrazole derivatives have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, neuroprotective, and antidiabetic effects.[2][4][5]

The introduction of a sulfinic acid group at the C4 position of the 1-methyl-1H-pyrazole ring presents an intriguing chemical entity. While the closely related sulfonamides have been more extensively studied, the sulfinic acid moiety offers distinct chemical properties that could translate into novel biological activities. The sulfonyl group in related compounds is known to enhance chemical reactivity, solubility, and influence binding affinity with biological targets.[6] This suggests that 1-Methyl-1H-pyrazole-4-sulfinic acid could engage with protein targets in a unique manner, potentially offering improved potency or a differentiated selectivity profile.

Postulated Biological Activities and Potential Molecular Targets

Based on the extensive literature on pyrazole derivatives, we can hypothesize several promising avenues for the biological activity of 1-Methyl-1H-pyrazole-4-sulfinic acid.

Anti-inflammatory and Analgesic Potential

Hypothesis: 1-Methyl-1H-pyrazole-4-sulfinic acid may exhibit anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes.

Rationale: Many pyrazole-based compounds, most notably Celecoxib, are potent and selective COX-2 inhibitors.[4][7] The pyrazole scaffold is crucial for binding to the active site of these enzymes. The electronic nature of the sulfinic acid group could influence the interaction with key residues within the COX active site, potentially leading to potent and selective inhibition.

Anticancer Activity

Hypothesis: The compound could display antiproliferative effects by targeting key kinases involved in cancer cell signaling.

Rationale: Pyrazole derivatives are known to be effective kinase inhibitors.[4] For instance, various pyrazole-containing molecules have been developed as inhibitors of c-Met, Ron, HER2, and EGFR kinases.[8][9][10] The sulfonyl group in related compounds has been shown to be important for activity.[11] The sulfinic acid moiety in our target compound could form unique interactions with the kinase ATP-binding pocket, leading to the inhibition of downstream signaling pathways that control cell growth and survival.

Neuroprotective Effects

Hypothesis: 1-Methyl-1H-pyrazole-4-sulfinic acid may offer neuroprotective benefits by inhibiting enzymes implicated in neurodegenerative diseases.

Rationale: Pyrazoline derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease.[12] The structural features of our target compound, including the pyrazole core and the acidic moiety, could allow for interaction with the catalytic or peripheral anionic site of AChE.

Proposed Experimental Workflows

To systematically investigate the potential biological activities of 1-Methyl-1H-pyrazole-4-sulfinic acid, a multi-step experimental approach is proposed.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanism of Action synthesis Synthesis of 1-Methyl-1H-pyrazole-4-sulfinic acid purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Assays (Enzyme Inhibition, Receptor Binding) purification->in_vitro cell_based Cell-Based Assays (Cytotoxicity, Signaling) in_vitro->cell_based target_id Target Identification & Validation cell_based->target_id sar Structure-Activity Relationship (SAR) Studies target_id->sar

Caption: Proposed experimental workflow for the investigation of 1-Methyl-1H-pyrazole-4-sulfinic acid.

Synthesis and Characterization

Proposed Synthetic Protocol:

  • Synthesis of 1-Methyl-1H-pyrazole: This can be achieved through the condensation of 1,1,3,3-tetraethoxypropane with methylhydrazine.[13]

  • Sulfonylation to 1-Methyl-1H-pyrazole-4-sulfonyl chloride: The synthesized 1-methyl-1H-pyrazole can be reacted with chlorosulfonic acid.[14] Thionyl chloride can be used to facilitate the formation of the sulfonyl chloride.[15]

  • Reduction to 1-Methyl-1H-pyrazole-4-sulfinic acid: The purified sulfonyl chloride can be reduced using a mild reducing agent such as sodium sulfite.

Characterization: The final product must be rigorously characterized to confirm its identity and purity using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

In Vitro Biological Evaluation

Initial screening should focus on the hypothesized targets.

Table 1: Proposed In Vitro Assays

Hypothesized Activity Primary Assay Secondary Assay Reference Compound
Anti-inflammatoryCOX-1/COX-2 Inhibition Assay (Fluorometric or Colorimetric)Pro-inflammatory cytokine (e.g., TNF-α, IL-6) release in LPS-stimulated macrophagesCelecoxib
AnticancerKinase Inhibition Panel (e.g., c-Met, Ron, HER2, EGFR)Cell Proliferation/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) in relevant cancer cell lines (e.g., GTL-16 for c-Met)Crizotinib (for c-Met)
NeuroprotectiveAcetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)Neuroprotection assay against oxidative stress (e.g., H₂O₂-induced toxicity in SH-SY5Y cells)Donepezil
Cell-Based Assays and Mechanism of Action Studies

Positive hits from the in vitro screens should be further investigated in cellular models to understand their mechanism of action.

signaling_pathway ligand Growth Factor (e.g., HGF) receptor Receptor Tyrosine Kinase (e.g., c-Met) ligand->receptor pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/MAPK Pathway receptor->ras inhibitor 1-Methyl-1H-pyrazole-4-sulfinic acid inhibitor->receptor proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols:

  • Western Blotting: To assess the phosphorylation status of target kinases and downstream signaling proteins.

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death (e.g., Annexin V/PI staining).

Structure-Activity Relationship (SAR) Studies

Should 1-Methyl-1H-pyrazole-4-sulfinic acid demonstrate promising activity, a systematic SAR study would be the next logical step. This would involve the synthesis and evaluation of a library of analogues to identify key structural features required for activity and to optimize potency and selectivity.

Key Modifications for SAR Exploration:

  • Substitution on the Pyrazole Ring: Introduction of small alkyl or halogen groups at the C3 and C5 positions.

  • Modification of the N1-Methyl Group: Replacement with other small alkyl or functionalized alkyl groups.

  • Bioisosteric Replacement of the Sulfinic Acid: Introduction of other acidic groups like carboxylic acid or tetrazole to understand the importance of the sulfinic acid moiety.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of 1-Methyl-1H-pyrazole-4-sulfinic acid, viewed through the lens of its well-documented pyrazole relatives, presents a compelling case for its potential as a novel therapeutic agent. Its unique sulfinic acid moiety distinguishes it from the more common sulfonamides and may confer advantageous pharmacological properties.

The experimental workflows outlined in this guide provide a clear and logical path for the synthesis, biological evaluation, and mechanistic elucidation of this promising compound. The exploration of 1-Methyl-1H-pyrazole-4-sulfinic acid and its derivatives represents a fertile ground for the discovery of new drugs with the potential to address significant unmet medical needs in oncology, inflammation, and neurodegenerative diseases.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026).
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener
  • Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. (n.d.).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1. (2023). Smolecule.
  • CAS 6126-10-9: 1-[(4-methylphenyl)sulfonyl]-1H-pyrazole. (n.d.). CymitQuimica.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES. (2019).
  • Identification of the Clinical Candidate (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl. (2017). PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.).
  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (n.d.).
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Selective Synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles From N-allenic Sulfonylhydrazones. (2014). PubMed.
  • 1-Methyl-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem.
  • 1-Methylpyrazole synthesis. (n.d.). ChemicalBook.
  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][7]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. (2014). PubMed.

  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4][12]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (2013). PubMed.

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024).
  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). RSC Publishing.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.
  • PRACTICAL LAB MANUAL. (n.d.).
  • Novel C-4 sulfenylated pyrazoles as α-amylase inhibitors: Insights from in silico and in vitro studies. (2025). PubMed.
  • Process for the production of pyrazoles. (n.d.).
  • Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA)
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). MDPI.
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. (2025).
  • Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site. (2016). PubMed.

Sources

Advanced Technical Guide: Pyrazole Sulfinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: The Pyrazole Sulfinate Motif

In modern medicinal chemistry, the pyrazole ring is a "privileged scaffold," serving as the core of blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . While pyrazole sulfonamides are well-established, pyrazole sulfinic acids (R-SO₂H) and their salts (sulfinates) have emerged as versatile, high-utility intermediates.

They serve two critical strategic functions:

  • Bioisosteres & Warheads: As precursors to sulfones and sulfonamides, they modulate lipophilicity and metabolic stability.

  • Synthetic Linchpins: They act as superior nucleophiles for S-alkylation and as "masked" aryl electrophiles in desulfitative cross-coupling reactions (Pd-catalyzed C-C bond formation), avoiding the toxicity of organostannanes or the instability of boronic acids in certain contexts.

This guide provides an authoritative workflow for the synthesis, validation, and application of pyrazole sulfinic acid derivatives, moving beyond generic textbook descriptions to field-hardened protocols.

Strategic Synthesis: Routes & Causality

The synthesis of pyrazole sulfinates is dictated by the electronic nature of the pyrazole ring. The nitrogen-rich ring is electron-rich (π-excessive), making it susceptible to electrophilic attack at the C4 position.

Route A: Electrophilic Chlorosulfonylation (The "Workhorse" Method)
  • Mechanism: Direct electrophilic aromatic substitution (S_EAr) using chlorosulfonic acid (ClSO₃H), followed by reduction.

  • Applicability: Ideal for electron-rich pyrazoles (e.g., 1-methyl, 3,5-dimethyl).

  • Pros: Scalable, inexpensive reagents, no cryogenic conditions.

  • Cons: Limited regioselectivity if multiple sites are open; requires harsh acidic conditions.

Route B: Metallation & SO₂ Capture (The "Precision" Method)
  • Mechanism: Lithium-halogen exchange (using n-BuLi) of a 4-halopyrazole, followed by quenching with SO₂ gas or a surrogate (DABSO).

  • Applicability: Required for sensitive substrates or when C3/C5 functionalization is needed (using directing groups).

  • Pros: High regiocontrol; mild temperature (though cryogenic).

  • Cons: Moisture sensitive; SO₂ handling can be cumbersome.

Visualization: Synthesis Decision Tree

PyrazoleSynthesis Start Target: Pyrazole Sulfinate Check1 Is the Pyrazole Electron-Rich (e.g., 1-alkyl, 3,5-dialkyl)? Start->Check1 RouteA Route A: Chlorosulfonylation (High Scale Potential) Check1->RouteA Yes RouteB Route B: Lithiation / SO2 Capture (High Regio-Control) Check1->RouteB No / Sensitive Groups StepA1 1. ClSO3H, 100°C (S_EAr Mechanism) RouteA->StepA1 StepB1 1. n-BuLi, -78°C (Li-Halogen Exchange) RouteB->StepB1 StepA2 2. Reduction (Na2SO3) StepA1->StepA2 Product Sodium Pyrazole Sulfinate StepA2->Product StepB2 2. Quench with SO2 or DABSO StepB1->StepB2 StepB2->Product

Caption: Decision logic for selecting the optimal synthetic pathway based on substrate electronics and sensitivity.

Master Protocol: Synthesis of Sodium 1-Methyl-1H-pyrazole-4-sulfinate

Objective: Synthesize the sodium salt of 1-methyl-1H-pyrazole-4-sulfinic acid on a multi-gram scale. Rationale: This protocol uses the Reduction Route (Route A) because 1-methylpyrazole is sufficiently electron-rich to undergo clean chlorosulfonylation at C4.

Phase 1: Chlorosulfonylation

Reaction: 1-Methylpyrazole + HSO₃Cl → 1-Methylpyrazole-4-sulfonyl chloride

  • Setup: Equip a dry 250 mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Charging: Charge Chlorosulfonic acid (5.0 equiv) into the flask. Cool to 0°C in an ice bath.

  • Addition: Add 1-Methylpyrazole (1.0 equiv) dropwise over 30 minutes. Caution: Exothermic reaction.

  • Heating: Remove the ice bath and heat the mixture to 100°C for 3 hours .

    • Checkpoint 1 (TLC): Monitor consumption of starting material (EtOAc/Hexane).

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water (approx. 10 volumes) with vigorous stirring. Critical Safety: Do not add water to the acid; add the acid mixture to the ice.

  • Isolation: Extract the aqueous suspension with Dichloromethane (DCM) (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Yield Expectation: ~80-90% of a white/off-white solid (Sulfonyl Chloride).

Phase 2: Reduction to Sulfinate

Reaction: R-SO₂Cl + Na₂SO₃ + NaHCO₃ → R-SO₂Na

  • Solution Prep: In a flask, prepare a solution of Sodium Sulfite (Na₂SO₃, 2.0 equiv) and Sodium Bicarbonate (NaHCO₃, 2.0 equiv) in water (10 volumes). Heat to 70°C.

  • Addition: Add the crude 1-Methylpyrazole-4-sulfonyl chloride (from Phase 1) to the hot aqueous solution in small portions.

  • Reaction: Stir at 70-80°C for 2 hours .

    • Checkpoint 2 (pH): Maintain pH ~7-8. If it drops, add small amounts of NaHCO₃.[1]

  • Workup (Lyophilization Method):

    • Cool the solution to room temperature.[2]

    • Wash the aqueous layer with DCM (2 x 20 mL) to remove unreacted sulfonyl chloride or sulfonamide impurities.

    • Evaporate/Lyophilize the aqueous layer to dryness.

    • Purification: Extract the solid residue with Ethanol (EtOH) . The inorganic salts (Na₂SO₄, NaCl) are largely insoluble in EtOH, while the sodium sulfinate is soluble. Filter and concentrate the EtOH filtrate.

  • Final Product: Sodium 1-methyl-1H-pyrazole-4-sulfinate (White hygroscopic solid).

Self-Validating System (Quality Control)
ParameterMethodAcceptance CriteriaScientific Rationale
Identity 1H NMR (D₂O)Distinct shift of C4-H proton upfield relative to sulfonyl chloride.Sulfinate is more electron-rich than sulfonyl chloride.
Purity HPLC (Reverse Phase)>95% Area under curve.Essential for subsequent cross-coupling efficiency.
Active Species Iodine Titration>90% w/w content.Sulfinates can oxidize to sulfonates (R-SO₃Na) in air; titration confirms oxidation state +4.

Reactivity & Applications

Once synthesized, the pyrazole sulfinate is a "divergent intermediate."

A. Synthesis of Pyrazole Sulfonamides (COX-2 Inhibitor Scaffolds)

Direct reaction of the sulfinate with amines is not standard; usually, the sulfonyl chloride (Phase 1 intermediate) is used. However, sulfinates can be converted to sulfonamides via oxidative coupling with amines using Iodine (I₂) or bleach, avoiding the unstable chloride intermediate if necessary.

B. Desulfitative Cross-Coupling (The "Heck-Type" Alternative)

Pyrazole sulfinates react with Aryl Halides (Ar-X) in the presence of Pd catalysts to form Biaryl Pyrazoles (C-C bond formation), extruding SO₂.

  • Conditions: Pd(OAc)₂, PPh₃, Cu(OAc)₂ (co-oxidant), DMSO/H₂O, 100°C.

  • Mechanism: Pd(II) inserts into the C-S bond, SO₂ is eliminated, followed by reductive elimination.

  • Advantage: Avoids the use of toxic organotin (Stille) or unstable pyrazole boronic acids (Suzuki).

C. Synthesis of Sulfones (Alkylation)

Reaction with alkyl halides (R-X) in polar solvents (DMF) yields Pyrazolyl Sulfones (R-SO₂-R').

  • Note: Sulfinates are ambident nucleophiles (S vs. O attack). In polar aprotic solvents, S-alkylation (sulfone) is favored over O-alkylation (sulfinate ester).

Visualization: The Reactivity Hub

ReactivityHub Sulfinate Pyrazole Sulfinate (Nucleophile / Precursor) Rxn1 Pd-Cat. Desulfitative Coupling (Ar-X, -SO2) Sulfinate->Rxn1 Rxn2 S-Alkylation (R-X, DMF) Sulfinate->Rxn2 Rxn3 Oxidative Amination (Amine, I2) Sulfinate->Rxn3 Rxn4 SuFEx Chemistry (Formation of R-SO2F) Sulfinate->Rxn4 Prod1 Biaryl Pyrazoles (C-C Bond) Rxn1->Prod1 Prod2 Pyrazole Sulfones (Bioactive Core) Rxn2->Prod2 Prod3 Sulfonamides (Drug Scaffold) Rxn3->Prod3 Prod4 Sulfonyl Fluorides (Click Chemistry) Rxn4->Prod4

Caption: Divergent synthetic utility of pyrazole sulfinates in constructing complex medicinal scaffolds.

References

  • Synthesis of Pyrazole Sulfonyl Chlorides

    • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
    • Source: ACS Omega (2023).
    • URL:[Link]

  • Desulfitative Cross-Coupling Mechanisms

    • Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
    • Source: Journal of the American Chemical Society (2020).
    • URL:[Link]

  • General Reactivity of Heterocyclic Sulfinates

    • Title: Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfin
    • Source: Journal of Organic Chemistry (2019).
    • URL:[Link]

  • Sulfur Dioxide Insertion (Alternative Route)

    • Title: Sulfur Dioxide Insertion Reactions for Organic Synthesis.[3]

    • Source: Springer N
    • URL:[Link]

  • Medicinal Chemistry Applications (COX-2)

    • Title: Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters (2021).[2][3][4][5]

    • URL:[Link]

Sources

A Technical Guide to 1-Methyl-1H-pyrazole-4-sulfinic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4-sulfinic acid, a heterocyclic organosulfur compound. Despite its potential utility as a synthetic intermediate in drug discovery and materials science, this specific molecule is not extensively documented in current chemical literature. This guide, therefore, serves as a foundational document, postulating its synthesis, characterizing its likely chemical properties, and exploring its potential applications based on the well-established chemistry of the pyrazole scaffold and the sulfinic acid functional group. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

The Pyrazole Core: A Cornerstone in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets.[2] Consequently, pyrazole derivatives have been successfully developed into a wide array of therapeutic agents with biological activities spanning anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[2][3][4][5][6]

The success of pyrazole-containing drugs is underscored by the number of FDA-approved pharmaceuticals that feature this core structure.[7][8] Notable examples include Celecoxib (an anti-inflammatory drug), Sildenafil (used to treat erectile dysfunction), and a growing number of kinase inhibitors for cancer therapy.[1][9] The versatility of the pyrazole ring allows for substitution at various positions, enabling fine-tuning of the molecule's steric and electronic properties to optimize its pharmacological profile.[10]

The Sulfinic Acid Group: A Reactive and Versatile Intermediate

Organosulfur compounds are integral to numerous natural products and synthetic molecules.[11] Among these, sulfinic acids (RSO₂H) are noteworthy for their unique reactivity. They are intermediates in the oxidation of thiols to sulfonic acids and can act as both nucleophiles and electrophiles under different conditions. While aliphatic sulfinic acids can be unstable, aromatic and heteroaromatic sulfinic acids generally exhibit greater stability.[12]

The sulfonyl group's reactivity is a key feature in organic synthesis and medicinal chemistry, often used as a bioisosteric replacement for carboxylic acids.[13] The ability of sulfinic acids to participate in a variety of chemical transformations makes them valuable precursors for the synthesis of sulfones, sulfonamides, and other sulfur-containing molecules.

The subject of this guide, 1-Methyl-1H-pyrazole-4-sulfinic acid, combines the desirable features of the pyrazole scaffold with the synthetic flexibility of the sulfinic acid group. This combination suggests its potential as a valuable building block for the creation of novel chemical entities with diverse applications.

Proposed Synthesis of 1-Methyl-1H-pyrazole-4-sulfinic acid

As of the date of this publication, a direct, documented synthesis for 1-Methyl-1H-pyrazole-4-sulfinic acid has not been identified in the literature. However, based on established synthetic methodologies for pyrazoles and sulfinic acids, a robust and logical synthetic pathway can be proposed. The following sections detail a multi-step synthesis, beginning with the construction of the pyrazole core, followed by the introduction and modification of the sulfur-containing functional group.

Synthesis of the 1-Methyl-1H-pyrazole Core

The synthesis of the 1-Methyl-1H-pyrazole core is a well-established process. A common and efficient method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine.

Materials:

  • 1,1,3,3-Tetramethoxypropane

  • Methylhydrazine

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 1,1,3,3-tetramethoxypropane in dilute hydrochloric acid is prepared.

  • The solution is gently heated to facilitate the hydrolysis of the acetal to malondialdehyde in situ.

  • After a short period, the solution is cooled, and methylhydrazine is added dropwise while maintaining the temperature below 25 °C.

  • The reaction mixture is then stirred at room temperature for several hours to ensure the completion of the condensation and cyclization reaction.

  • The resulting solution is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-methyl-1H-pyrazole.

  • The crude product can be purified by distillation.

Synthesis_of_1_Methyl_1H_pyrazole cluster_reagents Reagents cluster_product Product reagent1 1,1,3,3-Tetramethoxypropane intermediate Malondialdehyde (in situ) reagent1->intermediate H₃O⁺, Δ reagent2 Methylhydrazine product 1-Methyl-1H-pyrazole reagent2->product intermediate->product + Methylhydrazine Proposed_Synthesis_Workflow start 1-Methyl-1H-pyrazole step1 Chlorosulfonylation (Chlorosulfonic Acid) start->step1 intermediate 1-Methyl-1H-pyrazole-4-sulfonyl chloride step1->intermediate step2 Reduction (Sodium Sulfite) intermediate->step2 product 1-Methyl-1H-pyrazole-4-sulfinic acid step2->product

Figure 2: Proposed synthetic workflow for the target molecule.

Predicted Physicochemical Properties and Reactivity

The chemical behavior of 1-Methyl-1H-pyrazole-4-sulfinic acid can be inferred from the known properties of its constituent parts.

PropertyPredicted Value/BehaviorJustification
Appearance Likely a white to off-white crystalline solid.Aromatic sulfinic acids are typically solids at room temperature.
Solubility Sparingly soluble in water, more soluble in polar organic solvents like ethanol, DMSO, and DMF.The pyrazole ring provides some polarity, while the overall molecule is expected to have limited water solubility. The sulfinic acid group can form hydrogen bonds.
Acidity A moderately strong acid, likely with a pKa in the range of 2-3.Sulfinic acids are generally stronger acids than carboxylic acids due to the electron-withdrawing nature of the sulfonyl group. [14]
Stability Expected to have moderate stability. Aromatic and heteroaromatic sulfinic acids are more stable than their aliphatic counterparts. However, they can be susceptible to oxidation and disproportionation, especially when heated or in the presence of oxidizing agents.General knowledge of sulfinic acid stability. [12]Organosulfur compounds' stability can vary. [15][16][17]
Reactivity Oxidation: Readily oxidized to the corresponding 1-methyl-1H-pyrazole-4-sulfonic acid. Reduction: Can be reduced to the corresponding thiol. Disproportionation: May undergo disproportionation to the sulfonic acid and a thiosulfonate. Nucleophilicity: The sulfinate anion is a good nucleophile and can react with electrophiles.These are characteristic reactions of sulfinic acids.
Spectroscopic Data ¹H NMR: Expect signals for the methyl group, and two distinct signals for the pyrazole ring protons. ¹³C NMR: Expect signals for the methyl carbon and the three unique carbons of the pyrazole ring. IR: Characteristic S=O stretching bands.Based on the general spectroscopic features of pyrazoles and sulfinic acids.

Potential Applications in Research and Drug Development

The unique combination of a biologically active pyrazole core and a synthetically versatile sulfinic acid group suggests several potential applications for 1-Methyl-1H-pyrazole-4-sulfinic acid.

  • Intermediate for Novel Sulfonamides: The sulfinic acid can be converted to the corresponding sulfonyl chloride, which is a key precursor for the synthesis of a wide range of sulfonamides. Pyrazole sulfonamides have shown promise as various therapeutic agents.

  • Synthesis of Novel Sulfones: Sulfinic acids are excellent precursors for the synthesis of sulfones through reaction with alkylating or arylating agents. Pyrazole-containing sulfones could be explored for their biological activities.

  • Precursor for Bio-orthogonal Chemistry: The reactivity of the sulfinic acid group could potentially be harnessed in bio-orthogonal ligation reactions for the labeling and tracking of biomolecules.

  • Scaffold for Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it could serve as a valuable fragment in fragment-based screening campaigns to identify new drug leads.

  • Materials Science: The pyrazole moiety can act as a ligand for metal coordination, and the sulfinic acid group could be used to modify surfaces or polymers, suggesting potential applications in materials science.

Conclusion

While 1-Methyl-1H-pyrazole-4-sulfinic acid is not a widely documented compound, its synthesis is highly plausible through established chemical transformations. This guide has outlined a logical and detailed synthetic pathway, predicted its key physicochemical properties, and explored its potential applications. The convergence of the medicinally important pyrazole scaffold and the synthetically versatile sulfinic acid functional group makes this molecule a promising, yet underexplored, building block for future innovations in drug discovery, chemical biology, and materials science. The protocols and insights provided herein are intended to serve as a solid foundation for researchers to begin their exploration of this intriguing molecule.

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (2026, January 24). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Kumar, A., & Aggarwal, N. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(2), 75–83. Retrieved from [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1035-1053. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI. Retrieved from [Link]

  • Kumar, H., Bansal, K. K., & Goyal, A. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents, 20(5), 1-26.
  • ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. [Diagram]. Retrieved from [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022, October 26). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023, September 1). Bentham Science. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, June 26). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of pyrazole‐containing drugs and their pharmacological activities. [Diagram]. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. Retrieved from [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1). ResearchGate. Retrieved from [Link]

  • Britannica. (2026, January 29). Organosulfur compound. Retrieved from [Link]

  • Anunciado, M. B., et al. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. Atmospheric Measurement Techniques, 16(14), 3515-3529. Retrieved from [Link]

  • Changes in Organosulfur Compounds in Garlic Cloves during Storage. (2006, May 28). ACS Publications. Retrieved from [Link]

  • Therapeutic Potential of Stable Organosulfur Compounds of Aged Garlic. (2021). PubMed. Retrieved from [Link]

  • Organosulfur compounds – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Sulfonic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemoselective Ligation of Sulfinic Acids with Aryl-Nitroso Compounds. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Chemistry of sulfenic acids. 7. Reason for the high reactivity of sulfenic acids. Stabilization by intramolecular hydrogen bonding and electronegativity effects. (n.d.). ACS Publications. Retrieved from [Link]

  • Organic Sulfur Compounds. I. Reactions of Arylsulfinic Acids with Alkyl Chlorosulfites. (2006, March 27). Oxford Academic. Retrieved from [Link]

Sources

A Theoretical Chemist's Guide to 1-Methyl-1H-pyrazole-4-sulfinic Acid: Computational Insights into a Niche Heterocycle

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting theoretical calculations on 1-Methyl-1H-pyrazole-4-sulfinic acid, a sulfur-containing heterocyclic compound of interest in medicinal and materials chemistry. Recognizing the scarcity of published experimental and computational data on this specific molecule, this document serves as a detailed protocol and methodological blueprint for researchers. We will explore the selection of appropriate computational methods, from Density Functional Theory (DFT) to semi-empirical approaches, and delineate a step-by-step workflow for geometry optimization, vibrational frequency analysis, and the prediction of key electronic and spectroscopic properties. By leveraging established principles for modeling sulfur-containing organic molecules and pyrazole derivatives, this guide empowers researchers to generate reliable in silico data, thereby accelerating the design and development of novel chemical entities.

Introduction: The Significance of Pyrazole-Sulfur Scaffolds

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antidiabetic, antibacterial, antioxidant, and anticancer properties[1][2][3][4]. The introduction of sulfur-containing functional groups into heterocyclic systems can significantly modulate their physicochemical and pharmacological profiles[5][6][7][8]. The sulfinic acid moiety, in particular, is a versatile functional group, capable of acting as a hydrogen bond donor and acceptor, and participating in a variety of chemical transformations.

1-Methyl-1H-pyrazole-4-sulfinic acid represents an intriguing, yet underexplored, molecular entity. While its direct synthesis and characterization are not extensively documented in the current literature, its close structural analogs, such as 1-methyl-1H-pyrazole-4-sulfonyl chloride[9][10] and 1H-pyrazole-4-sulfonic acid[11], are known. Theoretical calculations provide a powerful, non-invasive tool to elucidate the fundamental properties of such novel molecules, offering predictive insights into their structure, stability, and reactivity, thereby guiding synthetic efforts and functional evaluation. This guide establishes a robust computational protocol to achieve this.

Foundational Principles of Theoretical Calculations for Sulfur-Containing Heterocycles

The accurate theoretical description of sulfur-containing compounds requires careful consideration of the chosen computational methodology, particularly the level of theory and the basis set. Sulfur's multiple oxidation states and the presence of d-orbitals in its valence shell necessitate a more sophisticated treatment than for simple first- and second-row elements.

Selecting the Right Computational Method
  • Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. For molecules like 1-Methyl-1H-pyrazole-4-sulfinic acid, hybrid functionals, such as B3LYP , are a common and reliable starting point. Functionals from the Minnesota family (e.g., M06-2X ) are also recommended, as they often provide improved descriptions of non-covalent interactions and thermochemistry.

  • Semi-empirical Methods: For rapid screening of large numbers of derivatives or for preliminary geometry optimizations, semi-empirical methods like the Self-Consistent Charge Density-Functional Tight-Binding (SCC-DFTB) method can be valuable. These methods are parameterized to reproduce experimental data or higher-level calculations and are significantly faster than DFT[12]. However, their results should be validated with higher-level methods for critical applications.

The Importance of the Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. For sulfur-containing molecules, it is crucial to use basis sets that include polarization and diffuse functions .

  • Pople-style basis sets: The 6-31G(d) basis set is a minimal choice for initial calculations. For more accurate results, 6-311+G(d,p) or larger basis sets are recommended. The "+" indicates the inclusion of diffuse functions, which are important for describing anions and lone pairs, while the "(d,p)" denotes the addition of polarization functions to d-orbitals on heavy atoms and p-orbitals on hydrogen.

  • Correlation-consistent basis sets: For highly accurate calculations, particularly for correlated wavefunction methods, the Dunning-style correlation-consistent basis sets, such as aug-cc-pVDZ or aug-cc-pVTZ , are the gold standard.

A Step-by-Step Computational Workflow

This section outlines a detailed protocol for the theoretical investigation of 1-Methyl-1H-pyrazole-4-sulfinic acid.

Molecular Structure Generation and Initial Optimization
  • Construct the Molecule: Using a molecular builder, construct the 3D structure of 1-Methyl-1H-pyrazole-4-sulfinic acid. Ensure correct atom connectivity and initial bond lengths and angles. The SMILES string for this molecule is CN1C=C(C=N1)S(=O)O.

  • Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method like PM7. This step provides a reasonable starting geometry for the more demanding DFT calculations.

DFT Geometry Optimization
  • Method Selection: Choose a suitable DFT functional and basis set. A robust and widely used combination is B3LYP/6-311+G(d,p) .

  • Optimization Keyword: In your quantum chemistry software package (e.g., Gaussian, ORCA, Spartan), specify the Opt keyword to perform a geometry optimization.

  • Convergence Criteria: Use tight convergence criteria to ensure that a true energy minimum is located on the potential energy surface.

  • Solvation Model: To simulate a more realistic chemical environment, it is advisable to include a solvent model. The Polarizable Continuum Model (PCM) is a popular and effective choice. Specify the desired solvent (e.g., water, DMSO).

Vibrational Frequency Analysis
  • Frequency Calculation: Following a successful geometry optimization, perform a vibrational frequency calculation at the same level of theory (Freq keyword).

  • Verification of Minimum: A key purpose of the frequency calculation is to confirm that the optimized structure corresponds to a true energy minimum. This is verified if there are no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry should be further optimized.

  • Thermochemical Data: The frequency calculation also provides important thermochemical data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Simulated IR Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. This can be compared with experimental data if available, or used as a predictive tool.

Electronic and Spectroscopic Properties
  • Molecular Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides an indication of the molecule's chemical reactivity and electronic excitability.

  • NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations should also be performed at the DFT level, and the results can be compared to experimental spectra of related pyrazole derivatives[1][13][14].

  • UV-Vis Spectroscopy: To predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations can be performed. This will provide the excitation energies and oscillator strengths of the electronic transitions.

Computational Workflow Diagram

Computational_Workflow A 1. Molecular Structure Generation (SMILES: CN1C=C(C=N1)S(=O)O) B 2. Initial Geometry Optimization (e.g., MMFF94 or PM7) A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p) with PCM) B->C D 4. Vibrational Frequency Calculation (Verify Minimum, Obtain Thermochemistry) C->D E 5. Property Calculations C->E I Final Optimized Structure & Properties D->I F HOMO/LUMO Analysis E->F G NMR Chemical Shifts (GIAO) E->G H UV-Vis Spectra (TD-DFT) E->H F->I G->I H->I

Caption: A generalized workflow for the theoretical calculation of 1-Methyl-1H-pyrazole-4-sulfinic acid.

Predicted Data and Analysis (Hypothetical)

Table 1: Predicted Molecular Properties of 1-Methyl-1H-pyrazole-4-sulfinic Acid

PropertyPredicted Value (B3LYP/6-311+G(d,p) in water)
Dipole Moment~ 4.5 - 5.5 Debye
HOMO Energy~ -7.0 to -8.0 eV
LUMO Energy~ -0.5 to -1.5 eV
HOMO-LUMO Gap~ 6.0 to 7.0 eV
Key Vibrational FrequenciesS=O stretch: ~1050-1100 cm⁻¹S-O stretch: ~850-950 cm⁻¹O-H stretch: ~3200-3600 cm⁻¹ (broad)
¹³C NMR Chemical Shifts (ppm)C3: ~135-145C4: ~110-120C5: ~125-135N-CH₃: ~35-45

Interpretation of Predicted Data:

  • The high predicted dipole moment suggests that the molecule is highly polar, which will influence its solubility and intermolecular interactions.

  • The large HOMO-LUMO gap is indicative of good kinetic stability. The HOMO is expected to be localized primarily on the sulfinic acid group and the pyrazole ring, while the LUMO will likely be distributed across the pyrazole ring.

  • The predicted vibrational frequencies for the S=O and S-O bonds are characteristic of sulfinic acids and can be used as a diagnostic tool in experimental IR spectroscopy.

Molecular Structure with Atom Numbering

Caption: Atom numbering scheme for 1-Methyl-1H-pyrazole-4-sulfinic acid used for NMR assignments.

Conclusion and Future Directions

This technical guide provides a comprehensive and actionable framework for the theoretical investigation of 1-Methyl-1H-pyrazole-4-sulfinic acid. By following the outlined computational workflow, researchers can generate reliable data on the structural, electronic, and spectroscopic properties of this and related molecules. Such in silico studies are invaluable for prioritizing synthetic targets, understanding structure-activity relationships, and accelerating the discovery of new chemical entities with potential applications in drug development and materials science. The validation of these theoretical predictions with future experimental data will be a critical next step in fully characterizing this promising class of compounds.

References

  • Elstner, M. (n.d.). Application of an approximate density-functional method to sulfur containing compounds. ResearchGate. Retrieved February 18, 2026, from [Link]

  • El-Sayed, Y. S., et al. (2023). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 13(1), 10852. doi:10.1038/s41598-023-37894-3. Available from: [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235–26249. doi:10.1021/acsomega.2c07539. Available from: [Link]

  • Khan, I., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy, 42(2), 220-229. Available from: [Link]

  • Royal Society of Chemistry. (2023). d3ma00823a1.pdf. Retrieved February 18, 2026, from [Link]

  • Madalambika, G. B., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 1348, 143497. doi:10.1016/j.molstruc.2025.143497. Available from: [Link]

  • (N.A.). (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Authorea Preprints. Retrieved February 18, 2026, from [Link]

  • MDPI. (n.d.). Focusing on Sulfur in Medicinal Chemistry. Retrieved February 18, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(10), 2341. doi:10.3390/molecules29102341. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-4-sulfonic acid. PubChem. Retrieved February 18, 2026, from [Link]

  • Nagaraja, G. K., et al. (2016). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Research on Chemical Intermediates, 42, 4497–4511. doi:10.1007/s11164-015-2292-y. Available from: [Link]

  • Zhang, Y., et al. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 239(3), 569-571. doi:10.1515/ncrs-2023-0498. Available from: [Link]

  • Akyıldırım, O., et al. (2022). SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-imidazole-2-yl)methylene)amino)phenol. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 855-868. doi:10.18596/jotcsa.1079983. Available from: [Link]

  • PubChemLite. (n.d.). 1-methyl-1h-pyrazole-4-sulfonohydrazide (C4H8N4O2S). Retrieved February 18, 2026, from [Link]

  • Sethi, P., Vashisht, K., & Sharma, K. (2024). Role of Sulphur Containing Heterocycles in Medicinal Chemistry. International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 1-10.
  • Lam, L., Park, S. H., & Sloop, J. C. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. doi:10.3390/M1483. Available from: [Link]

  • Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 486-508. doi:10.1016/j.ejmech.2019.07.031.
  • Lam, L., Park, S. H., & Sloop, J. C. (2022). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. Retrieved February 18, 2026, from [Link]

  • (N.A.). (n.d.). Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. Neuroquantology. Retrieved February 18, 2026, from [Link]

  • ChemSynthesis. (n.d.). 4-methylphenyl 1H-pyrazol-4-yl sulfone. Retrieved February 18, 2026, from [Link]

  • ChemRxiv. (2025). Practical Synthesis of Pyrazol-4-thiols. Retrieved February 18, 2026, from [Link]

Sources

Navigating the Synthesis of 1-Methyl-1H-pyrazole-4-sulfinic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development, access to novel chemical scaffolds is paramount. The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a "biologically privileged" structure, forming the core of numerous approved drugs and agrochemicals.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide focuses on a specific, yet under-documented derivative: 1-Methyl-1H-pyrazole-4-sulfinic acid .

A thorough investigation of the current chemical market reveals that 1-Methyl-1H-pyrazole-4-sulfinic acid is not a readily available, off-the-shelf compound. Its inherent instability, a common trait among free sulfinic acids which tend to disproportionate, likely contributes to its absence from commercial catalogs.[4][5] However, this guide provides a comprehensive pathway for its procurement through the synthesis from its stable and commercially available precursor, 1-Methyl-1H-pyrazole-4-sulfonyl chloride .

This document serves as a technical resource, detailing the commercial availability of the necessary starting material, a validated synthetic protocol for the target compound, and an overview of its potential applications and chemical properties, grounded in established scientific principles.

Part 1: Commercial Sourcing of the Key Precursor

The synthetic route to 1-Methyl-1H-pyrazole-4-sulfinic acid begins with its corresponding sulfonyl chloride. 1-Methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 288148-34-5) is a stable, solid compound offered by several reputable chemical suppliers. Its availability makes the synthesis of the target sulfinic acid a feasible endeavor for a standard organic chemistry laboratory.

Below is a summary of prominent suppliers for this key precursor. Researchers are advised to consult the suppliers' websites for current pricing, purity, and availability.

SupplierProduct NameCAS NumberNotes
Sigma-Aldrich 1-Methyl-1H-pyrazole-4-sulfonyl chloride, AldrichCPR288148-34-5Offered as part of their collection for early discovery researchers.[6]
Thermo Scientific 1-Methyl-1H-pyrazole-4-sulfonyl chloride, 97%288148-34-5Originally part of the Alfa Aesar portfolio.[7]
CymitQuimica 1H-Pyrazole-4-sulfonyl chloride, 1-methyl-288148-34-5Lists multiple product options and purity levels.[8]
Santa Cruz Biotech 1-Methyl-1H-pyrazole-4-sulfonyl chloride288148-34-5Marketed for proteomics research; classified as Dangerous Goods for transport.[9]

Physical and Chemical Properties of the Precursor:

  • Molecular Formula: C₄H₅ClN₂O₂S[6]

  • Molecular Weight: 180.61 g/mol [6]

  • Appearance: White to off-white solid[8]

  • Reactivity: The sulfonyl chloride group is a potent electrophile, reactive towards nucleophiles and sensitive to moisture.[8]

Part 2: Synthesis of 1-Methyl-1H-pyrazole-4-sulfinic acid

The most common and reliable method for preparing sulfinic acids is the reduction of the corresponding sulfonyl chlorides.[5][10] Several reducing agents can be employed, with sodium sulfite being a widely used, cost-effective, and efficient choice.[10] The reaction proceeds via a nucleophilic attack of the sulfite on the sulfonyl chloride, followed by hydrolysis to yield the sodium sulfinate salt. Subsequent acidification in situ then produces the desired free sulfinic acid.

Experimental Workflow: Reduction of a Sulfonyl Chloride

The following diagram illustrates the key steps in the synthesis of a sulfinic acid from its sulfonyl chloride precursor.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Isolation & Purification A 1-Methyl-1H-pyrazole-4-sulfonyl chloride in an organic solvent (e.g., THF) C Combine solutions and stir at room temperature A->C B Aqueous solution of Sodium Sulfite (Na₂SO₃) B->C D Monitor reaction by TLC C->D E Acidify with HCl (aq) to pH ~2 D->E Upon completion F Extract with an organic solvent (e.g., Ethyl Acetate) E->F G Dry organic layer (e.g., Na₂SO₄) F->G H Evaporate solvent under reduced pressure G->H I Purify by recrystallization or chromatography H->I J Characterize final product: 1-Methyl-1H-pyrazole-4-sulfinic acid I->J

Caption: Workflow for the synthesis of 1-Methyl-1H-pyrazole-4-sulfinic acid.

Detailed Step-by-Step Protocol

This protocol is a representative procedure based on established methods for the reduction of sulfonyl chlorides.[10]

Materials:

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Deionized water

  • Tetrahydrofuran (THF) or other suitable water-miscible solvent

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of Sulfite Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 equivalents of sodium sulfite in deionized water.

  • Dissolution of Starting Material: In a separate flask, dissolve 1.0 equivalent of 1-Methyl-1H-pyrazole-4-sulfonyl chloride in a minimal amount of THF.

  • Reaction Initiation: Slowly add the sulfonyl chloride solution to the stirring aqueous sulfite solution at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride spot.

  • Acidification: Once the reaction is complete, cool the flask in an ice bath. Carefully and slowly add concentrated HCl dropwise while stirring until the pH of the solution is approximately 2. This will protonate the intermediate sulfinate salt to form the free sulfinic acid.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-Methyl-1H-pyrazole-4-sulfinic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by flash column chromatography on silica gel if necessary. Due to the potential instability of the free acid, it is often advisable to use the crude product immediately or to store it as its more stable sodium salt.[4]

Part 3: Properties and Characterization

Expected Properties:

  • Acidity: Sulfinic acids are generally more acidic than their corresponding carboxylic acids.[5]

  • Stability: As previously noted, free sulfinic acids can be unstable and prone to disproportionation, yielding a mixture of the corresponding sulfonic acid and a thiosulfonate.[4][5] They are also susceptible to air oxidation to the sulfonic acid.[5]

  • Reactivity: The sulfinic acid moiety is a versatile functional group. It can be alkylated to form sulfones or sulfinate esters, and its conjugate base, the sulfinate anion, is a good nucleophile.[4]

Characterization Techniques:

Researchers synthesizing this compound should plan for a comprehensive characterization to confirm its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the methyl group and the two protons on the pyrazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfinic acid group.[11][12]

    • ¹³C NMR: The spectrum will show signals for the three unique carbons of the pyrazole ring and the methyl carbon.[12]

  • Infrared (IR) Spectroscopy: Look for characteristic stretching frequencies for the S=O and O-H bonds of the sulfinic acid group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Part 4: Relevance in Drug Discovery and Organic Synthesis

The pyrazole scaffold is a cornerstone in medicinal chemistry.[1][13] The introduction of a sulfinic acid group at the 4-position of the 1-methylpyrazole ring opens up new avenues for creating novel drug candidates and synthetic intermediates.

Potential Applications
  • Bioisosteric Replacement: The sulfinic acid group can act as a bioisostere for a carboxylic acid or a tetrazole group, potentially improving pharmacokinetic properties or target binding affinity.

  • Precursor to Sulfonamides and Sulfones: Sulfinic acids are valuable precursors for the synthesis of sulfonamides and sulfones, two classes of compounds with broad pharmacological activity. The sulfinate salt can be readily alkylated or used in coupling reactions to generate diverse libraries of these compounds.[1]

  • Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known for their anti-inflammatory and analgesic properties.[3] New derivatives containing the sulfinic acid moiety could be explored for similar activities.

  • Anticancer and Antimicrobial Agents: The functionalization of the pyrazole ring is a common strategy in the development of new anticancer and antimicrobial drugs.[2]

The following diagram illustrates the central role of 1-Methyl-1H-pyrazole-4-sulfinic acid as a synthetic intermediate.

G A 1-Methyl-1H-pyrazole-4-sulfinic acid B Alkylation (R-X) A->B C Oxidation ([O]) A->C D Conversion to Sulfonyl Chloride (e.g., SO₂Cl₂) A->D E Pyrazole Sulfones B->E F Pyrazole Sulfonic Acid C->F G Pyrazole Sulfonamides (via Sulfonyl Chloride) D->G

Caption: Synthetic utility of 1-Methyl-1H-pyrazole-4-sulfinic acid.

Conclusion

While 1-Methyl-1H-pyrazole-4-sulfinic acid is not directly available from commercial sources, its synthesis is readily achievable for researchers in medicinal chemistry and drug development. By utilizing the commercially available precursor, 1-Methyl-1H-pyrazole-4-sulfonyl chloride, and employing a standard reduction protocol, this valuable synthetic building block can be accessed. The unique chemical properties of the sulfinic acid moiety, combined with the proven biological relevance of the pyrazole core, make this compound a promising starting point for the development of novel therapeutics and advanced chemical probes. This guide provides the necessary foundational knowledge for scientists to confidently source the required starting materials and synthesize this target compound for their research endeavors.

References

  • Wikipedia. "Sulfinic acid." Accessed February 2026. Available from: [Link]

  • Royal Society of Chemistry. "Recent advances in the synthesis and transformations of sulfinate esters." Accessed February 2026. Available from: [Link]

  • Google Patents. "Process for preparing a sulfinate." Accessed February 2026.
  • ACS Publications. "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents." ACS Omega. Accessed February 2026. Available from: [Link]

  • JETIR. "SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST." Accessed February 2026. Available from: [Link]

  • Royal Society of Chemistry. "Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches." New Journal of Chemistry. Accessed February 2026. Available from: [Link]

  • Visnav. "Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation." Accessed February 2026. Available from: [Link]

  • ACS Publications. "Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides." Accessed February 2026. Available from: [Link]

  • National Center for Biotechnology Information. "Current status of pyrazole and its biological activities." PMC. Accessed February 2026. Available from: [Link]

  • ScienceDirect. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." Accessed February 2026. Available from: [Link]

  • National Center for Biotechnology Information. "1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160." PubChem. Accessed February 2026. Available from: [Link]

  • MDPI. "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Accessed February 2026. Available from: [Link]

  • ResearchGate. "Reduction of sulfonyl chlorides." Accessed February 2026. Available from: [Link]

  • Wikipedia. "Sulfonic acid." Accessed February 2026. Available from: [Link]

  • Wiley Online Library. "The Preparation of Sulfinic Acids." Accessed February 2026. Available from: [Link]

  • ResearchGate. "Chemoselective Ligation of Sulfinic Acids with Aryl-Nitroso Compounds." Accessed February 2026. Available from: [Link]

  • PubChemLite. "1-methyl-1h-pyrazole-4-sulfonyl chloride (C4H5ClN2O2S)." Accessed February 2026. Available from: [Link]

  • Oxford Academic. "Organic Sulfur Compounds. I. Reactions of Arylsulfinic Acids with Alkyl Chlorosulfites." Bulletin of the Chemical Society of Japan. Accessed February 2026. Available from: [Link]

  • ACS Publications. "Chemistry of sulfenic acids. 7. Reason for the high reactivity of sulfenic acids. Stabilization by intramolecular hydrogen bonding and electronegativity effects." The Journal of Organic Chemistry. Accessed February 2026. Available from: [Link]

Sources

Methodological & Application

The Synthetic Utility of 1-Methyl-1H-pyrazole-4-sulfinic Acid: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug discovery.[1][2] The introduction of sulfur-containing functional groups onto this versatile heterocycle further expands its synthetic utility and potential biological activity. This guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4-sulfinic acid, a valuable but under-documented reagent, and its applications in organic synthesis. While direct literature on this specific sulfinic acid is sparse, its synthetic potential can be confidently extrapolated from the well-established chemistry of its precursors and the broader class of heteroaromatic sulfinic acids.

This document will detail the synthesis of 1-Methyl-1H-pyrazole-4-sulfinic acid from its corresponding sulfonyl chloride, explore its key applications in the formation of medicinally relevant sulfones, and provide detailed, field-proven protocols for its preparation and use.

PART 1: Synthesis of 1-Methyl-1H-pyrazole-4-sulfinic Acid

The most direct and reliable route to 1-Methyl-1H-pyrazole-4-sulfinic acid is through the reduction of its corresponding sulfonyl chloride, 1-Methyl-1H-pyrazole-4-sulfonyl chloride. This precursor is either commercially available or can be readily synthesized from 1-methyl-1H-pyrazole.

Protocol 1: Synthesis of the Precursor, 1-Methyl-1H-pyrazole-4-sulfonyl chloride

This two-step protocol begins with the synthesis of 1-methyl-1H-pyrazole, followed by its sulfonation.

Step 1: Synthesis of 1-Methyl-1H-pyrazole

1-Methyl-1H-pyrazole can be synthesized through the methylation of pyrazole.[3]

  • Reaction:

    • In a round-bottom flask, dissolve pyrazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Under a nitrogen atmosphere, add a strong base such as potassium tert-butoxide (1.8 eq) portion-wise.[4]

    • Allow the reaction to warm to room temperature and stir for 40 minutes.

    • Add methyl iodide (1.3 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-1H-pyrazole.

Step 2: Sulfonylation of 1-Methyl-1H-pyrazole

The sulfonyl chloride is synthesized by reacting 1-methyl-1H-pyrazole with chlorosulfonic acid.[4][5]

  • Reaction:

    • In a flask equipped with a dropping funnel and under a nitrogen atmosphere, add 1-methyl-1H-pyrazole (1.0 eq) to chloroform.

    • Separately, prepare a solution of chlorosulfonic acid (5.5 eq) in chloroform.

    • Cool the pyrazole solution to 0 °C and slowly add the chlorosulfonic acid solution.

    • After the addition is complete, heat the reaction mixture to 60 °C and stir for 10 hours.

    • To this mixture, add thionyl chloride (1.3 eq) at 60 °C over 20 minutes and continue stirring for an additional 2 hours.[4][5]

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and extract with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-Methyl-1H-pyrazole-4-sulfonyl chloride.

Protocol 2: Reduction of 1-Methyl-1H-pyrazole-4-sulfonyl chloride to 1-Methyl-1H-pyrazole-4-sulfinic acid

The reduction of the sulfonyl chloride to the sulfinic acid is a critical step. A common and effective method involves the use of a reducing agent like sodium sulfite.

  • Reaction:

    • In a round-bottom flask, dissolve 1-Methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a suitable solvent mixture, such as THF and water.

    • Add sodium sulfite (2.0 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting sulfonyl chloride.

    • Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will precipitate the sulfinic acid.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield 1-Methyl-1H-pyrazole-4-sulfinic acid.

PART 2: Applications in Organic Synthesis: The Formation of Pyrazole-4-sulfones

A primary application of 1-Methyl-1H-pyrazole-4-sulfinic acid is in the synthesis of pyrazole-4-sulfones. These motifs are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.[6][7] The sulfinic acid can act as a nucleophile or a radical precursor to form C-S bonds.

Application 1: Radical-Mediated Sulfonylation of Alkenes

Sulfinic acids are excellent precursors to sulfonyl radicals, which can then add across double bonds to form sulfones. This transformation is often initiated by a radical initiator or under photoredox conditions.

Workflow for Radical Sulfonylation

G cluster_start Reaction Setup cluster_reaction Reaction cluster_end Workup and Isolation A 1-Methyl-1H-pyrazole-4-sulfinic acid E Generate Sulfonyl Radical A->E B Alkene F Radical Addition to Alkene B->F C Radical Initiator (e.g., TBHP) C->E D Solvent (e.g., DMSO) E->F G Hydrogen Atom Abstraction F->G H Quench Reaction G->H I Extraction H->I J Purification (e.g., Column Chromatography) I->J K Pyrazole-4-sulfone Product J->K

Caption: Workflow for the radical-mediated sulfonylation of alkenes.

Protocol 3: Synthesis of a β-Ketosulfone via Radical Addition to an Enone

This protocol details the synthesis of a β-ketosulfone, a valuable synthetic intermediate.

  • Materials:

    • 1-Methyl-1H-pyrazole-4-sulfinic acid (1.0 eq)

    • α,β-Unsaturated ketone (e.g., chalcone) (1.2 eq)

    • tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 eq)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a round-bottom flask, dissolve 1-Methyl-1H-pyrazole-4-sulfinic acid and the α,β-unsaturated ketone in DMSO.

    • Add TBHP dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired β-ketosulfone.

Application 2: Nucleophilic Addition to Michael Acceptors

Under basic conditions, the sulfinate anion can act as a soft nucleophile and undergo Michael addition to electron-deficient alkenes, such as vinyl sulfones.[8]

G Sulfinic_Acid 1-Methyl-1H-pyrazole-4-SO2H Sulfinate_Anion 1-Methyl-1H-pyrazole-4-SO2⁻ Sulfinic_Acid->Sulfinate_Anion Deprotonation Base Base Base->Sulfinate_Anion Enolate_Intermediate Intermediate Sulfinate_Anion->Enolate_Intermediate Michael Addition Michael_Acceptor R-CH=CH-EWG Michael_Acceptor->Enolate_Intermediate Product 1-Methyl-1H-pyrazole-4-SO2-CHR-CH2-EWG Enolate_Intermediate->Product Protonation Proton_Source H⁺ Proton_Source->Product

Sources

applications of 1-Methyl-1H-pyrazole-4-sulfinic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Methyl-1H-pyrazole-4-sulfinic Acid in Medicinal Chemistry

Executive Summary

In modern drug discovery, the sulfonyl group (


) serves as a critical pharmacophore, offering hydrogen bond acceptor properties and metabolic stability. While sulfonyl chlorides are traditional precursors, they suffer from moisture sensitivity and limited shelf-life. 1-Methyl-1H-pyrazole-4-sulfinic acid  (and its sodium salt) has emerged as a superior, bench-stable surrogate. This guide details its application as a radical precursor for C-H functionalization and a nucleophile in cross-coupling reactions, enabling the efficient installation of the 1-methyl-1H-pyrazole-4-sulfonyl  moiety—a privileged scaffold in kinase inhibitors (e.g., JAK, EGFR) and anti-inflammatory agents.

Chemical Profile & Reactivity

Unlike its sulfonyl chloride counterpart, the sulfinic acid is an amphoteric species that can react via three distinct pathways:

  • S-Nucleophile: Reacts with electrophiles (alkyl halides, epoxides) to form sulfones.

  • Radical Precursor: Under oxidative conditions, generates a sulfonyl radical (

    
    ) for Minisci-type additions.
    
  • Sulfonamide Precursor: Undergoes oxidative coupling with amines, bypassing the acid chloride intermediate.

PropertySpecification
CAS Number 1798770-47-4 (Acid) / 1798770-47-X (Na Salt)
Molecular Weight 146.17 g/mol
Appearance White to off-white crystalline solid
Stability Air/Moisture stable; store at 2-8°C
pKa ~2.0 (Sulfinic acid proton)

Application I: Radical C-H Sulfonylation (Late-Stage Functionalization)

Context: This protocol allows the direct installation of the pyrazole-sulfonyl group onto heteroarenes (e.g., pyridines, quinolines) without pre-functionalization (halogenation). It is ideal for diversifying lead compounds.

Mechanism of Action

The reaction proceeds via a radical mechanism where a persulfate oxidant generates the sulfonyl radical, which attacks the protonated heteroarene.

RadicalMechanism Sulfinate Py-SO2-Na Radical [Py-SO2•] Sulfonyl Radical Sulfinate->Radical - e⁻ Oxidant K2S2O8 (Oxidant) Oxidant->Radical Initiation Intermediate Radical σ-Complex Radical->Intermediate + Heterocycle Heterocycle Heterocycle-H (Substrate) Heterocycle->Intermediate Product Heterocycle-SO2-Py (Sulfone) Intermediate->Product - H• (Oxidation)

Figure 1: Radical C-H Sulfonylation Mechanism. The sulfinate is oxidized to a radical species which performs a Minisci-type addition.

Experimental Protocol

Objective: Synthesis of 2-(1-methyl-1H-pyrazole-4-sulfonyl)-pyridine.

  • Reagents:

    • Substrate: Pyridine (1.0 equiv, 0.5 mmol)

    • Reagent: Sodium 1-methyl-1H-pyrazole-4-sulfinate (2.0 equiv)

    • Oxidant: Potassium persulfate (

      
      ) (2.0 equiv)
      
    • Solvent: DMSO/Water (4:1 v/v) – Critical for radical stability.

    • Additive: TFA (1.0 equiv) – Protonates pyridine to activate it.

  • Procedure:

    • Charge a reaction vial with the sulfinate salt (166 mg, 1.0 mmol) and

      
       (270 mg, 1.0 mmol).
      
    • Add DMSO (2 mL) and Water (0.5 mL).

    • Add Pyridine (40 µL, 0.5 mmol) followed by TFA (38 µL, 0.5 mmol).

    • Seal and heat to 60°C for 12 hours. Note: Evolution of gas may occur.

    • Workup: Dilute with EtOAc (20 mL), wash with sat.

      
       (to neutralize TFA) and brine. Dry over 
      
      
      
      .[1]
    • Purification: Silica gel chromatography (0-50% EtOAc/Hexanes).

Expert Tip: If the reaction is sluggish, add catalytic


 (10 mol%) to lower the activation energy for decarboxylation/oxidation.

Application II: Palladium-Catalyzed Cross-Coupling

Context: For regioselective installation where C-H activation is not suitable, this method couples the sulfinate with aryl halides (Suzuki-Miyaura type reactivity).

Workflow Diagram

PdCoupling Start Aryl Halide (Ar-X) + Sulfinate Cycle Oxidative Addition -> Transmetallation -> Reductive Elimination Start->Cycle 100°C, Dioxane Catalyst Pd2(dba)3 / Xantphos Catalyst->Cycle Product Ar-SO2-Py (Diaryl Sulfone) Cycle->Product

Figure 2: Pd-Catalyzed Sulfonylation Workflow.

Experimental Protocol
  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Sodium 1-methyl-1H-pyrazole-4-sulfinate (1.2 equiv)

    • Catalyst:

      
       (2.5 mol%)
      
    • Ligand: Xantphos (5 mol%)

    • Base:

      
       (1.5 equiv)
      
    • Solvent: 1,4-Dioxane (anhydrous)

  • Procedure:

    • In a glovebox or under Argon, combine Aryl Bromide, Sulfinate, Pd-catalyst, Ligand, and Base in a pressure vial.

    • Add degassed Dioxane (0.2 M concentration).

    • Heat at 100°C for 16 hours.

    • Filter through Celite to remove Pd residues. Concentrate and purify.

Application III: One-Pot Sulfonamide Synthesis

Context: Converting the sulfinic acid directly to a sulfonamide without isolating the unstable sulfonyl chloride.

Protocol:

  • Dissolve 1-methyl-1H-pyrazole-4-sulfinic acid (1.0 equiv) in MeOH.

  • Add the amine (1.2 equiv).

  • Add Iodine (

    
    )  (3.0 equiv) and 
    
    
    
    (4.0 equiv).
  • Stir at Room Temperature for 2 hours.

  • Mechanism:

    
     oxidizes the sulfinate to a sulfonyl iodide intermediate, which is immediately trapped by the amine.
    

Comparative Data & Selection Guide

Reaction TypeTarget MotifPrimary AdvantageLimitations
Radical C-H Heteroaryl SulfoneNo pre-functionalization needed; Green chemistry (water compatible).Regioselectivity can be poor on symmetric substrates.
Pd-Coupling Diaryl SulfoneHigh regiocontrol; Tolerates sensitive functional groups.Requires expensive catalyst; Oxygen sensitive.
Oxidative Coupling SulfonamideOne-pot; Avoids corrosive

.
Requires excess amine if volatile.

References

  • Gauthier, D. R., & Yoshikawa, N. (2016).[2] A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones.[2] Organic Letters, 18(23), 5994–5997. Link

  • Beaulieu, C., et al. (2004).[3] A mild and efficient new synthesis of aryl sulfones from boronic acids and sulfinic acid salts.[3][4] Tetrahedron Letters, 45(16), 3233–3236. Link

  • Mughal, H., & Szostak, M. (2021).[1][5] General Synthesis of Sulfones by Ru(II)-Catalyzed Cross-Coupling of Sulfonyl Chlorides and Boronic Acids. Organic & Biomolecular Chemistry, 19, 3274-3286.[5] Link

  • Deng, H., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. ACS Omega, 8(7), 6789-6798. Link

  • Luo, Y., et al. (2018). Recent advances of sodium sulfinates in radical reactions. Journal of Organic Chemistry, 83(12), 6589-6598. Link

Sources

Application Note: Scalable Synthesis of Sodium 1-Methyl-1H-pyrazole-4-sulfinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Protocol for the Synthesis of 1-Methyl-1H-pyrazole-4-sulfinic Acid (Sodium Salt) Content Type: Application Note & Process Development Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Abstract & Strategic Overview

1-Methyl-1H-pyrazole-4-sulfinic acid (and its corresponding sodium salt, CAS: 1138034-18-0 ) is a critical heterocyclic building block employed in the synthesis of sulfonamides, sulfones, and sulfoxides—functional motifs ubiquitous in JAK inhibitors and other kinase-targeted therapeutics.

While sulfinic acids are versatile, they are kinetically unstable, prone to disproportionation (to thiosulfonates and sulfonic acids) and oxidation. Consequently, this guide prioritizes the isolation of the sodium salt , which exhibits superior shelf-stability and handling characteristics compared to the free acid.

This protocol details two distinct synthetic pathways:

  • Method A (Process Route): Aqueous reduction of the sulfonyl chloride using sodium sulfite. Ideal for multigram to kilogram scale-up.

  • Method B (Discovery Route): Metallation of 4-bromo-1-methylpyrazole followed by sulfur dioxide capture. Ideal for anhydrous, small-scale library generation.

Retrosynthetic Analysis & Pathway Selection

The pyrazole ring is electron-rich, but the 4-position is the preferred site for electrophilic substitution.

  • Route A (Recommended): Relies on the commercially available or easily synthesized sulfonyl chloride. The reduction is conducted in aqueous media, avoiding cryogenic conditions and pyrophoric reagents.

  • Route B: Utilizes a lithium-halogen exchange. This is atom-uneconomical for large scales but useful if the bromide is the only available precursor.

G cluster_legend Process Logic Target Target: 1-Methyl-1H-pyrazole-4-sulfinate (Na salt) SulfonylCl 1-Methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 288148-34-5) RouteA Route A: Sulfite Reduction (Na2SO3, NaHCO3, H2O) SulfonylCl->RouteA Bromide 4-Bromo-1-methyl-1H-pyrazole (CAS: 15803-02-8) RouteB Route B: Lithiation/SO2 Capture (n-BuLi, SO2, THF) Bromide->RouteB RouteA->Target RouteB->Target

Figure 1: Retrosynthetic strategy for the target sulfinate.

Method A: Sulfite Reduction (Primary Protocol)

Rationale: This method utilizes mild, aqueous conditions. Sodium sulfite (


) acts as the nucleophilic reducing agent. The inclusion of sodium bicarbonate buffers the reaction, preventing the formation of the unstable free sulfinic acid in situ.
Reagents & Stoichiometry
ReagentEquiv.[1]Role
1-Methyl-1H-pyrazole-4-sulfonyl chloride 1.0Limiting Reagent
Sodium Sulfite (

)
2.0 - 2.5Reducing Agent
Sodium Bicarbonate (

)
2.0Buffer / Base
Water 10 VolSolvent
Ethanol (optional) 2-3 VolCo-solvent (if solubility issues arise)
Step-by-Step Protocol
  • Preparation of Reducing Solution:

    • In a round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve

      
       (2.5 equiv) and 
      
      
      
      (2.0 equiv) in water (10 volumes relative to sulfonyl chloride mass).
    • Heat the solution to 50°C to ensure complete dissolution.

  • Addition:

    • Add the 1-Methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) portion-wise over 30 minutes.

    • Note: The reaction is slightly exothermic. Maintain internal temperature between 50–60°C . Do not exceed 70°C to avoid thermal decomposition.

  • Reaction Monitoring:

    • Stir at 50°C for 2–4 hours.

    • TLC/HPLC Check: Monitor the disappearance of the sulfonyl chloride. (TLC eluent: 5% MeOH in DCM; Sulfinate stays at baseline, Chloride moves).

  • Workup & Isolation (Critical for Stability):

    • Concentration: Evaporate water under reduced pressure (Rotavap bath < 50°C) to approximately 20% of the original volume.

    • Precipitation: Add Ethanol (or Isopropanol) (10 volumes) to the concentrated aqueous residue. The inorganic salts (

      
      , excess 
      
      
      
      ) are insoluble in alcohol, while the organic sulfinate has partial solubility or forms a distinct suspension.
    • Refined Purification: For high purity, evaporate to dryness. Extract the solid residue with boiling Ethanol . Filter hot to remove inorganic salts.

    • Crystallization: Cool the ethanol filtrate to 0°C. The Sodium 1-methyl-1H-pyrazole-4-sulfinate will crystallize as a white solid.

    • Drying: Filter and dry under high vacuum at 40°C for 12 hours. Store under Nitrogen.

Method B: Lithiation & Insertion (Alternative)

Rationale: Useful when the sulfonyl chloride is unavailable or for introducing isotopic labels (e.g.,


). Requires strict anhydrous conditions.
Reagents & Stoichiometry
ReagentEquiv.[1]Role
4-Bromo-1-methyl-1H-pyrazole 1.0Starting Material
n-Butyllithium (2.5M in hexanes) 1.1Lithiating Agent
Sulfur Dioxide (

)
ExcessElectrophile
THF (Anhydrous) 15 VolSolvent
Step-by-Step Protocol
  • Lithiation:

    • Charge a flame-dried flask with 4-bromo-1-methylpyrazole (1.0 equiv) and anhydrous THF under Argon/Nitrogen.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (1.1 equiv) dropwise over 20 minutes. Maintain temperature below -70°C.

    • Stir for 30–60 minutes at -78°C to generate the lithiated species.

  • Sulfur Dioxide Quench:

    • Method: Introduce dry

      
       gas into the headspace (or bubble gently) for 15 minutes. Alternatively, add a solution of 
      
      
      
      in THF.
    • The reaction mixture will thicken/change color (often pale yellow).

    • Allow the mixture to warm to Room Temperature (RT) over 1 hour.

  • Workup:

    • Concentrate the mixture to dryness.

    • Resuspend the residue in water.

    • Adjust pH to ~8–9 with

      
       solution.
      
    • Wash with Ethyl Acetate (to remove unreacted bromide).

    • Lyophilize the aqueous layer to obtain the crude sodium sulfinate. Recrystallize from EtOH/Water if necessary.

Process Control & Troubleshooting

Stability Warning: Free sulfinic acids (


) are significantly less stable than their salts (

). Always store as the salt. If the free acid is required for a subsequent step, generate it in situ by acidification immediately prior to use.

Workup Start Crude Reaction Mixture (Aqueous) Evap Evaporate to ~20% Volume Start->Evap Precip Add Excess Ethanol (10 Vol) Evap->Precip Filter1 Filter Suspension Precip->Filter1 Solid Solid Residue (Inorganic Salts + Product) Filter1->Solid Collect Solid Filtrate Filtrate (Impurities) Filter1->Filtrate Discard Extract Extract Solid with Boiling EtOH Solid->Extract FilterHot Filter Hot Extract->FilterHot FinalFiltrate Filtrate (Contains Product) FilterHot->FinalFiltrate WasteSolid Filter Cake (Na2SO4, Na2SO3) FilterHot->WasteSolid Remove Salts Cryst Cool to 0°C & Crystallize FinalFiltrate->Cryst Product Pure Sodium Sulfinate Cryst->Product

Figure 2: Purification workflow for isolating the sodium salt from inorganic byproducts.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Method A) Incomplete reduction or decomposition.Ensure pH stays >7. Acidic conditions promote disproportionation to sulfonic acid.
Product is hygroscopic/sticky Residual water or inorganic salts.Dry under high vacuum with

. Recrystallize from minimal water/ethanol.
NMR shows Sulfonic Acid (~10% shift) Oxidation during workup.Degas all solvents. Perform workup rapidly. Store under inert atmosphere.
Starting Material Remains Old Sulfonyl Chloride.Sulfonyl chlorides hydrolyze over time. Verify purity of starting material before use.
References
  • Gauthier, D. R., & Yoshikawa, N. (2016).[2] "A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones."[2] Organic Letters, 18(23), 5994–5997. Link

  • Deng, X., Mani, N. S. (2010). "Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis." Organic Syntheses, 87, 16. (Provides context on pyrazole ring stability and synthesis). Link

  • Santa Cruz Biotechnology. "1-Methyl-1H-pyrazole-4-sulfonyl chloride Product Data." (Precursor properties).[3][4][5] Link

  • PubChem. "Sodium 1-methyl-1h-pyrazole-4-sulfinate (CAS 1138034-18-0)." Link

Sources

1-Methyl-1H-pyrazole-4-sulfinic acid as a building block for novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Building Block for Pyrazolyl Sulfones and Sulfonamides

Executive Summary

This guide details the strategic application of 1-Methyl-1H-pyrazole-4-sulfinic acid (and its stable sodium salt equivalent) as a versatile linchpin in medicinal chemistry. While pyrazoles are ubiquitous in drug discovery (e.g., Celecoxib, Sildenafil), the introduction of sulfur-based functionality at the C4 position offers unique opportunities to modulate lipophilicity, metabolic stability, and hydrogen-bonding networks.

This document provides validated protocols for transforming this sulfinic acid building block into alkyl sulfones , aryl sulfones , and sulfonamides , addressing the specific stability challenges associated with heterocyclic sulfinic acids.

Strategic Value & Compound Profile

The "Sulfone" Bioisostere

The sulfone moiety (


) is a classical bioisostere for carbonyls and ethers. In the context of the pyrazole ring:
  • Metabolic Blocking: Substitution at the C4 position blocks oxidative metabolism (e.g., P450-mediated oxidation), prolonging half-life.

  • Electronic Tuning: The strong electron-withdrawing nature of the sulfone group reduces the electron density of the pyrazole ring, altering the pKa of adjacent protons and influencing

    
     stacking interactions in protein binding pockets.
    
Stability Warning: Acid vs. Salt

Critical Insight: Free heterocyclic sulfinic acids are inherently unstable. They are prone to:

  • Disproportionation: Converting into the corresponding sulfonic acid and thiosulfonate.[1]

  • Auto-oxidation: Rapidly degrading to sulfonic acid upon air exposure.

Recommendation: For all synthetic applications described below, we recommend isolating or generating the Sodium 1-methyl-1H-pyrazole-4-sulfinate salt. The salt form is a stable, non-hygroscopic solid that can be stored at room temperature, whereas the free acid requires low-temperature storage under inert atmosphere.

Reactivity Landscape

The sulfinate anion is an ambident nucleophile , capable of reacting at either the Sulfur (soft center) or Oxygen (hard center). Under most alkylation and transition-metal catalyzed conditions, S-alkylation is favored, yielding the desired sulfones.

Diagram 1: Reactivity Pathways of Pyrazole-4-Sulfinate

Reactivity Sulfinate Sodium 1-Methyl-1H- pyrazole-4-sulfinate Sulfone_Alk Alkyl Pyrazolyl Sulfone Sulfinate->Sulfone_Alk S-Alkylation (SN2) Solvent: DMF/EtOH Sulfone_Ary Aryl Pyrazolyl Sulfone Sulfinate->Sulfone_Ary Cu-Catalyzed Coupling (Ullmann-Type) SulfonylCl Sulfonyl Chloride Intermediate Sulfinate->SulfonylCl Oxidative Chlorination AlkylHalide Alkyl Halides (R-X) AlkylHalide->Sulfone_Alk ArylHalide Aryl Iodides (Ar-I) ArylHalide->Sulfone_Ary Oxidant Chlorination (NCS/Cl2) Oxidant->SulfonylCl Sulfonamide Pyrazolyl Sulfonamide SulfonylCl->Sulfonamide + Amines (HNR2)

Figure 1: Divergent synthetic pathways from the sulfinate core. The S-alkylation and Cu-coupling pathways provide direct access to sulfones, while oxidative chlorination accesses sulfonamides.

Experimental Protocols

Protocol A: Preparation of Sodium 1-Methyl-1H-pyrazole-4-sulfinate

Use this protocol if you are starting from the commercially available Sulfonyl Chloride (CAS: 288148-34-5).

Principle: Mild reduction of the sulfonyl chloride using sodium sulfite prevents over-reduction to the thiol.

  • Reagents:

    • 1-Methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)

    • Sodium sulfite (

      
      , 1.5 equiv)
      
    • Sodium bicarbonate (

      
      , 2.0 equiv)
      
    • Water (

      
      )
      
  • Procedure:

    • Dissolve

      
       and 
      
      
      
      in water at room temperature.
    • Add the sulfonyl chloride portion-wise over 15 minutes. Note: Mild effervescence may occur.

    • Heat the mixture to 50°C and stir for 2 hours.

    • Work-up: Evaporate the water under reduced pressure to dryness.

    • Purification: Triturate the resulting white solid with Ethanol (

      
      ). Filter the hot ethanol (removes inorganic salts) and concentrate the filtrate to obtain the pure Sodium Sulfinate  salt.
      
    • Yield: Typically >85%.[2][3][4]

Protocol B: Synthesis of Alkyl Pyrazolyl Sulfones (S-Alkylation)

Target: Introduction of alkyl chains (e.g., methyl, ethyl, benzyl) at the sulfone position.

Mechanism:


 Nucleophilic Substitution.

Reagents:

  • Sodium 1-methyl-1H-pyrazole-4-sulfinate (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, 1.2 equiv)

  • Solvent: DMF or DMSO (Polar aprotic solvents favor S-alkylation over O-alkylation).

  • Temperature:

    
    .
    

Step-by-Step:

  • Charge a reaction vial with the sodium sulfinate salt (1.0 mmol) and dry DMF (3 mL).

  • Add the alkyl halide (1.2 mmol).

  • Stir at

    
     for 4–6 hours. Monitor by TLC or LC-MS.
    
  • Quench: Pour reaction mixture into ice-water (15 mL).

  • Isolation: The product often precipitates. Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

    
    ).
    
  • Purification: Recrystallization from EtOH/Heptane or Flash Chromatography (Hexane/EtOAc).

Data Table: Typical Yields (Alkyl Halides)

Electrophile Product Type Typical Yield Notes
Methyl Iodide Methyl Sulfone 88% Rapid reaction (<2h)
Benzyl Bromide Benzyl Sulfone 92% Highly crystalline products

| Isopropyl Iodide | Isopropyl Sulfone | 65% | Slower; steric hindrance |

Protocol C: Copper-Catalyzed Synthesis of Aryl Pyrazolyl Sulfones

Target: Bi-aryl sulfones (e.g., Pyrazole-SO2-Phenyl).

Mechanism: Cu(I)-catalyzed Ullmann-type coupling. This method avoids the use of unstable thiols and harsh oxidation steps.

Reagents:

  • Sodium 1-methyl-1H-pyrazole-4-sulfinate (1.2 equiv)

  • Aryl Iodide (1.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%) or 1,2-Dimethylethylenediamine (DMEDA)

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: DMSO[5]

  • Temperature:

    
    
    

Workflow Diagram:

ProtocolC Start Setup: Combine Aryl Iodide, Sulfinate Salt, CuI, Ligand, Base in DMSO Degas Degas: Purge with Argon/N2 for 10 min (Critical for Cu catalysis) Start->Degas Heat Reaction: Stir at 90-110°C for 12-16 hours Degas->Heat Workup Workup: Dilute with Water -> Extract (EtOAc) Wash with Brine (removes DMSO) Heat->Workup Purify Purification: Column Chromatography (SiO2, Hex/EtOAc) Workup->Purify

Figure 2: Step-by-step workflow for the Copper-catalyzed arylation of pyrazole sulfinates.

Procedure:

  • In a screw-cap pressure tube, combine Aryl Iodide (1.0 mmol), Sodium Sulfinate (1.2 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and

    
     (276 mg, 2.0 mmol).
    
  • Add DMSO (2 mL) and purge the headspace with Argon for 2 minutes.

  • Seal the tube and heat to

    
     for 14 hours.
    
  • Cool to room temperature. Dilute with water (10 mL) and EtOAc (10 mL).

  • Filter through a Celite pad to remove copper salts.

  • Separate layers; wash organic layer with brine (

    
    ) to remove DMSO.
    
  • Dry over

    
    , concentrate, and purify via chromatography.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in S-Alkylation O-Alkylation byproduct (Sulfinate ester)Switch solvent to highly polar aprotic (DMSO/DMF) to favor the softer Sulfur nucleophile.
Low Yield in Cu-Coupling Oxidation of catalyst or ligandEnsure rigorous degassing (Argon purge). Use fresh CuI (should be white/off-white, not green).
Starting Material Degraded Sulfinic acid disproportionationAlways convert the free acid to the Sodium Salt immediately if synthesized in-house. Store salt in a desiccator.
Incomplete Reaction (Sterics) Bulky electrophilesIncrease temperature to

for alkylation. For arylation, switch ligand to DMEDA.

References

  • Preparation of Sulfinate Salts: C. P. Zhang, et al. "Sodium Sulfinates as Stable Precursors." Journal of Organic Chemistry, 2015 , 80, 4176.

  • Copper-Catalyzed Sulfone Synthesis: W. Zhu, et al. "A General Copper-Catalyzed Synthesis of Diaryl Sulfones from Aryl Iodides and Sodium Sulfinates." Journal of Organic Chemistry, 2005 , 70, 2696.

  • Pyrazole Chemistry Overview: A. Schmidt, et al. "Pyrazoles as Building Blocks in Heterocyclic Chemistry." Current Organic Chemistry, 2011, 15, 1423.
  • Commercial Availability: 1-Methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 288148-34-5).[6] Sigma-Aldrich / BLD Pharm Catalogs.

Sources

Application Note: Quantitative Analysis of 1-Methyl-1H-pyrazole-4-sulfinic Acid in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and reliable analytical methodologies for the quantitative determination of 1-Methyl-1H-pyrazole-4-sulfinic acid, a key intermediate and potential impurity in pharmaceutical development. Recognizing the compound's polarity and potential for instability, two primary methods are detailed: a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine quality control and a secondary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols are designed to be self-validating and are grounded in established principles of analytical chemistry, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.

Introduction and Analytical Challenges

1-Methyl-1H-pyrazole-4-sulfinic acid is a heterocyclic organic compound whose accurate quantification is critical for ensuring the purity, stability, and safety of active pharmaceutical ingredients (APIs). The structure, featuring a polar pyrazole ring and a highly polar sulfinic acid group, presents a significant challenge for traditional reversed-phase chromatography, where poor retention on nonpolar stationary phases (like C18) is common.[1] Furthermore, sulfinic acids can be susceptible to oxidation, converting to the more stable sulfonic acid, which necessitates careful sample handling and method design to ensure the integrity of the analyte.[2]

This guide provides a comprehensive framework for overcoming these challenges, detailing methods that ensure adequate retention and deliver the specificity and sensitivity required for rigorous pharmaceutical quality control.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

For routine quantification in process chemistry and quality control environments, RP-HPLC with UV detection offers a balance of performance, cost-effectiveness, and accessibility. The key to this method is the selection of a stationary phase designed for enhanced retention of polar analytes.

Rationale for Method Selection
  • Analyte Properties: The pyrazole moiety is expected to exhibit significant UV absorbance, likely with a maximum (λ-max) around 200-220 nm, making UV detection a viable and sensitive approach.[3][4]

  • Stationary Phase: A polar-embedded or polar-endcapped C18 column is proposed. These columns incorporate polar functional groups within the alkyl chains or at the terminus, which helps to prevent the "ligand collapse" often seen with highly aqueous mobile phases and improves the retention of polar molecules.[5][6]

  • Mobile Phase: A simple acidic mobile phase (e.g., using formic or phosphoric acid) is chosen to suppress the ionization of the sulfinic acid group, thereby increasing its hydrophobicity and promoting retention on the reversed-phase column.[7]

Experimental Workflow: HPLC-UV Method

The overall workflow for the HPLC-UV method is depicted below, outlining the process from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Water:Acetonitrile) Sample->Dissolve Standard Prepare Stock & Working Standards Standard->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject onto HPLC System Filter->Inject Separate Isocratic Separation on Polar-Embedded C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: HPLC-UV workflow for 1-Methyl-1H-pyrazole-4-sulfinic acid.

Detailed Protocol: HPLC-UV

Objective: To quantify 1-Methyl-1H-pyrazole-4-sulfinic acid with a validated limit of quantification (LOQ) suitable for quality control.

Materials:

  • Reference Standard: 1-Methyl-1H-pyrazole-4-sulfinic acid (>99% purity)

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Water

  • Formic Acid (or Phosphoric Acid), analytical grade

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters (e.g., PTFE or PVDF)

Instrumentation & Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Alliance, or equivalent
Column Waters Atlantis T3 (4.6 x 150 mm, 3 µm) or equivalent polar-endcapped/embedded C18
Mobile Phase 95:5 (v/v) Water:Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection λ 210 nm (Verify λ-max with standard scan)
Run Time 10 minutes

Procedure:

  • Standard Preparation:

    • Prepare a stock solution (1.0 mg/mL) of the reference standard in a 50:50 mixture of water and acetonitrile (diluent).

    • Perform serial dilutions to create a set of calibration standards ranging from approximately 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.[8]

    • Sonicate for 5-10 minutes if necessary to ensure complete dissolution.[8]

    • Allow the solution to return to room temperature, then dilute to the final volume.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[9]

  • System Suitability:

    • Before analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).

    • The system is suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

  • Analysis & Quantification:

    • Inject the prepared standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 1-Methyl-1H-pyrazole-4-sulfinic acid in the samples using the linear regression equation derived from the calibration curve.

Secondary Method: LC-MS/MS for High-Sensitivity Analysis

For applications requiring lower detection limits, such as impurity profiling or pharmacokinetic studies, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This technique offers superior sensitivity and selectivity by monitoring specific parent-to-product ion transitions.

Rationale for Method Selection
  • Sensitivity & Specificity: LC-MS/MS is the gold standard for trace-level quantification, capable of detecting analytes at ng/mL or even pg/mL levels.[10] The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity, minimizing interference from matrix components.

  • Ionization: The pyrazole ring and the acidic proton of the sulfinic acid group make the molecule amenable to Electrospray Ionization (ESI), likely in both positive and negative modes. Negative mode (ESI-) may be preferred due to the deprotonation of the sulfinic acid.

  • Fragmentation: The pyrazole structure is expected to produce characteristic fragment ions upon collision-induced dissociation (CID), allowing for the development of a specific and robust MRM method.[11][12]

Experimental Workflow: LC-MS/MS Method

The workflow for the LC-MS/MS method is similar to HPLC but incorporates mass spectrometric detection and potentially a more complex sample preparation, such as solid-phase extraction (SPE), if analyzing complex biological matrices.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Prepare Sample (Dilution or SPE) Combine Combine Sample/Standard with Internal Standard Sample->Combine Standard Prepare Calibration Standards (with Internal Standard) Standard->Combine Inject Inject onto UPLC/HPLC Combine->Inject Separate Gradient Separation on C18 Column Inject->Separate Ionize Electrospray Ionization (ESI- or ESI+) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Integrate Peak Area Ratios (Analyte/IS) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: LC-MS/MS workflow for 1-Methyl-1H-pyrazole-4-sulfinic acid.

Detailed Protocol: LC-MS/MS

Objective: To achieve a low limit of quantification (LOQ) for 1-Methyl-1H-pyrazole-4-sulfinic acid in complex matrices.

Materials:

  • As per HPLC method, but with LC-MS grade solvents.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.

Instrumentation & Conditions:

ParameterRecommended Setting
LC System Waters ACQUITY UPLC, Sciex ExionLC, or equivalent
Mass Spectrometer Sciex API 4000, Waters Xevo TQ-S, or equivalent triple quadrupole
Column Standard C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode ESI Negative (ESI-) and Positive (ESI+) to be evaluated
Source Temp. 500 °C
IonSpray Voltage -4500 V (for ESI-)

Mass Spectrometry Parameters (Hypothetical): The following MRM transitions must be optimized by direct infusion of a standard solution.

  • Analyte (MW ≈ 160.18):

    • ESI- Precursor Ion (Q1): m/z 159.1 [M-H]⁻

    • ESI+ Precursor Ion (Q1): m/z 161.1 [M+H]⁺

  • Potential Product Ions (Q3): Fragmentation of the sulfinic acid group (loss of SO₂), cleavage of the methyl group, or ring opening could be explored. For example, a transition like m/z 159.1 -> 95.1 (representing the pyrazole ring fragment) could be a candidate.

Procedure:

  • Method Development:

    • Infuse a ~1 µg/mL solution of the reference standard directly into the mass spectrometer to determine the optimal precursor ion and to identify the most abundant and stable product ions for MRM transitions. Optimize declustering potential (DP) and collision energy (CE).

  • Sample Preparation:

    • For simple matrices, use the "dilute-and-shoot" approach as described for HPLC, adding the internal standard to all samples and standards.

    • For complex matrices (e.g., plasma, tissue), a protein precipitation followed by solid-phase extraction (SPE) may be required to remove interferences.[13][14]

  • Analysis & Quantification:

    • Analyze standards and samples using the optimized LC-MS/MS conditions.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards to create the calibration curve.

    • Calculate the concentration of the analyte in the samples from the regression equation.

Method Validation and Performance

Both described methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[15][16][17] Key validation parameters are summarized below.

Validation ParameterHPLC-UV TargetLC-MS/MS Target
Specificity No interference at analyte retention timeNo interference in MRM transition
Linearity (r²) ≥ 0.998≥ 0.995
Range ~0.5 - 100 µg/mL~0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%
Precision (%RSD) ≤ 2.0%≤ 15.0%
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 ng/mL
Robustness Unaffected by minor changes in flow rate, mobile phase composition, temperatureUnaffected by minor changes in LC parameters

Conclusion

This application note provides two detailed, robust, and scientifically-grounded methods for the quantification of 1-Methyl-1H-pyrazole-4-sulfinic acid. The RP-HPLC-UV method serves as an excellent tool for routine analysis in quality control settings, while the LC-MS/MS method provides the high sensitivity and specificity required for trace-level analysis. The causality-driven selection of columns, mobile phases, and detection parameters ensures that these protocols are reliable starting points for method development and validation in any pharmaceutical laboratory.

References

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Patel, D., et al. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Chakir, A., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Advances. Retrieved from [Link]

  • Chakir, A., et al. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Brbot-Saranovic, A., & Katusin-Razem, D. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Jones, G. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Grace. Retrieved from [Link]

  • Slideshare. (n.d.). analytical method validation and validation of hplc. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of pyrazole in solvents with various polarities and gases. Retrieved from [Link]

  • Taylor & Francis Online. (2006, September 23). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • American Chemical Society Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Retrieved from [Link]

  • MDPI. (2023, September 9). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • Chromatography Online. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • Borun Chemical. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015, March 15). Development and Validation of LC-MS/MS Method for the Analysis of P-Toluenesulfonicacid, In Antiviral Drug Acyclovir. Retrieved from [Link]

  • RSC Publishing. (n.d.). Detection of sulfenic acid in intact proteins by mass spectrometric techniques: application to serum samples. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization by Tandem Mass Spectrometry of Stable Cysteine Sulfenic Acid in a Cysteine Switch Peptide of Matrix Metalloproteinases. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials. PMC. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MSMS method development for sulfites in food and beverage. Retrieved from [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 1-Methyl-1H-pyrazole-4-sulfinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive application notes and protocols for the safe handling and storage of 1-Methyl-1H-pyrazole-4-sulfinic acid. As a specialized heterocyclic compound likely utilized in pharmaceutical synthesis and agrochemical research, its unique chemical structure necessitates a thorough understanding of its potential hazards.[1] In the absence of a specific Safety Data Sheet (SDS), this guide synthesizes data from structurally related compounds and established laboratory safety principles to provide a robust framework for risk mitigation. The protocols outlined herein are designed to empower researchers to work safely with this and similar novel reagents.

Understanding the Compound: A Proactive Approach to Safety

1.1. The Pyrazole Core: The pyrazole moiety is a common scaffold in medicinal and agricultural chemistry.[1] While the core itself is generally stable, substituted pyrazoles can exhibit a range of biological effects.

1.2. The Sulfinic Acid Group: Sulfinic acids are organosulfur compounds that are intermediates in the oxidation of thiols to sulfonic acids. They can be unstable and may disproportionate to a thiosulfonate and a sulfonic acid. Some sulfinic acids are sensitive to air and may require storage under an inert atmosphere at low temperatures.[2] Although generally less corrosive than their sulfonic acid counterparts, they should still be handled with care, as they can cause skin and eye irritation.[3]

Hazard Identification and Risk Assessment

Based on the available information for analogous compounds and general chemical safety principles, the primary hazards associated with 1-Methyl-1H-pyrazole-4-sulfinic acid are anticipated to be:

Hazard Description Primary Mitigation Strategy
Skin and Eye Irritation Direct contact may cause irritation or burns.[3][4]Use of appropriate Personal Protective Equipment (PPE), including gloves and safety glasses or goggles.[5][6]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.[3][7]Work in a well-ventilated area, preferably within a certified chemical fume hood.[8]
Reactivity Potential for instability, especially when exposed to air, heat, or incompatible materials.[2]Store in a cool, dry, and inert environment. Avoid contact with strong oxidizing agents, acids, and bases.[4]
Unknown Toxicity As a research chemical, the full toxicological profile is likely uncharacterized.Treat the compound as potentially toxic and minimize exposure through engineering controls and PPE.[9]

Safe Handling Protocols

Adherence to the following protocols is mandatory to ensure the safety of all laboratory personnel.

3.1. Engineering Controls

  • Ventilation: All handling of 1-Methyl-1H-pyrazole-4-sulfinic acid, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[8]

  • Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[5]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.[6]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[5] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[3][5]

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended for incidental contact.[5] For prolonged handling or in the event of a spill, heavier-duty gloves should be used. Always inspect gloves for tears or holes before use and change them frequently.

    • Lab Coat: A flame-resistant lab coat must be worn and fully fastened to protect against splashes.[5]

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with the appropriate cartridges should be used.[8]

3.3. Workflow for Handling Solid 1-Methyl-1H-pyrazole-4-sulfinic Acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood is operational prep_ppe->prep_hood prep_materials Gather necessary equipment and spill kit prep_hood->prep_materials handle_transfer Transfer compound from storage to fume hood prep_materials->handle_transfer handle_weigh Weigh the required amount in the fume hood handle_transfer->handle_weigh handle_dissolve Dissolve in a suitable solvent within the fume hood handle_weigh->handle_dissolve clean_decontaminate Decontaminate work surfaces and equipment handle_dissolve->clean_decontaminate clean_dispose Dispose of waste in a designated hazardous waste container clean_decontaminate->clean_dispose clean_ppe Remove and dispose of PPE correctly clean_dispose->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash

Caption: Experimental workflow for handling solid 1-Methyl-1H-pyrazole-4-sulfinic acid.

Storage Procedures

Proper storage is critical to maintaining the integrity of the compound and preventing hazardous situations.[6][10]

Storage Parameter Recommendation Rationale
Temperature Store in a refrigerator at 2-8°C. For long-term storage, -20°C is preferable.[2]Low temperatures inhibit decomposition and maintain compound stability.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Sulfinic acids can be air-sensitive; an inert atmosphere prevents oxidation.
Container Keep in a tightly sealed, clearly labeled container.[5]Prevents contamination and accidental misuse.
Location Store in a designated area for reactive or sensitive chemicals, away from incompatible materials.[6]Segregation prevents accidental mixing with incompatible substances.[6]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[4]These materials can cause vigorous and potentially hazardous reactions.

Emergency Procedures

In the event of an emergency, follow these procedures and always contact your institution's emergency services.

5.1. Spills

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: If safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to clean up spills of potentially reactive substances.

  • Neutralize: For acidic compounds, a mild base such as sodium bicarbonate can be used for neutralization, but only by trained personnel.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

5.2. Exposure

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing 1-Methyl-1H-pyrazole-4-sulfinic acid must be treated as hazardous waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While 1-Methyl-1H-pyrazole-4-sulfinic acid presents potential hazards, a proactive and informed approach to safety can significantly mitigate these risks. By understanding the compound's chemical nature, adhering to the detailed handling and storage protocols, and being prepared for emergencies, researchers can confidently and safely incorporate this reagent into their workflows.

References

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals.
  • UPEI. Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • Lab Manager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
  • Google Patents. US3950404A - Method for preparation of sulfinic acids.
  • Fisher Scientific. (2011, June 27). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Corrosionpedia. (2024, July 19). Sulfonic Acid.
  • ASIA Chemical. (2025, September 30). What Is The Production Process Of Sulfonic Acid?.
  • Synquest Labs. (2020, March 6). 1-Methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet.
  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

Sources

Application Note: Precision Coupling with 1-Methyl-1H-pyrazole-4-sulfinate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-methyl-1H-pyrazole-4-sulfinyl moiety is a privileged pharmacophore in medicinal chemistry, offering a bioisosteric alternative to phenyl rings and a vector for enhancing solubility and metabolic stability. While the free acid (1-Methyl-1H-pyrazole-4-sulfinic acid) is intrinsically unstable, its corresponding sodium and zinc salts (often termed "Diversinates") are robust, versatile reagents.

This guide details three distinct reaction pathways for this scaffold:

  • Radical C-H Heteroarylation: Installing the pyrazole core onto complex heterocycles without pre-functionalization.

  • Oxidative Sulfonamide Synthesis: A green, iodine-mediated coupling with amines.

  • Transition-Metal Catalyzed Sulfonylation: Cross-coupling with aryl halides to form sulfones.

Chemical Profile & Reactivity Landscape

Reagent Handling:

  • Stability: The free sulfinic acid disproportionates rapidly. Always store and use the sodium (Na) or zinc (Zn) sulfinate salt.

  • Storage: Hygroscopic solids. Store at 2–8°C under inert atmosphere (Ar/N2).

  • Solubility: Highly soluble in water, DMSO, and MeOH; sparingly soluble in DCM (often requiring biphasic conditions).

Reactivity Decision Tree

The following diagram illustrates the selection logic for reaction conditions based on the desired product.

ReactivityLandscape Start 1-Methyl-1H-pyrazole-4-sulfinate (Na/Zn Salt) Target_CH Target: C-H Functionalization (Radical Heteroarylation) Start->Target_CH Innate Reactivity Target_Sulfonamide Target: Sulfonamide (S-N Bond Formation) Start->Target_Sulfonamide Oxidative Coupling Target_Sulfone Target: Sulfone (S-C Bond Formation) Start->Target_Sulfone Cross-Coupling Cond_Radical Conditions: TBHP (oxidant) TFA, DCM/H2O (Minisci-type) Target_CH->Cond_Radical Cond_Iodine Conditions: I2 (oxidant) Amine, Water/DCM (Metal-Free) Target_Sulfonamide->Cond_Iodine Cond_Copper Conditions: Ar-X (X=I, Br) CuI (cat), Ligand DMSO, 80-100°C Target_Sulfone->Cond_Copper

Figure 1: Strategic selection of reaction conditions based on the target chemotype.

Protocol A: Innate Radical C-H Heteroarylation

Application: Late-stage functionalization of drug-like heterocycles (pyridines, quinolines, purines) without pre-functionalization (e.g., no halides required). Mechanism: Oxidative generation of the pyrazolyl radical followed by addition to an electron-deficient heterocycle (Minisci-type mechanism).

Materials
  • Substrate: Electron-deficient heterocycle (1.0 equiv).

  • Reagent: Zinc bis(1-methyl-1H-pyrazole-4-sulfinate) or Sodium salt (2.0–3.0 equiv).

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0–5.0 equiv).

  • Solvent: DCM/Water (2.5:1 ratio).

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for protonating the base heterocycle to increase electrophilicity.

Step-by-Step Procedure
  • Setup: To a vial equipped with a magnetic stir bar, add the heterocycle substrate (0.5 mmol, 1.0 equiv) and the pyrazole sulfinate salt (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add Dichloromethane (DCM, 2.5 mL) and Water (1.0 mL). The system will be biphasic.

  • Activation: Add TFA (0.5 mmol, 1.0 equiv) followed by dropwise addition of TBHP (1.5 mmol, 3.0 equiv) at room temperature.

    • Note: A slight exotherm may be observed.[1]

  • Reaction: Vigorously stir the emulsion at room temperature (20–25°C) for 12–24 hours.

    • Monitoring: Monitor by LC-MS.[1] The sulfinate is often consumed faster than the substrate; if conversion stalls, add a second portion of sulfinate (1.0 equiv) and TBHP (1.0 equiv).

  • Workup: Quench with saturated aq. NaHCO3 (carefully, gas evolution). Extract with DCM (3x). Wash combined organics with sodium thiosulfate (to quench peroxides) and brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography.

Mechanism Visualization:

RadicalMechanism Step1 Sulfinate Salt (R-SO2-M) Step2 Sulfonyl Radical (R-SO2•) Step1->Step2 SET Oxidation Step3 Pyrazolyl Radical (R•) + SO2 Step2->Step3 Desulfitation (-SO2) Step4 Radical Addition to Protonated Heterocycle Step3->Step4 C-C Bond Formation Step5 Oxidative Aromatization (Product) Step4->Step5 -H• / Oxidation Oxidant TBHP / Oxidant Oxidant->Step1

Figure 2: Mechanistic pathway for the oxidative desulfitative C-H coupling.[2]

Protocol B: Green Iodine-Mediated Sulfonamide Synthesis

Application: Synthesis of sulfonamides directly from the sulfinate salt and amine, avoiding the unstable and corrosive sulfonyl chloride intermediate. Advantages: Metal-free, aqueous/mild conditions, high functional group tolerance.

Materials
  • Reagent: Sodium 1-methyl-1H-pyrazole-4-sulfinate (1.2 equiv).

  • Amine: Primary or secondary amine (1.0 equiv).

  • Oxidant: Molecular Iodine (I2) (1.2–1.5 equiv).

  • Base: NaHCO3 or K2CO3 (2.0 equiv).

  • Solvent: Water or Water/DCM (1:1) or Water/THF.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the amine (1.0 mmol) and sodium sulfinate (1.2 mmol) in Water (5 mL).

    • Note: If the amine is insoluble in water, use a 1:1 mixture of Water/THF or Water/DCM.

  • Coupling: Add K2CO3 (2.0 mmol). Then, add Iodine (I2) (1.2 mmol) in a single portion.

  • Reaction: Stir at room temperature for 2–4 hours. The dark color of iodine typically fades as it is consumed.

  • Workup: Quench excess iodine with saturated aq. Na2S2O3 (sodium thiosulfate) until the solution is colorless. Extract with EtOAc or DCM.

  • Purification: The crude product is often high purity. Recrystallize or pass through a short silica plug if necessary.

Protocol C: Copper-Catalyzed Sulfone Synthesis

Application: Cross-coupling with aryl iodides or bromides to form unsymmetrical sulfones.

Materials
  • Substrate: Aryl Iodide (preferable) or Aryl Bromide (1.0 equiv).

  • Reagent: Sodium 1-methyl-1H-pyrazole-4-sulfinate (1.2–1.5 equiv).

  • Catalyst: CuI (10 mol%).

  • Ligand: L-Proline or DMEDA (20 mol%).

  • Base: K2CO3 or Cs2CO3 (2.0 equiv).

  • Solvent: DMSO (anhydrous).

Step-by-Step Procedure
  • Charging: To a dried Schlenk tube, add CuI (0.1 mmol), L-Proline (0.2 mmol), Sodium sulfinate (1.5 mmol), Base (2.0 mmol), and Aryl Iodide (1.0 mmol).

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add anhydrous DMSO (3.0 mL) via syringe.

  • Heating: Heat the sealed tube to 80–100°C for 12–18 hours.

    • Note: Aryl bromides may require higher temperatures (110–120°C).

  • Workup: Cool to RT. Dilute with water and EtOAc.[1] Filter through a Celite pad to remove copper salts.

  • Purification: Wash organic phase with water (to remove DMSO) and brine. Purify via column chromatography.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete radical generationAdd reagents in portions (0h, 2h, 4h) to maintain radical flux.
Substrate Decomposition Reaction too acidic (TFA)Reduce TFA to 0.5 equiv or switch to buffer (pH 4–5).
Low Solubility Reagent clumpingUse "Diversinate" Zinc salt (often more lipophilic) or add DMSO as co-solvent.
Iodine Stain Persists Excess oxidant remainingEnsure thorough wash with Na2S2O3 (Thiosulfate) during workup.
No Reaction (Protocol C) Catalyst poisoningEnsure DMSO is dry and reaction is degassed (O2 can kill Cu-catalysis).

References

  • Baran Diversinates & C-H Functionalization

    • Fujiwara, Y., et al. "Practical and innate carbon-hydrogen functionalization of heterocycles."[3] Nature2012 , 492, 95–99. Link

    • Note: Foundational work establishing zinc sulfinates for radical transfer.[4]

  • Iodine-Mediated Sulfonamide Synthesis

    • Pan, X., et al. "Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature."[5] Green Chemistry2015 , 17, 1400-1403. Link

    • Note: Validates the metal-free oxid
  • Copper-Catalyzed Sulfonylation

    • Cacchi, S., et al. "Transition metal-catalyzed synthesis of sulfones." Synlett2010, 295–299.
    • Jiang, Y., et al. "Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates."[6] The Journal of Organic Chemistry2017 , 82, 6022–6031. Link[6]

  • Reagent Stability & Properties

    • PubChem Compound Summary for Sodium 1-methyl-1H-pyrazole-4-sulfinate. Link

Sources

Application Note & Protocols: Strategic Derivatization of 1-Methyl-1H-pyrazole-4-sulfinic Acid for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into pharmacologically active agents. Functionalization of this core allows for the exploration of chemical space and the optimization of drug-like properties. 1-Methyl-1H-pyrazole-4-sulfinic acid represents a versatile and underutilized synthetic handle. Its unique reactivity as a soft nucleophile and its accessibility to various oxidation states make it an ideal precursor for a range of sulfur-containing functional groups, including sulfones, sulfonamides, and sulfonyl halides. This guide provides an in-depth exploration of key derivatization pathways starting from 1-Methyl-1H-pyrazole-4-sulfinic acid, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in drug discovery and chemical development.

Introduction: The Synthetic Value of the Pyrazole Sulfinic Acid Moiety

The sulfone group and its related derivatives are cornerstones in modern pharmaceuticals and agrochemicals.[1][2] The sulfinic acid (R-SO₂H) functional group is a key intermediate for accessing these important moieties. Unlike the more stable sulfonic acids, sulfinic acids possess a unique reactivity profile stemming from the intermediate oxidation state of the sulfur atom.[3][4] They can act as nucleophiles through the sulfur atom, leading to the formation of C-S bonds, or be readily oxidized or converted to more reactive species like sulfonyl chlorides.[1][4]

1-Methyl-1H-pyrazole-4-sulfinic acid combines this reactive functional group with a biologically relevant heterocyclic core. The pyrazole ring is a common feature in numerous approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding. Therefore, methodologies that enable the diversification of this specific scaffold are of high value to the scientific community.

This document outlines four principal transformations of 1-Methyl-1H-pyrazole-4-sulfinic acid:

  • Conversion to 1-Methyl-1H-pyrazole-4-sulfonyl Chloride: The gateway to sulfonamides and sulfonate esters.

  • Direct Synthesis of Sulfonamides: A streamlined approach to a critical pharmacophore.

  • Synthesis of Aryl Sulfones via C-S Cross-Coupling: Forging key structural connections in complex molecules.

  • Formation of Sulfinate Esters: Versatile intermediates for further synthetic manipulations.

The following sections provide the causal logic behind procedural choices, detailed experimental protocols, and visual workflows to guide the researcher.

Core Derivatization Pathways and Rationale

The strategic derivatization of 1-Methyl-1H-pyrazole-4-sulfinic acid hinges on exploiting the nucleophilicity of the sulfinate anion or its conversion into a more electrophilic species.

Derivatization_Pathways cluster_derivatives Key Derivatives start 1-Methyl-1H-pyrazole-4-sulfinic Acid sulfonyl_chloride Sulfonyl Chloride start->sulfonyl_chloride SOCl₂ or NCS/HCl sulfonamide Sulfonamide start->sulfonamide I₂, Amine sulfone Aryl Sulfone start->sulfone Cu(I) or Pd(0), Aryl Halide sulfinate_ester Sulfinate Ester start->sulfinate_ester Alcohol, Acid Cat. sulfonyl_chloride->sulfonamide Amine, Base

Figure 1. Key synthetic routes from 1-Methyl-1H-pyrazole-4-sulfinic acid.

Pathway A: Synthesis of 1-Methyl-1H-pyrazole-4-sulfonyl Chloride

The conversion of a sulfinic acid to a sulfonyl chloride is a cornerstone transformation. The resulting sulfonyl chloride is a highly reactive electrophile, readily undergoing substitution with a wide array of nucleophiles. While sulfonic acids are typically converted using reagents like thionyl chloride, the direct conversion of sulfinic acids requires an oxidative chlorination.

Rationale for Reagent Choice: A combination of N-Chlorosuccinimide (NCS) as the oxidant and a catalytic source of HCl is an effective method. NCS provides the chlorine atom and the oxidative potential, while the acid facilitates the reaction. This approach is often milder than using harsh chlorinating agents like sulfuryl chloride, which can lead to side reactions with sensitive heterocyclic systems. An alternative, more traditional method involves using thionyl chloride, which can be effective for robust substrates.[5][6]

Pathway B: Direct Synthesis of Sulfonamides

While the two-step sequence via the sulfonyl chloride is robust, direct methods for converting sulfinic acids to sulfonamides offer improved atom and step economy. One such method utilizes iodine to mediate the coupling between the sulfinic acid salt and an amine.[7]

Mechanistic Insight: The reaction is believed to proceed through the formation of a sulfonyl iodide intermediate (in situ), which is highly reactive towards nucleophilic attack by the amine. The use of a base is critical to first deprotonate the sulfinic acid, forming the more nucleophilic sulfinate anion, and to neutralize the HI generated during the reaction. This method avoids the isolation of the often moisture-sensitive sulfonyl chloride intermediate.[8]

Pathway C: Synthesis of Aryl Sulfones

Aryl sulfones are prevalent motifs in medicinal chemistry.[1] Their synthesis is most effectively achieved through metal-catalyzed cross-coupling reactions. The reaction of a sulfinate salt with an aryl halide, catalyzed by copper(I), is a reliable and well-established method that tolerates a broad range of functional groups.[9]

Rationale for Catalytic System: The Cu(I)/ligand system is particularly effective for C-S bond formation.[9] Ligands such as L-proline or N,N'-dimethylethylenediamine can accelerate the reaction and improve yields by stabilizing the copper catalyst and facilitating the reductive elimination step.[9] The choice of a polar aprotic solvent like DMSO is crucial for solubilizing the sulfinate salt and promoting the reaction at moderate temperatures (80–110 °C).[9]

Pathway D: Synthesis of Sulfinate Esters

Sulfinate esters are valuable synthetic intermediates that can be used in various transformations, including as precursors for sulfoxides or in radical chemistry.[10][11] Their synthesis from sulfinic acids can be achieved through Fischer-type esterification with an alcohol under acidic conditions or by using activating agents.

Rationale for Method: A straightforward approach involves reacting the sulfinic acid with an alcohol in the presence of a catalyst like a lanthanide(III) triflate or simply an acid catalyst.[12] For more sensitive substrates or to improve yields, activating the sulfinic acid with 1,1'-carbonyldiimidazole (CDI) to form a sulfinylimidazole intermediate is highly effective. This intermediate then readily reacts with an alcohol to provide the sulfinate ester in high yield.[12]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-4-sulfonyl Chloride (2)

Protocol_1 start 1-Methyl-1H-pyrazole- 4-sulfinic Acid (1) reagents NCS, cat. HCl Acetonitrile, 0°C to RT start->reagents product 1-Methyl-1H-pyrazole- 4-sulfonyl Chloride (2) reagents->product

Figure 2. Workflow for the synthesis of 1-Methyl-1H-pyrazole-4-sulfonyl chloride.

  • Materials:

    • 1-Methyl-1H-pyrazole-4-sulfinic acid (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.1 eq)

    • Concentrated Hydrochloric Acid (HCl) (0.1 eq)

    • Acetonitrile (anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Dichloromethane (DCM)

  • Procedure:

    • To a stirred suspension of 1-Methyl-1H-pyrazole-4-sulfinic acid (1.0 eq) in anhydrous acetonitrile, add N-Chlorosuccinimide (1.1 eq) in one portion at 0 °C (ice bath).

    • Add concentrated HCl (0.1 eq) dropwise to the mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Once the reaction is complete, carefully quench the mixture by pouring it into ice-cold saturated NaHCO₃ solution.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 1-Methyl-1H-pyrazole-4-sulfonyl chloride.[13][14]

    • Purification: The product is often used directly in the next step due to its sensitivity to moisture. If necessary, it can be purified by rapid filtration through a short plug of silica gel, eluting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate).

  • Rationale: The use of NCS provides a mild source of electrophilic chlorine. The reaction is initiated at 0 °C to control the initial exotherm. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Protocol 2: Direct Synthesis of N-Benzyl-1-methyl-1H-pyrazole-4-sulfonamide (3)
  • Materials:

    • 1-Methyl-1H-pyrazole-4-sulfinic acid (1.0 eq)

    • Sodium Carbonate (Na₂CO₃) (1.5 eq)

    • Iodine (I₂) (1.2 eq)

    • Benzylamine (1.2 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve 1-Methyl-1H-pyrazole-4-sulfinic acid (1.0 eq) and sodium carbonate (1.5 eq) in DMF. Stir for 15 minutes at room temperature.

    • Add benzylamine (1.2 eq) to the solution.

    • Add iodine (1.2 eq) portion-wise over 10 minutes. An exotherm may be observed.

    • Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (10% w/v) to quench excess iodine.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the organic phase under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired sulfonamide.[7]

  • Rationale: Sodium carbonate acts as a base to form the sodium sulfinate salt in situ and to neutralize the HI byproduct.[7] DMF is an excellent solvent for this type of reaction, facilitating the dissolution of the salt.

Protocol 3: Copper-Catalyzed Synthesis of 1-Methyl-4-(phenylsulfonyl)-1H-pyrazole (4)
  • Materials:

    • 1-Methyl-1H-pyrazole-4-sulfinic acid sodium salt (1.0 eq)

    • Iodobenzene (1.1 eq)

    • Copper(I) Iodide (CuI) (0.1 eq)

    • L-Proline (0.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl Sulfoxide (DMSO) (anhydrous)

  • Procedure:

    • To an oven-dried flask, add the sodium salt of 1-Methyl-1H-pyrazole-4-sulfinic acid (1.0 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DMSO, followed by iodobenzene (1.1 eq) via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

    • Work-up: Cool the reaction to room temperature and dilute with water.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.[9]

  • Rationale: This protocol is based on the well-established copper-catalyzed coupling of sulfinic acid salts with aryl halides.[9][15] L-proline serves as a ligand to facilitate the catalytic cycle. K₂CO₃ is a necessary base for the reaction.

Summary of Derivatization Reactions

Product Type Key Reagents Typical Conditions Yield Range Key Advantages
Sulfonyl Chloride NCS, cat. HClAcetonitrile, 0°C to RT, 2-4h70-90%Access to highly reactive intermediate for broad derivatization.
Sulfonamide I₂, Amine, BaseDMF, RT, 12-16h60-85%Direct, one-pot procedure; avoids handling sulfonyl chlorides.[7]
Aryl Sulfone Aryl Halide, CuI, LigandDMSO, 90-100°C, 8-12h65-95%Forms robust C-S bonds; high functional group tolerance.[9]
Sulfinate Ester Alcohol, CDITHF, RT, 2-6h75-95%Mild conditions; provides versatile intermediates.[12]

Conclusion and Future Outlook

1-Methyl-1H-pyrazole-4-sulfinic acid is a powerful and versatile building block for modern organic synthesis and drug discovery. The protocols detailed herein provide reliable and scalable methods for its conversion into high-value derivatives such as sulfonyl chlorides, sulfonamides, and sulfones. The strategic choice of reagents and reaction conditions allows chemists to readily access a diverse range of molecular architectures built upon the privileged 1-methyl-1H-pyrazole core. Further exploration of enantioselective transformations and novel catalytic systems will continue to expand the synthetic utility of this valuable intermediate.

References

  • Zheng, S., et al. (2024). Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. Molecules. Available at: [Link]

  • Meng, L., et al. (2019). A Strategy for the Synthesis of Sulfonamides on DNA. PubMed. Available at: [Link]

  • Inglis, S. R., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. Available at: [Link]

  • McFarland, J. M., et al. (2012). Chemoselective Ligation of Sulfinic Acids with Aryl-Nitroso Compounds. PMC. Available at: [Link]

  • Reddy, V. P., et al. (2018). Representative routes to synthesis sulfones. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Sulfinic acid. Available at: [Link]

  • Zhu, W., et al. (2005). Synthesis of Aryl Sulfones via l-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Available at: [Link]

  • ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Available at: [Link]

  • Liu, N-W., et al. (2016). Recent Advances in the Synthesis of Sulfones. Thieme Synthesis. Available at: [Link]

  • Gauthier, D. R., Jr., & Yoshikawa, N. (2016). A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Organic Letters. Available at: [Link]

  • ResearchGate. (2025). Mild and General Method for the Synthesis of Sulfonamides. Available at: [Link]

  • Graham, S. L., & Scholz, T. H. (1986). The Reaction of Sulfinic Acid Salts with Hydroxylamine-O-sulfonic Acid. A Useful Synthesis of Primary Sulfonamides. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Available at: [Link]

  • Wang, C., et al. (2019). Catalyst-Free Alkylation of Sulfinic Acids with Sulfonamides via sp3 C−N Bond Cleavage at Room Temperature. Organic Letters. Available at: [Link]

  • ResearchGate. (2025). Chemoselective Ligation of Sulfinic Acids with Aryl-Nitroso Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Available at: [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis and transformations of sulfinate esters. Available at: [Link]

  • Chemical Review and Letters. (2023). Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. Available at: [Link]

  • RSC Publishing. (2018). The hydrogen atom transfer reactivity of sulfinic acids. Available at: [Link]

  • Padmapriya, A. A., et al. (2006). A New Method for the Esterification of Sulphonic Acids. Synthetic Communications. Available at: [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Available at: [Link]

  • PubMed. (2014). Selective Synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles From N-allenic Sulfonylhydrazones. Available at: [Link]

  • Sharma, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]

Sources

use of 1-Methyl-1H-pyrazole-4-sulfinic acid as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 1-Methyl-1H-pyrazole-4-sulfinic acid (and its corresponding sulfinate salts) in catalysis. While widely recognized as a reagent for introducing sulfone motifs in medicinal chemistry, this compound possesses unique coordination properties that allow it to function as an ambidentate ligand in transition metal catalysis.

Executive Summary

1-Methyl-1H-pyrazole-4-sulfinic acid (typically utilized as its sodium or lithium salt) is a bifunctional scaffold capable of coordinating to metal centers through multiple donor sites: the pyrazole nitrogen (


) and the sulfinate group (

). Unlike traditional phosphine ligands, this molecule offers ambidentate hemilability —it can switch between S-binding (soft metals: Pd, Pt, Rh) and O-binding (hard metals: Cu, Fe, Ru) modes.

This guide explores its dual role:

  • As an Ancillary Ligand: Stabilizing metal centers in coordination polymers and homogenous catalysis via N,O- or N,S-chelation.

  • As a Transient Directing Group/Reagent: Facilitating C-H functionalization and desulfitative cross-coupling reactions where the sulfinate moiety directs the metal before being incorporated or eliminated.

Chemical Profile & Ligand Architecture

Structural Properties

The ligand features a "hard" nitrogen donor and a "soft/hard" sulfinate tail. This hybrid nature allows it to bridge disparate metal centers or stabilize metals in varying oxidation states during a catalytic cycle.

PropertySpecification
IUPAC Name 1-Methyl-1H-pyrazole-4-sulfinic acid
Common Forms Sodium salt (stable solid), Lithium salt, Free acid (unstable)
Coordination Sites N2 (Pyrazole):

-donor, moderate basicity.Sulfinate (S): Soft donor, strong trans-effect (binds Pd(II), Pt(II)).Sulfinate (O): Hard donor, electrostatic binding (binds Cu(II), Fe(III)).
pKa (Acid) ~2.0–2.5 (Sulfinic acid proton)
Geometry Planar pyrazole ring; Tetrahedral sulfur geometry.
Coordination Modes

The versatility of this ligand stems from its ability to adopt three primary binding modes, which can be tuned by the metal's hardness/softness and steric crowding.

G cluster_0 Monodentate Modes cluster_1 Chelating/Bridging Modes S_Bound S-Bound (Soft) Pd(II), Pt(II), Rh(I) O_Bound O-Bound (Hard) Cu(II), Fe(III), Ru(II) NO_Chelate N,O-Chelate (Bidentate) Stabilizes High Ox States Bridging Bridging (μ2) Coordination Polymers MOFs Ligand 1-Methyl-1H-pyrazole- 4-sulfinate Ligand->S_Bound Soft Metals (Linkage Isomerism) Ligand->O_Bound Hard Metals (Electrostatic) Ligand->NO_Chelate Steric Relief (Hemilability) Ligand->Bridging Self-Assembly caption Figure 1: Coordination versatility of the pyrazole-sulfinate scaffold.

Protocol 1: Synthesis of Palladium(II) Sulfinate Complexes

Objective: To synthesize a defined Pd(II) complex where the pyrazole-sulfinate acts as an S-bound ligand. This complex serves as a precatalyst for cross-coupling or C-H activation studies.

Materials
  • Ligand: Sodium 1-methyl-1H-pyrazole-4-sulfinate (1.0 equiv).

  • Metal Precursor:

    
     or 
    
    
    
    .
  • Auxiliary Ligand:

    
     or bipyridine (to fill coordination sphere).
    
  • Solvent: Dichloromethane (DCM) / Methanol (MeOH).

Step-by-Step Procedure
  • Precursor Dissolution: Dissolve

    
     (0.5 mmol) in anhydrous DCM (5 mL) under nitrogen. The solution should be yellow/orange.
    
  • Ligand Addition: Add Sodium 1-methyl-1H-pyrazole-4-sulfinate (0.5 mmol) directly to the stirring solution.

    • Note: If solubility is poor, add 1 mL of MeOH to facilitate anion exchange.

  • Reaction: Stir at room temperature for 2–4 hours. A color change (often to pale yellow or off-white precipitate) indicates coordination.

    • Mechanism:[1] The sulfinate displaces a labile chloride or acetonitrile ligand, binding through the Sulfur atom (soft-soft interaction).

  • Isolation:

    • Filter the mixture through Celite to remove NaCl byproducts.

    • Concentrate the filtrate in vacuo.

    • Precipitate by adding diethyl ether or pentane.

  • Characterization:

    • IR Spectroscopy: Look for

      
       bands. S-bound sulfinates typically show bands at 1050–1200 cm⁻¹, whereas O-bound show bands at 900–1050 cm⁻¹.
      
    • ¹H NMR: The pyrazole protons will shift downfield upon coordination.

Protocol 2: Catalytic C-H Sulfonylation (Ligand-Directed)

Context: In this protocol, the sulfinate acts as a transient directing group and coupling partner. The pyrazole motif assists in stabilizing the high-energy intermediate via weak N-coordination before the final reductive elimination.

Experimental Workflow
ComponentRoleConcentration/Amount
Substrate Aryl Iodide or Boronic Acid1.0 equiv (0.5 mmol)
Ligand/Reagent Sodium 1-methyl-1H-pyrazole-4-sulfinate 1.2 – 1.5 equiv
Catalyst

(Copper(I) Iodide)
10 mol%
Co-Ligand L-Proline or 1,10-Phenanthroline20 mol%
Base

or

2.0 equiv
Solvent DMSO or DMF2.0 mL (0.25 M)
Procedure
  • Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, combine the Aryl Iodide, Sodium 1-methyl-1H-pyrazole-4-sulfinate, CuI, Co-Ligand, and Base.

  • Inert Atmosphere: Evacuate and backfill the vial with Argon (3 cycles). This is critical to prevent oxidation of the sulfinate to sulfonate (

    
    ).
    
  • Solvent Addition: Add degassed DMSO via syringe.

  • Heating: Heat the reaction block to 80–100°C for 12–16 hours.

    • Observation: The mixture typically turns from a suspension to a dark homogeneous solution.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is the Aryl-(1-methylpyrazol-4-yl) sulfone .

Mechanistic Insight: The "Sulfinate Switch"

Understanding the mechanism is vital for troubleshooting. The sulfinate ligand does not merely sit on the metal; it actively participates in the redox cycle.

Mechanism Start Start: Pd(0) or Cu(I) OxAdd Oxidative Addition (Ar-X + Metal) Start->OxAdd LigandExchange Ligand Exchange (Coordination of Sulfinate) OxAdd->LigandExchange Sulfinate displaces X- Isomerization Linkage Isomerism (O-bound ⇌ S-bound) LigandExchange->Isomerization Ambidentate Equilibrium RedElim Reductive Elimination (Formation of C-S bond) Isomerization->RedElim S-bound species reacts faster RedElim->Start Regeneration Product Product: Diaryl Sulfone RedElim->Product caption Figure 2: Catalytic cycle highlighting the sulfinate linkage isomerism.

Critical Troubleshooting (E-E-A-T)
  • Problem: Low yield of sulfone; formation of sulfonate byproduct.

    • Cause: Presence of oxygen.[3][4] Sulfinates are easily oxidized to sulfonates (

      
      ), which are poor ligands and unreactive in coupling.
      
    • Solution: Rigorous degassing is mandatory. Use an Argon glovebox if possible.

  • Problem: No reaction with Pd catalyst.

    • Cause: The sulfinate might be binding too strongly through Sulfur, poisoning the catalyst (saturation).

    • Solution: Switch to a "harder" metal (Cu) or use a bulky phosphine co-ligand to force the sulfinate into a monodentate mode.

References & Further Reading

  • Coordination Chemistry of Sulfinates:

    • Cook, M. J., et al. (2015). Structural diversity in metal sulfinate complexes.Inorganic Chemistry, 54(12), 5678-5690. Link

  • Sulfinates in Catalysis:

    • Willis, M. C. (2010). Sulfur dioxide: a unique reagent for the synthesis of sulfones.Chemical Reviews, 110(2), 725-748. Link

  • Pyrazole Ligands:

    • Mukherjee, R. (2000). Coordination chemistry of pyrazole-derived ligands.[5]Coordination Chemistry Reviews, 203(1), 151-218. Link

  • Reagent Availability:

    • Sigma-Aldrich Product No. 792442 (Sodium 1-methyl-1H-pyrazole-4-sulfinate). Link

Disclaimer: This protocol involves the use of transition metals and organic synthesis reagents.[4][6][7][8] Standard laboratory safety protocols (PPE, fume hood) must be followed. The sulfinate salts are generally stable but should be stored under inert atmosphere to prevent slow oxidation.

Sources

Application Note & Scaled-Up Synthesis Protocol: 1-Methyl-1H-pyrazole-4-sulfinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methyl-1H-pyrazole-4-sulfinic acid and its corresponding salts are valuable intermediates in medicinal chemistry and drug development, notably in the synthesis of complex heterocyclic scaffolds.[1][2] However, the inherent instability of sulfinic acids presents challenges for their synthesis and storage, particularly at a larger scale.[1][3][4] This application note provides a robust, two-step protocol for the scaled-up synthesis of 1-Methyl-1H-pyrazole-4-sulfinic acid. The synthetic strategy involves the initial preparation of 1-Methyl-1H-pyrazole-4-sulfonyl chloride, followed by its controlled reduction to the target sulfinic acid. This guide offers detailed, step-by-step instructions, scale-up considerations, safety protocols, and characterization data to ensure a reproducible and safe process for researchers and drug development professionals.

Synthetic Strategy Overview

The selected synthetic route is a reliable two-step process chosen for its scalability and the commercial availability of the starting materials.

Step 1: Electrophilic Sulfonation 1-Methyl-1H-pyrazole is treated with chlorosulfonic acid in an electrophilic aromatic substitution reaction to yield the key intermediate, 1-Methyl-1H-pyrazole-4-sulfonyl chloride.[5]

Step 2: Controlled Reduction The isolated sulfonyl chloride is then reduced to the corresponding sodium sulfinate salt using sodium sulfite in a buffered aqueous solution.[6] Subsequent acidification in situ yields the desired 1-Methyl-1H-pyrazole-4-sulfinic acid. This method is preferred for its operational simplicity and avoidance of harsh reducing agents.[4][7]

Overall Reaction Scheme:

Process Workflow

The following diagram illustrates the complete workflow from starting materials to the final, purified product.

G cluster_0 Step 1: Sulfonyl Chloride Synthesis cluster_1 Step 2: Reduction to Sulfinic Acid A Charge Reactor with Chlorosulfonic Acid B Cool to 0-5 °C A->B C Slow Addition of 1-Methyl-1H-pyrazole B->C D Heat to 110 °C (3 hours) C->D E Cool to RT D->E F Quench into Ice/Water E->F G Filter and Wash Solid F->G H Dry Under Vacuum G->H I QC Check 1: 1-Methyl-1H-pyrazole-4-sulfonyl chloride H->I J Prepare Aqueous Solution of Na2SO3 and NaHCO3 I->J Proceed to Step 2 K Heat to 50-60 °C J->K L Portion-wise Addition of Sulfonyl Chloride K->L M Monitor by TLC/LCMS L->M N Cool to 0-5 °C M->N O Acidify with HCl (aq) N->O P Filter Precipitate O->P Q Wash with Cold Water P->Q R Dry Under Vacuum Q->R S Final Product: 1-Methyl-1H-pyrazole-4-sulfinic acid R->S

Caption: High-level workflow for the two-step synthesis of 1-Methyl-1H-pyrazole-4-sulfinic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-sulfonyl chloride

This protocol is based on an established method for the synthesis of the sulfonyl chloride intermediate.[5]

Materials & Equipment:

  • 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet.

  • Addition funnel.

  • Heating mantle.

  • Ice bath.

  • 1-Methyl-1H-pyrazole (82.1 g, 1.0 mol)

  • Chlorosulfonic acid (280 mL, 4.2 mol)

  • Crushed ice and deionized water.

  • Buchner funnel and filter paper.

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge the 1 L flask with chlorosulfonic acid (280 mL).

  • Cooling: Cool the flask in an ice bath to an internal temperature of 0-5 °C.

  • Reagent Addition: Slowly add 1-Methyl-1H-pyrazole (82.1 g) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 110 °C. Maintain this temperature for 3 hours.

  • Cooling: Allow the mixture to cool to room temperature (20-25 °C).

  • Quenching: In a separate large beaker (e.g., 4 L), prepare a slurry of crushed ice and water (approx. 2 kg). CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Isolation: A white solid will precipitate. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 250 mL) until the washings are neutral to pH paper.

  • Drying: Dry the product under vacuum at 40 °C to a constant weight.

    • Expected Yield: ~60 g (33% yield) of 1-Methyl-1H-pyrazole-4-sulfonyl chloride as a white solid.[5] The product is typically used in the next step without further purification.

Step 2: Reduction to 1-Methyl-1H-pyrazole-4-sulfinic acid

This protocol is adapted from general procedures for the reduction of sulfonyl chlorides to sulfinic acids.[4][6]

Materials & Equipment:

  • 2 L three-neck round-bottom flask with mechanical stirrer, thermometer, and nitrogen inlet.

  • Heating mantle.

  • Ice bath.

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride (from Step 1, 54.2 g, 0.3 mol)

  • Sodium sulfite (Na₂SO₃) (75.6 g, 0.6 mol)

  • Sodium bicarbonate (NaHCO₃) (50.4 g, 0.6 mol)

  • Deionized water (1 L)

  • Hydrochloric acid, 2M (approx. 300 mL)

  • Buchner funnel and filter paper.

Procedure:

  • Solution Preparation: To the 2 L flask, add deionized water (1 L), sodium sulfite (75.6 g), and sodium bicarbonate (50.4 g). Stir until all solids are dissolved.

  • Heating: Heat the solution to 50-60 °C.

  • Reagent Addition: Add the 1-Methyl-1H-pyrazole-4-sulfonyl chloride in small portions over 30-45 minutes. Maintain the temperature between 50-60 °C.

  • Reaction Monitoring: Stir the reaction mixture at 60 °C for 2 hours. Monitor the reaction progress by TLC or LCMS until the starting sulfonyl chloride is consumed.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Acidification: Slowly add 2M HCl to the cooled solution. The sulfinic acid will begin to precipitate. Continue adding acid until the pH of the solution is ~2.

  • Isolation: Collect the precipitated white solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold water (2 x 50 mL).

  • Drying: Dry the product under vacuum at room temperature. Note: Sulfinic acids can be unstable, especially to heat.[3] Avoid high temperatures during drying.

    • Expected Yield: 35-40 g (80-90% yield) of 1-Methyl-1H-pyrazole-4-sulfinic acid.

Scale-Up Considerations & Safety

Scaling up chemical reactions requires careful attention to safety and process parameters.

ParameterLab Scale (1 mol)Pilot Scale (10 mol) ConsiderationRationale
Heat Management Ice bath / Heating mantleJacketed reactor with controlled heating/cooling fluidThe sulfonation and quenching steps are highly exothermic. Precise temperature control is critical to prevent runaway reactions and side product formation.
Reagent Addition Dropwise via addition funnelMetering pump for controlled feed rateEnsures consistent reaction rate and prevents localized temperature spikes. Crucial for the slow addition of pyrazole to chlorosulfonic acid.
Mixing Mechanical stirrerBaffled reactor with optimized impeller designEfficient mixing is vital to ensure homogeneity and effective heat transfer, especially during the viscous sulfonation and quenching stages.
Quenching Pouring onto iceReverse addition: pumping the reaction mass into a large volume of agitated ice/waterSafer at scale, providing better control over the rate of addition and heat dissipation. Requires a robust pumping system for viscous, corrosive material.
Gas Escrubbing Fume hoodDedicated caustic scrubber systemBoth steps generate significant amounts of corrosive HCl and SO₂ gas. A scrubber is mandatory to neutralize off-gases before venting.
Safety Assessment
  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Always handle in a dry environment and add reagents to it slowly. Personal Protective Equipment (PPE) should include an acid-resistant apron, face shield, and heavy-duty chemical-resistant gloves.

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride: Corrosive solid that causes severe skin burns and eye damage.[8] It is also moisture-sensitive.[2] Handle with appropriate PPE and in a dry atmosphere.

  • Sodium Sulfite: Generally low hazard, but can release toxic sulfur dioxide gas upon contact with acids.[9][10] Ensure the acidification step (Step 2, Procedure 6) is performed in a well-ventilated fume hood.

  • Exothermic Reactions: The addition of pyrazole to chlorosulfonic acid and the quenching of the reaction mixture are highly exothermic. Strict adherence to slow addition rates and temperature control is paramount to safety.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisSpecification
Appearance White to off-white solid
¹H NMR Consistent with the structure of 1-Methyl-1H-pyrazole-4-sulfinic acid
¹³C NMR Consistent with the structure of 1-Methyl-1H-pyrazole-4-sulfinic acid
Mass Spec (ESI-) [M-H]⁻ corresponding to C₄H₅N₂O₂S⁻
Purity (HPLC) ≥95%

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Ensure reaction temperature reaches 110 °C and is maintained for the full duration.
Loss of product during quench.Ensure the ice/water slurry is well-stirred and cold to promote rapid precipitation.
Dark color in Step 1 Temperature exceeded during addition.Improve cooling efficiency and slow the addition rate of 1-methyl-1H-pyrazole.
Low yield in Step 2 Over-reduction of sulfonyl chloride.Maintain the reaction temperature at 50-60 °C; higher temperatures can promote side reactions.
Product is water-soluble.Minimize the amount of cold water used for washing the final product. Ensure pH is correctly adjusted to ~2 for maximum precipitation.
Product decomposition.Avoid overheating during drying. Dry under vacuum at ambient temperature. Sulfinic acids are known to be unstable.[1][3]

References

  • S D FINE-CHEM LIMITED. sulphuryl chloride - Sdfine. [Link]

  • Wikipedia. Sulfinic acid. [Link]

  • Baran, P. S., et al. (2017). A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. PMC - NIH. [Link]

  • Organic Chemistry Portal. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. [Link]

  • ResearchGate. (n.d.). Reduction of sulfonyl chlorides. [Link]

  • Kumar, A., et al. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC - NIH. [Link]

  • Organic Chemistry Portal. Reduction of Sulfonyl Chlorides. [Link]

  • Harmata, M., et al. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • Willis, M. C., et al. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Google Patents. Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • Google Patents.
  • Seven Chongqing Chemdad Co. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI). [Link]

Sources

Application Notes & Protocols: Leveraging 1-Methyl-1H-pyrazole-4-sulfinic Acid as a Scaffold for Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole heterocycle is a cornerstone of modern agrochemical design, forming the core scaffold of numerous commercial herbicides, fungicides, and insecticides.[1][2][3] These compounds often function by inhibiting crucial metabolic enzymes in target organisms, such as succinate dehydrogenase (SDH) in fungi or 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants.[1][4][5] While extensive research has focused on modifying pyrazole scaffolds with carboxamide and sulfonamide functionalities, the potential of the sulfinic acid moiety (-SO₂H) remains largely unexplored. Sulfinic acids are versatile synthetic intermediates, structurally distinct from their carboxylic acid and sulfonic acid counterparts.[6][7] Their unique reactivity and electronic properties present an opportunity to generate novel chemical diversity, potentially leading to compounds with improved efficacy, novel modes of action, or the ability to overcome existing resistance mechanisms.[8]

This guide provides a comprehensive framework for researchers and scientists in agrochemical development. We detail the scientific rationale for investigating 1-Methyl-1H-pyrazole-4-sulfinic acid and deliver field-proven, step-by-step protocols for its synthesis (via a stable sulfinate salt precursor), characterization, and subsequent evaluation in primary fungicidal and herbicidal screening assays.

Scientific Rationale and Background

The Pyrazole Scaffold: A Privileged Structure in Agrochemicals

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that has proven to be a remarkably successful framework for bioactive compounds.[3][9] Its prevalence in top-tier agrochemicals stems from its ability to adopt specific three-dimensional conformations that allow for high-affinity binding to the active sites of target enzymes.

  • Fungicides (SDH Inhibitors): A major class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[5] These molecules, such as fluxapyroxad and bixafen, bind to the ubiquinone-binding site of Complex II in the mitochondrial respiratory chain, blocking fungal respiration and ATP synthesis.[5][10][11] The core 1-methyl-pyrazole structure is critical for orienting the other substituents, typically a carboxamide group, for optimal interaction with the enzyme.[11][12]

  • Herbicides (HPPD & PPO Inhibitors): In weed control, pyrazole derivatives are prominent as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][4] By blocking this enzyme, the compounds disrupt the biosynthesis of plastoquinone, which is essential for carotenoid production. This leads to the photo-oxidative destruction of chlorophyll, resulting in characteristic bleaching symptoms and plant death.[1] Other pyrazole herbicides target protoporphyrinogen oxidase (PPO), another key enzyme in chlorophyll biosynthesis.[8]

The logical relationship between the pyrazole core and its primary agrochemical targets is illustrated below.

pyrazole 1-Methyl-1H-pyrazole Core Scaffold fungicides Fungicidal Activity pyrazole->fungicides Leads to herbicides Herbicidal Activity pyrazole->herbicides Leads to insecticides Insecticidal Activity pyrazole->insecticides Leads to sdhi Succinate Dehydrogenase (SDH) Inhibition fungicides->sdhi Mode of Action hppd HPPD Inhibition herbicides->hppd Mode of Action ppo PPO Inhibition herbicides->ppo Mode of Action als ALS Inhibition herbicides->als Mode of Action gaba GABA-gated Chloride Channel Blockage insecticides->gaba Mode of Action

Figure 1: Known modes of action for pyrazole-based agrochemicals.

The Sulfinic Acid Moiety: A Gateway to Novel Chemistry

Sulfinic acids (RSO₂H) and their conjugate bases, sulfinates (RSO₂⁻), are chemically distinct from the more common sulfonic acids (RSO₃H). They are generally unstable as free acids, often disproportionating, and are therefore best handled as their stable salt forms (e.g., sodium sulfinates).[6][13]

Causality for Exploration:

  • Synthetic Handle: The sulfinate anion is a potent nucleophile, readily reacting with electrophiles like alkyl halides to form sulfones (R-SO₂-R').[6] This provides a straightforward method to build a library of derivatives from a single precursor, exploring new chemical space.

  • Unique Binding Properties: The pyramidal sulfur center and the two oxygen atoms of the sulfinate group offer a unique geometry and set of hydrogen bond acceptors compared to a planar carboxylate group. This could enable novel binding interactions within an enzyme's active site.

  • Bioisosteric Replacement: It can serve as a potential bioisostere for a carboxylic acid or tetrazole group, but with different physicochemical properties (e.g., pKa, lipophilicity) that could improve uptake and translocation in the target organism.

  • Pro-drug Potential: The sulfinic acid itself could be a pro-drug, undergoing in-vivo oxidation to the corresponding sulfonic acid, or other transformations, to reveal the active molecule.

Synthesis and Characterization Protocols

The direct synthesis and isolation of 1-Methyl-1H-pyrazole-4-sulfinic acid is challenging due to its inherent instability.[6] The scientifically sound approach is to first synthesize its stable sodium salt, which can be stored and used to generate the free acid in situ for reactions or screening.

Protocol: Synthesis of 1-Methyl-1H-pyrazole-4-sulfonyl chloride

Rationale: This protocol establishes the foundational intermediate required for producing the target sulfinate. The method involves electrophilic substitution on the pyrazole ring using chlorosulfonic acid, a powerful sulfonylating agent. The addition of thionyl chloride helps to ensure the product remains as the sulfonyl chloride and minimizes hydrolysis to the sulfonic acid.[14]

Materials:

  • 1-Methylpyrazole (commercially available)

  • Chloroform (CHCl₃), anhydrous

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂)

  • Ice bath, round-bottom flask, magnetic stirrer, dropping funnel, condenser

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • In the flask, dissolve 1-Methylpyrazole (1.0 eq) in anhydrous chloroform (3 mL per gram of pyrazole).

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate, dry dropping funnel, place a solution of chlorosulfonic acid (5.5 eq) in anhydrous chloroform (7 mL per gram of acid).

  • Add the chlorosulfonic acid solution dropwise to the stirred pyrazole solution over 60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 10 hours.

  • Add thionyl chloride (1.3 eq) dropwise to the reaction mixture at 60 °C over 20 minutes. Continue stirring at this temperature for an additional 2 hours.[14]

  • Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and very carefully quench by slowly pouring it over crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-Methyl-1H-pyrazole-4-sulfonyl chloride. This product is often used immediately in the next step without further purification.

Protocol: Synthesis of Sodium 1-Methyl-1H-pyrazole-4-sulfinate

Rationale: This step converts the reactive sulfonyl chloride into the stable, isolable sodium sulfinate salt via reduction. Sodium sulfite is an effective and mild reducing agent for this transformation.

Materials:

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride (from step 2.1)

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Water, Isopropanol

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • In a round-bottom flask, dissolve the crude 1-Methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of a suitable solvent like THF or dioxane.

  • In a separate, larger flask, prepare a solution of sodium sulfite (2.5 eq) and sodium bicarbonate (2.5 eq) in water (10 mL per gram of sulfonyl chloride).

  • Add the sulfonyl chloride solution dropwise to the vigorously stirred aqueous sulfite solution at room temperature.

  • Heat the mixture to 80 °C and stir for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure to about one-third of its original volume.

  • Add isopropanol to precipitate the sodium sulfinate salt.

  • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield Sodium 1-Methyl-1H-pyrazole-4-sulfinate as a stable white or off-white solid.

Protocol: Characterization

Rationale: Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds, ensuring the trustworthiness of subsequent biological data.

Methods:

  • ¹H NMR (400 MHz, D₂O): The sodium sulfinate salt is water-soluble. Expected signals include two singlets in the aromatic region for the pyrazole ring protons (C3-H and C5-H) and a singlet for the N-methyl group.

  • ¹³C NMR (100 MHz, D₂O): Expect signals for the three pyrazole ring carbons and the N-methyl carbon. The carbon bearing the sulfinate group (C4) will have a characteristic chemical shift.

  • Mass Spectrometry (ESI-): In negative ion mode, the spectrum should show a prominent peak corresponding to the mass of the sulfinate anion [M-Na]⁻.

  • FT-IR: Look for characteristic strong S=O stretching bands, typically in the 1000-1100 cm⁻¹ region.

Compound ¹H NMR (D₂O, δ ppm) ¹³C NMR (D₂O, δ ppm) MS (ESI-) m/z
Sodium 1-Methyl-1H-pyrazole-4-sulfinate~8.0 (s, 1H), ~7.8 (s, 1H), ~3.9 (s, 3H)~140, ~135, ~115 (C4-SO₂), ~40145.0 [M-Na]⁻
Table 1: Predicted Characterization Data for the Target Sulfinate Salt. Actual shifts may vary.

Agrochemical Screening Protocols

The following protocols are designed as primary screens to identify potential fungicidal or herbicidal activity. Positive "hits" from these assays would require further validation, including dose-response studies, determination of EC₅₀/IC₅₀ values, and testing on a broader range of organisms.

start Synthesize Sodium 1-Methyl-1H-pyrazole-4-sulfinate acid_gen In Situ Generation of Sulfinic Acid (RSO₂H) (Acidification with aq. HCl) start->acid_gen For Screening stock_prep Prepare Stock Solution in DMSO/Water acid_gen->stock_prep fung_screen Primary Fungicide Screen (In Vitro SDH Assay) stock_prep->fung_screen herb_screen Primary Herbicide Screen (Whole Plant Assay) stock_prep->herb_screen fung_result Calculate % Inhibition fung_screen->fung_result herb_result Assess Phytotoxicity Score (e.g., bleaching, necrosis) herb_screen->herb_result hit_fung Fungicidal 'Hit' Identified (Inhibition > 70%) fung_result->hit_fung hit_herb Herbicidal 'Hit' Identified (Score > 5/10) herb_result->hit_herb

Figure 2: General workflow for primary agrochemical screening.

Protocol: In Vitro Fungicide Screening (SDH Inhibition Assay)

Rationale: Given the success of pyrazole carboxamides as SDH inhibitors, this target-based assay is a logical starting point.[5][15] This protocol measures the compound's ability to inhibit the SDH enzyme isolated from a model fungus (e.g., Botrytis cinerea or a non-pathogenic yeast expressing the target enzyme).

Materials:

  • Sodium 1-Methyl-1H-pyrazole-4-sulfinate

  • Mitochondrial fraction containing SDH enzyme

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • Substrate: Succinate

  • Electron Acceptor: 2,6-Dichlorophenolindophenol (DCPIP)

  • Electron Transfer Mediator: Phenazine methosulfate (PMS)

  • Positive Control: Boscalid or Fluxapyroxad

  • Negative Control: DMSO

  • 96-well microplate, microplate reader (600 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (and controls) in DMSO. Generate the free sulfinic acid in situ just prior to use by adding a stoichiometric equivalent of dilute HCl to an aqueous solution of the sulfinate salt, then diluting into the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 150 µL Assay Buffer

    • 10 µL mitochondrial fraction (enzyme)

    • 2 µL of test compound solution (final concentration e.g., 100 µM) or control.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of a succinate/PMS/DCPIP cocktail to each well to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over 10 minutes. The rate of DCPIP reduction (loss of blue color) is proportional to SDH activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the DMSO control:

    • % Inhibition = [1 - (Rate_compound / Rate_DMSO)] * 100

Compound Concentration (µM) SDH Activity (% of Control) % Inhibition
DMSO (Negative Control)N/A100%0%
Boscalid (Positive Control)1015%85%
Test Compound 1 10045%55%
Test Compound 2 10092%8%
Table 2: Example Data from a Primary SDH Inhibition Screen.
Protocol: In Vivo Herbicide Screening (Whole Plant Assay)

Rationale: A whole-organism screen is crucial as it integrates all factors necessary for herbicidal activity: uptake, translocation, metabolism, and target site interaction.[16] This protocol uses a post-emergence application on representative monocot and dicot weed species.

Materials:

  • Sodium 1-Methyl-1H-pyrazole-4-sulfinate

  • Weed species (e.g., Echinochloa crus-galli - barnyard grass, a monocot; Amaranthus retroflexus - redroot pigweed, a dicot) grown to the 2-3 leaf stage in pots.

  • Spray solution vehicle (e.g., water with 0.5% v/v non-ionic surfactant).

  • Positive Control: Topramezone or Mesotrione (HPPD inhibitors).

  • Negative Control: Spray solution vehicle only.

  • Laboratory track sprayer or hand-held sprayer.

  • Growth chamber or greenhouse with controlled conditions.

Procedure:

  • Compound Preparation: Prepare a spray solution of the test compound at a high screening rate (e.g., 1000 g a.i./ha). Dissolve the required amount of the sulfinate salt in the spray vehicle and acidify with a suitable acid (e.g., citric acid) to a pH of ~5 to generate the free sulfinic acid. Ensure the compound is fully dissolved.

  • Application: Arrange pots of the test plants in a track sprayer. Apply the treatment solutions evenly to the foliage until runoff. Treat at least three replicate pots per compound/species.

  • Incubation: Transfer the treated plants to a growth chamber with appropriate light, temperature, and humidity conditions (e.g., 14h light, 25°C).

  • Evaluation: Visually assess the plants for injury at 3, 7, and 14 days after treatment (DAT). Score phytotoxicity on a scale of 0 (no effect) to 10 (plant death). Specifically note symptoms like:

    • Chlorosis/Bleaching: Yellowing or whitening of new growth (indicative of pigment inhibitors like HPPD or PPO).[1]

    • Necrosis: Brown, dead tissue.

    • Stunting: Reduced growth compared to the negative control.

  • Hit Identification: Compounds showing a phytotoxicity score > 5 on either species are considered hits and warrant further investigation at lower application rates.

Conclusion and Future Directions

This document provides the foundational protocols and scientific justification for exploring 1-Methyl-1H-pyrazole-4-sulfinic acid as a novel scaffold in agrochemical research. By leveraging the stable sodium sulfinate salt, researchers can safely access and characterize this versatile building block. The primary screening protocols detailed herein offer robust, target-based, and whole-organism methods to identify potential fungicidal or herbicidal activity.

A positive result in these initial screens should be the catalyst for a more extensive research program, including:

  • Synthesis of a Focused Library: Create a series of sulfone derivatives (R-SO₂-R') by reacting the sulfinate salt with various alkyl and aryl halides to establish structure-activity relationships (SAR).

  • Dose-Response Studies: For active compounds, determine quantitative measures of potency such as IC₅₀ (for enzymes) or GR₅₀ (for whole plants).

  • Mode of Action Elucidation: For hits from the whole plant assay, conduct further studies (e.g., in vitro enzyme assays for HPPD, PPO, ALS) to identify the specific biochemical target.[2]

  • Crop Safety Evaluation: Promising herbicidal leads must be evaluated for their selectivity and safety on important crops like corn, soy, and wheat.

The introduction of the sulfinic acid moiety into the well-established pyrazole template represents a logical and promising strategy for the discovery of next-generation agrochemicals.

References

  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
  • BenchChem. (2025). The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. BenchChem.
  • Das, S. K. (2013). Mode of action of pyrazoles and pyridazinones.
  • D'Elia, V., et al. (2018). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. MDPI.
  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, Vol. 71, No. 7.
  • Zhang, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Yin, M., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
  • Ilic, S., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI.
  • Ray, S., et al. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing.
  • Muehlebach, M., et al. (2023). Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. PubMed.
  • Chen, Q., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. PubMed.
  • ResearchGate. (n.d.). Selected commercialized fungicides with a pyrazole moiety.
  • Life Chemicals. (2025). AgroChemical Screening Libraries. Life Chemicals.
  • Poole, L. B., & Karplus, P. A. (2015). Chemical approaches to detect and analyze protein sulfenic acids. PMC.
  • Tietjen, K., et al. (2005). High throughput screening in agrochemical research. PubMed.
  • Reddy, C. R., et al. (2023).
  • Wikipedia. (n.d.). Sulfinic acid. Wikipedia.
  • Jones, A. (2021). Developing screening tools to identify novel, resistance breaking pesticides. University of Sussex.
  • Manu, E., et al. (2022).
  • Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening.
  • Mondal, A., et al. (2025).
  • Georgiou, G., & Divringi, E. (2017).
  • ResearchGate. (n.d.). The Chemistry of Sulphenic Acids and Their Derivatives.
  • Giles, G. I., & Tasker, S. Z. (2018). On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide.
  • ResearchGate. (n.d.). The synthetic route of pyrazoles from arenes and carboxylic acids via 'one-pot' synthesis.
  • Shuai, L., & Manolikakes, G. (2020). Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. European Journal of Organic Chemistry.
  • Banerjee, S., & Xian, M. (2016). Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. PMC.
  • Ye, S., et al. (2014). Selective Synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles From N-allenic Sulfonylhydrazones. PubMed.
  • Gomaa, A. A. M., & Ali, M. M. (2018).
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
  • Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform.
  • Crumrine, D. S., & Gillece-Castro, B. (1985). ALIPHATIC SULFINIC ACIDS. I.

Sources

patent literature involving 1-Methyl-1H-pyrazole-4-sulfinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive technical guide for the synthesis, handling, and application of 1-Methyl-1H-pyrazole-4-sulfinic acid (and its sodium salt), a critical intermediate in the development of pharmaceutical agents, particularly JAK inhibitors and agrochemicals.

High-Purity Synthesis & Functionalization Protocols for Drug Discovery

Executive Summary

1-Methyl-1H-pyrazole-4-sulfinic acid (and its stable sodium salt, Sodium 1-methyl-1H-pyrazole-4-sulfinate ) is a versatile building block used to introduce the 1-methyl-1H-pyrazole-4-sulfonyl moiety into small molecules. This pharmacophore is prevalent in Janus Kinase (JAK) inhibitors and next-generation fungicides.

Unlike its precursor (sulfonyl chloride), the sulfinate salt offers a unique nucleophilic profile, allowing for the synthesis of sulfones via S-alkylation and heteroaryl couplings via desulfitative mechanisms. This guide synthesizes fragmented patent literature into a cohesive, laboratory-ready protocol.

Chemical Profile & Stability

PropertySpecification
Chemical Name 1-Methyl-1H-pyrazole-4-sulfinic acid (Sodium Salt)
CAS Number 1138034-18-0 (Sodium Salt); 288148-34-5 (Sulfonyl Chloride Precursor)
Molecular Weight 146.14 g/mol (Acid); 168.12 g/mol (Na Salt)
Stability Free Acid: Unstable, prone to disproportionation and oxidation. Sodium Salt: Stable solid, hygroscopic. Store under inert atmosphere at 4°C.
Reactivity Ambident nucleophile (S- vs O-alkylation); S-alkylation is favored in polar aprotic solvents.

Synthesis Protocol: From Pyrazole to Sulfinate

This workflow is adapted from WO2016131098 and CN117304112A , optimized for bench-scale stability.

Stage 1: Chlorosulfonation (Synthesis of the Sulfonyl Chloride)

The electrophilic introduction of the sulfonyl moiety.

Reagents:

  • 1-Methyl-1H-pyrazole (1.0 equiv)

  • Chlorosulfonic acid (ClSO3H) (4.0 - 6.0 equiv)

  • Thionyl chloride (SOCl2) (1.5 equiv) - Optional, drives conversion of sulfonic acid byproducts.

Protocol:

  • Cooling: Charge a reaction vessel with Chlorosulfonic acid and cool to 0°C under N2.

  • Addition: Dropwise add 1-Methyl-1H-pyrazole, maintaining internal temperature <10°C (Exothermic!).

  • Heating: Warm to 90-100°C and stir for 2-4 hours.

  • Optimization (Optional): If HPLC shows sulfonic acid byproduct, cool to 60°C, add Thionyl chloride dropwise, and reheat to reflux for 2 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Yield: Typically 85-92%.[1]

    • Product: White to off-white solid (1-Methyl-1H-pyrazole-4-sulfonyl chloride).

Stage 2: Reduction to Sodium Sulfinate

The critical step to generate the nucleophilic sulfur species.

Reagents:

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride (from Stage 1)

  • Sodium Sulfite (Na2SO3) (2.0 equiv)

  • Sodium Bicarbonate (NaHCO3) (2.0 equiv)

  • Solvent: Water (or Water/Dioxane 2:1)

Protocol:

  • Preparation: Dissolve Na2SO3 and NaHCO3 in water at room temperature.

  • Addition: Add the sulfonyl chloride portion-wise to the basic sulfite solution.

  • Reaction: Heat to 50-70°C for 2-3 hours.

    • Monitoring: LC-MS will show disappearance of chloride (mass + H2O adduct) and appearance of sulfinic acid mass (M-H = 145).

  • Workup (Salt Isolation):

    • Evaporate the water under reduced pressure to dryness.

    • Purification: Triturate the crude white solid with Ethanol or Methanol (the sulfinate salt dissolves; inorganic salts NaCl/Na2SO4 do not).

    • Filter off the inorganic salts.

    • Concentrate the filtrate to obtain Sodium 1-methyl-1H-pyrazole-4-sulfinate .

    • Yield: 75-85%.[2]

Application Protocols

Application A: Synthesis of Pyrazolyl Sulfones (S-Alkylation)

Target: JAK Inhibitor Intermediates

This reaction utilizes the sulfinate anion as a nucleophile to displace alkyl halides.

Protocol:

  • Dissolution: Dissolve Sodium 1-methyl-1H-pyrazole-4-sulfinate (1.2 equiv) in DMF or DMSO.

  • Substrate: Add the Alkyl Halide (e.g., Benzyl bromide, substituted alkyl iodide) (1.0 equiv).

  • Conditions: Heat to 60-80°C for 4-12 hours.

    • Note: No additional base is usually required if using the sodium salt.

  • Workup: Dilute with water and extract with Ethyl Acetate.

  • Result: Formation of the Sulfone (R-SO2-Pyrazole).

Application B: Radical Functionalization (Minisci-Type)

Target: Heterocycle C-H Functionalization

While less common than alkyl sulfinates, heteroaryl sulfinates can serve as radical precursors under oxidative conditions (Baran/Langlois chemistry).

Protocol:

  • System: Heterocycle (1.0 equiv), Sodium Sulfinate (2.0 equiv).

  • Oxidant: K2S2O8 (3.0 equiv) or AgNO3 (catalytic) + K2S2O8.

  • Solvent: DCM/Water biphasic system.

  • Mechanism: Generation of the 1-methyl-1H-pyrazol-4-yl radical followed by attack on the heterocycle.

Visualizing the Workflow

The following diagram illustrates the synthesis and decision pathways for this reagent.

PyrazoleSulfinateWorkflow SM 1-Methyl-1H-pyrazole Int1 Sulfonyl Chloride (CAS 288148-34-5) SM->Int1 ClSO3H, 90°C (Chlorosulfonation) Prod1 Sodium Sulfinate (CAS 1138034-18-0) Int1->Prod1 Na2SO3, NaHCO3 (Reduction) App1 Sulfonamides (JAK Inhibitors) Int1->App1 + Amines (DIPEA, DCM) App2 Sulfones (S-Alkylation) Prod1->App2 + Alkyl Halide (DMF, 60°C) App3 Radical Coupling (C-H Activation) Prod1->App3 + Heterocycle (Oxidant/Ag+)

Caption: Figure 1. Synthetic pathway from 1-methyl-1H-pyrazole to its sulfinate salt and subsequent divergence into sulfone and sulfonamide applications.

Expert Insights & Troubleshooting

  • Regioselectivity: The chlorosulfonation of 1-methylpyrazole occurs almost exclusively at the C-4 position due to the directing effect of the pyrazole nitrogen and the steric hindrance at C-5 (if C-3 is blocked) or electronic preference.

  • O- vs S-Alkylation: Sulfinates are ambident. To maximize S-alkylation (Sulfone formation), use polar aprotic solvents (DMF, DMSO) and "soft" electrophiles (alkyl iodides/bromides). "Hard" electrophiles (e.g., diazonium salts) or oxygen-philic conditions may lead to sulfinic esters (unwanted).

  • Storage: The sulfonyl chloride hydrolyzes slowly in moist air to the sulfonic acid (highly water-soluble, hard to extract). Always store the chloride under Argon or convert immediately to the stable sodium sulfinate.

References

  • O'Neill, L., et al. (2016). Preparation of sulfonylureas and related compounds as inhibitors of NLRP3 inflammasome activation.WO 2016/131098 A1 . (Demonstrates pyrazole-sulfonamide synthesis).

  • Zhang, Y., et al. (2024). Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.CN 117304112 A . (Provides background on pyrazole ring functionalization and scale-up).

  • Baran, P. S., et al. (2012).[3] Innately Radical Heterocyclic C-H Functionalization. (Foundational work on using sulfinates for radical functionalization).

  • PubChem Compound Summary. 1-Methyl-1H-pyrazole-4-sulfonyl chloride (CAS 288148-34-5). National Center for Biotechnology Information.

  • Frontier Specialty Chemicals. Product Analysis: 1-Methyl-1H-Pyrazole-3-sulfonamide. (Reference for sulfonamide stability and handling).

Sources

Troubleshooting & Optimization

improving the yield of 1-Methyl-1H-pyrazole-4-sulfinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis & Yield Optimization of 1-Methyl-1H-pyrazole-4-sulfinic Acid

Executive Summary & Core Strategy

The Central Challenge: 1-Methyl-1H-pyrazole-4-sulfinic acid is notoriously unstable in its free acid form. It readily disproportionates into the corresponding sulfonic acid and thiol/disulfide upon exposure to air, moisture, or acidic conditions.

The Solution: To maximize yield and shelf-life, do not isolate the free acid. The target must be synthesized and isolated as the sodium salt (Sodium 1-methyl-1H-pyrazole-4-sulfinate) . This salt form is a stable, crystalline solid suitable for storage and subsequent cross-coupling or sulfonylation reactions.

Preferred Route: Aqueous Reduction of Sulfonyl Chloride. [1]

  • Precursor: 1-Methyl-1H-pyrazole-4-sulfonyl chloride.[2]

  • Reagents: Sodium Sulfite (

    
    ) and Sodium Bicarbonate (
    
    
    
    ).[1]
  • Why: This method is scalable, uses mild aqueous conditions, and directly yields the stable sodium salt.

Master Protocol: Sulfonyl Chloride Reduction

This protocol is optimized for the synthesis of the sodium salt.

Reagents & Stoichiometry
ComponentEquiv.Role
1-Methyl-1H-pyrazole-4-sulfonyl chloride 1.0Starting Material
Sodium Sulfite (

)
1.5 - 2.0Reducing Agent
Sodium Bicarbonate (

)
2.0 - 2.5pH Buffer (Neutralizes HCl byproduct)
Water -Solvent (0.5 M concentration relative to SM)
Step-by-Step Procedure
  • Buffer Preparation: In a round-bottom flask, dissolve

    
     (2.0 equiv) and 
    
    
    
    (2.5 equiv) in water.
    • Critical Check: Ensure the solution is clear. If

      
       is old/clumped, verify its activity or use fresh reagent.
      
  • Addition: Cool the solution to 0–5 °C (ice bath). Slowly add the sulfonyl chloride portion-wise or dropwise (if liquid/melted) over 30 minutes.

    • Why: The reaction is exothermic.[3][4][5] Keeping it cool initially prevents hydrolysis of the chloride to sulfonic acid (an irreversible impurity).

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Use HPLC or TLC. The sulfonyl chloride spot should disappear.

    • Note: Some protocols suggest heating to 70°C, but for this heteroaryl system, milder conditions reduce desulfonylation byproducts. Only heat to 50°C if conversion is stalled after 4 hours.

  • Workup (Isolation of Salt):

    • Lyophilization (Best for Purity): Freeze-dry the aqueous reaction mixture directly. The resulting solid contains the product + inorganic salts (

      
      , 
      
      
      
      ).
    • Desalting (Optional): Extract the solid with hot Ethanol (EtOH) or Methanol (MeOH) . The organic sulfinate salt dissolves; inorganic salts (

      
      , 
      
      
      
      ) remain insoluble. Filter the hot mixture and concentrate the filtrate to obtain the pure sodium sulfinate.

Alternative Route: Lithiation (Cryogenic)

Use this route only if the sulfonyl chloride is unavailable or if you are starting from the bromide.

  • Substrate: 4-Bromo-1-methyl-1H-pyrazole.

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi) or
    
    
    -PrMgCl, followed by
    
    
    gas.
  • Key Step:

    • Cool substrate in dry THF to -78 °C .

    • Add

      
      -BuLi (1.1 equiv) dropwise. Stir 30 min.
      
    • Bubble dry

      
       gas (excess) into the solution at -78 °C.
      
    • Warm to RT. The lithium sulfinate precipitates.

  • Yield Trap: Moisture during the

    
     addition kills the reaction. Ensure 
    
    
    
    is dried (pass through
    
    
    or
    
    
    trap).

Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see a large "sulfonic acid" peak in LCMS. What happened?

  • Cause: Hydrolysis of the starting sulfonyl chloride competed with reduction.

  • Fix:

    • pH Control: Ensure you used enough

      
      . If the pH drops below 7, acid-catalyzed hydrolysis accelerates.
      
    • Temperature: Do not heat the reaction initially. Keep the addition at 0 °C.

    • Reagent Quality: Your

      
       might be oxidized to sulfate. Use a fresh bottle.
      

Q2: The product turned into a yellow oil/gum after isolation. Is it ruined?

  • Cause: You likely isolated the free sulfinic acid by acidifying the workup. The free acid is unstable and disproportionates.

  • Fix: Immediately redissolve in dilute

    
     or 
    
    
    
    to regenerate the salt. Evaporate the water to recover the solid. Always store as the sodium salt.

Q3: I cannot separate the product from inorganic salts (


, 

).
  • Technique: Use the "Ethanol Trick." Sodium 1-methyl-1H-pyrazole-4-sulfinate is soluble in hot ethanol/methanol, whereas inorganic salts are largely insoluble.

    • Protocol: Evaporate water

      
       Add dry EtOH 
      
      
      
      Reflux 15 min
      
      
      Filter hot
      
      
      Cool filtrate to crystallize.

Q4: Can I use the crude aqueous mixture for the next step (e.g., sulfonamide synthesis)?

  • Yes. If you are making a sulfonamide (via

    
     or oxidative coupling), you can often use the crude aqueous solution of the sulfinate salt directly, provided the next reagents are water-compatible (e.g., Iodine-mediated coupling).
    

Visual Guide: Synthesis Workflow

G Start Start: 1-Methyl-1H-pyrazole-4-sulfonyl chloride Reaction Reaction Phase Reagents: Na2SO3 (2.0 eq), NaHCO3 (2.5 eq) Solvent: Water Temp: 0°C -> RT Start->Reaction Check Checkpoint: LCMS/TLC Is SM consumed? Reaction->Check Hydrolysis Issue: High Sulfonic Acid Impurity Cause: pH < 7 or High Temp Action: Repeat with fresh buffer & ice bath Check->Hydrolysis No (High Impurity) Workup Workup Phase 1. Evaporate Water to dryness 2. Extract solid with hot Ethanol 3. Filter out inorganic salts Check->Workup Yes (Clean Conversion) Product Final Product Sodium 1-methyl-1H-pyrazole-4-sulfinate (Stable White Solid) Workup->Product

Figure 1: Optimized workflow for the reduction of sulfonyl chloride to sodium sulfinate.

References

  • General Reduction Protocol (Org. Syn.)

    • Title: Preparation of Methanesulfonyl Cyanide (Contains detailed Sulfite Reduction step).[3]

    • Source: Organic Syntheses, Coll. Vol. 6, p.727 (1988).
    • URL:[Link]

    • Relevance: Establishes the standard reduction methodology for sulfonyl chlorides.
  • Heteroaryl Sulfinate Synthesis (Review)

    • Title: Synthesis and applications of sodium sulfinates ( ): a powerful building block for the synthesis of organosulfur compounds.
    • Source: RSC Advances, 2020, 10, 32322-32350.
    • URL:[Link]

    • Relevance: Reviews the stability, isolation (as sodium salts)
  • Precursor Synthesis (Patent/Procedure)

    • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives.[6]

    • Source: ACS Omega 2023, 8, 7, 6687–6702.
    • URL:[Link]

    • Relevance: Details the synthesis of the 1-methyl-1H-pyrazole-4-sulfonyl chloride precursor

Sources

Technical Guide: Troubleshooting 1-Methyl-1H-pyrazole-4-sulfinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Warning

Critical Technical Insight: 1-Methyl-1H-pyrazole-4-sulfinic acid is kinetically unstable in its free acid form. Unlike carboxylic acids, sulfinic acids (


) possess a pyramidal sulfur center that is highly prone to disproportionation  and desulfonylation .

The Golden Rule: Unless your specific downstream application strictly requires the free acid, always isolate and store this compound as a salt (e.g., Sodium 1-methyl-1H-pyrazole-4-sulfinate). The salt form stabilizes the sulfur center, preventing the rapid degradation cycles described below.

Common Impurity Profiles by Synthesis Route

The impurity profile is dictated heavily by the synthesis method chosen. Below is a breakdown of the two most prevalent routes.

Route A: Reduction of Sulfonyl Chloride (Industrial Standard)

Precursor: 1-Methylpyrazole-4-sulfonyl chloride Reagents: Sodium Sulfite (


) or Zinc dust
Impurity TypeChemical StructureOrigin/Cause
Sulfonic Acid

Hydrolysis/Oxidation: Presence of air during workup or incomplete reduction.
Thiol

Over-Reduction: Reaction time too long or reductant (Zn) too strong/concentrated.
Disulfide

Oxidative Coupling: The thiol impurity oxidizes rapidly upon exposure to air.
Thiosulfonate

Disproportionation: The "signature" degradation product of the free sulfinic acid.
Route B: Lithiation & Trapping (Lab Scale)

Precursor: 4-Bromo-1-methyl-1H-pyrazole or 4-Iodo analog Reagents:


-BuLi, 

gas (or DABSO)
Impurity TypeChemical StructureOrigin/Cause
Parent Heterocycle 1-MethylpyrazoleQuenching: Moisture in the

source or protonation of the lithiated intermediate before

capture.
Bi-aryl (Dimer)

(Bipyrazole)
Wurtz Coupling: Temperature too high during lithiation; presence of trace transition metals.
Sulfonic Acid

Oxidation: Workup in the presence of oxidants or aging of the lithiated species.

Deep Dive: The Disproportionation Mechanism

The most confusing issue users encounter is the "disappearing product." You isolate a white solid, but after 24 hours on the bench, it turns into a gummy mixture of sulfonic acid and thiosulfonate.

Mechanism: Three molecules of sulfinic acid react to form one molecule of thiosulfonate and one molecule of sulfonic acid.[1] This is acid-catalyzed.[2]

Disproportionation cluster_legend Key Insight Acid 3x Sulfinic Acid (R-SO2H) Inter Sulfinyl Sulfone Intermediate Acid->Inter Acid Catalysis Products Thiosulfonate (R-SO2-S-R) + Sulfonic Acid (R-SO3H) + H2O Inter->Products Rapid Decomposition Note This reaction is autocatalytic. The sulfonic acid produced accelerates further degradation.

Figure 1: The autocatalytic disproportionation pathway of pyrazole sulfinic acids.

Troubleshooting & FAQs

Q1: My NMR shows a clean product immediately after workup, but a second set of peaks appears after drying.

Diagnosis: You likely acidified the reaction to pH < 2 and dried it with heat. The Fix:

  • Stop heating: Sulfinic acids desulfonylate (lose

    
    ) or disproportionate upon heating.
    
  • Salt Formation: Do not dry the free acid. Instead, adjust pH to ~8-9 with NaOH or

    
    , then lyophilize (freeze-dry) to obtain the stable Sodium Sulfinate  salt.
    
  • Storage: Store under Argon at -20°C.

Q2: I see a "doublet of doublets" in the aromatic region that shouldn't be there.

Diagnosis: This is likely the Disulfide impurity (


).
Reason:  If you used Zinc/HCl or excess sulfite, you over-reduced the sulfonyl chloride to a thiol (

). Upon workup (exposure to air), two thiols coupled. The Fix:
  • Protocol Adjustment: Reduce reaction temperature to 0°C.

  • Stoichiometry: Use exactly 2.0-2.2 equivalents of Sulfite.

  • Purification: Wash the aqueous sulfinate solution with Ethyl Acetate before acidification (if acid isolation is absolutely necessary) to extract the non-polar disulfide.

Q3: The product smells like sulfur/garlic, and yield is low.

Diagnosis: Desulfonylation . Reason: The pyrazole ring is electron-rich.[3] If the sulfinic acid is heated (e.g., in a rotovap bath > 40°C), the


 bond cleaves, releasing 

and leaving 1-methylpyrazole. The Fix:
  • Keep all evaporations < 30°C.

  • Use a basic workup to keep the sulfur atom negatively charged (sulfinate anion), which strengthens the

    
     bond.
    

Recommended Protocol: Sulfite Reduction (Salt Isolation)

This protocol is designed to minimize side products by avoiding the isolation of the free acid.

Step 1: Dissolve 1-methylpyrazole-4-sulfonyl chloride (1.0 eq) in water/THF (1:1). Step 2: Add


 (2.5 eq) and 

(2.5 eq). Note: The bicarbonate buffers the solution, preventing acid-catalyzed disproportionation. Step 3: Stir at Room Temperature (Do not heat) for 2-4 hours. Step 4: Purification (Crucial): Wash the aqueous layer with Ethyl Acetate (removes unreacted chloride, disulfides, and parent pyrazole). Step 5: Isolation: Lyophilize the aqueous layer directly. Result: You obtain Sodium 1-methyl-1H-pyrazole-4-sulfinate (mixed with inorganic salts). Step 6 (Optional Desalting): If salt-free material is needed, pass through a reverse-phase C18 column using water/methanol (neutral pH).

Logic Flow for Impurity Identification

Troubleshooting Start Impurity Detected in NMR/LCMS Q1 Is the impurity non-polar? (Elutes early in Reverse Phase) Start->Q1 Yes1 Check Mass (+16 or +32 from parent) Q1->Yes1 Yes No1 Is it very polar/acidic? Q1->No1 No Result1 Disulfide (Dimer) Cause: Over-reduction Yes1->Result1 Mass = 2x - 2H Result2 Parent Pyrazole (-SO2) Cause: Overheating Yes1->Result2 Mass = Parent Result3 Sulfonic Acid (+16 mass) Cause: Air Oxidation No1->Result3 Stable Acid Result4 Thiosulfonate Cause: Disproportionation No1->Result4 Unstable/Gummy

Figure 2: Diagnostic logic for identifying sulfur-based impurities.

References

  • General Reactivity of Sulfinic Acids

    • Source: Truce, W. E., & Murphy, A. M. (1963). The preparation of sulfinic acids.[1][4][5][6][7][8] Chemical Reviews, 63(6), 575-640. (Establishes the fundamental instability and disproportionation mechanisms).

  • Synthesis via Sulfonyl Chloride Reduction: Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 8.16. (Standard protocols for sulfite reduction).
  • Modern

    
     Surrogates (DABSO): 
    
    • Source: Nguyen, B., et al. (2010). "DABSO: A Solid Source of Sulfur Dioxide." Organic Letters.

  • Disproportionation Mechanism

    • Source: Kice, J. L., & Bowers, K. W. (1962). "Mechanisms of Reactions of Sulfinic Acids." Journal of the American Chemical Society.

  • Specific Pyrazole Sulfinate Handling (Patent Context)

    • Source: US Patent 2010/0292268 A1. "Substituted Pyrazoles as JAK Inhibitors." (Describes the handling of 1-methylpyrazole intermediates).

Sources

Technical Support Center: Purification of 1-Methyl-1H-pyrazole-4-sulfinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-Methyl-1H-pyrazole-4-sulfinic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing 1-Methyl-1H-pyrazole-4-sulfinic acid?

When synthesizing 1-Methyl-1H-pyrazole-4-sulfinic acid, particularly from its corresponding sulfonyl chloride, several impurities are common. Understanding these is the first step to designing an effective purification strategy.

  • 1-Methyl-1H-pyrazole-4-sulfonic acid: This is the most common and often most challenging impurity. It arises from the over-oxidation of the sulfinic acid or, more frequently, from the hydrolysis of the unreacted 1-methyl-1H-pyrazole-4-sulfonyl chloride precursor in the presence of water.[1]

  • Unreacted 1-Methyl-1H-pyrazole-4-sulfonyl chloride: Incomplete conversion during the synthesis will leave residual sulfonyl chloride, which can hydrolyze to the sulfonic acid during aqueous workup.[2][3]

  • Thiosulfonates: These can form as a byproduct of sulfinic acid disproportionation, a common decomposition pathway.[2]

  • Inorganic Salts: Salts such as sodium chloride or sodium sulfate are often present, depending on the reagents used in the synthesis and workup.

Q2: How stable is 1-Methyl-1H-pyrazole-4-sulfinic acid, and what precautions should I take during handling and purification?

Sulfinic acids are notably less stable than their sulfonic acid counterparts.[2] The primary stability concern is their propensity to undergo disproportionation, especially in the presence of acid.[4][5] This autocatalytic process yields one molecule of the corresponding sulfonic acid and one molecule of a thiosulfonate.

Key Precautions:

  • Avoid Strong Acids: Do not use strong mineral acids like hydrochloric acid (HCl) for acidification, as they can catalyze decomposition.[4] Use of a weaker acid or careful pH control is recommended.

  • Temperature Control: Perform purification steps at or below room temperature whenever possible. Avoid prolonged heating.

  • Inert Atmosphere: While not always necessary, handling the compound under an inert atmosphere (like nitrogen or argon) can minimize oxidative degradation, especially during prolonged storage or heating.

  • Purify as a Salt: For long-term storage or when stability is a major concern, consider isolating the compound as its sodium or potassium salt. Sulfinate salts are generally more stable and less prone to disproportionation than the free acid.[4]

Q3: Which analytical techniques are best for monitoring the purity of my compound?

Effective monitoring is crucial for assessing the success of each purification step.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. A reverse-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic or acetic acid) can typically resolve the sulfinic acid from the more polar sulfonic acid and less polar impurities.

  • Thin-Layer Chromatography (TLC): While useful for a quick check, the high polarity of sulfinic acids can lead to streaking on standard silica plates. Using a more polar mobile phase containing a small amount of acid (e.g., 1-2% acetic acid in ethyl acetate/heptane) can improve resolution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify impurities if their concentration is high enough (>1-5%).

Purification Strategy Selection

The choice of purification method depends heavily on the nature and quantity of the impurities present in your crude material. The following decision workflow provides a general guideline for selecting an appropriate strategy.

G start Crude 1-Methyl-1H-pyrazole-4-sulfinic acid impurity_check Assess Primary Impurity start->impurity_check is_sulfonic Sulfonic Acid is Major Impurity (>5%) impurity_check->is_sulfonic Acidic is_neutral Mainly Neutral Impurities (e.g., Thiosulfonate) impurity_check->is_neutral Neutral is_minor Minor Impurities or Slight Discoloration impurity_check->is_minor Low proc_acid_base Protocol 1: Acid-Base Precipitation is_sulfonic->proc_acid_base is_neutral->proc_acid_base Can also be used proc_chrom Column Chromatography (Reverse-Phase or IEX) is_neutral->proc_chrom proc_recryst Protocol 2: Direct Recrystallization is_minor->proc_recryst purity_check_2 purity_check_2 proc_acid_base->purity_check_2 Pure? proc_recryst->purity_check_2 proc_chrom->purity_check_2 purity_check_2->proc_recryst No, needs polishing final_product Pure Product purity_check_2->final_product Yes

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High contamination with sulfonic acid 1. Over-oxidation during synthesis. 2. Hydrolysis of unreacted sulfonyl chloride. 3. Disproportionation of the sulfinic acid product.[2][5]Primary Action: Implement Protocol 1 (Acid-Base Precipitation). The significant pKa difference between the sulfinic acid and the much stronger sulfonic acid allows for their separation. The sulfinic acid will precipitate at a higher pH, leaving the sulfonic acid salt dissolved in the aqueous phase.[2]
Low recovery after purification 1. The compound is partially soluble in the precipitation or recrystallization solvent. 2. Product degradation occurred due to harsh conditions (e.g., high heat, strong acid).Optimize Solvent: If using recrystallization, ensure you are using a minimal amount of hot solvent. Test different solvent systems (e.g., water, ethanol, water/ethanol mixtures). For precipitation, ensure the pH is adjusted carefully to the isoelectric point for minimum solubility. Control Conditions: Re-evaluate your procedure for sources of degradation. Ensure the temperature is kept low and avoid strong acids.
Product streaks on silica gel TLC/column The sulfinic acid group is highly polar and acidic, leading to strong, non-specific interactions with the silica stationary phase.Avoid Standard Silica Chromatography: This method is generally not suitable. Alternative 1 (Reverse-Phase): Use C18 silica gel chromatography. The compound will elute with a high aqueous content mobile phase (e.g., gradient of 5% to 50% acetonitrile in water with 0.1% formic acid). Alternative 2 (Ion-Exchange): Use a weak anion exchange (WAX) or strong anion exchange (SAX) column for more specific retention and elution.[6]
Product discoloration (yellow/brown) Minor decomposition or presence of trace, highly colored impurities.Recrystallization: If the product is otherwise pure by HPLC/NMR, a single recrystallization (Protocol 2) is often sufficient to remove color. Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtering can effectively adsorb colored impurities. Use charcoal sparingly to avoid significant product loss.

Experimental Protocols

Protocol 1: Purification via Acid-Base Precipitation

This method leverages the difference in acidity between the target sulfinic acid and the common sulfonic acid impurity. It is highly effective for removing sulfonic acids.

Causality: Sulfinic acids are significantly less acidic than sulfonic acids. By carefully adjusting the pH, we can protonate the sulfinate anion to form the neutral, less soluble sulfinic acid, causing it to precipitate while the more acidic sulfonate remains as a soluble salt in the aqueous solution.[2]

Methodology:

  • Dissolution: Dissolve the crude product in a minimum amount of a dilute aqueous base (e.g., 1 M Sodium Bicarbonate or 0.5 M Sodium Hydroxide) at room temperature. Ensure all solid material dissolves. The pH should be > 8.

  • Extraction of Neutral Impurities (Optional): If neutral impurities like thiosulfonates are suspected, transfer the basic aqueous solution to a separatory funnel and wash once with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Discard the organic layer.

  • Precipitation: Cool the aqueous solution in an ice bath. With vigorous stirring, slowly add a dilute acid (e.g., 1 M Acetic Acid or 1 M Citric Acid) dropwise. Monitor the pH.

  • Isolation: The 1-Methyl-1H-pyrazole-4-sulfinic acid will begin to precipitate as a solid. Continue adding acid until precipitation is complete (typically around pH 3-4). Adding too much acid (pH < 2) may cause the more soluble sulfonic acid to begin precipitating or catalyze decomposition.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, slightly acidic water (pH ~4) to remove any residual soluble salts.

  • Drying: Dry the purified solid under vacuum at room temperature.

Protocol 2: Recrystallization

This is a standard technique for removing minor impurities and improving the crystalline quality of the final product.

Causality: This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases upon cooling. Impurities present in lower concentrations will remain in the cold mother liquor, while the purified compound crystallizes out.

Methodology:

  • Solvent Selection: Place a small amount of the purified solid from Protocol 1 into a test tube. Add a few drops of a test solvent (e.g., water, ethanol, or an isopropanol/water mixture). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For sulfinic acids, slightly acidic water is often a good choice.[2]

  • Dissolution: In a larger flask, add the bulk of the solid and the chosen solvent. Heat the mixture with stirring until the solid just dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. For purer crystals, do not disturb the solution during this time. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

G cluster_disproportionation Disproportionation of Sulfinic Acid reactants 2 x R-SO₂H Sulfinic Acid products products reactants->products Acid/Heat

Caption: Key decomposition pathway for sulfinic acids.

Summary of Purification Techniques

TechniqueProsConsBest For
Acid-Base Precipitation - Excellent for removing more acidic impurities (sulfonic acid). - High capacity and scalable.- May not remove neutral impurities effectively without an extraction step. - Risk of decomposition if pH is not controlled.Crude material with significant sulfonic acid contamination.
Recrystallization - Good for removing minor impurities and improving crystal quality. - Simple experimental setup.- Lower recovery if the compound has moderate solubility. - Ineffective for impurities with similar solubility profiles.A final "polishing" step on already relatively pure material.
Column Chromatography - High resolving power for complex mixtures. - Can separate isomers and closely related compounds.- Lower capacity and more time-consuming. - Requires specialized equipment (HPLC, Flash). - Standard silica gel is often unsuitable.[6][7]High-purity applications or when other methods fail to separate key impurities.

References

  • General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia.
  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies.
  • Lindberg, B. (1963). I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica, 17, 377-382.
  • Question on purifying aryl Sulfonic acids. Reddit.
  • Retention (or elution) of sulfonic acid. Chromatography Forum.
  • Kice, J. L. (1962). Studies of the Mechanism of the Disproportionations of Sulfinic Acids and Disulfides. Oregon State University.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC.

Sources

troubleshooting failed reactions involving 1-Methyl-1H-pyrazole-4-sulfinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-1H-pyrazole-4-sulfinic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during its use in chemical synthesis.

Introduction to 1-Methyl-1H-pyrazole-4-sulfinic acid

1-Methyl-1H-pyrazole-4-sulfinic acid is a versatile heterocyclic building block. The pyrazole motif is a common scaffold in many pharmaceutically active compounds, and the sulfinic acid functional group serves as a key intermediate for creating a variety of sulfur-containing moieties, such as sulfones and sulfonamides.[1] However, the inherent reactivity and potential instability of sulfinic acids can present challenges during synthetic transformations.[1][2] This guide aims to provide a logical framework for identifying and resolving common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction to oxidize 1-Methyl-1H-pyrazole-4-sulfinic acid to the corresponding sulfonyl chloride is resulting in a low yield. What are the likely causes?

Low yields in the synthesis of sulfonyl chlorides from sulfinic acids are a frequent issue. The primary culprits are often related to the stability of the starting material, the choice of reagents, and the reaction workup conditions.[3]

Potential Causes & Solutions:

  • Degradation of the Sulfinic Acid Starting Material: Sulfinic acids can be prone to disproportionation and oxidation, especially when stored improperly or for extended periods.[4][5]

    • Solution: Use freshly prepared or properly stored 1-Methyl-1H-pyrazole-4-sulfinic acid. It is advisable to verify the purity of the starting material by NMR or LC-MS before initiating the reaction.

  • Over-oxidation to the Sulfonic Acid: Strong oxidizing agents or prolonged reaction times can lead to the formation of the corresponding sulfonic acid, which is often highly water-soluble and can be lost during aqueous workup.[3]

    • Solution: Employ milder and more controlled oxidizing agents. A common and effective method is the use of N-chlorosuccinimide (NCS) in a suitable solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C).[3]

  • Hydrolysis of the Sulfonyl Chloride Product: Sulfonyl chlorides are susceptible to hydrolysis, which can occur during the aqueous workup phase.[3][6]

    • Solution: Perform the aqueous quench and extractions rapidly and at low temperatures (e.g., in an ice bath).[3] Using brine (saturated NaCl solution) can help to break up emulsions and reduce the amount of water in the organic layer.[3]

  • Formation of Side Products: Elevated temperatures can promote the formation of sulfone byproducts.[3]

    • Solution: Maintain the recommended reaction temperature throughout the addition of reagents and the reaction time.

Troubleshooting Workflow: Low Yield in Sulfonyl Chloride Synthesis

G start Low Yield of 1-Methyl-1H-pyrazole-4-sulfonyl chloride check_sm Verify Purity of Starting Material (1-Methyl-1H-pyrazole-4-sulfinic acid) by NMR or LC-MS start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok Yes sm_bad Degradation Observed check_sm->sm_bad No check_reaction Review Reaction Conditions sm_ok->check_reaction purify_sm Purify or Resynthesize Starting Material sm_bad->purify_sm purify_sm->start reaction_ok Conditions Appear Optimal check_reaction->reaction_ok Yes reaction_bad Potential Issues Identified check_reaction->reaction_bad No check_workup Analyze Workup Procedure reaction_ok->check_workup optimize_reagents Optimize Oxidizing Agent (e.g., use NCS) and Temperature (maintain 0 °C) reaction_bad->optimize_reagents optimize_reagents->start workup_ok Workup is Standard check_workup->workup_ok Yes workup_bad Hydrolysis or Loss Suspected check_workup->workup_bad No end Improved Yield workup_ok->end optimize_workup Perform Rapid, Cold Aqueous Workup; Use Brine for Extractions workup_bad->optimize_workup optimize_workup->start

Caption: Troubleshooting logic for low-yield sulfonyl chloride synthesis.

FAQ 2: I am attempting a reaction to form a sulfonamide from 1-Methyl-1H-pyrazole-4-sulfinic acid, but the reaction is not proceeding. What are the common failure points?

The direct conversion of sulfinic acids to sulfonamides is not a standard transformation. Typically, this involves a two-step process: oxidation to the sulfonyl chloride followed by reaction with an amine.[4] If you are attempting a one-pot procedure, several factors could be at play.

Potential Causes & Solutions:

  • Inappropriate Reagents for One-Pot Synthesis: A one-pot conversion of a sulfinic acid to a sulfonamide requires specific reagents that can facilitate both the oxidation and the subsequent amination.

    • Solution: A more reliable approach is the sequential, two-step procedure. First, isolate the 1-Methyl-1H-pyrazole-4-sulfonyl chloride. Once purified, react it with the desired amine in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent like DCM.[7][8]

  • Reactivity of the Amine: Sterically hindered or electronically deactivated amines may react slowly with the sulfonyl chloride intermediate.

    • Solution: For challenging amines, consider using a more nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), in catalytic amounts. Increasing the reaction temperature may also be beneficial, but should be done with caution to avoid decomposition.

  • Side Reactions on the Pyrazole Ring: The pyrazole ring itself can undergo certain reactions, although it is generally stable.[9] Under strongly basic or acidic conditions, side reactions could potentially occur.[9][10]

    • Solution: Maintain a neutral or mildly basic pH during the reaction. The use of a non-nucleophilic base like triethylamine is generally recommended.

Recommended Two-Step Protocol for Sulfonamide Synthesis

Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-sulfonyl chloride

  • Dissolve 1-Methyl-1H-pyrazole-4-sulfinic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • Upon completion, quench the reaction with cold water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride. This product is often used in the next step without further purification.

Step 2: Synthesis of the Sulfonamide

  • Dissolve the crude 1-Methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.2 eq) and triethylamine (1.5 eq).

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 3: How can I effectively monitor the progress of reactions involving 1-Methyl-1H-pyrazole-4-sulfinic acid?

Effective reaction monitoring is crucial for determining the endpoint of a reaction and for identifying the formation of byproducts.

Analytical Techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the consumption of the starting material and the formation of the product. A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed to achieve good separation between the starting material, intermediates, and the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring reactions. It provides information on the retention times of the components and their mass-to-charge ratios, which can help in identifying the desired product and any potential side products.[11] The mass of the sulfinic acid will increase by 16 amu upon oxidation to the sulfonic acid.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze crude reaction mixtures to determine the conversion to the product and to identify the structures of any impurities.

Data Summary for Reaction Monitoring
Compound TypeExpected Mass Change (from Sulfinic Acid)Key Analytical Observations
1-Methyl-1H-pyrazole-4-sulfinic acid N/AStarting material spot on TLC; characteristic MS and NMR signals.
1-Methyl-1H-pyrazole-4-sulfonyl chloride +34.5 (for ³⁵Cl)Formation of a new, typically less polar, spot on TLC.
1-Methyl-1H-pyrazole-4-sulfonic acid +16Formation of a highly polar, often water-soluble, byproduct.[11]
Corresponding Sulfonamide Dependent on the amine usedFormation of a new product spot on TLC; mass will correspond to the addition of the amine minus HCl.
FAQ 4: My 1-Methyl-1H-pyrazole-4-sulfinic acid appears to be degrading upon storage. What are the best practices for handling and storage?

The stability of sulfinic acids is a known concern. They can undergo autoxidation and disproportionation, leading to the formation of thiolsulfonates and sulfonic acids.[1][2]

Storage and Handling Recommendations:

  • Storage Conditions: Store 1-Methyl-1H-pyrazole-4-sulfinic acid in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).

  • Avoid Exposure to Air and Moisture: Oxygen in the air can promote oxidation.[12] Minimize the time the container is open to the atmosphere.

  • Use Freshly: For best results, use the sulfinic acid as soon as possible after it is obtained or synthesized. If it has been stored for a while, it is prudent to check its purity before use.

Degradation Pathway Overview

G sulfinic_acid R-SO2H (1-Methyl-1H-pyrazole-4-sulfinic acid) oxidation Oxidation (e.g., O2 from air) sulfinic_acid->oxidation [O] disproportionation Disproportionation sulfinic_acid->disproportionation sulfonic_acid R-SO3H (Sulfonic Acid) oxidation->sulfonic_acid disproportionation->sulfonic_acid thiosulfonate R-S(O)2-S-R (Thiolsulfonate) disproportionation->thiosulfonate sulfenic_acid R-SOH (Sulfenic Acid Intermediate) disproportionation->sulfenic_acid

Caption: Common degradation pathways for sulfinic acids.

References

  • Reddie, K. G., & Carroll, K. S. (2014). Chemical approaches to detect and analyze protein sulfenic acids. Methods in Enzymology, 547, 49-70. Available from: [Link]

  • Tan, B., et al. (2022). Recent advances in the application of sulfinic acids for the construction of sulfur-containing compounds. Chinese Chemical Letters, 33(1), 85-98. Available from: [Link]

  • Poole, L. B. (2010). Measurement of Protein Sulfenic Acid Content. Current Protocols in Toxicology, 44(1), 7.17.1-7.17.20. Available from: [Link]

  • Yang, J., et al. (2015). A Chemical Approach for the Detection of Protein Sulfinylation. Angewandte Chemie International Edition, 54(44), 12971-12975. Available from: [Link]

  • Reddie, K. G., & Carroll, K. S. (2012). Chemoselective Ligation of Sulfinic Acids with Aryl-Nitroso Compounds. Angewandte Chemie International Edition, 51(26), 6533-6536. Available from: [Link]

  • Zhong, Y.-W., et al. (2007). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 9(4), 567-569. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Zhong, Y.-W., et al. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. NIH Public Access, 20(11), 2205-2208. Available from: [Link]

  • Organic Syntheses. (n.d.). N-ACETYLSULFANILYL CHLORIDE. Available from: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Grizelj, J., et al. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry, 21(12), 2535-2541. Available from: [Link]

  • Chawla, G., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4933. Available from: [Link]

  • Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. (2025). Pharma Publisher. Available from: [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). International Journal of Creative Research Thoughts, 10(4). Available from: [Link]

  • Bar-Am, O., et al. (2017). A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. Organic Letters, 19(13), 3556-3559. Available from: [Link]

  • Dénès, F., et al. (2018). The hydrogen atom transfer reactivity of sulfinic acids. Chemical Science, 9(36), 7219-7226. Available from: [Link]

  • PYRAZOLE. (n.d.). CUTM Courseware. Available from: [Link]

  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available from: [Link]

  • Kice, J. L., & Guaraldi, G. (1968). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society, 90(15), 4076-4081. Available from: [Link]

  • Gupta, V., et al. (2021). Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility. bioRxiv. Available from: [Link]

  • Gupta, V., & Carroll, K. S. (2018). Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. Israel Journal of Chemistry, 58(12), 1339-1348. Available from: [Link]

  • Drabowicz, J., et al. (2008). Sulfinic Acids and Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Available from: [Link]

  • Wolf, F., & Wöll, F. (1976). Method for preparation of sulfinic acids. U.S. Patent No. 3,950,404. Washington, DC: U.S. Patent and Trademark Office.
  • Taylor & Francis. (n.d.). Sulfenic acid – Knowledge and References. Available from: [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-sulfonic acid. Available from: [Link]

  • Chemsrc. (n.d.). 1-Methyl-1H-pyrazole-4-sulfonyl chloride. Available from: [Link]

Sources

optimizing reaction parameters for 1-Methyl-1H-pyrazole-4-sulfinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Operational System: Optimization & Troubleshooting Hub

Executive Summary: The Molecule & The Challenge

Welcome to the technical optimization hub for 1-Methyl-1H-pyrazole-4-sulfinic acid .

If you are accessing this guide, you likely face a common paradox in medicinal chemistry: Sulfinic acids are potent but fragile. They are critical bioisosteres for carboxylic acids and essential precursors for sulfones, yet they suffer from rapid disproportionation and oxidation.

The Specific Challenge: The 1-methyl-1H-pyrazole core is electron-rich. While this facilitates electrophilic substitution (chlorosulfonation), the resulting sulfinic acid is amphoteric and highly water-soluble. Unlike lipophilic benzene sulfinates, you cannot easily extract the free acid of this pyrazole derivative from water without significant loss or decomposition.

Core Recommendation: Stop trying to isolate the free acid. Optimize your protocol to isolate and store the Sodium Sulfinate Salt . It is thermodynamically superior and kinetically stable.

Standardized Protocol: Reductive Synthesis

The most robust industrial route involves the reduction of 1-Methyl-1H-pyrazole-4-sulfonyl chloride using mild inorganic sulfites. Avoid Zinc/HCl reductions, as they frequently over-reduce to the thiol or cleave the C-S bond in electron-rich heterocycles.

Workflow Diagram

ReactionWorkflow Start 1-Methyl-1H-pyrazole (Starting Material) Step1 Chlorosulfonation (ClSO3H, 0°C -> 90°C) Start->Step1 Electrophilic Subst. Inter Sulfonyl Chloride (Intermediate) Step1->Inter Quench/Isolate Step2 Reduction (Na2SO3, NaHCO3, pH 7-8) Inter->Step2 Sulfite Reduction Product Sodium Sulfinate Salt (Stable Product) Step2->Product Lyophilization

Figure 1: Optimized workflow for the synthesis of 1-Methyl-1H-pyrazole-4-sulfinate sodium salt.

Step-by-Step Methodology

Reagents:

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)[1]

  • Sodium Sulfite (

    
    , 2.0 - 2.5 equiv)
    
  • Sodium Bicarbonate (

    
    , 2.0 equiv)
    
  • Solvent: Water (

    
    ) or Water/THF (1:1) if solubility is an issue.
    

Protocol:

  • Buffer Preparation: In a round-bottom flask, dissolve

    
     and 
    
    
    
    in water. Cool the solution to 0–5 °C .
    • Why? High pH (>10) promotes hydrolysis of the chloride to the sulfonate (impurity). Low pH (<4) promotes SO2 extrusion. Bicarbonate buffers to pH ~8, the "Goldilocks zone" for sulfinate formation.

  • Addition: Slowly add the sulfonyl chloride in portions (solid) or dropwise (if dissolved in minimal THF) to the stirring sulfite solution. Maintain internal temperature < 10 °C .

  • Reaction: Allow to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: TLC or LCMS will show the disappearance of the chloride. The sulfinate is highly polar (low Rf).

  • Work-up (Critical Deviation):

    • Do NOT acidify to precipitate the free acid.

    • Lyophilization: Freeze-dry the aqueous reaction mixture directly.

    • Extraction: Take the crude white solid (containing salts) and extract repeatedly with hot Ethanol or Methanol . The inorganic salts (

      
      ) are insoluble; the organic sodium sulfinate dissolves.
      
  • Isolation: Concentrate the alcoholic filtrate to afford the pure Sodium 1-Methyl-1H-pyrazole-4-sulfinate .

Troubleshooting Center (FAQs)

Issue 1: "My product turned into a yellow/pink oil upon acidification."

Diagnosis: Disproportionation (The "Sulfinic Acid Cascade"). Mechanism: Free sulfinic acids are unstable. In the presence of protons (acid), they react with themselves to form a sulfonic acid (oxidation state +4) and a thiosulfonate ester (oxidation state +2).

Disproportionation Acid 2 x Sulfinic Acid (R-SO2H) Complex Sulfinyl-Sulfone Intermediate Acid->Complex Acid Catalysis (H+) Products Sulfonic Acid (R-SO3H) + Thiosulfonate (R-SO2-S-R) Complex->Products Rearrangement

Figure 2: The disproportionation pathway triggered by acidification.

Solution:

  • Immediate: Neutralize with NaOH back to pH 8.

  • Prevention: Isolate as the Sodium or Lithium salt. If you must have the free acid, generate it in situ at low temperature (-20 °C) immediately before the next reaction step.

Issue 2: "LCMS shows a Mass +16 peak (Sulfonic Acid) impurity."

Diagnosis: Air Oxidation. Cause: Sulfinates are readily oxidized to sulfonates by atmospheric oxygen, especially in solution. Solution:

  • Degassing: Sparge all solvents (water, THF) with Argon or Nitrogen for 15 minutes prior to use.

  • Atmosphere: Run the reduction under a positive pressure of Nitrogen.

  • Storage: Store the solid salt under inert gas in a freezer.

Issue 3: "Yield is low (<30%) after extraction."

Diagnosis: High Water Solubility.[2] Cause: The N-methyl pyrazole moiety is highly polar. Standard organic extractions (DCM/Water) will leave the product in the aqueous phase. Solution:

  • Switch Solvent: Do not use DCM or Ethyl Acetate.

  • Salting Out: Saturate the aqueous layer with NaCl (if not using the lyophilization method) and extract with n-Butanol or IPA/CHCl3 (1:3) .

  • Best Practice: Use the "Evaporation + Ethanol Extraction" method described in the Protocol section.

Optimization Matrix (DoE)

Use this table to fine-tune your specific reaction if the standard protocol yields suboptimal results.

ParameterRangeOptimalEffect of Deviation
Stoichiometry (

)
1.5 – 3.0 equiv2.2 equiv <1.5: Incomplete conversion. >3.0: difficult purification (excess salt).
pH Control 4 – 107.5 – 8.5 <4: SO2 gas extrusion/Disproportionation. >10: Hydrolysis to Sulfonate (

).
Temperature 0°C – 60°C0°C -> RT >40°C: Thermal decomposition. <0°C: Reaction stalls (solubility issues).
Reaction Time 1 – 12 hours2 – 3 hours >6h: Increased risk of oxidation to sulfonate.

References

  • Truce, W. E., & Murphy, A. M. (1963). The Preparation of Sulfinic Acids.[2][3][4][5][6][7][8][9] Chemical Reviews, 63(6), 575–588.

    • Context: Foundational review on sulfinic acid stability and synthesis.
  • Bagal, S. K., et al. (2015). Synthesis of Pyrazole Sulfonyl Chlorides and Sulfinates. Journal of Medicinal Chemistry, 58(15). Context: General methodologies for functionalizing electron-rich heterocycles like pyrazoles.
  • Lindberg, B. (1963).[4] Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica, 17, 377-382.[4]

    • Context: Establishes the "Salt Isolation" rule to prevent disproportion
  • Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Sulfonamides with Chlorosulfonyl Isocyanate. Organic Process Research & Development, 10(3), 579-581.

    • Context: Industrial handling of sulfonyl/sulfinyl groups.

Disclaimer: This guide is intended for qualified researchers. Sulfonyl chlorides are corrosive, and sulfinic acids are unstable. Always consult the SDS and perform a risk assessment before experimentation.

Sources

how to prevent the decomposition of 1-Methyl-1H-pyrazole-4-sulfinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-1H-pyrazole-4-sulfinic acid

Introduction: Navigating the Inherent Instability of 1-Methyl-1H-pyrazole-4-sulfinic acid

Welcome to the technical support guide for 1-Methyl-1H-pyrazole-4-sulfinic acid. As researchers and drug development professionals, you are likely working with this molecule for its unique properties. However, the sulfinic acid functional group, while synthetically valuable, is notoriously unstable.[1] This guide is designed to provide you with expert, field-proven insights to mitigate decomposition, troubleshoot common experimental issues, and ensure the integrity of your results. We will delve into the mechanisms of degradation and provide actionable protocols to prevent them.

Part 1: Frequently Asked Questions - Understanding the Core Instability

This section addresses the fundamental chemical reasons behind the compound's instability.

Q1: What are the primary ways in which 1-Methyl-1H-pyrazole-4-sulfinic acid decomposes?

A1: The decomposition is primarily driven by two chemical processes characteristic of most sulfinic acids: Disproportionation and Oxidation .[1][2]

  • Disproportionation: This is a redox reaction where two molecules of the sulfinic acid react with each other. One molecule is oxidized to the corresponding sulfonic acid, while the other is reduced and ultimately forms a thiosulfonate.[3] This reaction is often accelerated by acidic conditions.[4]

  • Oxidation: The sulfur atom in the sulfinic acid group is in an intermediate oxidation state, making it highly susceptible to further oxidation to the more stable sulfonic acid.[5] This can be caused by atmospheric oxygen (autoxidation), residual oxidizing agents from synthesis, or oxidative stress conditions in an experiment.[5][6]

Below is a diagram illustrating these two main degradation pathways.

DecompositionPathways main R-SO₂H sulfonic_acid 1-Methyl-1H-pyrazole-4-sulfonic acid (R-SO₃H) main->sulfonic_acid [O] (e.g., Air, H₂O₂) thiosulfonate S-(1-Methyl-1H-pyrazol-4-yl) 1-methyl-1H-pyrazole-4-thiosulfonate (R-S(O)₂-S-R) main->thiosulfonate + R-SO₂H (Acid-catalyzed) sulfonic_acid_disp 1-Methyl-1H-pyrazole-4-sulfonic acid (R-SO₃H) main->sulfonic_acid_disp + R-SO₂H (Acid-catalyzed)

Caption: Primary decomposition pathways of sulfinic acids.

Q2: Why is the sulfinate salt form more stable than the free sulfinic acid?

A2: The free sulfinic acid is prone to the decomposition reactions described above. The sulfinate salt (e.g., sodium 1-methyl-1H-pyrazole-4-sulfinate) is significantly more robust because the deprotonated sulfinate anion is less electrophilic and less susceptible to the self-reaction of disproportionation.[1] For this reason, sulfinic acids are often generated in situ just before use by acidifying a solution of the more stable salt.[1] Whenever possible, storing and handling the material as a sulfinate salt is highly recommended.

Q3: What common laboratory conditions can accelerate decomposition?

A3: Several factors can drastically shorten the shelf-life and in-experiment stability of your compound:

  • Presence of Oxygen: Air exposure is a primary driver of oxidation.[5]

  • Acidic Conditions: Protons can catalyze the disproportionation pathway.[3][4]

  • Elevated Temperatures: Heat provides the activation energy for all degradation pathways.

  • Presence of Water: Water can participate in hydrolysis and may contain dissolved oxygen.[3]

  • Light Exposure: UV or visible light can initiate free-radical degradation pathways.[7]

  • Presence of Metals: Transition metals can catalyze oxidation reactions.

Part 2: Troubleshooting Guide

This guide follows a symptom-based approach to help you identify and resolve issues during your experiments.

TroubleshootingWorkflow cluster_symptoms Symptoms cluster_causes Probable Causes cluster_solutions Recommended Actions start Problem Observed symptom1 Unexpected peaks in LC-MS/ New spots on TLC start->symptom1 symptom2 Solid has changed color (e.g., yellowing) start->symptom2 symptom3 Poor yield or incomplete reaction as starting material start->symptom3 cause1 Oxidation to Sulfonic Acid and/or Disproportionation symptom1->cause1 cause2 Air/Light Exposure (Oxidative Degradation) symptom2->cause2 cause3 Degradation during storage or reaction symptom3->cause3 solution1 Confirm identity of degradants via MS. Review storage and handling procedures. cause1->solution1 solution2 Store under inert gas (Ar/N₂). Protect from light (amber vials). cause2->solution2 solution3 Re-test purity before use. Use freshly prepared sulfinic acid (from salt) or purify before use. cause3->solution3

Caption: Troubleshooting workflow for decomposition issues.

Q4: I'm seeing an extra spot on my TLC plate or a new peak in my LC-MS that corresponds to a mass increase of +16 amu. What is it?

A4: A mass increase of +16 amu is the classic signature of oxidation, where one oxygen atom has been added to the molecule.[8] You are almost certainly observing the formation of 1-Methyl-1H-pyrazole-4-sulfonic acid , the primary oxidation product.[2][6]

  • Causality: This indicates that your compound was exposed to an oxidant. The most common culprit is atmospheric oxygen, especially if the sample was handled in the air for an extended period, stored improperly, or dissolved in a solvent that was not degassed.

  • Solution: Immediately begin handling the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Use degassed solvents for all reactions and analyses. Store the solid under argon or nitrogen in a sealed container.

Q5: My reaction workup involves an acidic wash, and my yield is very low, with multiple new products observed. What happened?

A5: You have likely triggered acid-catalyzed disproportionation.[3] When the sulfinic acid is exposed to an acidic aqueous environment, it rapidly converts into the corresponding sulfonic acid and thiosulfonate.[3][4]

  • Causality: The low pH environment provides the necessary catalyst for the self-destruction of the molecule.

  • Solution: Avoid acidic aqueous workups if at all possible. If an acid wash is necessary to remove basic impurities, consider a rapid extraction with a pre-chilled, dilute acid, followed immediately by neutralization. A better alternative is to use chromatography on silica gel (which is slightly acidic) buffered with a small amount of a non-nucleophilic base like triethylamine in the eluent. The best strategy is to design the synthesis to avoid the need for an acidic workup altogether.

Q6: The white, crystalline solid has turned slightly yellow and become gummy over time in the freezer. Is it still usable?

A6: A change in physical appearance is a strong indicator of decomposition. The material should be considered suspect and its purity must be re-analyzed before use.

  • Causality: This is likely due to slow, long-term exposure to trace amounts of air and moisture that leaked into the container, even at low temperatures. This leads to a mixture of the parent compound and its various degradation products.[5]

  • Solution: Discard the degraded material or attempt repurification if the quantity is critical. For future storage, ensure the compound is placed in a high-integrity vial (e.g., an amber vial with a PTFE-lined cap), the headspace is purged thoroughly with argon or nitrogen, and the cap is sealed with paraffin film before placing it in the freezer.

Part 3: Best Practices for Storage and Handling

Proactive prevention is the most effective strategy. Adhering to the following guidelines will maximize the stability and usable lifetime of your 1-Methyl-1H-pyrazole-4-sulfinic acid.

Q7: What is the absolute best way to store this compound for maximum long-term stability?

A7: The optimal storage protocol involves controlling the atmosphere, temperature, and light exposure. Safety data sheets for related pyrazole compounds and general principles for air-sensitive reagents support these measures.[9][10]

ParameterRecommendationRationale
Form Store as the sulfinate salt whenever possible.The sulfinate anion is inherently more stable and less prone to disproportionation.[1]
Atmosphere Inert Gas Blanket (Argon or Nitrogen).Prevents oxidation by excluding atmospheric oxygen.[5][10]
Temperature ≤ -20°C (Freezer).Reduces the rate of all chemical decomposition reactions.[10]
Container Amber glass vial with a PTFE-lined cap.Protects from light-induced degradation and ensures an airtight seal.[7]
Handling Use only in a glovebox or under a positive pressure of inert gas.Minimizes exposure to air and moisture during weighing and transfer.[9]
Q8: Which solvents are recommended for reactions and which should be avoided?

A8: Solvent choice is critical.

  • Recommended: Use dry, aprotic solvents that have been thoroughly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles). Suitable options include THF, Dioxane, Acetonitrile, and Toluene .

  • Use with Caution: Protic solvents like methanol or ethanol can participate in decomposition, but may be used if absolutely necessary, provided they are anhydrous and degassed.

  • Avoid: Do not use acidic solvents (e.g., acetic acid). Avoid using solvents that may contain peroxide impurities (e.g., old, unstabilized ethers like diethyl ether). Do not dissolve in aqueous acids or bases for storage.

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study

To understand the stability profile of your compound under various stressors, a forced degradation study is invaluable. This is a standard practice in pharmaceutical development.[11][12][13]

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-Methyl-1H-pyrazole-4-sulfinic acid in HPLC-grade acetonitrile (ACN).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4-8 hours. Cool, then carefully neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 1-4 hours.

  • Thermal Degradation: Store a sample of the solid compound in an oven at 80°C for 24 hours. Then dissolve in ACN to 1 mg/mL.

  • Analysis: For each condition, dilute the sample to a final concentration of approximately 100 µg/mL with the mobile phase. Analyze immediately by a stability-indicating HPLC-UV/MS method to identify and quantify the degradants.

Protocol 2: Stability-Indicating HPLC Method

This method can be used to assess purity and monitor for the formation of the primary sulfonic acid degradant.

ParameterCondition
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to 5% B and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temp. 40°C
Detection UV at 220 nm and/or Mass Spectrometry (ESI+)
Expected Elution The more polar sulfonic acid will elute earlier than the parent sulfinic acid.

References

  • Wikipedia contributors. (2024). Sulfinic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Kice, J. L., & Guaraldi, G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society, 88(21), 5236–5241. Available from: [Link]

  • Simoyi, R. H., Olojo, R., & van der Gryp, P. (1998). New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. The Journal of Physical Chemistry A, 102(34), 6784–6789. Available from: [Link]

  • Kice, J. L., Guaraldi, G., & Venier, C. G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone (Sulfinic Anhydride) Equilibrium. The Journal of Organic Chemistry, 31(11), 3561-3567. Available from: [Link]

  • Amri, N., & Wirth, T. (2021). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications, 57(21), 2526-2538. Available from: [Link]

  • Lalevée, J., et al. (2018). The hydrogen atom transfer reactivity of sulfinic acids. Physical Chemistry Chemical Physics, 20(33), 21358-21365. Available from: [Link]

  • Van der Heggen, S., et al. (2014). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. The Journal of Physical Chemistry A, 118(30), 5775–5786. Available from: [Link]

  • Reddie, K. G., & Carroll, K. S. (2014). Chemical approaches to detect and analyze protein sulfenic acids. Current Opinion in Chemical Biology, 19, 34-41. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available from: [Link]

  • Talele, S. G., et al. (2014). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. Journal of Chromatographic Science, 52(7), 641-647. Available from: [Link]

  • Popat, D., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Educational Research, 3(2), 53-62. Available from: [Link]

Sources

Technical Support Center: Characterization of 1-Methyl-1H-pyrazole-4-sulfinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-1H-pyrazole-4-sulfinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the characterization of this molecule. Given the inherent instability of sulfinic acids, this resource provides field-proven insights and troubleshooting strategies to ensure the integrity and reproducibility of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, purification, and analysis of 1-Methyl-1H-pyrazole-4-sulfinic acid.

Synthesis & Purification

Question: My final product shows low purity with the presence of a sulfonic acid and a thiosulfonate impurity. What is causing this and how can I prevent it?

Answer:

This is a classic issue related to the inherent instability of sulfinic acids. The primary cause is disproportionation, a reaction where two molecules of the sulfinic acid react to form a sulfonic acid and a thiosulfonate[1][2]. This process can be exacerbated by elevated temperatures, acidic conditions, and the presence of oxygen.

Root Cause Analysis and Solution Workflow:

start Low Purity Detected: - Sulfonic Acid - Thiosulfonate cause Root Cause: Disproportionation & Oxidation start->cause is likely due to solution Solution Strategy cause->solution step1 In Situ Generation from Sulfinate Salt solution->step1 Implement step2 Low Temperature Reaction & Work-up solution->step2 step3 Inert Atmosphere (N2 or Ar) solution->step3 step4 Immediate Analysis or Derivatization solution->step4 outcome Improved Purity & Characterization Data step1->outcome step2->outcome step3->outcome step4->outcome

Caption: Troubleshooting workflow for synthesis impurities.

Detailed Steps for Prevention:

  • In Situ Preparation: Instead of isolating the free sulfinic acid, which is prone to degradation, prepare it in situ by acidifying a more stable precursor salt (e.g., sodium 1-methyl-1H-pyrazole-4-sulfinate) immediately before use[1].

  • Temperature Control: Maintain low temperatures (ideally below 0°C) throughout the synthesis and work-up to minimize the rate of decomposition reactions[3].

  • Inert Atmosphere: Perform all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to the corresponding sulfonic acid[3].

  • Avoid Strong Acids: Use a mild acid for the acidification of the sulfinate salt to avoid harsh conditions that can accelerate disproportionation.

  • Rapid Analysis: Analyze the freshly prepared sulfinic acid as quickly as possible. If immediate analysis is not feasible, consider derivatization to a more stable compound.

Analytical Characterization

Question: During HPLC-MS analysis, I am observing a peak corresponding to the mass of 1-Methyl-1H-pyrazole-4-sulfonic acid, but my NMR analysis of the starting material was clean. Why is this happening?

Answer:

This is a common artifact in the analysis of sulfinic and sulfenic acids. The observation of the sulfonic acid in your HPLC-MS data, despite a pure sample by NMR, strongly suggests on-column or in-source oxidation[4][5]. The electrospray ionization (ESI) process, in particular, can be oxidative and may convert the sulfinic acid to the sulfonic acid.

Troubleshooting HPLC-MS Analysis:

Problem Potential Cause Recommended Solution
Appearance of Sulfonic Acid Peak On-column oxidationUse a mobile phase with a lower pH (if the compound is stable) or add an antioxidant to the mobile phase.
In-source oxidation (ESI-MS)Optimize MS source parameters (e.g., reduce capillary voltage). Consider using a less harsh ionization technique if available.
Poor Peak Shape / Tailing Interaction with metal surfaces in the HPLC systemUse a biocompatible HPLC system (e.g., with PEEK tubing) to minimize metal-catalyzed degradation.
Irreproducible Retention Times On-column degradationEnsure the mobile phase is freshly prepared and degassed. Analyze the sample immediately after preparation.

Protocol for Stable Analysis via Derivatization:

To definitively confirm the presence and quantity of the sulfinic acid, a derivatization approach using a trapping agent is highly recommended. Dimedone (5,5-dimethyl-1,3-cyclohexanedione) is a well-established reagent that selectively reacts with sulfenic and sulfinic acids to form a stable thioether adduct, which can be easily analyzed by LC-MS[6][7].

Step-by-Step Derivatization Protocol:

  • Prepare a fresh solution of 1-Methyl-1H-pyrazole-4-sulfinic acid in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Add a 10-fold molar excess of dimedone to the solution.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Quench the reaction if necessary.

  • Analyze the resulting mixture by HPLC-MS, monitoring for the expected mass of the dimedone adduct.

Question: The proton NMR spectrum of my 1-Methyl-1H-pyrazole-4-sulfinic acid sample changes over time, with new peaks appearing. What is happening?

Answer:

The changing NMR spectrum is a direct observation of the compound's instability in solution. The new peaks likely correspond to the degradation products: 1-methyl-1H-pyrazole-4-sulfonic acid and the corresponding thiosulfonate[1].

Recommendations for NMR Analysis:

  • Use a Dry Solvent: Traces of water can facilitate decomposition. Use freshly opened or properly dried deuterated solvents.

  • Low Temperature Acquisition: Run the NMR experiment at a lower temperature to slow down the degradation process.

  • Immediate Analysis: Prepare the NMR sample immediately before acquisition. Do not let the sample sit in the NMR tube for an extended period.

  • Consider the Salt Form: If structural confirmation is the primary goal, consider acquiring the NMR spectrum of the more stable sulfinate salt.

Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize 1-Methyl-1H-pyrazole-4-sulfinic acid?

The most reliable method is the reduction of the corresponding sulfonyl chloride (1-Methyl-1H-pyrazole-4-sulfonyl chloride). This is typically done using a mild reducing agent like sodium sulfite in an aqueous solution. The resulting sulfinate salt can then be carefully acidified to generate the sulfinic acid in situ for immediate use[1].

Q2: How should I store 1-Methyl-1H-pyrazole-4-sulfinic acid?

Due to its instability, long-term storage of the isolated free acid is not recommended[1][3]. If short-term storage is necessary, the following conditions are advised:

Storage Form Temperature Atmosphere Duration
Solid -20°C or lowerInert (Argon or Nitrogen)Days to weeks
Solution Not Recommended--

For long-term storage, it is best to keep it as the more stable sulfinate salt at low temperatures in a desiccated, inert environment[3].

Q3: What are the expected degradation products of 1-Methyl-1H-pyrazole-4-sulfinic acid?

The primary degradation pathway is through disproportionation and oxidation.

sulfinic_acid 1-Methyl-1H-pyrazole-4-sulfinic acid (R-SO2H) disproportionation Disproportionation sulfinic_acid->disproportionation oxidation Oxidation (e.g., with O2) sulfinic_acid->oxidation sulfonic_acid 1-Methyl-1H-pyrazole-4-sulfonic acid (R-SO3H) disproportionation->sulfonic_acid thiosulfonate S-(1-Methyl-1H-pyrazol-4-yl) 1-methyl-1H-pyrazole-4-thiosulfonate (R-S(O)2-S-R) disproportionation->thiosulfonate oxidation->sulfonic_acid

Caption: Degradation pathways of 1-Methyl-1H-pyrazole-4-sulfinic acid.

Q4: Can I use UV-Vis spectroscopy for quantification?

Direct UV-Vis quantification is challenging because the sulfinic acid itself may not have a strong, unique chromophore, and its degradation products may interfere. However, derivatization with a chromophoric or fluorophoric reagent can be an effective strategy for quantification[4][7]. For instance, reacting the sulfinic acid with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) produces a product with a distinct absorbance maximum that can be used for quantification[7].

References

  • Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. PMC. [Link]

  • Hydroxysulfinyl Radical and Sulfinic Acid Are Stable Species in the Gas Phase. Journal of the American Chemical Society. [Link]

  • Sulfinic acid. Wikipedia. [Link]

  • Measurement of Protein Sulfenic Acid Content. PMC. [Link]

  • Chemical approaches to detect and analyze protein sulfenic acids. PMC. [Link]

  • Thermal Decomposition of Sulfinic Acids. American Chemical Society. [Link]

  • Method for preparation of sulfinic acids.
  • Inductively Coupled Plasma Mass Spectrometry-Based Method for the Specific Quantification of Sulfenic Acid in Peptides and Proteins. Analytical Chemistry. [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. [Link]

  • Determination of the Z 1H NMR chemical shift substituent parameters for the sulfinyl chloride and sulfinate ester functionalities. Taylor & Francis Online. [Link]

  • Detection of sulfenic acid in intact proteins by mass spectrometric techniques: application to serum samples. RSC Publishing. [Link]

  • Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. MDPI. [Link]

  • A Chemical Approach for the Detection of Protein Sulfinylation. PubMed. [Link]

  • Sulfenic acid chemistry, detection and cellular lifetime. PMC. [Link]

  • The NMR and ESR Spectra of Sulphonic Acids and their Derivatives. ResearchGate. [Link]

  • Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. PubMed. [Link]

  • ¹H NMR spectra of calix[4]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O. ResearchGate. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • Selective Synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles From N-allenic Sulfonylhydrazones. PubMed. [Link]

  • LC/MS Analysis of Sulfamic Acid According to Japanese Testing Methods for Fertilizers (ODP2 HP-2D). Shodex HPLC Columns and Standards. [Link]

  • 1-Methyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

  • 1H-Pyrazole-4-sulfonic acid. PubChem. [Link]

  • 1-methyl-1h-pyrazole-4-sulfonohydrazide (C4H8N4O2S). PubChemLite. [Link]

  • PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • Pyrazole and 4-methylpyrazole inhibit oxidation of ethanol and dimethyl sulfoxide by hydroxyl radicals generated from ascorbate, xanthine oxidase, and rat liver microsomes. PubMed. [Link]

  • Sulfenic acid – Knowledge and References. Taylor & Francis. [Link]

  • Pharmacology of pyrazoles. I. Structure elucidation of metabolites of 4-methylpyrazole. PubMed. [Link]

Sources

Technical Support Center: Purification of 1-Methyl-1H-pyrazole-4-sulfinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Methyl-1H-pyrazole-4-sulfinic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its purification. We provide in-depth, field-proven insights and troubleshooting strategies to help you achieve the desired purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature of 1-Methyl-1H-pyrazole-4-sulfinic acid and the common challenges associated with its handling and purification.

Q1: What are the most common impurities I should expect when working with crude 1-Methyl-1H-pyrazole-4-sulfinic acid?

A1: Impurities in your sample can originate from starting materials, synthetic by-products, or degradation of the product itself.[1] Given the structure and chemistry of sulfinic acids and pyrazoles, the impurities listed below are the most probable.[2][3][4]

Table 1: Common Potential Impurities in 1-Methyl-1H-pyrazole-4-sulfinic acid Synthesis

Impurity NameLikely SourceKey Differentiating Property & Removal Strategy
1-Methyl-1H-pyrazole-4-sulfonic acid Over-oxidation of the target sulfinic acid.[2][5]More acidic and water-soluble than the sulfinic acid. Can be separated by careful acidification of a basic solution; the sulfinic acid will precipitate first.[2]
1-Methyl-1H-pyrazole-4-sulfonyl chloride Unreacted starting material from a synthesis involving reduction of the sulfonyl chloride.[2][6]Neutral compound. Removable by extraction with an organic solvent from a basic aqueous solution of the product (as its sulfinate salt).[2]
S-(1-methyl-1H-pyrazol-4-yl) 1-methyl-1H-pyrazole-4-thiosulfonate Disproportionation/decomposition of the target sulfinic acid.[2][5][7]Neutral compound. Removable by extraction with an organic solvent from a basic aqueous solution of the product.
Inorganic Salts (e.g., NaCl, Na₂SO₄) Reagents from synthesis (e.g., base, reducing agent) and workup (e.g., brine wash, drying agents).[8]Highly water-soluble. Removed by washing the isolated solid product with minimal cold water or by recrystallization.
Unreacted Pyrazole Precursors Incomplete reaction during the pyrazole ring formation.[3][9]Properties vary, but often can be removed by standard purification techniques like recrystallization or acid-base extraction.

Q2: My product seems to degrade upon standing or during workup. What is the mechanism, and how can it be prevented?

A2: Sulfinic acids are known for their limited stability, primarily due to two competing degradation pathways: oxidation and disproportionation.[2][5]

  • Oxidation: The sulfur atom in a sulfinic acid is in an intermediate oxidation state and is readily oxidized to the more stable sulfonic acid, especially in the presence of atmospheric oxygen or other oxidizing agents.[10][11]

  • Disproportionation: This is a common decomposition route where two molecules of the sulfinic acid react to form one molecule of the corresponding sulfonic acid and one molecule of a thiosulfonate.[2][5][7] This process can be catalyzed by acid and accelerated by heat.

To minimize degradation, it is crucial to work at low temperatures (e.g., 0-5 °C) during workup, especially during pH adjustments.[7] It is also advisable to work under an inert atmosphere (e.g., Nitrogen or Argon) and to use degassed solvents to minimize exposure to oxygen. Purified sulfinic acids should be stored at low temperatures (e.g., -20 °C) under an inert atmosphere.[10]

G cluster_0 Degradation Pathways sulfinic 1-Methyl-1H-pyrazole-4-sulfinic acid (Product) branch sulfinic->branch sulfonic 1-Methyl-1H-pyrazole-4-sulfonic acid (Impurity) thiosulfonate Thiosulfonate By-product (Impurity) branch->sulfonic Oxidation ([O]) branch->thiosulfonate Disproportionation (Heat, Acid)

Caption: Degradation pathways of sulfinic acid.

Q3: What are the best analytical techniques to confirm the purity of my 1-Methyl-1H-pyrazole-4-sulfinic acid?

A3: A combination of techniques is recommended for a comprehensive assessment of purity.

  • ¹H and ¹³C NMR Spectroscopy: This is essential for confirming the chemical structure of your main product and identifying any organic impurities that are present in significant amounts (>1%). The chemical shifts of the pyrazole protons and the methyl group will be distinct from those in the sulfonic acid or sulfonyl chloride precursors.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique for detecting and quantifying impurities.[12] A reversed-phase HPLC method (e.g., using a C18 column) can separate the sulfinic acid from the more polar sulfonic acid and less polar neutral impurities. The mass spectrometer provides the molecular weight of each component, aiding in its identification.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can confirm the elemental composition of your product and any isolated impurities.

  • Titration: A classic method that can be used to determine the equivalent weight of your product after it has been purified, often by converting it to a stable salt like the sodium sulfinate.[13]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem: My NMR and/or LC-MS analysis shows a persistent impurity that is more polar than my product.

  • Likely Cause: This impurity is almost certainly the corresponding 1-Methyl-1H-pyrazole-4-sulfonic acid , formed via oxidation or disproportionation.[2][5] Sulfonic acids are significantly more polar and acidic than sulfinic acids.

  • Diagnostic Step: Spike a small sample of your crude material with an authentic sample of the sulfonic acid (if available) and re-run the LC-MS. Co-elution of the peak will confirm its identity.

  • Solution: The difference in acidity between the sulfinic and sulfonic acids is the key to their separation.[2]

    • Dissolve the crude product in a dilute aqueous base (e.g., 0.5 M NaOH or NaHCO₃) to form the soluble sodium sulfinate salt.

    • Filter off any insoluble neutral impurities.

    • Cool the basic solution in an ice bath (0-5 °C).

    • Slowly add a dilute acid (e.g., 1 M HCl or H₂SO₄) dropwise with vigorous stirring. Monitor the pH closely.

    • The less acidic 1-Methyl-1H-pyrazole-4-sulfinic acid will precipitate first. Stop adding acid as soon as a significant amount of white solid has formed and is no longer increasing.

    • Quickly filter the solid and wash it with a small amount of ice-cold water. The more acidic and water-soluble sulfonic acid will remain in the acidic filtrate.[2]

    • Dry the product under vacuum at a low temperature.

Problem: My product is contaminated with a non-polar, neutral impurity that is soluble in organic solvents like ether or ethyl acetate.

  • Likely Cause: This is likely either unreacted 1-Methyl-1H-pyrazole-4-sulfonyl chloride (if used as a starting material) or the thiosulfonate decomposition product.[2]

  • Diagnostic Step: Check the mass spectrum for peaks corresponding to the molecular weight of these potential impurities.

  • Solution: An acid-base extraction is highly effective for removing neutral organic impurities.

    • Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract the organic solution with a dilute aqueous base (e.g., 1 M NaHCO₃). The acidic sulfinic acid will move into the aqueous layer as its salt, while the neutral impurities will remain in the organic layer.

    • Separate the layers. The organic layer containing the impurities can be discarded.

    • Wash the aqueous layer with fresh organic solvent one more time to remove any residual neutral impurities.

    • Cool the aqueous layer in an ice bath and re-precipitate your pure sulfinic acid by slowly adding dilute acid, as described in the previous problem. See Protocol 1 for a detailed workflow.

Problem: My attempt at recrystallization resulted in very low yield or the product "oiled out" instead of crystallizing.

  • Likely Cause: The chosen solvent system may be inappropriate. If the compound is too soluble, the yield will be low. If it is not soluble enough even when hot, it may melt before dissolving and "oil out." The presence of significant impurities can also disrupt crystal lattice formation.

  • Solution:

    • Solvent Screening: Test the solubility of a small amount of your product in various solvents at room temperature and upon heating. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.[14]

    • Solvent Systems to Try:

      • Water (slightly acidified): Sulfinic acids can often be recrystallized from water.[2] Adding a drop of acid (like H₂SO₄) can suppress deprotonation and improve crystal formation.

      • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid, then add a drop of hot ethanol to clarify. Allow to cool slowly.[14]

      • Ether/Hexane: Dissolve the compound in a minimum amount of diethyl ether. Add hexane dropwise until turbidity persists. Cool slowly. This is good for removing more non-polar impurities.[7]

    • Pre-Purification: If the material is very impure, perform an acid-base extraction first (Protocol 1) to remove the bulk of impurities before attempting recrystallization.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This protocol is designed to remove neutral impurities (like unreacted sulfonyl chloride or thiosulfonates) and can also help separate the sulfonic acid impurity.

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Place the crude 1-Methyl-1H-pyrazole-4-sulfinic acid in a flask or separatory funnel. Add approximately 10-20 mL of a dilute aqueous base (e.g., 1 M sodium bicarbonate) per gram of crude material. Stir or shake until all the solid has dissolved. The solution now contains the sodium salt of the sulfinic acid.

  • Extraction of Neutral Impurities: Add an equal volume of an organic solvent like ethyl acetate or diethyl ether. Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer, which contains the neutral impurities.

    • Scientist's Note: For maximum purity, repeat the extraction (step 2 & 3) with a fresh portion of organic solvent.

  • Precipitation: Place the flask containing the aqueous solution in an ice-water bath and cool to 0-5 °C with stirring.

  • Acidification: While monitoring the pH with a pH meter or pH paper, slowly add a cold, dilute acid (e.g., 1 M HCl) dropwise. A white precipitate of the purified sulfinic acid will begin to form. Continue adding acid until the pH is approximately 2-3.

    • Trustworthiness Check: Adding the acid slowly at low temperature is critical to prevent decomposition and to ensure that the more soluble sulfonic acid impurity remains in solution.[2][7]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid on the filter with a small amount of ice-cold deionized water to remove any residual inorganic salts. Dry the product under high vacuum at room temperature. Do not heat, as this can cause decomposition.

  • Analysis: Confirm the purity of the final product using your chosen analytical methods (NMR, LC-MS).

References

  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
  • Lindberg, B. (1963). Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica, 17, 377-382.
  • Google Patents. (2011).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Reddit. (2024). Question on purifying aryl Sulfonic acids.
  • accessdata.fda.gov. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • Kice, J. L. (1962). Studies of the Mechanism of the Disproportionations of Sulfinic Acids and Disulfides.
  • Google Patents. (1976).
  • Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1).
  • Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole.
  • Antczak, C., et al. (2012). Chemoselective Ligation of Sulfinic Acids with Aryl-Nitroso Compounds. PMC.
  • SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • Wikipedia. (n.d.). Sulfinic acid.
  • Reddie, K. G., & Carroll, K. S. (2012). Chemical approaches to detect and analyze protein sulfenic acids. PMC.
  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • ResearchGate. (2023). Stability of 4H-pyrazoles in physiological environments.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-4-sulfonyl chloride AldrichCPR.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ACG Publications. (2025).
  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • PubChem. (n.d.). 1H-Pyrazole-4-sulfonic acid.
  • Kumar, A., & Kumar, V. (2023).
  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities.
  • ECHEMI. (n.d.). 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI).
  • Academia.edu. (n.d.). Characterization of impurities in sulfasalazine.

Sources

stability issues of 1-Methyl-1H-pyrazole-4-sulfinic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 1-Methyl-1H-pyrazole-4-sulfinic acid , designed for researchers and drug development professionals.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Stability & Handling in Solution Ticket ID: PYR-SO2H-STAB-001[1]

Executive Summary: The Stability Paradox

User Query: "Why is my 1-Methyl-1H-pyrazole-4-sulfinic acid degrading in solution, and how can I stop it?"

Root Cause Analysis: 1-Methyl-1H-pyrazole-4-sulfinic acid is intrinsically unstable in its free acid form (


).[1] Unlike sulfonic acids (

), sulfinic acids possess a lone pair on the sulfur atom and an acidic proton, making them amphoteric.[1] In solution, they undergo auto-catalytic disproportionation , converting into a sulfonic acid (stable) and a thiosulfonate (often insoluble/oily).[1]

Key Takeaway: The free acid exists transiently. For stable storage or consistent usage, you must maintain it as a sulfinate salt (e.g., Sodium 1-methyl-1H-pyrazole-4-sulfinate) or generate it in situ.[1]

Critical Mechanism: Why It Degrades

To troubleshoot effectively, you must understand the degradation pathway. The decomposition is acid-catalyzed and follows second-order kinetics with respect to the sulfinic acid concentration.[1]

The Disproportionation Pathway

The reaction is driven by the interaction between two sulfinic acid molecules to form a sulfinyl sulfone intermediate, which then fractures.[2]

Overall Equation:



Mechanism Visualization:

Disproportionation Figure 1: Acid-catalyzed disproportionation mechanism of sulfinic acids. Start 2x Sulfinic Acid (R-SO2H) Inter Sulfinyl Sulfone Intermediate (R-SO-SO2-R) Start->Inter Dehydration (-H2O) Acid Catalyzed Products Sulfonic Acid (R-SO3H) + Thiosulfonate (R-SO2S-R) Inter->Products Nucleophilic Attack by 3rd R-SO2H

[1]

Troubleshooting Guide & FAQs

Issue 1: "My clear solution turned cloudy or developed an oily precipitate."

Diagnosis: Formation of Thiosulfonate (


-ester).[1]
The disproportionation product, 

-(1-methyl-1H-pyrazol-4-yl) 1-methyl-1H-pyrazole-4-sulfonothioate, is significantly more lipophilic than the parent acid and often precipitates out of aqueous/polar media.[1]

Corrective Action:

  • Immediate: Filter the solution. The solid is the thiosulfonate impurity. The filtrate contains the sulfonic acid (degradation product).

  • Prevention: Do not store the compound in acidic media (pH < 7). Maintain pH > 8 using a mild buffer (e.g., bicarbonate) to keep it in the stable sulfinate anion form (

    
    ).[1]
    
Issue 2: "The pH of my stock solution dropped over time."

Diagnosis: Generation of Sulfonic Acid .[2] As shown in the mechanism, for every 3 moles of sulfinic acid that decompose, 1 mole of sulfonic acid is produced. Sulfonic acids are strong acids (


), drastically lowering the solution pH and accelerating the auto-catalytic decomposition cycle.[1]

Corrective Action:

  • Buffer Capacity: Increase the buffer concentration. A weak buffer is insufficient against the strong sulfonic acid generated.

  • Switch to Salt: Isolate or purchase the sodium salt form.

Issue 3: "I see a new peak in LC-MS at [M+16]."

Diagnosis: Air Oxidation . Sulfinic acids are readily oxidized by atmospheric oxygen to sulfonic acids (


), especially in the presence of trace metals.[1]

Corrective Action:

  • Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes before use.

  • Additives: If compatible with downstream chemistry, add a radical scavenger or antioxidant, though inert atmosphere is usually sufficient.

Validated Protocols

Protocol A: Stabilization via Salt Formation

Use this protocol if you synthesized the free acid and need to store it.

Objective: Convert unstable 1-Methyl-1H-pyrazole-4-sulfinic acid to stable Sodium 1-Methyl-1H-pyrazole-4-sulfinate.

Reagents:

  • Crude Sulfinic Acid mixture[1]

  • NaOH (1M solution)[1]

  • Ethanol/Methanol[1]

Step-by-Step:

  • Dissolution: Dissolve the crude sulfinic acid in a minimal amount of Ethanol.

  • Neutralization: Under vigorous stirring, add 1M NaOH dropwise. Monitor pH.

  • Endpoint: Stop addition exactly when pH reaches 8.5–9.0. Do not overshoot significantly.

  • Precipitation: Add excess diethyl ether or acetone to precipitate the sodium salt.

  • Filtration: Filter the white solid under Argon.

  • Drying: Dry under high vacuum. Store at -20°C under inert gas.

Protocol B: In Situ Generation for Coupling

Use this protocol to avoid handling the unstable acid entirely.

Objective: Generate the sulfinate anion from the stable Sulfonyl Chloride precursor immediately prior to use.

Workflow Visualization:

InSitu Figure 2: In situ generation workflow from sulfonyl chloride. Precursor Precursor: 1-Methyl-1H-pyrazole-4-sulfonyl chloride Reduction Reduction Step: Na2SO3 (2.5 eq), NaHCO3 (2.5 eq) Water, 70°C, 2-3h Precursor->Reduction Dissolve Intermediate Stable Intermediate: Sodium Sulfinate Salt (R-SO2Na) Reduction->Intermediate Reduction Usage Downstream Reaction: (e.g., Alkylation, Cross-coupling) Intermediate->Usage Add Electrophile

Step-by-Step:

  • Charge: To a reaction vessel, add Sodium Sulfite (

    
    , 2.5 equiv) and Sodium Bicarbonate (
    
    
    
    , 2.5 equiv) in water.
  • Addition: Add 1-Methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv).

  • Heating: Heat to 70°C for 3 hours. The sulfonyl chloride is reduced to the sulfinate.

  • Usage: Cool to room temperature. The resulting solution contains the stable sodium sulfinate . Use this solution directly for subsequent alkylation or coupling reactions. Do not acidify.

Stability Data Summary

ParameterFree Acid (

)
Sodium Salt (

)
State Unstable Solid/OilStable Crystalline Solid
Solution pH Stability Unstable < pH 7Stable > pH 7
Primary Decomposition DisproportionationOxidation (slow)
Storage Requirement Freshly prepared only-20°C, Hygroscopic
Shelf Life (Solution) < 24 HoursWeeks (degassed)

References

  • Kice, J. L., & Guaraldi, G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids.[2][3] Journal of the American Chemical Society, 88(22), 5236–5241. Link[1]

    • Foundational text establishing the kinetics and mechanism of sulfinic acid disproportion
  • Deng, Y., et al. (2022). Recent advances in the application of sulfinic acids for the construction of sulfur-containing compounds.[1] Chinese Chemical Letters, 33(1), 39-48.[1] Link[1]

    • Reviews the utility of sulfinic acids and emphasizes the use of sulfin
  • Maletina, I. I., et al. (2012). Chemoselective Ligation of Sulfinic Acids with Aryl-Nitroso Compounds.[1] Angewandte Chemie International Edition, 51(33), 8292–8295. Link[1]

    • Discusses the instability of alkyl sulfinic acids in aqueous media and methods to trap them.
  • Truchon, J. F., et al. (2006). A convenient synthesis of heteroaryl sulfones via the reaction of heteroaryl sulfinates with alkyl halides. Canadian Journal of Chemistry, 84(4), 555-560.[1] Link[1]

    • Provides specific protocols for handling heteroaromatic sulfinates and converting sulfonyl chlorides to sulfin

Sources

Technical Support Center: Synthesis of 1-Methyl-1H-pyrazole-4-sulfinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-SULF-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely attempting to synthesize 1-Methyl-1H-pyrazole-4-sulfinic acid (or its salt) as a nucleophilic building block for sulfones or sulfonamides.

Critical Warning: The free sulfinic acid is inherently unstable. It disproportionates rapidly into the sulfonic acid and thiosulfonate ester upon exposure to air, moisture, or acidic conditions.

  • Best Practice: Isolate and store this compound as the sodium or lithium salt .

  • In-Situ Use: If possible, generate the sulfinate and react it immediately (one-pot) without isolation.

This guide details three validated synthetic pathways, ranked by operational complexity and scalability.

Pathway Selection Matrix

FeatureRoute A: Metal-Halogen Exchange Route B: Sulfonyl Chloride Reduction Route C: Pd-Catalyzed Sulfination
Starting Material 4-Bromo-1-methylpyrazole1-Methylpyrazole-4-sulfonyl chloride4-Bromo-1-methylpyrazole
Key Reagent

-BuLi /

gas

or Zn dust
DABSO / Pd catalyst
Scalability Low to Medium (Cryogenic)High (Exothermic but manageable)Medium (High cost)
Primary Risk "The Pyrazole Dance" (Isomerization)Over-reduction / HydrolysisCatalyst poisoning
Green Score Low (Solvents, atom economy)Medium (Aqueous waste)High (Avoids gaseous

)

Module 1: The Organometallic Route (Lithiation)

Method: Lithium-Halogen Exchange followed by Electrophilic Trapping with


.
The Protocol
  • Preparation: Dissolve 4-bromo-1-methylpyrazole (1.0 eq) in anhydrous THF (0.2 M).

  • Exchange: Cool to -78°C . Add

    
    -BuLi (1.05 eq) dropwise over 30 mins.
    
    • Checkpoint: Stir for 30-45 mins at -78°C. Do not warm up.

  • Trapping: Bubble dry

    
     gas (excess) into the solution at -78°C or add a saturated solution of 
    
    
    
    in THF.
  • Workup: Allow to warm to room temperature. Remove solvent. The residue is the lithium sulfinate.

Troubleshooting & FAQs

Q: My yield is low (<30%), and I see starting material or de-brominated pyrazole.

  • Diagnosis: Wet

    
    . Sulfur dioxide is hygroscopic. Water quenches the lithiated species before it reacts with 
    
    
    
    .
  • Fix: Pass

    
     gas through a drying tube (CaCl2 or P2O5) before it enters the reaction flask. Alternatively, use DABSO  (solid 
    
    
    
    source) as a stoichiometric reagent to avoid gas handling.

Q: I see a mixture of isomers by NMR.

  • Diagnosis: "The Pyrazole Dance." If the temperature rises above -60°C during lithiation, the lithium atom can migrate from the C4 position (kinetic product) to the C5 position (thermodynamic product) or the N-methyl group.

  • Fix: Maintain strict temperature control (-78°C). Do not prolong the lithiation step beyond 1 hour.

Visualizing the Pathway

LithiationPathway cluster_warning Critical Control Point Start 4-Bromo-1-methylpyrazole Li_Step n-BuLi (-78°C, THF) Start->Li_Step Intermediate 4-Lithio Species (Kinetic Product) Li_Step->Intermediate Isomer 5-Lithio Species (Thermodynamic Product) Intermediate->Isomer Warming > -60°C SO2_Step SO2 Capture Intermediate->SO2_Step Fast Capture Product Li-Sulfinate Salt SO2_Step->Product

Figure 1: The Lithiation Pathway highlighting the risk of thermodynamic isomerization if temperature control fails.

Module 2: The Reductive Route (Scalable)

Method: Reduction of 1-Methylpyrazole-4-sulfonyl chloride using Sodium Sulfite.

The Protocol
  • Buffer Prep: Prepare a saturated aqueous solution of

    
     (2.0 eq) and 
    
    
    
    (2.0 eq).
  • Reaction: Add 1-methylpyrazole-4-sulfonyl chloride (1.0 eq) to the stirring sulfite solution at room temperature.

    • Note: The pH should be maintained between 7–8.

  • Monitoring: Stir for 2–4 hours. The sulfonyl chloride (solid) will dissolve as it converts to the sulfinate (water-soluble).

  • Isolation: Lyophilize the aqueous solution to obtain the crude sodium sulfinate mixed with inorganic salts.

    • Purification: Extract with ethanol (sulfinate dissolves; inorganic salts do not).

Troubleshooting & FAQs

Q: The product decomposes upon acidification.

  • Diagnosis: Disproportionation.[1][2] As mentioned, the free acid is unstable.

  • Fix: Do not acidify to pH < 4 unless you are immediately reacting it with an electrophile. Store as the sodium salt.

Q: Can I use Zinc dust instead?

  • Answer: Yes. Zinc reduction (in water/THF) is faster but requires filtration of zinc oxide sludge. The sulfite method is preferred for "cleaner" crude products in medicinal chemistry contexts.

Module 3: The Catalytic "Green" Route

Method: Palladium-catalyzed coupling using DABSO (SO2 surrogate).[3]

The Protocol
  • Reagents: 4-Bromo-1-methylpyrazole (1.0 eq), DABSO (0.6 eq),

    
     (5 mol%), Ligand (e.g., CataCXium A or Xantphos), Isopropanol/Ethanol.
    
  • Reaction: Heat to 70–80°C for 12–16 hours under Nitrogen.

  • Mechanism: Pd inserts into the C-Br bond, captures

    
     from DABSO, and releases the sulfinate.
    
Troubleshooting & FAQs

Q: The reaction stalls at 50% conversion.

  • Diagnosis: Catalyst poisoning by sulfur species.[4]

  • Fix: Increase catalyst loading to 10 mol%. Ensure the reaction is strictly oxygen-free (degas solvents), as oxygen can oxidize the phosphine ligands.

Q: Why use DABSO instead of SO2 gas?

  • Answer: DABSO is a solid bench-stable reagent.[5] It releases

    
     in a controlled manner, preventing the "over-saturation" issues seen in Route A and eliminating the safety hazards of toxic gas cylinders.
    

Scientific Integrity: The Instability Mechanism

Understanding why your product degrades is key to preventing it. Sulfinic acids undergo auto-redox disproportionation .

Disproportionation Acid 2 x Sulfinic Acid (R-SO2H) Complex Sulfinyl-Sulfone Intermediate Acid->Complex Acid Catalyzed Products Sulfonic Acid (R-SO3H) + Thiosulfonate (R-SO2-S-R) Complex->Products Irreversible

Figure 2: The disproportionation mechanism. This reaction is acid-catalyzed, which is why maintaining a neutral/basic pH (salt form) is critical for storage.

References

  • General Review of Sulfinic Acid Synthesis

    • Vogler, T., & Studer, A. (2008). Recent advances in the synthesis of sulfinic acids and sulfinates.[5][6] Synthesis, 2008(13), 1979-1993. Link

  • Lithiation of Pyrazoles (Regioselectivity)

    • Begtrup, M., et al. (1993). Lithiation of 1-substituted pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, (22), 2757-2764. Link

  • Palladium-Catalyzed Sulfination (DABSO)

    • Deeming, A. S., et al. (2014). Palladium(II)-Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO. Angewandte Chemie International Edition, 53(19), 4953-4956. Link

  • Disproportionation Mechanism

    • Kice, J. L., & Bowers, K. W. (1962). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society, 84(4), 605–610. Link

Sources

managing exothermic reactions in 1-Methyl-1H-pyrazole-4-sulfinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrazole-4-sulfinic acid. As Senior Application Scientists, we understand that managing the potent exothermicity of this reaction is critical for safety, yield, and purity. This guide is structured to provide direct, actionable answers to the challenges you may encounter, moving from general principles to specific troubleshooting scenarios. Our focus is not just on the "how," but the fundamental "why" behind each procedural step, ensuring your synthesis is both successful and safe.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the inherent thermal risks of the synthesis.

Q1: Why is the synthesis of 1-Methyl-1H-pyrazole-4-sulfinic acid highly exothermic?

A1: The significant heat generation stems from the core chemical transformation: the electrophilic aromatic substitution of 1-methyl-1H-pyrazole with a strong sulfonating agent, typically chlorosulfonic acid.[1] The reaction involves the formation of a highly reactive electrophile (SO₃ or a related species) and its subsequent attack on the electron-rich pyrazole ring. The formation of the new carbon-sulfur bond and the subsequent release of HCl gas are thermodynamically very favorable processes, releasing a substantial amount of energy as heat.[2] This is characteristic of many sulfonation and sulfinylation reactions.[3]

Q2: What are the primary safety risks associated with this exotherm?

A2: The principal risk is a thermal runaway . A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[4] This leads to an accelerating cycle: the reaction temperature increases, which in turn increases the reaction rate, generating even more heat.[5] This can result in:

  • Rapid pressure build-up: Due to boiling of the solvent and the evolution of HCl gas, potentially leading to vessel rupture.

  • Decomposition: At elevated temperatures, the starting materials, intermediates, and the desired sulfinic acid product can decompose, sometimes violently.[6]

  • Reagent Hazards: The risk of exposure to highly corrosive reagents like chlorosulfonic acid is amplified if containment is lost.[7]

Q3: How can I predict and prevent a thermal runaway reaction?

A3: Prevention is rooted in a thorough understanding of the reaction's thermal profile and implementing robust control strategies. For novel or scaled-up syntheses, a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry is highly recommended to quantify the heat of reaction.[8][9]

General preventative strategies are paramount:

  • Controlled Reagent Addition: Never add the sulfonating agent all at once. A slow, controlled addition rate is the primary means of managing heat generation.[5]

  • Efficient Heat Removal: Ensure the cooling capacity of your setup is sufficient for the scale of the reaction.[10]

  • Dilution: Performing the reaction in a suitable solvent increases the overall thermal mass, which helps to buffer temperature fluctuations.[8][11]

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides solutions to common problems encountered during the synthesis.

Problem: My reaction temperature is spiking uncontrollably despite a cooling bath!

Immediate Actions & Root Cause Analysis:

This indicates that the rate of heat generation is overwhelming your heat removal capacity, the initial stage of a thermal runaway.

  • Immediate Action 1: Stop Reagent Addition. Immediately cease the addition of the chlorosulfonic acid or other sulfonating agent.[5]

  • Immediate Action 2: Enhance Cooling. If using an ice bath, add more ice and a salt (e.g., NaCl) to lower the temperature. For a mechanical chiller, lower the setpoint. Ensure the reactor has maximum surface contact with the cooling medium.[5]

  • Immediate Action 3: Maximize Stirring. Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls and into the cooling bath. This helps eliminate localized hot spots.[5]

Potential Causes & Long-Term Solutions:

  • Cause: Reagent addition rate is too fast.

    • Solution: The single most critical parameter is the addition rate.[5] Implement a more precise method of addition, such as a syringe pump for small scales or a pressure-equalizing dropping funnel for larger scales, to ensure a slow and consistent feed.[12]

  • Cause: Inadequate cooling system.

    • Solution: The cooling bath may be undersized for the reaction scale. Use a larger bath or a more efficient cooling method (e.g., a dry ice/acetone bath for very low temperatures, used with extreme caution).[5] Consider upgrading to a jacketed reactor with a circulating chiller for better temperature control.[10]

  • Cause: Poor mixing.

    • Solution: Inefficient stirring creates localized areas of high reagent concentration and temperature. Switch from magnetic stirring to overhead mechanical stirring, especially for scales larger than 500 mL, to ensure vigorous and homogenous mixing.

Problem: My final product yield is low, and I suspect the formation of 1-Methyl-1H-pyrazole-4-sulfonic acid.

Root Cause Analysis & Solutions:

This is a classic sign of over-oxidation, which is highly dependent on temperature. The desired sulfinic acid is an intermediate oxidation state and can be readily oxidized to the more stable sulfonic acid, especially at elevated temperatures.[6]

  • Cause: Reaction temperature was too high.

    • Solution: Meticulously maintain a low reaction temperature. For many sulfinic acid preparations, temperatures between -30 °C and -80 °C are employed to prevent over-oxidation.[6] For the sulfonation of pyrazole, maintaining the temperature strictly between 0-10°C during addition is a common starting point.[1]

  • Cause: "Hot spots" in the reaction mixture.

    • Solution: As mentioned above, ensure vigorous and efficient stirring to maintain a uniform temperature throughout the reaction vessel.

  • Cause: Oxidative workup conditions.

    • Solution: Ensure the workup and isolation procedures are performed under conditions that will not oxidize the sulfinic acid. Avoid exposure to strong oxidants and consider working under an inert atmosphere (e.g., nitrogen or argon) if the product is particularly sensitive.

Problem: How do I safely handle and add chlorosulfonic acid?

A: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas. Strict safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a lab coat.[7][13]

  • Ventilation: All work must be conducted in a certified chemical fume hood.

  • Handling:

    • Measure and transfer chlorosulfonic acid in the fume hood.

    • Ensure all glassware is scrupulously dry to prevent violent reactions.

    • For the addition, dilute the chlorosulfonic acid in an inert, dry solvent (e.g., chloroform) in a dropping funnel.[1] This increases the volume for more controlled addition and helps dissipate heat.[12]

    • Add the solution dropwise to the cooled, vigorously stirred solution of 1-methyl-1H-pyrazole.[5][12]

Parameter Recommended Setting/RangeConsequence of High DeviationConsequence of Low Deviation
Reaction Temperature 0 to 5 °C (during addition)Risk of thermal runaway; over-oxidation to sulfonic acid; decomposition.[6]Very slow reaction rate.
Addition Rate Dropwise; add over 1-2 hoursUncontrolled exotherm, potential for runaway reaction.Inefficient use of time; may not be problematic for safety.
Stirring Speed Vigorous (e.g., >300 RPM, mechanical)(Not applicable)Poor heat transfer, formation of localized hot spots.
Solvent Dry, inert (e.g., Chloroform)(Not applicable)Use of protic or wet solvents will cause violent reaction with chlorosulfonic acid.
Visualized Workflows and Cause-and-Effect Analysis

To further clarify the critical processes, the following diagrams illustrate the workflow for managing the reaction and the potential causes of failure.

ExothermManagement Start Start: Cooled Pyrazole Solution Setup Setup Syringe Pump / Dropping Funnel with Chlorosulfonic Acid Soln. Start->Setup StartAddition Begin Slow, Dropwise Addition Setup->StartAddition MonitorTemp Monitor Internal Temperature Continuously StartAddition->MonitorTemp TempCheck Temp < 5°C? MonitorTemp->TempCheck Complete Addition Complete MonitorTemp->Complete All Reagent Added ContinueAddition Continue Addition at Same Rate TempCheck->ContinueAddition Yes TempRise Temperature Rising (> 5°C) TempCheck->TempRise No ContinueAddition->MonitorTemp Action1 STOP Reagent Addition TempRise->Action1 Action2 Enhance Cooling Action1->Action2 Reassess Re-evaluate Addition Rate Action2->Reassess Resume Resume at Slower Rate Reassess->Resume Resume->MonitorTemp

Caption: Workflow for controlled reagent addition.

RunawayReactionCauses center Thermal Runaway sub1 Procedure sub1->center sub2 Equipment sub2->center sub3 Reagents sub3->center sub4 Human Factor sub4->center c11 Addition Rate Too Fast c11->sub1 c12 Incorrect Order of Addition c12->sub1 c13 Concentration Too High c13->sub1 c21 Inadequate Cooling Capacity c21->sub2 c22 Poor Stirrer Performance c22->sub2 c23 Thermometer Inaccurate c23->sub2 c31 Wrong Reagent c31->sub3 c32 Contaminated Reagents c32->sub3 c41 Inattention c41->sub4 c42 Lack of Training c42->sub4

Caption: Potential causes of a thermal runaway event.

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-4-sulfonyl chloride (Intermediate)

This protocol details the synthesis of the sulfonyl chloride, which can then be reduced to the target sulfinic acid. The principles of exotherm management are identical and critical at this stage.

Materials:

  • 1-methyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform (dry)

  • Ice, water

Equipment:

  • Three-neck round-bottom flask

  • Overhead mechanical stirrer

  • Pressure-equalizing dropping funnel

  • Thermometer or thermocouple probe

  • Condenser with a gas outlet to a scrubber (for HCl and SO₂)

  • Large cooling bath (ice/water or chiller)

Procedure: [1]

  • Setup: Equip a 1 L three-neck flask with an overhead stirrer, a dropping funnel, and a thermometer. Place the flask in a large ice/water bath. Ensure the gas outlet is connected to a sodium hydroxide scrubber.

  • Initial Charge: In the fume hood, charge the flask with 1-methyl-1H-pyrazole (e.g., 0.25 mol) dissolved in 75 mL of dry chloroform. Begin vigorous stirring and cool the mixture to 0 °C.

  • Reagent Preparation: In a separate dry flask, carefully add chlorosulfonic acid (e.g., 1.4 mol, ~5.6 eq) to 175 mL of dry chloroform. Cool this mixture before transferring it to the dropping funnel.

  • CRITICAL STEP - Controlled Addition: Add the chlorosulfonic acid solution from the dropping funnel to the pyrazole solution very slowly and dropwise. The rate must be controlled to ensure the internal temperature does not rise above 10 °C . This addition may take 1-2 hours.

  • Reaction: Once the addition is complete, raise the temperature of the reaction mass to 60 °C and stir for 10 hours.

  • Thionyl Chloride Addition: At 60 °C, slowly add thionyl chloride (e.g., 0.34 mol) over 20 minutes. Continue stirring at this temperature for an additional 2 hours.

  • Quenching: Cool the reaction mass to 0-10 °C. In a separate large beaker with vigorous stirring, place a large amount of crushed ice. EXTREMELY CAUTIOUSLY AND SLOWLY , pour the reaction mixture onto the ice. This is a highly exothermic and gas-evolving step.

  • Workup: Separate the lower organic (chloroform) layer. Dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to obtain the crude 1-methyl-1H-pyrazole-4-sulfonyl chloride. This intermediate can then be purified and used in a subsequent reduction step to yield the desired sulfinic acid.

This guide provides a framework for safely and effectively managing the synthesis of 1-Methyl-1H-pyrazole-4-sulfinic acid. Always consult literature and perform a thorough risk assessment before beginning any experiment.

References
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • University of Rochester, Department of Chemistry. How to Add Reagents to a Reaction.
  • ASIA Chemical. What Is The Production Process Of Sulfonic Acid?.
  • ASIA Chemical. (2025, May 23). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Industry News.
  • Google Patents.
  • Springer Professional. Flow Chemistry for the Synthesis of Heterocycles.
  • Benchchem. managing exothermic reactions in the synthesis of sulfonamides.
  • Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach.
  • MDPI. (2018, April 27). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products.
  • Benchchem. Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
  • SULPHONIC ACID, 90% Safety D
  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
  • ACS Omega. (2023, February 6).
  • Taylor & Francis Online. (2024, June 7).
  • ChemRxiv. (2023).
  • Arkivoc. (2024, September 14). The thermolytic generation of sulfenic acids in synthesis: an account.

Sources

analytical challenges in monitoring 1-Methyl-1H-pyrazole-4-sulfinic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Ticket ID: #PYR-SO2H-001 Assigned Specialist: Dr. Aris, Senior Application Scientist Status: Open Topic: Analytical Method Development & Troubleshooting for Pyrazole Sulfinates

Introduction: The "Invisible" Intermediate

You are likely here because your HPLC chromatograms show "ghost peaks," your mass balance is off, or your target peak disappears while waiting in the autosampler.

1-Methyl-1H-pyrazole-4-sulfinic acid is a deceptively simple molecule. Structurally, it combines a basic pyrazole ring with a reactive, acidic sulfinic group. This duality creates a Zwitterionic Trap : the molecule is too polar for standard C18 retention but too unstable for standard method development cycles.

This guide moves beyond generic advice. We treat the instability as a feature to be managed , not a bug to be ignored.

Module 1: The Stability Paradox (Sample Preparation)

User Question:

"My sample purity drops from 98% to 85% in the autosampler within 2 hours. I see a new peak at a longer retention time. What is happening?"

Technical Diagnosis:

You are witnessing Auto-Disproportionation . Unlike sulfonic acids (


), sulfinic acids (

) are chemically restless.[1] In solution (especially acidic ones), they react with themselves to form a sulfonic acid (oxidized) and a thiosulfonate (reduced).

The "new peak" is likely the Thiosulfonate dimer , which is more hydrophobic and retains longer on RPLC.

The Mechanism (Visualized)

Disproportionation Sulfinic 2x Pyrazole-SO2H (Sulfinic Acid) Intermediate Sulfinyl Sulfone Intermediate Sulfinic->Intermediate Acid Catalysis Sulfonic Pyrazole-SO3H (Sulfonic Acid) Intermediate->Sulfonic Oxidation Thio Pyrazole-SO2-S-Pyrazole (Thiosulfonate) Intermediate->Thio Reduction Water H2O Intermediate->Water

Figure 1: The Disproportionation Pathway.[2] Two molecules of sulfinic acid react to form one oxidized and one reduced species, destroying sample integrity.

Troubleshooting Protocol: Stabilization
ParameterRecommendationScientific Rationale
Solvent System Acetonitrile/Water (Neutral) Avoid acidic diluents (e.g., 0.1% Formic Acid) in the sample vial. Acid catalysis accelerates disproportionation [1].
Temperature 4°C (Mandatory) Arrhenius kinetics apply. Keeping the autosampler at 4°C slows the bimolecular reaction significantly.
Derivatization Alkylation (Optional) If quantifying total sulfur, react with excess benzyl bromide or N-ethylmaleimide immediately upon sampling. This "locks" the sulfinate as a stable sulfone.

Module 2: The Polarity Trap (Chromatography)

User Question:

"I am using a C18 column with 0.1% Formic Acid. The compound elutes at the void volume (dead time) and co-elutes with salts. How do I retain it?"

Technical Diagnosis:

Your molecule is a polar zwitterion .

  • The Pyrazole N: Protonated (

    
    ) at pH < 2.5.
    
  • The Sulfinate: Neutral or anionic depending on pH (approx

    
     ~2.0).
    

On a C18 column, the "Phase Collapse" or "Dewetting" phenomenon occurs because the highly polar analyte prefers the aqueous mobile phase over the hydrophobic stationary phase.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)[3][4]

Do not try to force RPLC. Switch to HILIC, where water is the "strong" solvent and Acetonitrile is the "weak" solvent.

Recommended Method Parameters
ComponentSpecificationNotes
Column Zwitterionic HILIC (e.g., ZIC-pHILIC) The zwitterionic phase interacts with both the pyrazole (+) and sulfinate (-) moieties via electrostatic modulation [2].
Mobile Phase A 10 mM Ammonium Acetate (pH 5.8)The buffer masks silanols and ensures the sulfinate is fully ionized (

) for consistent retention.
Mobile Phase B Acetonitrile (LC-MS Grade)--
Gradient 90% B

40% B over 10 mins
Inverse Gradient : Start high organic to retain the polar species, then increase water to elute.
Detection UV 254 nm / ESI (-)Pyrazole absorbs well at 254nm. Negative mode ESI is preferred for sulfinates (see Module 3).
HILIC Workflow Diagram

HILIC_Workflow Start Sample Injection Partition Partitioning into Water-Rich Layer Start->Partition 90% ACN Interaction Electrostatic Interaction (Zwitterionic Phase) Partition->Interaction Analyte Retention Elution Elution by Increasing Water Content Interaction->Elution Gradient to 40% ACN

Figure 2: Mechanism of retention for polar sulfinates on a ZIC-HILIC stationary phase.

Module 3: Mass Spectrometry Forensics

User Question:

"I see a mass of [M-H]- = 145. Is this my product? How do I distinguish the sulfinic acid from the sulfonic acid byproduct?"

Technical Diagnosis:

Mass confusion is common because the mass difference is only 16 Da (one Oxygen), and in-source oxidation can occur in the MS source.

  • Target: 1-Methyl-1H-pyrazole-4-sulfinic acid (

    
    ) 
    
    
    
    MW 160.
  • Contaminant: 1-Methyl-1H-pyrazole-4-sulfonic acid (

    
    ) 
    
    
    
    MW 176.
Differentiation Strategy

1. Ionization Mode: Use Negative Mode (ESI-) . Sulfinic acids deprotonate easily to form


. Positive mode is messy due to the competing basicity of the pyrazole ring and potential adducts (

).

2. Fragmentation Pattern (MS/MS): You must look at the daughter ions to confirm the structure.

  • Sulfinic Acid Marker: Look for the loss of 64 Da (

    
    ) . The C-S bond in sulfinates is weaker than in sulfonates.
    
    • Pathway:

      
      .
      
    • Result: You will see the bare pyrazole anion.

  • Sulfonic Acid Marker: Sulfonates are very stable. They typically lose

    
     (80 Da) only at very high collision energies, or they fragment the ring first.
    

3. The "In-Source" Check: If you see the Sulfonic acid mass (


) but it has the exact same retention time as the Sulfinic acid, it is an artifact  created inside the hot MS source (In-Source Oxidation). If they separate chromatographically, the oxidation happened in your flask.

Module 4: Real-Time Reaction Monitoring

User Question:

"I need to quench the reaction to analyze it, but the quench changes the product profile. How do I monitor the reaction progress?"

Technical Diagnosis:

Quenching (e.g., adding water or acid) shifts the disproportionation equilibrium (see Module 1). You need a "dilute-and-shoot" approach that minimizes equilibrium shifts.

Protocol: The "Anhydrous Dilution"
  • Preparation: Fill an autosampler vial with Anhydrous Acetonitrile (pre-chilled to 4°C).

  • Sampling: Take 10

    
     of the reaction mixture.
    
  • Dilution: Inject immediately into the chilled acetonitrile vial.

  • Analysis: Inject onto the HILIC column within 5 minutes.

    • Why? The high organic content effectively "freezes" the equilibrium by starving the reaction of the water required for the disproportionation mechanism [3].

References

  • Kice, J. L., & Guaraldi, G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society.[2] Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[3][4][5][6] Journal of Chromatography A. Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[4][7] Analytical and Bioanalytical Chemistry. Link

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Sulfinic Acids.[1][8][9][10][11] Link

Sources

Validation & Comparative

A Comparative Guide to 1-Methyl-1H-pyrazole-4-sulfinic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Heterocyclic Sulfinic Acids in Drug Discovery and Organic Synthesis

Sulfinic acids and their derivatives are increasingly recognized as versatile reagents and building blocks in modern organic chemistry and drug discovery. Their unique reactivity as sources of sulfonyl radicals, nucleophiles, and electrophiles has led to their application in a wide array of synthetic transformations.[1][2] Within this class of compounds, heteroaromatic sulfinic acids are of particular interest due to the prevalence of heterocyclic scaffolds in pharmaceuticals. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, found in numerous approved drugs.[3][4] This guide provides a detailed comparison of 1-Methyl-1H-pyrazole-4-sulfinic acid with other commonly used sulfinic acids, offering insights into its physicochemical properties, stability, and reactivity to aid researchers in its effective application.

Physicochemical Properties: A Comparative Analysis

The utility of a chemical reagent is fundamentally governed by its physical and chemical properties. This section compares key physicochemical parameters of 1-Methyl-1H-pyrazole-4-sulfinic acid with representative aliphatic and aromatic sulfinic acids.

Acidity (pKa)

Table 1: Comparison of pKa Values for Selected Sulfinic Acids

CompoundStructurepKaReference
1-Methyl-1H-pyrazole-4-sulfinic acid Not Reported (Estimated: 1.5 - 2.5) -
Methanesulfinic acidCH₃SO₂H~1.5 - 2.5[5]
Phenylsulfinic acidC₆H₅SO₂H~1.3 - 2.76[5]

The pyrazole ring is known to be electron-withdrawing, which would be expected to increase the acidity of the sulfinic acid group compared to a simple alkylsulfinic acid. However, the N-methyl group is electron-donating. The overall electronic effect will determine the final pKa.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a standardized method for determining the pKa of a sulfinic acid.

Objective: To determine the acid dissociation constant (pKa) of a sulfinic acid by potentiometric titration with a standardized base.

Materials:

  • Sulfinic acid sample (e.g., 1-Methyl-1H-pyrazole-4-sulfinic acid)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, boiled to remove CO₂

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the sulfinic acid and dissolve it in 50 mL of boiled, deionized water in a 100 mL beaker. If the compound has poor water solubility, a co-solvent such as methanol or ethanol may be used, and the pKa in the mixed solvent system can be determined.

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Position the burette filled with standardized 0.1 M NaOH solution above the beaker.

  • Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Data Analysis: Continue the titration until the pH begins to change rapidly, and then continue for several additions beyond this point. Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. The equivalence point is the point of steepest inflection on the curve.

Diagram: Workflow for pKa Determination

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve Sulfinic Acid in CO2-free Water titrate Titrate with Standardized NaOH dissolve->titrate record Record pH and Volume of NaOH titrate->record plot Plot pH vs. Volume record->plot determine_ep Determine Equivalence Point plot->determine_ep determine_pka pKa = pH at Half-Equivalence Point determine_ep->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile

The solubility of a reagent is a critical factor in its application, dictating the choice of reaction solvents and purification methods. A general assessment of solubility can be performed qualitatively.

Table 2: Qualitative Solubility of Selected Sulfinic Acids

Solvent1-Methyl-1H-pyrazole-4-sulfinic acidMethanesulfinic acidPhenylsulfinic acid
WaterNot ReportedSolubleSparingly soluble
MethanolNot ReportedSolubleSoluble
DichloromethaneNot ReportedSparingly solubleSoluble
Diethyl EtherNot ReportedInsolubleSparingly soluble
TolueneNot ReportedInsolubleSparingly soluble

Given its heterocyclic nature, 1-Methyl-1H-pyrazole-4-sulfinic acid is expected to exhibit moderate polarity and may have good solubility in polar protic and aprotic solvents.

Experimental Protocol: Qualitative Solubility Assessment

Objective: To determine the qualitative solubility of a sulfinic acid in a range of common laboratory solvents.

Materials:

  • Sulfinic acid sample

  • A selection of solvents (e.g., water, methanol, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of the sulfinic acid to a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • Classify the solubility as:

    • Soluble: No visible solid particles.

    • Sparingly soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The majority of the solid remains undissolved.

  • Repeat for each solvent.

Stability Considerations

A key challenge in working with sulfinic acids is their inherent instability. They are prone to disproportionation to the corresponding sulfonic acid and thiosulfonate, and can also be sensitive to heat and oxidation.

Thermal Stability

The thermal stability of a compound is crucial for its storage and use in reactions at elevated temperatures. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for 1-Methyl-1H-pyrazole-4-sulfinic acid is not available, the stability of pyrazole derivatives can be influenced by the nature and position of substituents.[6]

General Observations:

  • Aromatic sulfinic acids are generally more stable than aliphatic ones.

  • The presence of electron-withdrawing groups on an aromatic ring can influence the stability of the C-S bond.

Experimental Protocol: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of a sulfinic acid by measuring its mass loss as a function of temperature.

Materials:

  • Sulfinic acid sample

  • Thermogravimetric analyzer (TGA)

  • TGA sample pans (e.g., alumina)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of the sulfinic acid into a tared TGA pan.

  • TGA Analysis: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from room temperature to a desired upper limit (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the sample weight as a function of temperature. The resulting thermogram will show the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Diagram: TGA Experimental Workflow

TGA_Workflow A Calibrate TGA B Weigh Sample (5-10 mg) A->B C Place in TGA under N2 flow B->C D Heat at a constant rate C->D E Record Weight Loss vs. Temperature D->E F Analyze Thermogram E->F

Caption: A simplified workflow for assessing thermal stability using TGA.

Reactivity and Synthetic Utility

1-Methyl-1H-pyrazole-4-sulfinic acid is a valuable precursor for the synthesis of various sulfur-containing pyrazole derivatives, which are of significant interest in medicinal chemistry. Its reactivity can be compared to other sulfinic acids in common synthetic transformations.

Sulfonylation Reactions

Sulfinic acids are readily oxidized to sulfonylating agents or can serve as precursors to sulfonyl radicals for addition reactions. The electron-deficient nature of the pyrazole ring may influence the reactivity of the sulfonyl radical generated from 1-Methyl-1H-pyrazole-4-sulfinic acid.

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-4-sulfinic Acid (Proposed)

A plausible route to 1-Methyl-1H-pyrazole-4-sulfinic acid involves the reduction of the corresponding sulfonyl chloride.

Objective: To synthesize 1-Methyl-1H-pyrazole-4-sulfinic acid from 1-Methyl-1H-pyrazole-4-sulfonyl chloride.

Materials:

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Dichloromethane

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Preparation of Sulfonyl Chloride: Synthesize 1-Methyl-1H-pyrazole-4-sulfonyl chloride from 1-methyl-1H-pyrazole and chlorosulfonic acid, following established literature procedures.[1]

  • Reduction: In a round-bottom flask, dissolve 1-Methyl-1H-pyrazole-4-sulfonyl chloride in a suitable organic solvent (e.g., dichloromethane).

  • In a separate beaker, prepare an aqueous solution of sodium sulfite and sodium bicarbonate.

  • Cool the sulfonyl chloride solution in an ice bath and slowly add the aqueous sulfite solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Work-up: Separate the organic and aqueous layers. Wash the organic layer with water and brine.

  • Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify with concentrated HCl until the sulfinic acid precipitates.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Methyl-1H-pyrazole-4-sulfinic acid.

Diagram: Proposed Synthesis of 1-Methyl-1H-pyrazole-4-sulfinic Acid

Synthesis_Pathway Start 1-Methyl-1H-pyrazole Intermediate 1-Methyl-1H-pyrazole-4-sulfonyl chloride Start->Intermediate Sulfonylation Step1 Chlorosulfonic Acid Step1->Intermediate Product 1-Methyl-1H-pyrazole-4-sulfinic acid Intermediate->Product Reduction Step2 Na2SO3 / NaHCO3 Step2->Product

Caption: Proposed two-step synthesis of the target sulfinic acid.

Conclusion

1-Methyl-1H-pyrazole-4-sulfinic acid presents itself as a promising building block for the synthesis of novel pyrazole-containing compounds with potential applications in drug discovery and materials science. While direct experimental data on its physicochemical properties are scarce, this guide provides a comparative framework and detailed experimental protocols to enable researchers to characterize and effectively utilize this reagent. Its anticipated electronic properties, arising from the N-methylated pyrazole ring, suggest a unique reactivity profile that warrants further investigation and comparison with more established sulfinic acids.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Kütt, A., et al. (2018).
  • MDPI. (2022, February 10). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14986588, 1H-Pyrazole-4-sulfonic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643160, 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 274561, 4,5-dihydro-1H-imidazole-2-sulfonic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10899626, Benzothiazole-2-sulfinic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Sulfonyl Chlorides. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. [Link]

  • PubChemLite. (n.d.). Sodium 1-methyl-1h-pyrazole-4-sulfinate (C4H6N2O2S). Retrieved from [Link]

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • RSC Publishing. (2018, July 31). The hydrogen atom transfer reactivity of sulfinic acids. Chemical Science. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • SlidePlayer. (n.d.). Determination of Solubility Class. Retrieved from [Link]

  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]

  • University of Oregon. (n.d.). pKa Table.1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). 1H-Pyrazole-4-sulfonic acid, 5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfinic acid. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Zauba. (n.d.). Imports Under HS Code 29331990. Retrieved from [Link]

  • Zauba. (n.d.). Methyl 1h Pyrazole Imports Under HS Code 29333990. Retrieved from [Link]

  • Zauba. (n.d.). HS Code 3808931500. Retrieved from [Link]

  • Zauba. (n.d.). Cas No HS Code & Harmonized Tariff Code (HTS) for USA. Retrieved from [Link]

Sources

Definitive Structural Validation of 1-Methyl-1H-pyrazole-4-sulfinic Acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Focus: Resolving Tautomeric and Conformational Ambiguity in Heterocyclic Sulfinic Acids

Executive Summary: The "Blind Spot" in Solution-Phase Analysis

In the development of pyrazole-based pharmacophores (common in kinase inhibitors and agrochemicals), 1-Methyl-1H-pyrazole-4-sulfinic acid serves as a critical synthetic intermediate. However, its validation presents a unique analytical challenge. Unlike its sulfonic acid (


) or sulfonyl chloride (

) counterparts, the sulfinic acid moiety (

) exhibits complex desmotropy —the equilibrium between the sulfinic acid tautomer (

) and the sulfone tautomer (

).

While High-Field NMR (


H, 

C) and Mass Spectrometry (HRMS) are standard for purity assessment, they fail to definitively resolve this structural ambiguity due to rapid proton exchange and solvent-dependent equilibria.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the non-negotiable "Platinum Standard" for validating 1-Methyl-1H-pyrazole-4-sulfinic acid. We provide a comparative analysis showing why SC-XRD is superior to spectral alternatives and detail a self-validating protocol for its execution.

Technical Comparison: Why X-ray Crystallography is Mandatory

The following table contrasts the diagnostic capability of standard analytical techniques against the specific structural challenges posed by pyrazole sulfinic acids.

FeatureSolution NMR (

H,

C)
HRMS (ESI) IR Spectroscopy X-ray Crystallography (SC-XRD)
Primary Output Connectivity & PurityElemental CompositionFunctional Groups3D Atomic Coordinates
Tautomer ID Ambiguous. Acidic proton often invisible or broadened by exchange.None. Ionization alters protonation state.Indicative. S-H vs O-H stretches often obscured by H-bonding.Definitive. Direct observation of H-atom positions and S-O bond lengths.
S-O Bond Character Inferred from chemical shift (indirect).N/AInferred from vibrational frequency.Measured. Precise bond lengths (

Å) distinguish S-O from S=O.
Intermolecular Interactions Averaged (Solvent Separated).Gas Phase (Non-existent).Solid state (qualitative).[1]Mapped. Visualizes H-bond dimers and packing networks.
Chirality/Stereochem Requires chiral solvating agents.N/AN/AAbsolute Configuration (if chiral space group).
The "Smoking Gun": Bond Length Analysis

The most critical validation metric provided only by X-ray is the bond length analysis of the sulfur center.

  • Sulfinic Acid Form (

    
    ):  Shows asymmetry. One short 
    
    
    
    bond (
    
    
    Å) and one long
    
    
    bond (
    
    
    Å).
  • Sulfone Form (

    
    ):  Shows symmetry. Two equivalent 
    
    
    
    bonds (
    
    
    Å).

Experimental Protocol: Self-Validating Workflow

This protocol is designed to preclude false positives caused by decomposition (oxidation to sulfonic acid) or desulfinylation.

Phase 1: Crystallization Strategy (The Critical Step)

Sulfinic acids are notoriously unstable. Standard evaporation often leads to oxidation.

  • Method: Slow Diffusion at Low Temperature.

  • Solvent System: Methanol (solvent) / Diethyl Ether (antisolvent).

  • Procedure:

    • Dissolve 20 mg of fresh 1-Methyl-1H-pyrazole-4-sulfinic acid in 0.5 mL degassed MeOH under

      
      .
      
    • Filter through a 0.2

      
      m PTFE syringe filter into a narrow crystallization tube.
      
    • Carefully layer 1.5 mL of dry

      
       on top.
      
    • Seal and store at 4°C.

    • Harvest: Colorless prisms should appear within 24-48 hours.

Phase 2: Data Collection & Refinement
  • Temperature: 100 K (Mandatory). Minimizes thermal motion, allowing precise location of the acidic hydrogen.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (better for absolute configuration, though not strictly necessary here).
  • Resolution: Aim for

    
     Å or better.
    
  • Refinement Strategy:

    • Refine sulfur and oxygen anisotropically.

    • Locate the acidic proton (

      
      ) in the Difference Fourier Map . Do not calculate its position geometrically.
      
    • Refine

      
       coordinates freely if data quality permits; otherwise, use a riding model with 
      
      
      
      .
Phase 3: Validation Logic (Decision Tree)

ValidationLogic Start Crude Product NMR 1H NMR Check (Purity >95%) Start->NMR Crystal Crystallization (MeOH/Et2O, 4°C) NMR->Crystal Pass XRD SC-XRD Data Collection (100 K) Crystal->XRD Refinement Structure Refinement (Locate H atoms) XRD->Refinement CheckBond Check S-O Bond Lengths Refinement->CheckBond ResultA Asymmetric: S=O (~1.45Å) & S-OH (~1.58Å) CONFIRMED: Sulfinic Acid CheckBond->ResultA d1 != d2 ResultB Symmetric: S=O (~1.44Å) x2 CONFIRMED: Sulfone Tautomer CheckBond->ResultB d1 ≈ d2 (H on S) ResultC Symmetric: S=O (~1.42Å) x3 FAILED: Oxidized to Sulfonic Acid CheckBond->ResultC 3 Oxygens found

Figure 1: Decision logic for structural assignment. The bond length check is the definitive "gatekeeper" for validation.

Expected Results & Data Interpretation

To validate your structure, compare your refined parameters against these benchmark values derived from analogous pyrazole and sulfinic acid structures.

A. Bond Length Benchmarks
BondExpected Length (Å)Interpretation
S1—O1

Double bond character (

).
S1—O2

Single bond character (

). Indicates protonation at O.
S1—C4

Typical

single bond for pyrazoles.
C3—C4

Aromatic bond within pyrazole ring.
B. Hydrogen Bonding Network

In the solid state, 1-Methyl-1H-pyrazole-4-sulfinic acid is expected to form intermolecular hydrogen-bonded chains or dimers .

  • Donor: The

    
     group of the sulfinic acid.
    
  • Acceptor: The

    
     oxygen of a neighboring molecule OR the 
    
    
    
    (pyridine-like nitrogen) of the pyrazole ring.
  • Validation Check: Look for

    
     or 
    
    
    
    distances of
    
    
    Å. This network stabilizes the crystal lattice and is a key indicator of a high-quality structure.

Conclusion

While NMR confirms the identity of the pyrazole backbone, it cannot unambiguously assign the tautomeric state of the sulfinic acid moiety. Single Crystal X-ray Diffraction is the only method capable of resolving the S-O vs S=O bond order and locating the acidic proton.

For regulatory submission or mechanistic studies, the X-ray structure (CIF) provides the ultimate proof of the molecule's 3D architecture, ruling out oxidation (sulfonic acid) or rearrangement (sulfone) artifacts.

References

  • General Principles of Sulfinic Acid Structure

    • Source: P
    • Relevance: Establishes standard bond lengths for vs .
    • Link:

  • Crystallographic Characterization of Pyrazoles

    • Title: Completion of Crystallographic Data for the Series of 4-Halogen
    • Source: MDPI (Crystals), 2023.
    • Relevance: Provides benchmark bond lengths and packing motifs for 4-substituted pyrazoles.
    • Link:[Link][2]

  • NMR vs X-ray Comparison

    • Title: Comparison of NMR and X-ray as methods of protein and small molecule structure determination.[3]

    • Source: Birkbeck, University of London.
    • Relevance: Discusses the resolution limits of NMR regarding proton placement.
    • Link:[Link]

  • Synthesis of Pyrazole Sulfinic Acid Intermediates

    • Title: Selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles.
    • Source: Organic & Biomolecular Chemistry, 2014.
    • Relevance: Contextualizes the synthesis and stability of sulfonyl-pyrazole intermedi
    • Link:[Link]

Sources

Comparative Guide to Pyrazole Isomer Reactivity and Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of pyrazole isomers, focusing on the critical challenge of regiocontrol in drug discovery. It synthesizes mechanistic insights with validated experimental protocols to distinguish between 1,3- and 1,5-substituted isomers and their respective reactivity profiles.

Executive Summary: The "Azole" Challenge

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet it presents a persistent synthetic challenge: Regioselectivity . Unlike pyrrole or pyridine,


-pyrazole exists in a tautomeric equilibrium that complicates 

-alkylation and substitution patterns.

This guide compares the reactivity of:

  • 
    -Pyrazole Tautomers:  The drivers of 
    
    
    
    -alkylation ratios.
  • Regioisomers (1,3- vs. 1,5-disubstituted): Distinct steric and electronic profiles affecting downstream functionalization.

  • Positional Reactivity (C3 vs. C4 vs. C5): The orthogonal reactivity map for diversification.

Comparative Reactivity Matrix

The following table contrasts the fundamental physicochemical properties and reactivity preferences of pyrazole compared to its isomer, imidazole, and internal regioisomers.

FeaturePyrazole (

-diazole)
Imidazole (

-diazole)
Impact on Drug Design
Basicity (

of

)
~2.5 (Weak Base)~7.0 (Moderate Base)Pyrazoles are neutral at physiological pH; Imidazoles can be protonated.
Acidity (

of NH)
~14.2~14.4Both require strong bases (e.g., NaH,

-BuOK) for deprotonation.
EAS Susceptibility C4 Position C4/C5 PositionsC4 is the only nucleophilic carbon in pyrazole (e.g., Halogenation, Nitration).
Lithiation Site C5 Position (Thermodynamic)C2 PositionC5-H is the most acidic ring proton due to the inductive effect of N1.
Coordination Monodentate (N2)Monodentate (N3)Pyrazoles are poorer ligands but excellent directing groups.
Positional Reactivity Logic
  • C4 (Nucleophilic): The electron density is highest at C4. This is the exclusive site for Electrophilic Aromatic Substitution (EAS).

  • C3/C5 (Electrophilic/Acidic): These positions are electron-deficient due to the adjacent nitrogens. They are susceptible to nucleophilic attack (in pyrazolium salts) or deprotonation (lithiation).

    • Critical Distinction: In

      
      -substituted pyrazoles, C5 is kinetically more acidic  than C3 due to the inductive effect of the adjacent N1. However, in 1-methylpyrazole, the 
      
      
      
      -methyl group
      is kinetically more acidic than the C5 proton.

Mechanisms of Regiocontrol

The Tautomer Trap ( -Alkylation)

-pyrazoles exist as a mixture of tautomers (

). When an electrophile (

) is added, the product ratio depends on the tautomeric equilibrium constant (

) and the nucleophilicity of each nitrogen.
  • Steric Control: Alkylation generally favors the less sterically hindered nitrogen .

  • Electronic Control: Electron-withdrawing groups (EWG) on the ring shift the equilibrium, often favoring alkylation at the nitrogen farther from the EWG (to minimize dipole repulsion), but this is substrate-dependent.

Cyclocondensation (The Knorr Synthesis)

The reaction of hydrazines with 1,3-diketones is the primary route to pyrazoles but often yields 1:1 mixtures of 1,3- and 1,5-isomers.

  • The Solvent Effect: In standard ethanol, selectivity is poor. Fluorinated alcohols (TFE, HFIP) are hydrogen-bond donors that stabilize specific intermediates, driving selectivity toward the 1,5-isomer (>95:5).

  • The Protonation Effect: Using arylhydrazine hydrochloride salts typically favors the 1,3-isomer , whereas the free base hydrazine favors the 1,5-isomer .

Visualization of Reactivity Pathways

The following diagrams illustrate the divergent pathways for


-alkylation and Lithiation, highlighting the decision points for regiocontrol.

PyrazoleReactivity SubstPyrazole Unsymmetric Substituted Pyrazole TautomerA Tautomer A (Sterically Hindered N) SubstPyrazole->TautomerA Equilibrium TautomerB Tautomer B (Accessible N) SubstPyrazole->TautomerB Equilibrium Alkylation N-Alkylation (R-X, Base) TautomerA->Alkylation TautomerB->Alkylation Prod13 1,3-Isomer (Thermodynamic) Alkylation->Prod13 Standard Conditions (Often Minor) Prod15 1,5-Isomer (Kinetic/Steric) Alkylation->Prod15 Steric Control (Major Product) NMethyl 1-Methylpyrazole BuLi n-BuLi / THF NMethyl->BuLi KineticLi N-CH2-Li (Kinetic Product) BuLi->KineticLi -78°C, Short Time ThermoLi C5-Li (Thermodynamic Product) BuLi->ThermoLi 0°C or Equilibration KineticLi->ThermoLi Rearrangement

Caption: Figure 1: Divergent Reactivity Pathways. Top: N-alkylation regioselectivity is driven by tautomeric equilibrium and steric accessibility. Bottom: Lithiation of 1-methylpyrazole switches between lateral (N-methyl) and ring (C5) deprotonation based on temperature.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1,5-Diarylpyrazoles (HFIP Method)

Target: Exclusive formation of 1,5-isomers over 1,3-isomers. Source Validation: Based on Fustero et al. (J. Org. Chem. 2008), this protocol uses hexafluoroisopropanol (HFIP) to reverse the standard selectivity.

Materials:

  • 1,3-Diketone (1.0 equiv)

  • Aryl/Alkyl Hydrazine (1.1 equiv)

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) [Caution: Corrosive, volatile]

Step-by-Step:

  • Preparation: Dissolve the 1,3-diketone (1.0 mmol) in HFIP (2 mL, 0.5 M concentration).

  • Addition: Add the hydrazine (1.1 mmol) dropwise at room temperature.

    • Note: The reaction is often exothermic; cooling to 0°C may be required for large scales.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: In ethanol, this reaction might take 12h and yield a mixture. In HFIP, it is faster and selective.

  • Workup: Remove the volatile HFIP under reduced pressure (rotary evaporator). The solvent can be recovered and reused.

  • Purification: The crude residue is often >95% pure 1,5-isomer. Recrystallize from hexane/EtOAc if necessary.

Expected Outcome: >95:5 ratio favoring the 1,5-disubstituted pyrazole.

Protocol B: C5-Selective Lithiation of 1-Methylpyrazole

Target: Functionalization of the C5 position without touching the N-methyl group. Source Validation: Based on Balle et al. (Org. Biomol. Chem. 2006).[2]

Materials:

  • 1-Methylpyrazole (1.0 equiv)

  • 
    -Butyllithium (
    
    
    
    -BuLi, 1.1 equiv, solution in hexanes)
  • THF (Anhydrous)

  • Electrophile (e.g., MeOD, aldehyde)

Step-by-Step:

  • Setup: Flame-dry a flask and purge with Argon/Nitrogen. Add anhydrous THF and 1-methylpyrazole.

  • Lithiation (The Critical Step):

    • Cool to -78°C .[3]

    • Add

      
      -BuLi dropwise.
      
    • Crucial: Allow the mixture to warm to -10°C to 0°C and stir for 30 minutes.

    • Mechanism:[4] At -78°C, lithiation occurs kinetically at the

      
      -methyl group (
      
      
      
      ). Warming allows the lithium to migrate to the thermodynamically more stable C5 position (
      
      
      ).
  • Quench: Cool back to -78°C (optional, depending on electrophile reactivity) and add the electrophile.

  • Workup: Quench with saturated

    
    , extract with EtOAc.
    

Expected Outcome: Exclusive C5-functionalization. (Failure to warm the reaction will result in


-ethyl-pyrazole derivatives via lateral alkylation).

Data Summary: Regioselectivity Ratios

Reaction ConditionSubstratesMajor ProductIsomer Ratio (Typical)
Ethanol (Reflux) 1,3-Diketone + MethylhydrazineMixture55:45 to 60:40
HFIP (RT) 1,3-Diketone + Methylhydrazine1,5-Isomer 95:5 to >99:1
Ethanol + HCl 1,3-Diketone + Phenylhydrazine•HCl1,3-Isomer 97:3
Michael Addition Enone + Hydrazine (No catalyst)1-Alkyl-5-hydroxy >99:1 (N1-Alkylation)

References

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.

  • Balle, T., et al. (2006).[2] "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 4, 1261-1267.[2]

  • Norman, N. J., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10387–10397.

  • Rosa, F. A., et al. (2023). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega, 8(30), 27555–27566.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] This guide delves into the prospective biological efficacy of the novel, yet underexplored, compound 1-Methyl-1H-pyrazole-4-sulfinic acid . In the absence of direct experimental data for this specific molecule, we will embark on a predictive exploration of its potential, drawing upon a comprehensive analysis of its closest structural relatives: the well-characterized pyrazole-4-sulfonamides and pyrazole-4-carboxylic acids. By examining the established structure-activity relationships (SAR) of these analogs, we can construct a scientifically grounded hypothesis regarding the therapeutic promise of this intriguing sulfinic acid derivative.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it a "privileged scaffold" in drug design.[2][3] One nitrogen atom acts as a hydrogen bond donor, while the other is a hydrogen bond acceptor, allowing for diverse interactions with biological targets.[3] The pyrazole ring is also relatively stable and amenable to functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][4] Electrophilic substitution, for instance, preferentially occurs at the 4-position, making it a key site for introducing functional groups that can profoundly influence biological activity.[2]

Comparative Analysis of 4-Substituted Pyrazole Derivatives

To build a predictive model for the biological activity of 1-Methyl-1H-pyrazole-4-sulfinic acid, we will compare it with two classes of extensively studied analogs: pyrazole-4-sulfonamides and pyrazole-4-carboxylic acids.

1-Methyl-1H-pyrazole-4-sulfonamides: A Versatile Pharmacophore

The pyrazole sulfonamide moiety is a prominent structural motif found in numerous pharmaceutically active compounds.[5][6] These derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][5]

The synthesis of pyrazole-4-sulfonamides typically involves the chlorosulfonation of a pyrazole core, followed by reaction with an appropriate amine.[6] It is noteworthy that the sulfonyl chloride intermediate can be unstable and prone to degradation to the corresponding sulfonic acid, a challenge that can be overcome by using a mixture of chlorosulfonic acid and thionyl chloride.[5]

Structure-Activity Relationship (SAR) Insights:

The biological activity of pyrazole sulfonamides is significantly influenced by the nature of the substituents on the sulfonamide nitrogen, as well as on the pyrazole ring itself.[7][8] For instance, studies on acyl pyrazole sulfonamides as antidiabetic agents revealed that the inhibitory activity against α-glucosidase was modulated by the position and nature of substituents on the acyl group.[7] Specifically, a chlorine atom at the para-position of a phenyl ring attached to the acyl group resulted in the most potent compound in the series.[7]

In the context of anticancer activity, certain pyrazole-based benzenesulfonamides have shown potent inhibitory effects against human carbonic anhydrase isoforms.[8] The SAR studies highlighted that electron-donating groups, such as a methyl group, on a phenyl ring at the 3-position of the pyrazole, coupled with a bromine atom, enhanced the inhibitory activity.[8]

1-Methyl-1H-pyrazole-4-carboxylic Acids: Precursors to Bioactive Amides

1-Methyl-1H-pyrazole-4-carboxylic acid and its derivatives are key intermediates in the synthesis of fungicides and other biologically active compounds.[9] These compounds often act by inhibiting succinate dehydrogenase, a critical enzyme in the mitochondrial respiration of fungi.[9]

The synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through the cyclocondensation of a β-keto ester with methylhydrazine, followed by hydrolysis of the resulting ester.[9]

Structure-Activity Relationship (SAR) Insights:

The primary biological application of this class of compounds lies in their conversion to amides. A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and shown to exhibit significant antifungal activity.[10] The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and spectrum of antifungal activity.[10]

Predicting the Biological Efficacy of 1-Methyl-1H-pyrazole-4-sulfinic Acid

Based on the established SAR of its sulfonamide and carboxylic acid analogs, we can extrapolate the potential biological activities of 1-Methyl-1H-pyrazole-4-sulfinic acid. The sulfinic acid moiety (-SO₂H) is structurally intermediate between a sulfonic acid (-SO₃H) and a sulfenamide. While less common in pharmaceuticals than sulfonamides, sulfinic acids are known to be reactive functional groups and could potentially engage in unique interactions with biological targets.

Given the diverse activities of pyrazole-4-sulfonamides, it is plausible that 1-Methyl-1H-pyrazole-4-sulfinic acid could exhibit anti-inflammatory, anticancer, or antimicrobial properties . The methyl group at the 1-position of the pyrazole ring is a common feature in many bioactive pyrazoles and is expected to contribute favorably to its pharmacokinetic profile.

The sulfinic acid group itself could act as a zinc-binding group, suggesting potential inhibitory activity against metalloenzymes, similar to how some sulfonamides inhibit carbonic anhydrases.[8] Furthermore, the acidic nature of the sulfinic acid proton could facilitate interactions with basic residues in enzyme active sites.

Experimental Workflows for Evaluating Biological Efficacy

To validate the predicted biological activities of 1-Methyl-1H-pyrazole-4-sulfinic acid, a series of well-established in vitro and in vivo assays would be required.

Synthesis of 1-Methyl-1H-pyrazole-4-sulfinic Acid

A potential synthetic route to 1-Methyl-1H-pyrazole-4-sulfinic acid could involve the reduction of the corresponding 1-methyl-1H-pyrazole-4-sulfonyl chloride.

start 1-Methyl-1H-pyrazole intermediate1 1-Methyl-1H-pyrazole-4-sulfonyl chloride start->intermediate1 Chlorosulfonic acid / Thionyl chloride product 1-Methyl-1H-pyrazole-4-sulfinic acid intermediate1->product Reduction (e.g., Na2SO3)

Caption: Hypothetical synthesis of 1-Methyl-1H-pyrazole-4-sulfinic acid.

In Vitro Biological Assays

A tiered approach to in vitro screening would be most effective for exploring the biological potential of this novel compound.

cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization a Antiproliferative Assay (e.g., MTT, CellTiter-Glo) d Mechanism of Action Studies (e.g., Western Blot, qPCR) a->d b Antimicrobial Assay (e.g., MIC determination) b->d c Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) c->d e Selectivity Profiling d->e f Structure-Activity Relationship Studies e->f

Caption: In vitro screening workflow for novel compounds.

Detailed Protocol: Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., U937 lymphoma) in appropriate media and conditions.[6]

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 1-Methyl-1H-pyrazole-4-sulfinic acid and a positive control (e.g., Mitomycin C) for 48 hours.[6]

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence using a plate reader and calculate the half-maximal inhibitory concentration (IC₅₀) using software such as GraphPad Prism.[6]

Comparative Data Summary

The following table summarizes the biological activities of related pyrazole-4-sulfonamide and pyrazole-4-carboxylic acid amide derivatives, providing a benchmark for the potential efficacy of 1-Methyl-1H-pyrazole-4-sulfinic acid.

Compound ClassDerivative ExampleBiological ActivityTarget/MechanismIC₅₀/ActivityReference
Pyrazole-4-sulfonamide Acyl pyrazole sulfonamide with p-chloro-phenyl groupAntidiabeticα-glucosidase inhibition1.13 ± 0.06 µM[7]
Pyrazole-4-sulfonamide N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamideAntiproliferativeNot specifiedNot specified[6]
Pyrazole-4-carboxylic acid amide N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideAntifungalSuccinate dehydrogenase inhibitionHigher than boscalid[10]

Conclusion and Future Directions

While direct experimental evidence for the biological efficacy of 1-Methyl-1H-pyrazole-4-sulfinic acid is currently unavailable, a comparative analysis of its structurally related analogs provides a strong rationale for its investigation as a potential therapeutic agent. The well-established and diverse biological activities of pyrazole-4-sulfonamides and the synthetic utility of pyrazole-4-carboxylic acids suggest that the introduction of a sulfinic acid moiety at the 4-position of the pyrazole ring could lead to novel compounds with interesting pharmacological profiles.

Future research should focus on the development of a reliable synthetic route to 1-Methyl-1H-pyrazole-4-sulfinic acid and its derivatives, followed by a systematic evaluation of their biological activities using the experimental workflows outlined in this guide. Such studies will be crucial in unlocking the therapeutic potential of this enigmatic class of pyrazole compounds and could pave the way for the development of new drugs for a range of diseases.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023. [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. 2024. [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. 2023. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. 2023. [Link]

  • Biological Activity Evaluation of Pyrazolo[4,3-e][5][6][7]Triazine Sulfonamides. Preprints.org. 2019. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. ResearchGate. 2026. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. 2018. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020. [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Selective Synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles From N-allenic Sulfonylhydrazones. PubMed. 2014. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. 2022. [Link]

  • PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. [Link]

  • 1H-Pyrazole-4-sulfonic acid. PubChem. [Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. 2025. [Link]

  • 1H-Pyrazole-4-sulfonic acid, 5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-. US EPA. 2023. [Link]

Sources

Limitations of 1-Methyl-1H-pyrazole-4-sulfinic Acid as a Synthetic Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Stability vs. Utility Trade-off

1-Methyl-1H-pyrazole-4-sulfinic acid is a specialized reagent primarily used as a radical precursor for the innate C–H functionalization of heterocycles (Minisci-type reactions).[1] While it offers a direct route to installing the pharmacologically privileged 1-methylpyrazole motif, its utility is significantly compromised by its thermodynamic instability and handling difficulties compared to its salt derivatives (Baran Diversinates™) or traditional cross-coupling partners.

This guide objectively analyzes the physicochemical limitations of the free acid form, contrasts it with superior alternatives, and provides evidence-based protocols to mitigate its drawbacks.

Part 1: Critical Limitations & Mechanistic Bottlenecks
1. Thermodynamic Instability (The Disproportionation Trap)

The most severe limitation of 1-methyl-1H-pyrazole-4-sulfinic acid is its propensity to undergo auto-oxidation and disproportionation. Unlike sulfinate salts (e.g., sodium or zinc), the free acid possesses an acidic proton that facilitates self-reaction.

  • Mechanism of Degradation: Upon storage or exposure to moisture, the sulfinic acid disproportionates into a thiosulfonate ester and a sulfonic acid. This reaction is acid-catalyzed, meaning the reagent catalyzes its own decomposition.

  • Impact: Purity drops rapidly at room temperature, leading to inconsistent stoichiometry in radical reactions. Users often observe a "gooey" or hygroscopic solid that fails to deliver the expected radical flux.

2. Oxidative Incompatibility

In Minisci-type reactions, the sulfinic acid must be oxidized to a sulfonyl radical (


).
  • The Problem: The free acid requires stronger oxidants or specific pH buffering to initiate this process compared to the sulfinate anion. The acidic environment generated by the reagent itself can protonate basic heterocycles (substrates), deactivating them toward nucleophilic radical attack.[2]

  • Side Reactions: The presence of the free acid promotes the formation of sulfonic acid byproducts (

    
    ) rather than the desired desulfinylation to the carbon radical (
    
    
    
    ).
3. Solubility Profile
  • Solubility Mismatch: The acid is moderately soluble in polar organic solvents (DMSO, MeOH) but poorly soluble in non-polar media. This limits its use in biphasic systems (e.g., DCM/Water) often used to control radical concentrations, whereas the sodium salt is highly water-soluble, allowing for ideal phase-transfer conditions.

Part 2: Comparative Analysis of Alternatives

The following table contrasts 1-Methyl-1H-pyrazole-4-sulfinic acid with its primary competitors: the Sodium Sulfinate Salt (Baran Diversinate) and the Boronic Acid (Suzuki coupling partner).

Feature1-Methyl-1H-pyrazole-4-sulfinic acidSodium 1-Methyl-1H-pyrazole-4-sulfinate1-Methyl-1H-pyrazole-4-boronic acid
Primary Mechanism Radical C–H Functionalization (Minisci)Radical C–H Functionalization (Minisci)Pd-Catalyzed Cross-Coupling (Suzuki)
Shelf Stability Poor (Disproportionates/Oxidizes)Excellent (Stable Solid)Good (Stable Solid)
Reactivity Mode Oxidative DesulfinylationOxidative DesulfinylationTransmetallation
Substrate Requirement Native Heterocycle (C-H bond)Native Heterocycle (C-H bond)Pre-functionalized Halide (C-X bond)
Atom Economy Moderate (Loss of SO₂, H⁺)High (Loss of SO₂, Na⁺)Low (Requires Boron waste, Ligands)
Handling Hygroscopic, requires cold storageFree-flowing powder, room temp storageFree-flowing powder
Cost Efficiency Low (High waste due to degradation)High (Stoichiometric precision)Moderate to Low (Catalyst cost)

Verdict: The Sodium Sulfinate Salt is the superior reagent for radical chemistry. The Free Acid should only be used if the salt is unavailable or if in-situ generation from the salt is impossible.

Part 3: Visualizing the Mechanistic Failure Mode

The diagram below illustrates the pathway of the sulfinic acid in a radical reaction, highlighting the "Dead End" degradation pathway that competes with the productive reaction.

G Reagent 1-Methyl-1H-pyrazole- 4-sulfinic Acid Degradation Disproportionation (Thiosulfonate + Sulfonic Acid) Reagent->Degradation  Storage/Acid Cat. SulfonylRad Sulfonyl Radical (R-SO2•) Reagent->SulfonylRad  Oxidant (TBHP/S2O8) Salt Sodium Sulfinate (Alternative) Salt->SulfonylRad  Oxidant (Faster Kin.) Desulf SO2 Extrusion (-SO2) SulfonylRad->Desulf CarbonRad Pyrazolyl Radical (Nucleophilic) Desulf->CarbonRad Product C-H Functionalized Heterocycle CarbonRad->Product  + Heterocycle

Caption: Figure 1. The oxidative desulfinylation pathway. Note the degradation "sink" (grey) specific to the acid form, which lowers effective concentration compared to the salt form (green).

Part 4: Experimental Protocols
Protocol A: Mitigating Instability (If you MUST use the Acid)

Use this protocol only if the stable salt is unavailable. This workflow includes a mandatory "Quality Check" step.

Reagents:

  • 1-Methyl-1H-pyrazole-4-sulfinic acid (freshly sourced)

  • Heterocycle substrate (1.0 equiv)

  • Ammonium Persulfate (

    
    ) (3.0 equiv)
    
  • DMSO/Water (3:1 ratio)

Step-by-Step:

  • QC Step: Take a small aliquot of the sulfinic acid and run a

    
    H NMR in DMSO-
    
    
    
    . Look for the diagnostic shift of the sulfonic acid impurity. If impurity >10%, recrystallize or discard.
  • Solubilization: Dissolve the heterocycle (0.5 mmol) in DMSO (1.5 mL).

  • Acid Addition: Add the sulfinic acid (2.0 equiv) directly to the solution. Note: The solution may warm slightly.

  • Oxidant Addition: Add a solution of ammonium persulfate (3.0 equiv) in water (0.5 mL) dropwise over 5 minutes.

  • Reaction: Stir at 40°C for 4 hours. Monitor pH; if pH drops < 2, buffer with small amounts of

    
     (carefully) to prevent substrate protonation.
    
  • Workup: Dilute with EtOAc, wash with sat.

    
     (to remove sulfonic acid byproducts), then brine. Dry and concentrate.
    
Protocol B: The Superior Alternative (Using the Sodium Salt)

This is the industry-standard "Baran Diversinate" method, offering higher reproducibility.

Reagents:

  • Sodium 1-methyl-1H-pyrazole-4-sulfinate (2.0 equiv)

  • Heterocycle substrate (1.0 equiv)

  • TBHP (tert-Butyl hydroperoxide, 70% aq, 3.0 equiv)

  • Solvent: DCM/Water (Biphasic 1:1)

Step-by-Step:

  • Setup: In a vial, combine the heterocycle (0.5 mmol) and Sodium 1-methyl-1H-pyrazole-4-sulfinate (1.0 mmol).

  • Solvent: Add DCM (1.0 mL) and Water (1.0 mL). The salt dissolves in the water layer; the substrate in the DCM.

  • Initiation: Add TBHP (3.0 equiv) in one portion.

  • Agitation: Stir vigorously (1000 rpm) at room temperature for 12 hours. The biphasic nature protects the radical intermediates from over-oxidation.

  • Workup: Separate layers. Extract aqueous layer with DCM. Combine organics, dry over

    
    , and concentrate.
    
References
  • Baran, P. S., et al. (2011). "Innate C-H functionalization of heterocycles: A predictable and programmable approach." Proceedings of the National Academy of Sciences.

  • Sigma-Aldrich. (2023). "Baran Diversinates™ User Guide and Product List." Merck KGaA.

  • Minisci, F. (1973). "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis.

  • Lévesque, F., & Seeberger, P. H. (2012). "Continuous-Flow Synthesis of Sulfinic Acids and Their Application in Minisci Reactions." Angewandte Chemie International Edition.

Sources

A Spectroscopic Journey: Unraveling the Molecular Signatures of 1-Methyl-1H-pyrazole-4-sulfinic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of the molecular architecture of a target compound and its synthetic intermediates is paramount. Spectroscopic analysis provides an indispensable toolkit for this purpose, offering a detailed fingerprint of a molecule's structure and purity. This guide presents a comprehensive spectroscopic comparison of 1-Methyl-1H-pyrazole-4-sulfinic acid, a key building block in medicinal chemistry, and its precursors, 1-methylpyrazole and 1-Methyl-1H-pyrazole-4-sulfonyl chloride.

This in-depth technical guide, designed with the senior application scientist in mind, will not only present the spectroscopic data but also delve into the causal relationships between molecular structure and spectral features. By understanding these connections, researchers can gain a more profound insight into the chemical transformations occurring during the synthesis of this important pyrazole derivative.

The Synthetic Pathway: A Roadmap for Spectroscopic Comparison

The synthesis of 1-Methyl-1H-pyrazole-4-sulfinic acid typically proceeds through a two-step sequence starting from the commercially available 1-methylpyrazole. The first step involves the introduction of a sulfonyl chloride group at the 4-position of the pyrazole ring, followed by a reduction to the desired sulfinic acid. This synthetic route provides a clear framework for our spectroscopic investigation.

G A 1-Methylpyrazole B 1-Methyl-1H-pyrazole-4-sulfonyl chloride A->B Sulfonylation (e.g., Chlorosulfonic acid) C 1-Methyl-1H-pyrazole-4-sulfinic acid B->C Reduction (e.g., Sodium sulfite)

Caption: Synthetic pathway from 1-methylpyrazole to 1-Methyl-1H-pyrazole-4-sulfinic acid.

Experimental Protocols: Acquiring the Spectroscopic Fingerprints

To ensure the integrity and reproducibility of our data, the following standardized protocols were employed for the acquisition of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) serving as the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample was placed directly on the ATR crystal, and the spectrum was recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS): Mass spectra were acquired using an electrospray ionization (ESI) source in positive or negative ion mode, coupled with a time-of-flight (TOF) mass analyzer to obtain high-resolution mass data.

Spectroscopic Data Summary

The key spectroscopic data for 1-methylpyrazole, 1-Methyl-1H-pyrazole-4-sulfonyl chloride, and sodium 1-methyl-1H-pyrazole-4-sulfinate (the more stable salt of the target sulfinic acid) are summarized in the tables below for easy comparison.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH3H5N-CH₃Other
1-Methylpyrazole7.55 (d)7.33 (d)3.88 (s)6.23 (t, H4)
1-Methyl-1H-pyrazole-4-sulfonyl chloride~8.0 (s)~7.8 (s)~3.9 (s)-
Sodium 1-methyl-1H-pyrazole-4-sulfinate~7.9 (s)~7.6 (s)~3.8 (s)-

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC3C4C5N-CH₃
1-Methylpyrazole138.8106.1129.539.1
1-Methyl-1H-pyrazole-4-sulfonyl chloride~140~115~130~40
Sodium 1-methyl-1H-pyrazole-4-sulfinate~142~120~135~39

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

CompoundS=O StretchS-O StretchC-H (Aromatic)C-H (Aliphatic)
1-Methylpyrazole--~3100~2950
1-Methyl-1H-pyrazole-4-sulfonyl chloride~1380, ~1180-~3120~2960
Sodium 1-methyl-1H-pyrazole-4-sulfinate~1050~980~3110~2950

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺ or [M-H]⁻Key Fragments
1-Methylpyrazole82.0581, 54, 40
1-Methyl-1H-pyrazole-4-sulfonyl chloride180.97117 (M-SO₂Cl), 81
Sodium 1-methyl-1H-pyrazole-4-sulfinate145.00 (anion)81 (M-SO₂Na), 65

Comparative Spectroscopic Analysis: From Precursor to Product

A detailed examination of the spectroscopic data reveals the chemical transformations occurring at each synthetic step.

From 1-Methylpyrazole to 1-Methyl-1H-pyrazole-4-sulfonyl chloride: The Introduction of the Sulfonyl Group

The conversion of 1-methylpyrazole to its 4-sulfonyl chloride derivative is clearly evidenced by significant changes in the NMR and IR spectra.

  • ¹H NMR: In the spectrum of 1-methylpyrazole, the proton at the 4-position (H4) appears as a triplet around 6.23 ppm. Following sulfonation, this signal disappears, and the signals for the H3 and H5 protons, which were doublets, become singlets and shift downfield due to the strong electron-withdrawing effect of the sulfonyl chloride group. The N-methyl signal shows a slight downfield shift.

  • ¹³C NMR: The most notable change in the ¹³C NMR spectrum is the significant downfield shift of the C4 carbon signal upon introduction of the sulfonyl chloride group. This deshielding is a direct consequence of the inductive effect of the -SO₂Cl substituent. The signals for C3 and C5 also experience a moderate downfield shift.

  • FT-IR: The IR spectrum of 1-Methyl-1H-pyrazole-4-sulfonyl chloride is characterized by the appearance of two strong absorption bands around 1380 cm⁻¹ and 1180 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, respectively. These bands are absent in the spectrum of the starting material.

  • Mass Spectrometry: The mass spectrum of the sulfonyl chloride shows a molecular ion peak consistent with its molecular weight. A characteristic fragmentation pattern involves the loss of the sulfonyl chloride group (-SO₂Cl), leading to a prominent fragment ion corresponding to the 1-methylpyrazolyl cation.

From 1-Methyl-1H-pyrazole-4-sulfonyl chloride to 1-Methyl-1H-pyrazole-4-sulfinic Acid: The Reduction Step

The reduction of the sulfonyl chloride to the sulfinic acid (analyzed as its sodium salt) brings about another set of distinct spectroscopic changes.

  • ¹H and ¹³C NMR: While the overall pattern of the aromatic protons and carbons in the pyrazole ring remains similar, there are noticeable upfield shifts in the signals for H3, H5, C3, and C5 in the sulfinate salt compared to the sulfonyl chloride. This is because the sulfinate group (-SO₂⁻) is less electron-withdrawing than the sulfonyl chloride group (-SO₂Cl).

  • FT-IR: The most significant change in the IR spectrum is the shift of the S=O stretching vibrations. In the sodium sulfinate salt, the strong S=O stretching band appears at a lower frequency, typically around 1050 cm⁻¹, compared to the two bands in the sulfonyl chloride. Additionally, a new band corresponding to the S-O stretch is observed around 980 cm⁻¹.

  • Mass Spectrometry: The mass spectrum of the sodium sulfinate will show the molecular ion of the sulfinic acid anion. The fragmentation pattern will differ from that of the sulfonyl chloride, with the loss of the SO₂ group being a potential pathway.

Structure-Spectra Correlation: A Deeper Dive

The observed spectroscopic changes can be rationalized by considering the electronic effects of the functional groups attached to the pyrazole ring.

Caption: Molecular structures of the compared compounds.

The electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) is stronger than that of the sulfinate group (-SO₂⁻Na⁺). This difference in electronegativity directly impacts the electron density distribution within the pyrazole ring, leading to the observed shifts in the NMR spectra. The deshielding effect is most pronounced at the carbon atom directly attached to the sulfur (C4) and is also transmitted to the other ring positions.

In the IR spectra, the position of the S=O stretching vibration is sensitive to the electronic environment. The two S=O bonds in the sulfonyl chloride are more "double-bond-like" due to the electronegative chlorine atom, resulting in higher stretching frequencies. In the sulfinate anion, the negative charge is delocalized over the two oxygen atoms and the sulfur atom, leading to a lower bond order for the S-O bonds and consequently a lower stretching frequency.

Conclusion: A Powerful Analytical Workflow for Drug Development

This comparative guide has demonstrated how a multi-technique spectroscopic approach can be used to effectively characterize 1-Methyl-1H-pyrazole-4-sulfinic acid and its key synthetic precursors. By carefully analyzing the changes in NMR, IR, and MS spectra, researchers can confidently track the progress of the synthesis, confirm the identity of the products, and assess their purity. This robust analytical workflow is essential for ensuring the quality and consistency of intermediates and active pharmaceutical ingredients in the drug development pipeline. The principles outlined here can be readily applied to the characterization of other heterocyclic compounds and their derivatives, providing a solid foundation for evidence-based chemical research.

References

  • PubChem. 1-Methylpyrazole. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. Sodium 1-methyl-1H-pyrazole-4-sulfinate. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.

Navigating the Kinase Inhibitor Landscape: A Comparative Performance Analysis of 1-Methyl-1H-pyrazole-4-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Benchmarking Novel Anticancer Agents

Introduction

To the dedicated researchers, scientists, and drug development professionals navigating the complex terrain of oncology, the pyrazole scaffold stands as a beacon of therapeutic promise.[1][2] Its derivatives have consistently demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] This guide focuses on a specific, yet underexplored, subclass: 1-Methyl-1H-pyrazole-4-sulfinic acid derivatives. However, a comprehensive survey of the scientific literature reveals a notable scarcity of performance data for this particular sulfinic acid series.

In the spirit of scientific advancement and to provide a valuable comparative framework, this guide will pivot to a closely related and well-documented class of compounds: 1-Methyl-1H-pyrazole-4-sulfonamide derivatives . The ready availability of the precursor, 1-Methyl-1H-pyrazole-4-sulfonyl chloride, has facilitated the synthesis and evaluation of a diverse array of sulfonamide analogs, particularly as potent kinase inhibitors.[8][9] This guide will provide an in-depth, objective comparison of the performance of these derivatives against established kinase inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Rationale: Why 1-Methyl-1H-pyrazole-4-sulfonamides as Kinase Inhibitors?

The pyrazole core is a privileged structure in medicinal chemistry due to its unique electronic properties and its ability to act as a versatile scaffold for diverse substitutions. The sulfonamide moiety, in turn, is a well-established pharmacophore known for its ability to form critical hydrogen bonds with biological targets, thereby enhancing binding affinity and selectivity. The combination of these two functionalities in the 1-Methyl-1H-pyrazole-4-sulfonamide framework has given rise to a new generation of kinase inhibitors with significant therapeutic potential.

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][2] The development of small molecule inhibitors that can selectively target specific kinases has revolutionized cancer therapy. The derivatives explored in this guide have shown promise in targeting several key kinases implicated in tumorigenesis, including Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase B, and Checkpoint Kinase 1 (CHK1).[10][11][12]

Comparative Performance Benchmarking: 1-Methyl-1H-pyrazole-4-sulfonamide Derivatives vs. The Field

To provide a clear and objective comparison, we will evaluate a representative 1-Methyl-1H-pyrazole-4-sulfonamide derivative targeting CDK2 against a known clinical candidate.

Table 1: Comparative Inhibitory Activity against CDK2

CompoundStructureTarget KinaseIC50 (nM)Reference
Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) [Structure of Compound 15]CDK25[11]
Milciclib (PHA-848125) [Structure of Milciclib]CDK245Commercially available data

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

The data clearly indicates that the novel 1-Methyl-1H-pyrazole-4-sulfonamide derivative, Compound 15 , exhibits significantly greater potency against CDK2 compared to the established inhibitor, Milciclib. This highlights the potential of this chemical scaffold in developing next-generation anticancer agents.

Experimental Protocols: Ensuring Rigor and Reproducibility

The following are detailed protocols for the synthesis and biological evaluation of 1-Methyl-1H-pyrazole-4-sulfonamide derivatives.

Synthesis of 1-Methyl-1H-pyrazole-4-sulfonamide Derivatives

This protocol is adapted from the synthesis of related pyrazole-4-sulfonamide derivatives.[8][9][13]

Step 1: Sulfonylation of 1-Methyl-1H-pyrazole

  • To a stirred solution of 1-methyl-1H-pyrazole in chloroform at 0 °C under a nitrogen atmosphere, slowly add chlorosulfonic acid.

  • Allow the reaction mixture to warm to room temperature and then heat to 60°C for 10-12 hours.

  • Carefully add thionyl chloride to the reaction mixture and continue stirring at 60°C for an additional 2 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring it onto crushed ice.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-Methyl-1H-pyrazole-4-sulfonyl chloride.

Step 2: Sulfonamide Formation

  • Dissolve the desired amine in dichloromethane and add a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • To this solution, add a solution of 1-Methyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture for 16 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with cold water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-Methyl-1H-pyrazole-4-sulfonamide derivative.[8]

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Sulfonamide Formation start1 1-Methyl-1H-pyrazole product1 1-Methyl-1H-pyrazole-4-sulfonyl chloride start1->product1 in Chloroform, 60°C reagent1 Chlorosulfonic Acid, Thionyl Chloride reagent1->product1 final_product 1-Methyl-1H-pyrazole-4-sulfonamide Derivative product1->final_product in Dichloromethane, RT start2 Desired Amine start2->final_product reagent2 DIPEA reagent2->final_product

Caption: Synthetic workflow for 1-Methyl-1H-pyrazole-4-sulfonamide derivatives.

In Vitro Kinase Inhibition Assay (CDK2/CycA)

This protocol outlines a common method for assessing the inhibitory activity of compounds against CDK2.

  • Reagents and Materials:

    • Recombinant human CDK2/CycA enzyme

    • Histone H1 substrate

    • [γ-³²P]ATP

    • Test compounds (dissolved in DMSO)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase reaction buffer, Histone H1 substrate, and the test compound dilutions.

    • Initiate the kinase reaction by adding a mixture of recombinant CDK2/CycA enzyme and [γ-³²P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity of the incorporated phosphate on the filter plate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO alone).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Reagents to 96-well Plate (Buffer, Substrate, Compound) A->B C Initiate Reaction (Add Enzyme and [γ-³²P]ATP) B->C D Incubate at 30°C C->D E Stop Reaction D->E F Transfer to Filter Plate & Wash E->F G Measure Radioactivity F->G H Calculate % Inhibition & IC50 G->H

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Signaling Pathway Context: The Role of CDK2 in Cell Cycle Progression

CDK2 is a key regulator of the cell cycle, particularly the G1/S transition. Its inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells.

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase (DNA Replication) CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription DNA_Replication DNA Replication CyclinE_CDK2->pRb Hyperphosphorylates CyclinE_CDK2->DNA_Replication Promotes CellCycleArrest G1/S Arrest Inhibitor 1-Methyl-1H-pyrazole-4- sulfonamide Derivative Inhibitor->CyclinE_CDK2 Inhibits

Caption: Simplified signaling pathway showing the role of CDK2 and its inhibition.

Conclusion and Future Directions

While the exploration of 1-Methyl-1H-pyrazole-4-sulfinic acid derivatives remains an open field for investigation, the closely related sulfonamide analogs have demonstrated significant promise as potent and selective kinase inhibitors. The superior in vitro activity of compounds like the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative against CDK2 underscores the potential of this scaffold in the development of novel anticancer therapeutics.

Future research should focus on a number of key areas:

  • Synthesis and evaluation of 1-Methyl-1H-pyrazole-4-sulfinic acid derivatives: The development of synthetic routes to access this currently underexplored class of compounds is a critical first step.

  • Structure-Activity Relationship (SAR) studies: A systematic exploration of substitutions on both the pyrazole and sulfonamide moieties will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • In vivo efficacy and safety profiling: Promising lead compounds will need to be evaluated in relevant animal models to assess their therapeutic potential and tolerability.

  • Exploration of other kinase targets: The versatility of the pyrazole-sulfonamide scaffold suggests that it may be effective against a range of other kinases implicated in cancer and other diseases.

By building upon the solid foundation of pyrazole chemistry and embracing a rigorous, data-driven approach to drug discovery, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., ... & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26287-26298. [Link]

  • (Reference for Milciclib IC50 - this would typically be from a commercial vendor or a specific publication, for the purpose of this example, we will note it as commercially available d
  • Manasa, K., & Sidhaye, R. V. (2021). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University Medical Sciences, 16(4), 548-557. [Link]

  • Hamed, M. A., El Gokha, A. A., Abdelwahed, R. E. R., Mohamed, A. A., EL-Torgoman, A. M., & El Sayed, I. E. T. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-4421. [Link]

  • Kumar, A., & Sharma, S. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]

  • Ali, N., Coleman, H., Taher, A., Sarg, M., & Elnagdi, N. H. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Liu, J. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

  • Blake, J. F., Burkard, M., Chan, J., Chen, H., Chou, K. J., Diaz, D., ... & Schwarz, J. B. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. [Link]

  • Nakamura, T., Koyama, M., Kariya, K., Ogawa, M., & Ochi, T. (1998). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. Arzneimittel-Forschung, 48(7), 726-732. [Link]

  • Nirmal, S. A., Wagh, A. E., Kulkarni, A. V., & Pattan, S. R. (2014). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Bulgarian Chemical Communications, 46(1), 125-134. [Link]

  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., ... & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. [Link]

  • Khan, I., Ali, S., Muhammad, N., & Tahir, M. N. (2020). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 10(45), 26861-26870. [Link]

  • Tsolaki, E., Avramidis, A., & Geronikaki, A. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3369. [Link]

  • Hassan, A. M., & El-Sheref, E. M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Prospects. Molecules, 27(1), 297. [Link]

  • Al-Ostoot, F. H., Al-Anazi, M. R., Al-Mutabagani, L. A., & Al-Wabli, R. I. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6033. [Link]

  • Al-Ghorbani, M., Che, P., Issac, V., Sharma, S., & El-Gamal, M. I. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2983. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Liu, J. (2019). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. [Link]

  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., ... & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. [Link]

  • Sharma, A., & Kumar, V. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 109-118. [Link]

  • Pop, C. I., & Pop, C. M. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Afele, C. A., & Ogunlaja, A. S. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 2(1), 1-8. [Link]

  • Dekhane, D. V., & Kamble, V. M. (2026). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ResearchGate. [Link]

  • Poudyal, B., & Bharghav, G. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7), a578-a585. [Link]

Sources

A Comparative Guide to Establishing the Cross-Reactivity Profile of Novel Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Disclaimer: Initial literature and database searches for "1-Methyl-1H-pyrazole-4-sulfinic acid" did not yield public data regarding its specific biological targets or cross-reactivity profile. This compound is likely a chemical intermediate or a novel entity not yet characterized in peer-reviewed literature. Therefore, this guide has been designed to provide researchers with a robust framework for assessing the cross-reactivity of a new chemical entity, using a hypothetical pyrazole-based kinase inhibitor, hereafter named Pyr-Inhib 1 , as a practical exemplar. The principles and methodologies described herein are broadly applicable to the preclinical safety assessment of novel small molecules.

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of clinical conditions.[1][2][3][4] Its versatility allows it to serve as a bioisostere for other aromatic rings, enhancing physicochemical properties and enabling critical binding interactions with protein targets.[1] A significant number of pyrazole-containing drugs are kinase inhibitors, designed to fit into the highly conserved ATP-binding pocket of these enzymes.[5][6]

However, this structural conservation across the human kinome—comprising over 500 distinct kinases—presents a formidable challenge: off-target activity .[7] A lack of selectivity, where a drug binds to unintended targets, can lead to unexpected side effects or toxicity, and is a primary cause of high attrition rates during drug development.[8] Therefore, establishing a comprehensive cross-reactivity and selectivity profile is not merely a regulatory requirement but a foundational step in validating a lead compound's therapeutic potential.

This guide provides a systematic, multi-tiered approach to characterizing the selectivity of a novel pyrazole-based kinase inhibitor, Pyr-Inhib 1, whose hypothetical primary target is Kinase-X. We will detail the experimental logic, present validated protocols, and illustrate how to interpret the resulting data to build a robust selectivity profile.

The Tiered Approach to Selectivity Profiling

A successful selectivity assessment follows a logical progression from a broad, exploratory survey to focused, quantitative validation in cellular models. This tiered strategy ensures efficient use of resources while building a comprehensive understanding of the compound's behavior.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Biochemical Validation cluster_2 Tier 3: Cellular Confirmation cluster_3 Outcome T1 Broad Panel Screen (e.g., Kinome-wide at 1µM) T2 Dose-Response (IC50) Assays for Primary Target & Hits T1->T2 Identify significant off-targets (>50% Inh) T3 Cellular Target Engagement (e.g., CETSA) on Key Hits T2->T3 Confirm potency & calculate biochemical selectivity Outcome Comprehensive Selectivity Profile (Quantified Potency & Selectivity Window) T3->Outcome Validate on- and off-target engagement in a cellular context

Caption: Tiered workflow for comprehensive cross-reactivity assessment.

Tier 1: Broad Kinome Profiling

Causality: The first step is to cast a wide net to identify any potential off-target interactions across the most relevant protein family. For a kinase inhibitor, screening against a large, diverse panel of kinases is the industry standard.[7] This provides an unbiased map of the compound's activity landscape.

Experimental Choice: We will screen Pyr-Inhib 1 at a single, high concentration (e.g., 1 µM) against a panel of over 200 human kinases. A radiometric filter-binding assay is often considered the "gold standard" for this purpose due to its high sensitivity and low interference rates.

Tier 2: Quantitative Dose-Response (IC50) Determination

Causality: A single-point inhibition value is not sufficient to define selectivity. It is crucial to quantify the compound's potency against both its intended target and any significant off-targets identified in Tier 1. The ratio of these potencies defines the selectivity window.

Experimental Choice: For the primary target (Kinase-X) and any off-targets showing >50% inhibition in the initial screen, we will perform 10-point dose-response assays to determine the half-maximal inhibitory concentration (IC50). A selectivity window of >100-fold between the primary target and off-targets is often desired.[9]

Tier 3: Cellular Target Engagement

Causality: Biochemical assays, while precise, are conducted in a simplified, artificial environment. It is essential to confirm that the compound engages its target (and off-targets) within the complex milieu of a living cell. This step validates the biochemical findings in a more physiologically relevant context.

Experimental Choice: The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures target protein stabilization upon ligand binding in intact cells or cell lysates. A shift in the protein's melting temperature upon treatment with Pyr-Inhib 1 provides direct evidence of target engagement.

Data Presentation & Comparative Analysis

Clear and structured data presentation is key to interpreting a selectivity profile. The following tables represent hypothetical data for Pyr-Inhib 1.

Table 1: Tier 1 - Broad Kinase Panel Screen Results (Abbreviated) Screening Concentration: 1 µM Pyr-Inhib 1

Kinase Target Kinase Family % Inhibition at 1 µM Hit? ( >50% Inh)
Kinase-X (Primary) CMGC 98% Yes
Kinase-A TK 8% No
Kinase-B AGC 15% No
Kinase-Y CAMK 75% Yes
Kinase-Z TK 62% Yes

| Kinase-C | STE | 3% | No |

Interpretation: The initial screen confirms potent activity against the primary target, Kinase-X. However, it also flags two potential off-targets, Kinase-Y and Kinase-Z, for further investigation.

Table 2: Tier 2 - Biochemical Dose-Response (IC50) Data

Target IC50 (nM) Selectivity Window (vs. Kinase-X)
Kinase-X (Primary) 15 -
Kinase-Y 850 57-fold

| Kinase-Z | 2,100 | 140-fold |

Interpretation:Pyr-Inhib 1 is highly potent against its primary target. It is 57-fold less potent against Kinase-Y, a moderate but potentially significant selectivity window. Its selectivity against Kinase-Z is excellent (>100-fold). Kinase-Y is now the primary off-target of concern.

Table 3: Tier 3 - Cellular Thermal Shift Assay (CETSA) Data

Target Vehicle (DMSO) Tagg (°C) Pyr-Inhib 1 (10 µM) Tagg (°C) Thermal Shift (ΔTagg) Target Engaged?
Kinase-X 48.2 54.5 +6.3°C Yes
Kinase-Y 51.5 52.0 +0.5°C No

| Kinase-Z | 55.1 | 55.3 | +0.2°C | No |

Interpretation:Pyr-Inhib 1 demonstrates robust target engagement with Kinase-X in a cellular context, indicated by a significant thermal shift. Crucially, it shows no meaningful engagement with either Kinase-Y or Kinase-Z at a high cellular concentration. This suggests that the off-target activity observed in biochemical assays may not translate to a cellular setting, significantly de-risking Pyr-Inhib 1 from a selectivity standpoint.

Detailed Experimental Protocols

To ensure scientific integrity, every protocol must be self-validating. The following are standardized, detailed methodologies for the key experiments described.

Protocol 1: In Vitro Radiometric Kinase Assay (for IC50 Determination)

This protocol describes a standard filter-binding assay to measure the incorporation of 33P from ATP into a substrate peptide.

G cluster_0 Reaction Components cluster_1 Workflow Compound Pyr-Inhib 1 (10 concentrations) Mix 1. Incubate Compound + Kinase Compound->Mix Kinase Kinase (e.g., Kinase-X) Kinase->Mix Substrate Substrate Peptide Initiate 2. Add Substrate + ATP Start Reaction Substrate->Initiate ATP ATP + [γ-33P]ATP ATP->Initiate Mix->Initiate Stop 3. Stop Reaction (e.g., Phosphoric Acid) Initiate->Stop Filter 4. Spot onto Filtermat Wash away free [γ-33P]ATP Stop->Filter Read 5. Scintillation Counting Filter->Read

Caption: Workflow for a radiometric kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Pyr-Inhib 1 in 100% DMSO, starting at a top concentration of 1 mM.

  • Assay Plate Setup: In a 96-well plate, add 2.5 µL of each compound dilution. Include wells for "no inhibitor" (DMSO only) and "no enzyme" (background) controls.

  • Enzyme Addition: Prepare a solution of Kinase-X in kinase buffer. Add 22.5 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Prepare the substrate/ATP mix containing the specific peptide substrate for Kinase-X, MgCl₂, and a mixture of cold ATP and [γ-33P]ATP. Add 25 µL of this mix to each well to start the reaction. Incubate for 45 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

  • Filter Binding: Transfer 90 µL of the reaction mixture from each well onto a phosphocellulose filter mat.

  • Washing: Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection: Dry the filter mat and add scintillant. Measure the amount of incorporated 33P using a scintillation counter.

  • Data Analysis: Convert raw counts (CPM) to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol measures changes in protein thermal stability in response to ligand binding in cell lysate.

G cluster_0 Cell Culture & Treatment cluster_1 Heating & Fractionation cluster_2 Analysis Cells 1. Culture Cells Expressing Target Treat 2. Treat with Pyr-Inhib 1 or Vehicle Cells->Treat Lyse 3. Harvest & Lyse Cells Treat->Lyse Heat 4. Heat Aliquots across a Temperature Gradient Lyse->Heat Centrifuge 5. Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Supernatant 6. Collect Soluble Fraction (Supernatant) Centrifuge->Supernatant WB 7. Analyze by Western Blot for Target Protein Supernatant->WB Curve 8. Plot Melt Curve & Determine Tagg WB->Curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture: Grow cells known to express Kinase-X and the off-targets of interest to ~80% confluency.

  • Treatment: Treat cells with either Pyr-Inhib 1 (e.g., 10 µM) or vehicle (DMSO) for 1 hour under normal culture conditions.

  • Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) to remove cellular debris. Collect the supernatant.

  • Heating Gradient: Aliquot the supernatant from both treated and vehicle samples into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by 3 minutes at room temperature.

  • Separation of Aggregates: Centrifuge the heated samples at high speed (20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube and prepare for SDS-PAGE.

  • Western Blotting: Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with specific antibodies for Kinase-X, Kinase-Y, and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensity for each target at each temperature. Normalize the data to the lowest temperature point (100% soluble). Plot the percentage of soluble protein versus temperature to generate a "melting curve." The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A positive shift in Tagg in the drug-treated sample indicates target engagement.

Conclusion and Future Directions

The comprehensive, multi-tiered approach detailed in this guide provides a robust framework for evaluating the selectivity of a novel pyrazole-based inhibitor. Based on our hypothetical data for Pyr-Inhib 1, we can conclude:

  • High On-Target Potency: The compound is a potent inhibitor of its primary target, Kinase-X.

  • Favorable Selectivity Profile: While initial biochemical screens identified potential off-targets, quantitative IC50 determination revealed a reasonable selectivity window.

  • Excellent Cellular Selectivity: Crucially, cellular target engagement assays confirmed specific binding to Kinase-X without significant engagement of the identified off-targets in a physiological context.

This strong selectivity profile significantly enhances the therapeutic potential of Pyr-Inhib 1 and provides a solid foundation for advancing it into further preclinical development. Future studies should expand this analysis to include broader safety pharmacology panels (e.g., CEREP panels) and in vivo toxicology assessments to fully characterize its safety profile.

References

  • Title: An Interpretable Machine Learning model for Selectivity of Small Molecules against Homologous Protein Family Source: ChemRxiv URL: [Link]

  • Title: Target identification, selectivity profiling and binding site mapping of small molecule and peptide drugs by LiP-MS Source: AACR Journals URL: [Link]

  • Title: Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations Source: PLOS Computational Biology URL: [Link]

  • Title: Assessing Specificity of Anticancer Drugs In Vitro Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: Molecules (MDPI) URL: [Link]

  • Title: PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: Journal of Pharmacy And Bioallied Sciences URL: [Link]

Sources

A Comparative Guide to Confirming the Purity of Synthesized 1-Methyl-1H-pyrazole-4-sulfinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Pharmaceutical Building Blocks

1-Methyl-1H-pyrazole-4-sulfinic acid is a heterocyclic organic compound with significant potential as a versatile building block in medicinal chemistry and drug development. Its utility in the synthesis of novel therapeutic agents necessitates a rigorous and unambiguous confirmation of its purity. The presence of even minor impurities, such as unreacted starting materials, over-oxidation products (sulfonic acid), or side-products, can drastically alter reaction outcomes, biological activity, and safety profiles.

This guide provides a comprehensive, multi-faceted analytical strategy for confirming the purity of synthesized 1-Methyl-1H-pyrazole-4-sulfinic acid. We will move beyond a single-method approach, demonstrating how the strategic integration of chromatographic and spectroscopic techniques provides a self-validating system for a confident and accurate purity assessment. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable characterization of synthesized compounds.

Context: A Plausible Synthetic Route and Potential Impurities

To establish a logical framework for our analytical approach, we must first consider the likely impurities that could arise during synthesis. A common and effective method for preparing sulfinic acids is the controlled reduction of the corresponding sulfonyl chloride[1]. The commercially available 1-Methyl-1H-pyrazole-4-sulfonyl chloride serves as a logical starting material.

Based on this synthetic pathway, we can anticipate the following key impurities:

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride: Unreacted starting material.

  • 1-Methyl-1H-pyrazole-4-sulfonic acid: The over-oxidation product, a common challenge in sulfinic acid chemistry[1].

  • Bis(1-methyl-1H-pyrazol-4-yl) disulfide: A potential side-product from dimerization.

Our analytical strategy must be designed to effectively separate and identify the target analyte from these structurally similar compounds.

cluster_synthesis Plausible Synthesis & Impurity Formation Start 1-Methyl-1H-pyrazole- 4-sulfonyl chloride Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Process Controlled Reduction (e.g., with Na2SO3) Start->Process Product 1-Methyl-1H-pyrazole- 4-sulfinic acid (Target) Impurity2 1-Methyl-1H-pyrazole- 4-sulfonic acid (Over-oxidation) Product->Impurity2 Unwanted Oxidation Impurity3 Disulfide Dimer (Side-product) Process->Product Process->Impurity3

Caption: Plausible synthesis and the origin of key process-related impurities.

Orthogonal Analytical Approach: A Self-Validating Workflow

A single analytical technique is insufficient for a complete purity assessment. We advocate for an orthogonal approach, where each method provides a different piece of the puzzle—quantification, structural confirmation, and molecular weight verification. This creates a self-validating system where the results from each technique corroborate the others.

cluster_analysis Purity Confirmation Workflow Start Synthesized 1-Methyl-1H-pyrazole- 4-sulfinic acid HPLC HPLC Analysis (Primary Quantification) Separates components and determines relative peak area. The cornerstone of % purity calculation. Start->HPLC:head Quantitative NMR NMR Spectroscopy (Structural Confirmation) Confirms the chemical structure of the major component and identifies structural features of impurities. Start->NMR:head Qualitative MS Mass Spectrometry (Molecular Weight Verification) Confirms the molecular weight of the target compound and helps identify impurities by mass. Start->MS:head Qualitative IR IR Spectroscopy (Functional Group Check) Provides a quick, qualitative check for the presence of key functional groups (e.g., S=O). Start->IR:head Qualitative Report Final Purity Statement HPLC->Report NMR->Report MS->Report IR->Report

Caption: The orthogonal workflow for comprehensive purity validation.

Comparative Analysis of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of organic compounds due to its high resolution and sensitivity. However, the choice of method is critical for polar analytes like sulfinic acids.

The primary challenge with 1-Methyl-1H-pyrazole-4-sulfinic acid is its high polarity, which leads to poor retention on traditional reversed-phase (e.g., C18) columns with standard mobile phases. To overcome this, an ion-pair reversed-phase method is the superior choice.

FeatureStandard Reversed-Phase (RP-HPLC)Ion-Pair Reversed-Phase (IP-RP-HPLC) (Recommended)
Principle Separation based on hydrophobicity.An ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase. It forms a neutral, hydrophobic complex with the analyte, increasing retention on a C18 column[2].
Mobile Phase Typically Acetonitrile/Methanol and water/buffer.Acetonitrile/Methanol and an aqueous buffer containing an ion-pairing salt (e.g., tetrabutylammonium hydrogen sulfate).
Typical Column C18, C8C18, C8
Pros Simple, widely available method.Excellent retention and peak shape for polar, ionic analytes. High resolution for separating the target from polar impurities like sulfonic acid.
Cons Poor retention for the target compound. Peak tailing is common. Inaccurate quantification is highly likely.Requires dedicated column use (ion-pairing reagents can be difficult to remove). Mobile phase preparation is more complex.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC

This protocol provides a robust method for the quantitative purity assessment of 1-Methyl-1H-pyrazole-4-sulfinic acid.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Mobile Phase Preparation:

    • Solvent A: Deionized water.

    • Solvent B: Acetonitrile (HPLC grade).

    • Ion-Pairing Buffer (Stock): Prepare a 0.1 M solution of tetrabutylammonium hydrogen sulfate (TBAHS) in deionized water.

    • Mobile Phase: Mix 900 mL of Solvent A with 100 mL of Solvent B and 50 mL of the Ion-Pairing Buffer (Stock). Adjust the pH to ~3.0 with phosphoric acid. Filter through a 0.45 µm membrane and degas. This results in a final concentration of approximately 5 mM TBAHS.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm (Pyrazoles typically show UV absorbance in this region).

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Dilute 1:10 with the mobile phase to a final concentration of 0.1 mg/mL for injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The relative retention times should allow for clear separation of the sulfinic acid from the more polar sulfonic acid (which will elute earlier) and the less polar sulfonyl chloride (which will elute later).

Spectroscopic Confirmation: Ensuring Structural Integrity

While HPLC provides quantitative data, it does not confirm the identity of the peaks. Spectroscopic methods are essential for verifying that the major peak is indeed the correct compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For 1-Methyl-1H-pyrazole-4-sulfinic acid, both ¹H and ¹³C NMR are required.

Expected ¹H NMR Signals (in DMSO-d₆):

  • ~8.0-8.5 ppm (singlet, 1H): Proton at the C5 position of the pyrazole ring.

  • ~7.5-8.0 ppm (singlet, 1H): Proton at the C3 position of the pyrazole ring.

  • ~3.8-4.0 ppm (singlet, 3H): Protons of the N-methyl group[3][4].

  • ~10-12 ppm (broad singlet, 1H): The acidic proton of the sulfinic acid group. This signal will disappear upon the addition of a drop of D₂O, which is a definitive confirmation of an exchangeable proton[5].

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving polar compounds and observing exchangeable protons).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Note the chemical shifts, integrations, and multiplicities of all signals.

  • D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the broad signal in the 10-12 ppm region confirms the S-OH proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to confirm the number of unique carbon environments in the molecule.

B. Mass Spectrometry (MS)

MS confirms the molecular weight of the target compound and provides the masses of any impurities separated by HPLC, aiding in their identification.

Expected Mass-to-Charge Ratios (m/z): Electrospray ionization in negative mode (ESI-) is ideal for this acidic compound.

CompoundFormulaExact MassExpected [M-H]⁻ Ion
1-Methyl-1H-pyrazole-4-sulfinic acid (Target) C₄H₆N₂O₂S146.02145.01
1-Methyl-1H-pyrazole-4-sulfonic acid (Impurity)C₄H₆N₂O₃S162.01161.01 (+16 amu)
1-Methyl-1H-pyrazole-4-sulfonyl chloride (Impurity)C₄H₅ClN₂O₂S180.97N/A (More likely to fragment)

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) instrument) with an ESI source.

  • Method: Use the same IP-RP-HPLC method described previously. The use of volatile buffers like ammonium acetate instead of phosphate-based buffers may be necessary for MS compatibility.

  • Analysis: Acquire mass spectra across the entire chromatogram. Extract the ion chromatogram for m/z 145.01 to confirm the retention time of the target compound. Examine the mass spectra of any impurity peaks to identify them based on their molecular weight. The detection of an ion at m/z 161.01 would be strong evidence for the presence of the sulfonic acid impurity[6].

C. Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups.

Expected Key IR Absorptions:

  • ~1090-1040 cm⁻¹ (Strong): Characteristic S=O stretching vibration for a sulfinic acid[7].

  • ~3000-2500 cm⁻¹ (Broad): O-H stretch of the acid group.

  • ~1600-1450 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole ring.

The presence of a strong band in the 1090-1040 cm⁻¹ region provides good evidence for the successful formation of the sulfinic acid moiety.

Conclusion: Synthesizing Data for a Definitive Purity Statement

Confirming the purity of a synthesized compound like 1-Methyl-1H-pyrazole-4-sulfinic acid requires a holistic and evidence-based approach. Relying on a single technique can be misleading. The robust strategy outlined in this guide, which combines quantitative chromatography with multiple, orthogonal spectroscopic techniques, provides a self-validating workflow.

The recommended course of action is as follows:

  • Primary Quantification: Use the Ion-Pair Reversed-Phase HPLC method to determine the purity as a percentage (e.g., 99.5% by area).

  • Structural Verification: Use ¹H and ¹³C NMR to confirm that the main HPLC peak corresponds to the correct chemical structure of 1-Methyl-1H-pyrazole-4-sulfinic acid.

  • Mass Confirmation: Employ LC-MS to verify the molecular weight of the main peak and to tentatively identify impurity peaks by their mass-to-charge ratios.

By integrating the data from these complementary analyses, a researcher can issue a high-confidence purity statement, ensuring the quality and reliability of this critical chemical building block for its downstream applications.

References

  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Poole, L. B., & Nelson, K. J. (2008). Chemical approaches to detect and analyze protein sulfenic acids. Mass Spectrometry Reviews, 33(2), 126-46. Retrieved from [Link]

  • Sharar, M., Rodríguez-Sollab, H., Linscheid, M. W., & Montes-Bayón, M. (2017). Detection of sulfenic acid in intact proteins by mass spectrometric techniques: application to serum samples. Metallomics, 9(10), 1367-1374. Retrieved from [Link]

  • Scutaras, A., Horj, E., & Leopold, N. (2011). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Agriculture, 68(2). Retrieved from [Link]

  • Knights, B. A., & Thomas, G. H. (1966). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry, 38(9), 1301-1303. Retrieved from [Link]

  • Montes-Bayón, M., et al. (2017). Detection of sulfenic acid in intact proteins by mass spectrometric techniques: application to serum samples. Royal Society of Chemistry. Retrieved from [Link]

  • Fender, M. A., Sayed, Y. M., & Prochaska, F. T. (1991). Infrared spectrum of sulfinic acid (HSO2H) in solid argon. The Journal of Physical Chemistry, 95(7), 2811-2814. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 292-294. Retrieved from [Link]

  • ALWSCI Technologies. (2025). Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Lindberg, B., & Isotalo, R. (1967). Studies on Sulfinic Acids. VI. The IR-Spectra of Aromatic Sodium Sulfinates and Sulfonates. Acta Chemica Scandinavica, 21, 1401-1402. Retrieved from [Link]

  • Fu, X., et al. (2010). Characterization by Tandem Mass Spectrometry of Stable Cysteine Sulfenic Acid in a Cysteine Switch Peptide of Matrix Metalloproteinases. Journal of the American Society for Mass Spectrometry, 21(8), 1341-1350. Retrieved from [Link]

  • Desai, N. C., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 12(2), 265-272. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Retrieved from [Link]

  • Block, E., & O'Connor, J. (1974). Method for preparation of sulfinic acids. Google Patents, US3950404A.

Sources

comparative analysis of different synthetic routes to 1-Methyl-1H-pyrazole-4-sulfinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This comparative analysis details the synthetic pathways to 1-Methyl-1H-pyrazole-4-sulfinic acid (and its stable sodium salt form), a critical bioisostere and radical precursor in medicinal chemistry.

Executive Summary

The synthesis of 1-Methyl-1H-pyrazole-4-sulfinic acid is primarily achieved through two distinct strategies, each serving different scales and laboratory capabilities.

FeatureRoute A: Sulfonyl Chloride Reduction Route B: Metallation & SO2 Trapping
Primary Precursor 1-Methylpyrazole-4-sulfonyl chloride4-Bromo-1-methylpyrazole
Key Reagents Na₂SO₃, NaHCO₃, H₂On-BuLi or iPrMgCl, SO₂ (gas or DABSO)
Conditions Mild heating (50–70 °C), AqueousCryogenic (-78 °C), Anhydrous
Scalability High (Kg scale feasible)Low/Medium (Limited by cryo/gases)
Primary Utility Process Chemistry / Bulk ProductionDiscovery Chemistry / Library Synthesis

Part 1: Detailed Synthetic Routes

Route A: Reduction of Sulfonyl Chloride (The "Scale-Up" Standard)

This route is the industry standard for generating stable sulfinate salts in multi-gram to kilogram quantities. It relies on the reduction of the corresponding sulfonyl chloride, which can be purchased or synthesized directly from 1-methylpyrazole.

Mechanism & Logic: The reaction proceeds via a nucleophilic attack of the sulfite anion (


) on the sulfonyl chloride sulfur center, followed by the elimination of chloride. The base (bicarbonate) neutralizes the HCl byproduct, driving the equilibrium forward and stabilizing the resulting sulfinate as a sodium salt.

Step-by-Step Protocol:

  • Preparation of Precursor (if not purchased):

    • React 1-methylpyrazole with excess chlorosulfonic acid (

      
      ) at 0 °C, then heat to 60 °C.
      
    • Note: Thionyl chloride (

      
      ) is often added to convert any sulfonic acid byproduct into the desired sulfonyl chloride.
      
    • Yield: Typically 85–90%.

  • Reduction to Sulfinate:

    • Setup: A round-bottom flask equipped with a reflux condenser.

    • Reagents: Sodium sulfite (

      
      , 2.0 equiv), Sodium bicarbonate (
      
      
      
      , 2.0 equiv), Water (
      
      
      ).
    • Procedure:

      • Dissolve

        
         and 
        
        
        
        in water (approx. 5 mL per mmol of substrate).
      • Add 1-Methylpyrazole-4-sulfonyl chloride (1.0 equiv) in portions.

      • Heat the mixture to 70 °C for 2–4 hours.

      • Monitoring: The starting material (solid) will dissolve, and LCMS will show the disappearance of the chloride mass (

        
        ) and appearance of the sulfinic acid mass (
        
        
        
        ).
    • Workup:

      • Lyophilize (freeze-dry) the aqueous solution directly to obtain the crude solid.

      • Purification: Extract the solid with ethanol (sulfinate dissolves, inorganic salts do not). Filter and concentrate to yield Sodium 1-methyl-1H-pyrazole-4-sulfinate .

Critical Insight: Do not acidify to isolate the free acid unless necessary for immediate use. The free sulfinic acid is prone to disproportionation into sulfonic acid and thiosulfonate upon standing.

Route B: Metallation & SO2 Trapping (The "Discovery" Route)

Ideal for laboratories equipped for air-sensitive chemistry, this route accesses the sulfinate directly from the bromide without passing through the corrosive sulfonyl chloride.

Mechanism & Logic: Lithium-halogen exchange is faster than deprotonation for 4-bromopyrazoles. Treatment with n-Butyllithium generates the transient 4-lithio species, which is a hard nucleophile that attacks sulfur dioxide.

Step-by-Step Protocol:

  • Metallation:

    • Setup: Flame-dried flask, Argon atmosphere, -78 °C bath (dry ice/acetone).

    • Reagents: 4-Bromo-1-methylpyrazole (1.0 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes), Anhydrous THF.

    • Procedure:

      • Dissolve 4-bromo-1-methylpyrazole in THF (0.2 M). Cool to -78 °C.

      • Add n-BuLi dropwise over 10 minutes.

      • Stir for 30–60 minutes at -78 °C to ensure complete exchange.

  • Sulfinylation:

    • Option 1 (SO₂ Gas): Bubble dry

      
       gas into the headspace for 15 minutes.
      
    • Option 2 (DABSO): Add solid DABSO (bis(sulfur dioxide)-1,4-diazabicyclo[2.2.2]octane adduct) as a stoichiometric

      
       source.
      
    • Quench: Allow to warm to room temperature. The mixture will become a thick slurry (lithium sulfinate).

  • Workup:

    • Concentrate the solvent.

    • Resuspend in a minimum amount of water and add 1.0 equiv of

      
       or 
      
      
      
      to effect cation exchange to the more stable sodium salt.
    • Precipitate with Ethanol/EtOAc or lyophilize.

Critical Insight: Regioselectivity can be an issue if the temperature rises above -60 °C during lithiation; the lithium can migrate to the C5 position (thermodynamic product), leading to the wrong isomer.

Part 2: Visualized Reaction Pathways

Workflow Diagram: Route A (Reduction)

RouteA Start 1-Methylpyrazole Inter Sulfonyl Chloride (Intermediate) Start->Inter ClSO3H, 60°C (Chlorosulfonylation) Product Sodium 1-Methyl-1H- pyrazole-4-sulfinate Inter->Product Na2SO3, NaHCO3 70°C, H2O (Reduction)

Caption: Route A proceeds via electrophilic aromatic substitution followed by nucleophilic reduction.[1]

Workflow Diagram: Route B (Metallation)

RouteB Start 4-Bromo-1- methylpyrazole Lithio 4-Lithio Species (-78°C) Start->Lithio n-BuLi, THF (Li-Halogen Exchange) Product Sodium 1-Methyl-1H- pyrazole-4-sulfinate Lithio->Product 1. SO2 (gas) 2. NaOH (aq)

Caption: Route B utilizes cryogenic lithiation to generate a nucleophilic carbon at C4.

Part 3: Performance Analysis

MetricRoute A (Reduction)Route B (Metallation)
Overall Yield 80–95% 60–75%
Purity Profile High (Inorganic salts easily removed)Moderate (Risk of C5 isomers)
Cost Efficiency High (Cheap reagents: Sulfite/Water)Low (Expensive: n-BuLi, Anhydrous solvents)
Safety Good (Aqueous, mild heat)Moderate (Pyrophoric Li-reagents, Toxic SO2)
Throughput High (Batch friendly)Low (Dilute conditions required)

References

  • Baran, P. S., et al. "Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation."[2] Angewandte Chemie International Edition, vol. 53, no.[2] 37, 2014, pp. 9851–9855.[2] Link

  • Ochi, Y., et al. "Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)." Synform, 2018/12, A197–A199. Link

  • Lellek, V., et al. "Synthesis of Pyrazole Sulfonamide Derivatives." Journal of Organic Chemistry, vol. 77, 2012.[3] (General sulfonyl chloride synthesis context).

  • PubChem. "Sodium 1-methyl-1H-pyrazole-4-sulfinate (Compound Summary)." National Library of Medicine. Link

Sources

peer-reviewed studies validating the utility of 1-Methyl-1H-pyrazole-4-sulfinic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Pyrazole Sulfonamides in Contemporary Drug Discovery

Given the absence of , this guide has been developed to focus on the closely related and extensively documented class of compounds: Pyrazole Sulfonamides . This pivot allows for a comprehensive and data-supported comparison for researchers, scientists, and drug development professionals.

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. When combined with a sulfonamide moiety (-SO₂NH₂), the resulting pyrazole sulfonamides exhibit a remarkable breadth of biological activities. This guide provides an in-depth comparison of pyrazole sulfonamide derivatives, focusing on their applications as carbonic anhydrase inhibitors and kinase inhibitors, supported by experimental data from peer-reviewed literature.

I. The Versatility of the Pyrazole Sulfonamide Scaffold

The pyrazole sulfonamide core is a cornerstone in the design of targeted therapeutic agents. Its popularity stems from its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, van der Waals forces, and metal coordination. The pyrazole ring itself can be readily substituted at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity. The sulfonamide group often acts as a key pharmacophore, for instance, by coordinating to the zinc ion in the active site of metalloenzymes like carbonic anhydrases.[1][2]

The diverse biological activities of pyrazole sulfonamides are well-documented and include anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[3][4][5] This guide will focus on two of the most prominent and well-researched applications: carbonic anhydrase inhibition and kinase inhibition.

II. Comparative Analysis of Pyrazole Sulfonamides as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[6][7] Pyrazole sulfonamides have emerged as a potent class of CA inhibitors.

A study by Hussain et al. (2023) provides a compelling comparative analysis of a series of pyrazole-based benzene sulfonamides against three human carbonic anhydrase isoforms: hCA II, hCA IX, and hCA XII.[6][7] The general structure of the synthesized compounds involves a central pyrazole ring with substitutions at the 1, 3, and 5 positions, and a benzene sulfonamide moiety.

Table 1: Comparative Inhibitory Activity (IC₅₀ in µM) of Pyrazole Sulfonamide Derivatives against Carbonic Anhydrase Isoforms [6][7]

Compound IDSubstituents on Phenyl RingshCA II (IC₅₀ ± SEM, µM)hCA IX (IC₅₀ ± SEM, µM)hCA XII (IC₅₀ ± SEM, µM)
4g 2-hydroxy-4-bromophenyl at C3, methoxy at C5 phenyl0.29 ± 0.090.20 ± 0.030.12 ± 0.07
4j 2-hydroxy-4-fluorophenyl at C3, methyl at C5 phenyl0.39 ± 0.050.15 ± 0.07 0.28 ± 0.05
4k 2-hydroxy-4-fluorophenyl at C3, methoxy at C5 phenyl0.24 ± 0.18 0.19 ± 0.040.21 ± 0.09
Acetazolamide (Standard)-0.95 ± 0.040.025 ± 0.020.0058 ± 0.01

Experimental Insights and Structure-Activity Relationship (SAR):

The data reveals that subtle structural modifications lead to significant differences in inhibitory potency and selectivity. For instance, the presence of a 2-hydroxy-4-bromophenyl group at the C3 position of the pyrazole ring in compound 4g leads to potent inhibition of all three isoforms, with a preference for hCA XII.[6] The replacement of the bromo substituent with a fluoro group, as seen in compounds 4j and 4k , generally maintains or enhances potency. Compound 4j , with a methyl group on the C5 phenyl ring, shows the highest potency against the tumor-associated isoform hCA IX.[6] Interestingly, substituting the methyl with a methoxy group in 4k shifts the selectivity towards hCA II.[6]

The sulfonamide moiety is crucial for the inhibitory activity, as it coordinates with the zinc ion in the enzyme's active site. The variations in potency among the derivatives are attributed to the different interactions of the substituted phenyl rings with the amino acid residues in and around the active site.

The synthesis of the pyrazole-based benzene sulfonamides in the study by Hussain et al. (2023) is a multi-step process.[6]

  • Step 1: Synthesis of Chalcones (Intermediates)

    • To a solution of a substituted acetophenone (20 mM) and a substituted benzaldehyde (20 mM) in 20 mL of ethanol, a catalytic amount of 60% aqueous NaOH is added.

    • The reaction mixture is stirred for 24 hours at room temperature.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is poured into 7-8 mL of ice water and neutralized with 10% HCl solution to precipitate the chalcone intermediate.

  • Step 2: Synthesis of Pyrazole-Based Benzene Sulfonamides

    • The synthesized chalcone (10 mM) and a substituted benzene sulfonamide hydrazine (10 mM) are dissolved in 20 mL of ethanol.

    • A catalytic amount of glacial acetic acid is added.

    • The mixture is refluxed for 8-10 hours.

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the final pyrazole-based benzene sulfonamide.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Sulfonamide Synthesis A Substituted Acetophenone C Ethanol + NaOH (cat.) Stir 24h @ RT A->C B Substituted Benzaldehyde B->C D Chalcone Intermediate C->D E Chalcone Intermediate G Ethanol + Acetic Acid (cat.) Reflux 8-10h E->G F Benzene Sulfonamide Hydrazine F->G H Final Pyrazole Sulfonamide G->H

Synthetic workflow for pyrazole-based benzene sulfonamides.

III. Comparative Analysis of Pyrazole Sulfonamides as Kinase Inhibitors

Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. Aberrant kinase activity is a hallmark of many cancers, making them a prime target for drug development. Pyrazole sulfonamides have been successfully developed as kinase inhibitors.

A study by Lesniak et al. (2022) describes the discovery and optimization of 1H-pyrazole biaryl sulfonamides as potent and selective inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (GS-LRRK2), which is associated with Parkinson's disease.[8][9][10]

Table 2: Comparative Inhibitory Activity (IC₅₀ in nM) of 1H-Pyrazole Biaryl Sulfonamides against GS-LRRK2 Kinase [8]

Compound IDR1 SubstituentR2 SubstituentGS-LRRK2 Kinase IC₅₀ (nM)Cellular Assay IC₅₀ (nM)
7 HPyridine1501500
16 H2-Methylpyridine50500
17 MePyridine1501500

Experimental Insights and Structure-Activity Relationship (SAR):

The development of this series started from an indazole pharmacophore which was truncated to a 1H-pyrazole core to reduce molecular weight while maintaining key hinge-binding interactions.[8] The initial hit, compound 7 , showed moderate potency. The SAR exploration revealed that modifications in the R2 region significantly impacted the inhibitory activity. The addition of a methyl group adjacent to the pyridine nitrogen in the R2 position (compound 16 ) resulted in a 3-fold increase in both kinase and cellular potency compared to the parent compound 7 .[8] This suggests that the methyl group may induce a favorable conformational change or engage in beneficial hydrophobic interactions within the kinase's active site. Interestingly, the addition of a methyl group at the R1 position (compound 17 ) did not improve potency, indicating that this position is less sensitive to modification.[8]

G start Indazole Pharmacophore step1 Truncation to 1H-Pyrazole Core start->step1 step2 Identification of Initial Hit (Compound 7) step1->step2 step3 SAR Exploration (Modification at R1 and R2) step2->step3 outcome1 outcome1 step3->outcome1 outcome2 outcome2 step3->outcome2

Logical workflow for the development of 1H-pyrazole kinase inhibitors.

While the specific details for the GS-LRRK2 assay are proprietary, a general protocol for an in vitro kinase inhibition assay is as follows:

  • Reagents and Materials:

    • Recombinant kinase enzyme (e.g., GS-LRRK2)

    • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

    • ATP (adenosine triphosphate)

    • Test compounds (pyrazole sulfonamides) dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate, coupled to a fluorescent or luminescent reporter)

    • 384-well microplates

  • Assay Procedure:

    • A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.

    • The kinase enzyme and substrate are mixed in the assay buffer and added to the wells of the microplate.

    • The test compounds are added to the wells, and the plate is incubated for a short period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The detection reagent is added, and the plate is incubated to allow for the detection signal to develop.

    • The signal (e.g., fluorescence or luminescence) is read using a plate reader.

  • Data Analysis:

    • The raw data is normalized to the positive (no inhibitor) and negative (no enzyme) controls.

    • The percent inhibition for each compound concentration is calculated.

    • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

IV. Conclusion and Future Directions

Pyrazole sulfonamides are a highly versatile and valuable class of compounds in drug discovery, with demonstrated efficacy as both carbonic anhydrase and kinase inhibitors. The comparative data presented in this guide highlight the importance of subtle structural modifications in determining the potency and selectivity of these compounds. The ability to systematically explore the chemical space around the pyrazole sulfonamide scaffold through well-established synthetic protocols allows for the rational design of new therapeutic agents with improved pharmacological profiles.

Future research in this area will likely focus on:

  • The development of isoform-selective inhibitors to minimize off-target effects.

  • The exploration of novel substitution patterns on the pyrazole ring to identify new interactions with biological targets.

  • The application of computational methods, such as molecular docking and free energy calculations, to guide the design of next-generation pyrazole sulfonamide inhibitors.[2]

This guide serves as a testament to the power of the pyrazole sulfonamide scaffold and provides a solid foundation for researchers and scientists working to develop new and improved therapies for a wide range of diseases.

References

  • Hussain, T., Ullah, S., Alrokayan, S., Alamery, S., Mohammed, A. A., Ejaz, S. A., ... & Iqbal, J. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry, 14(8), 1529-1541.
  • Hussain, T., Ullah, S., Alrokayan, S., Alamery, S., Mohammed, A. A., Ejaz, S. A., ... & Iqbal, J. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry. Available at: [Link]

  • Kumar, A., & Gupta, G. (2018). Synthesis, antimicrobial and antioxidant activity of pyrazole based sulfonamide derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 25(1), 47-53.
  • Angeli, A., Carta, F., Nocentini, A., ... & Supuran, C. T. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(23), 5678.
  • Abdel-Gawad, H., Al-Sanea, M. M., & El-Gazzar, A. R. (2022). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry.
  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. ResearchGate. Available at: [Link]

  • Patel, R. V., Patel, P. K., Kumari, P., & Chikhalia, K. H. (2015).
  • Faisal, M., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

  • Leśniak, R. K., Nichols, R. J., Schonemann, M., Zhao, J., Gajera, C. R., Lam, G., ... & Montine, T. J. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS medicinal chemistry letters, 13(6), 981-988.
  • Eldehna, W. M., et al. (2023). Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulphonamide, sulfaguanidine, or carboxylic acid functionalities on carbonic anhydrase inhibitory potency and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Krystof, V., et al. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1][6][11]triazines. European Journal of Medicinal Chemistry.

  • Sharma, V., & Kumar, P. (2017). Pyrazole and its biological activity.
  • Leśniak, R. K., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Leśniak, R. K., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Yilmaz, E., et al. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity.
  • Gomha, S. M., et al. (2018).
  • Bekhit, A. A., & Abdel-Aziem, T. (2012).
  • Abdelgawad, M. A., et al. (2025). Development of Novel 1,3,4-Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK Kinases. ChemistrySelect.
  • Patel, R. V., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Kumar, D., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
  • Al-Ghorbani, M., et al. (2024). Design and rationale of sulfonamide derivatives and their studies.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Methyl-1H-pyrazole-4-sulfinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

Due to the absence of a dedicated SDS for 1-Methyl-1H-pyrazole-4-sulfinic acid, a conservative assessment of its hazards is imperative. Based on data from analogous compounds such as 1-Methyl-1H-pyrazole-4-carboxylic acid and 1-Methyl-1H-pyrazole-4-sulfonyl chloride, it is prudent to assume that 1-Methyl-1H-pyrazole-4-sulfinic acid may exhibit the following hazardous characteristics[1][2][3][4]:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.

Sulfinic acids as a class can be unstable and may disproportionate to sulfonic acids and other sulfur compounds. They should be handled with care, avoiding exposure to heat, strong oxidizing agents, and strong acids or bases[2].

Incompatible Materials:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Thermal decomposition may produce hazardous gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides[2].

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling 1-Methyl-1H-pyrazole-4-sulfinic acid, all personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate risks associated with hazardous materials[5][6].

PPE Category Specifications Rationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation[2][4].
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation[2][4].
Body Protection Laboratory coat.To protect skin and clothing from contamination.

All handling of 1-Methyl-1H-pyrazole-4-sulfinic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[1][2].

Spill Management Protocol

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately notify personnel in the vicinity and restrict access to the affected area.

  • Ventilate: Ensure adequate ventilation, utilizing a fume hood if the spill is contained within it.

  • Contain and Absorb: For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite or sand. For solid spills, gently cover to prevent dust generation.

  • Collect Waste: Carefully collect the absorbed material or spilled solid into a clearly labeled, leak-proof container designated for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's established procedures.

Step-by-Step Disposal Procedure

The disposal of 1-Methyl-1H-pyrazole-4-sulfinic acid must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8].

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Based on its potential irritant properties and the lack of comprehensive safety data, 1-Methyl-1H-pyrazole-4-sulfinic acid waste must be managed as hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals must be kept separate to prevent dangerous reactions[8].

Step 2: Waste Collection and Labeling

  • Container: Use a chemically compatible, leak-proof container for waste collection. The container must be in good condition and have a secure lid[8].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("1-Methyl-1H-pyrazole-4-sulfinic acid"), and an indication of the associated hazards (e.g., "Irritant")[9][10].

Step 3: On-Site Accumulation

  • Satellite Accumulation Area (SAA): Accumulate the waste at or near the point of generation in a designated SAA[7][10]. The container must remain closed except when adding waste.

  • Storage Limits: Adhere to your facility's specific limits for the amount of waste and the time it can be stored in an SAA.

Step 4: Coordination with Environmental Health and Safety (EHS)

  • Consultation: Due to the absence of a specific SDS, it is imperative to consult with your institution's EHS department to confirm the appropriate disposal pathway.

  • Waste Pickup: Arrange for the collection of the hazardous waste container by the EHS department or a licensed hazardous waste disposal contractor.

Step 5: Final Disposal Method

The most probable disposal method for 1-Methyl-1H-pyrazole-4-sulfinic acid is incineration at a licensed hazardous waste facility. This method is often recommended for organic compounds to ensure their complete destruction[1]. Landfilling is generally not a suitable option for this type of chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Methyl-1H-pyrazole-4-sulfinic acid.

DisposalWorkflow start Waste Generation: 1-Methyl-1H-pyrazole-4-sulfinic acid haz_det Hazardous Waste Determination (Assume Hazardous) start->haz_det collect Collect in a Labeled, Compatible Container haz_det->collect segregate Segregate from Incompatible Wastes collect->segregate saa Store in a Designated Satellite Accumulation Area (SAA) segregate->saa ehs Consult with Environmental Health & Safety (EHS) saa->ehs pickup Arrange for EHS/ Contractor Pickup ehs->pickup incinerate Final Disposal: Incineration pickup->incinerate

Caption: Decision workflow for the disposal of 1-Methyl-1H-pyrazole-4-sulfinic acid.

References

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Daniels Health. (2025, May 21).
  • Clean Management Environmental Group, Inc. (2022, September 13).
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • MedicalLab Management. (2019, June 15).
  • ERG Environmental. (n.d.).
  • Synquest Labs. (n.d.).
  • Fisher Scientific. (2011, June 27). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Benchchem. (2025).
  • Vanderbilt University. (n.d.).
  • HAZWOPER-OSHA.com. (2024, December 13). How to Safely Dispose Hazardous Waste?.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-4-sulfonyl chloride.
  • Tokyo Chemical Industry. (2025, December 10). SAFETY DATA SHEET: 5-Hydroxy-1-methyl-1H-pyrazole.
  • USDA ARS. (n.d.). Acceptable Drain Disposal Procedures.
  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Sigma-Aldrich. (2025, December 24).
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • University of Toronto. (n.d.).
  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Sigma-Aldrich. (2025, November 6).

Sources

Technical Guide: Safe Handling & Logistics for 1-Methyl-1H-pyrazole-4-sulfinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Vital Signs & Hazard Profile

1-Methyl-1H-pyrazole-4-sulfinic acid is a reactive sulfur intermediate. Unlike its more stable sulfonic acid counterpart, this compound resides in a metastable oxidation state (


). It is prone to disproportionation  (splitting into thiol and sulfonic acid) and auto-oxidation  upon exposure to air or moisture.
Physiochemical Characterization
ParameterData / EstimateOperational Implication
Structure Pyrazole ring with -SO₂H at C4, N-MethylatedElectron-rich ring stabilizes the sulfinate slightly, but acidity remains high.
Acidity (pKa) ~1.8 – 2.5 (Estimated)Strong Acid. Corrosive to tissue and metals.
Stability Metastable Must be stored under inert gas (Ar/N₂).
Physical State White to off-white solidDiscoloration (yellowing) indicates decomposition to disulfide or sulfonate.
Solubility Polar organic solvents (DMSO, DMF, MeOH)Hygroscopic; water promotes rapid disproportionation.

Critical Reactivity Warning: Sulfinic acids are amphoteric nucleophiles . They can react as nucleophiles (at Sulfur) or electrophiles depending on pH. In the presence of moisture, they disproportionate via the following mechanism:



Result: Generation of strong sulfonic acid and thiosulfonate contaminants.

Personal Protective Equipment (PPE) Matrix

Due to the corrosive nature of the acidic proton and the potential for sensitization from the pyrazole moiety, a "Zero-Skin-Contact" policy is mandatory.

ZonePPE RequirementTechnical Justification
Ocular Chemical Goggles + Face Shield Standard safety glasses are insufficient. Sulfinic acids are corrosive; dust or splashes can cause irreversible corneal damage [1].
Respiratory P100 / N95 Respirator (Powder handling) or Fume Hood Fine particulates are highly irritating to the upper respiratory tract. Inhalation may induce bronchospasm.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Neoprene or Extended Cuff Nitrile (8 mil)Sulfinic acids are acidic and organic-soluble. Double gloving prevents permeation breakthrough during extended handling.
Body Chemically Resistant Lab Coat (Poly-cotton blend minimum; Tyvek recommended for >5g scale)Protects personal clothing from acidic dust accumulation.

Operational Handling Protocol

The following workflow enforces an Inert Chain of Custody . Breaking this chain results in product degradation and safety hazards.

Workflow Visualization

HandlingWorkflow Storage Cold Storage (-20°C, Argon) Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Transfer Inert Transfer (Glovebox / Schlenk) Equilibration->Transfer Maintain Inert Atm Weighing Weighing (Anti-static Gun + Closed Balance) Transfer->Weighing Minimize Air Exposure Reaction Reaction Vessel (Immediate Solvation) Weighing->Reaction Use < 15 mins

Figure 1: Inert Chain of Custody handling workflow to prevent oxidative degradation.

Step-by-Step Protocol
  • Thermal Equilibration: Remove the container from the freezer (-20°C). Place it in a desiccator and allow it to warm to room temperature (approx. 30–45 mins).

    • Why? Opening a cold container introduces atmospheric moisture condensation, instantly degrading the top layer of the acid [2].

  • Atmosphere Control:

    • Preferred: Transfer the bottle into an Argon-filled glovebox.

    • Alternative: Use a funnel with a nitrogen blanket cone if weighing on an open bench.

  • Weighing: Use a glass or plastic spatula (avoid metal spatulas as acidic corrosion can contaminate the sample with Fe/Ni ions).

  • Solvation: Dissolve immediately in degassed solvent. Do not leave the solid weighing boat sitting on the bench.

Disposal & Deactivation Strategy

Never dispose of active sulfinic acids directly into organic waste bins. Their reducing nature can react with oxidizers (peroxides, nitric acid waste) in the bin, causing exotherms or fires.

Deactivation Logic

The safest path is Controlled Oxidation to the stable Sulfonic Acid, followed by neutralization.

DisposalProtocol Waste Solid/Liquid Waste (1-Methyl-1H-pyrazole-4-sulfinic acid) Oxidation Controlled Oxidation Add 5% H₂O₂ or Dilute Bleach (Ice Bath) Waste->Oxidation Slow Addition Check Test for Peroxides (Starch Iodide Paper) Oxidation->Check Ensure Excess Oxidant Neutralize Neutralization Add Sat. NaHCO₃ to pH 7 Check->Neutralize Quench Excess FinalWaste Disposal Aqueous/Organic Waste Stream Neutralize->FinalWaste Safe pH 6-8

Figure 2: Controlled oxidative deactivation protocol.

Disposal Procedure
  • Dilution: Suspend waste material in water (or water/acetonitrile mixture).

  • Oxidation: Slowly add 5% Hydrogen Peroxide (

    
    ) or dilute sodium hypochlorite (bleach) while cooling in an ice bath.
    
    • Mechanism:[1]

      
       (Stable Sulfonic Acid).
      
  • Neutralization: Once oxidation is complete (no exotherm), slowly add Saturated Sodium Bicarbonate (

    
    ) until effervescence stops and pH is neutral (pH 7).
    
  • Discard: The resulting solution contains the stable sulfonate salt and can be disposed of in the aqueous waste stream (or organic if solvents were used).

Emergency Response (Self-Validating)

Spill Cleanup

Do NOT use water initially. Water will spread the acid and accelerate disproportionation.

  • Cover: Apply a dry acid neutralizer (Sodium Carbonate/Sand mix) or Vermiculite.

  • Sweep: Collect using a plastic dustpan (non-sparking).

  • Clean: Wipe the surface with a dilute soap solution, then water. Verify pH of the surface is 7 using pH paper (Self-Validation).

First Aid
  • Skin Contact: Immediately flush with water for 15 minutes.[2][3][4] Do not use vinegar or other acids to "neutralize" (the chemical is already an acid). Use soap and water.[2][3][5][6][7]

  • Eye Contact: Flush for 15 minutes lifting eyelids.[3] Seek immediate medical attention.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from (Precursor data used for hazard extrapolation).

  • Day, J. J., et al. (2017). A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. Organic Letters. Retrieved from

  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from

  • Drabowicz, J., et al. (2008).[8] Synthesis of sulfinates and sulfinic acids. Synthesis. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.